2-Methylbenzotrifluoride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3/c1-6-4-2-3-5-7(6)8(9,10)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFVNJHIVAPTMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379525 | |
| Record name | 2-Methylbenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13630-19-8 | |
| Record name | 1-Methyl-2-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13630-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylbenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trifluoromethyl)toluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methylbenzotrifluoride (CAS 13630-19-8)
Abstract
This technical guide provides a comprehensive overview of 2-Methylbenzotrifluoride (CAS 13630-19-8), a pivotal fluorinated aromatic compound. Known alternatively as 2-(Trifluoromethyl)toluene or α,α,α-Trifluoro-o-xylene, this molecule is a cornerstone intermediate in the synthesis of complex pharmaceuticals and advanced agrochemicals.[1][2] Its unique physicochemical properties, imparted by the juxtaposition of a methyl group and a trifluoromethyl group on a benzene ring, offer enhanced stability, lipophilicity, and specific reactivity.[3] This document serves as a critical resource for researchers, chemists, and drug development professionals, detailing the compound's core properties, reactivity, synthesis, applications, and safety protocols to facilitate its effective and safe utilization in advanced scientific endeavors.
Introduction: The Strategic Importance of Fluorination
In the landscape of modern chemical synthesis, the strategic incorporation of fluorine atoms into organic molecules is a proven method for modulating biological activity, metabolic stability, and pharmacokinetic profiles. The trifluoromethyl group (-CF₃) is particularly valued for its strong electron-withdrawing nature, high lipophilicity, and resistance to metabolic degradation.[3] this compound emerges as a premier building block in this context. It provides a scaffold where the activating, ortho-para directing methyl group and the deactivating, meta-directing trifluoromethyl group create a unique electronic and steric environment. This inherent tension in its electronic nature is not a limitation but rather a gateway to selective chemical transformations, making it an indispensable intermediate for creating high-value, specialized molecules.[2]
Physicochemical and Spectral Identity
Accurate identification and characterization are fundamental to the successful application of any chemical intermediate. This compound is a colorless to light yellow liquid under standard conditions, and its identity is confirmed through a combination of physical constants and spectral analysis.[1]
Core Physicochemical Properties
The essential physical and chemical data for this compound are summarized in the table below, providing a quick reference for experimental planning and process design.
| Property | Value | Source(s) |
| CAS Number | 13630-19-8 | [1][4] |
| Molecular Formula | C₈H₇F₃ | [1][5] |
| Molecular Weight | 160.14 g/mol | [1][4] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 125-126 °C | [1][4][6] |
| Density | 1.17 - 1.174 g/cm³ at 20°C | [1][6] |
| Refractive Index (n20/D) | 1.435 - 1.440 | [1][4][6] |
| Flash Point | 26 °C | |
| Purity (Typical) | >98.0% (GC) | [1] |
| Synonyms | 2-(Trifluoromethyl)toluene, α,α,α-Trifluoro-o-xylene | [1][2] |
Structural Confirmation: Spectral Data
The molecular structure of this compound is unequivocally confirmed by standard spectroscopic methods. While raw spectra are curated in databases, the expected signatures are key for quality control.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The proton spectrum will exhibit a singlet for the methyl (-CH₃) protons and a complex multiplet pattern in the aromatic region corresponding to the four protons on the benzene ring.
-
¹³C NMR: The carbon spectrum will show distinct signals for the methyl carbon, the trifluoromethyl carbon (split into a quartet by the fluorine atoms), and the six aromatic carbons.
-
¹⁹F NMR: The fluorine spectrum will display a sharp singlet, confirming the presence of a single trifluoromethyl environment.
-
-
Mass Spectrometry (MS): Mass analysis will show a molecular ion peak (M⁺) at m/z 160, corresponding to the molecular weight of the compound.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands in the 1300-1100 cm⁻¹ region, which are indicative of C-F stretching vibrations of the -CF₃ group. Aromatic C-H and C=C stretching bands will also be prominent.
Caption: Molecular structure of this compound.
Reactivity and Mechanistic Insights
The synthetic utility of this compound is governed by the interplay between the electron-donating methyl group (-CH₃) and the powerfully electron-withdrawing trifluoromethyl group (-CF₃).[2]
-
Electrophilic Aromatic Substitution: The -CH₃ group is activating and directs incoming electrophiles to the ortho and para positions (positions 3, 5, and 7 relative to it). Conversely, the -CF₃ group is strongly deactivating and a meta-director (directing to positions 4 and 6 relative to it). This creates a complex reactivity map. The positions para to the methyl group (position 5) and ortho to the methyl group (position 3) are the most activated sites for electrophilic attack, such as nitration or halogenation. The precise outcome often depends on the reaction conditions and the steric bulk of the electrophile.[2]
-
Oxidation: The methyl group can be oxidized under specific conditions to form 2-(trifluoromethyl)benzoic acid, another valuable synthetic intermediate.[2]
-
Stability: The trifluoromethyl group enhances the overall chemical stability of the molecule.[1] It is highly resistant to both acidic and basic conditions, allowing for a broad range of subsequent chemical modifications on other parts of the molecule without degrading the -CF₃ moiety.
Synthesis Pathways and Considerations
The commercial production of this compound can be achieved through several strategic routes. The choice of pathway is typically dictated by the availability of starting materials, cost, and desired purity.
Caption: Generalized synthesis workflow for this compound.
Common synthetic strategies include:
-
Nitration of Benzotrifluoride: A foundational approach involves the nitration of benzotrifluoride, which can then be processed through several steps to introduce the methyl group and arrive at the desired product.[2]
-
Fluorination Reactions: Introducing the trifluoromethyl group can be achieved via various fluorination techniques applied to a corresponding toluene derivative.[2]
-
Substitution Reactions: Friedel-Crafts alkylation or acylation methods can also be employed to construct the target molecule from simpler precursors.[2]
Each of these routes requires careful control of reaction conditions to manage isomer formation and maximize the yield of the desired 2-methyl isomer.
Core Applications in Research and Development
The unique properties of this compound make it a versatile tool for chemists in both academic and industrial settings.
Intermediate for Biologically Active Molecules
The primary application is its role as a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][8] The presence of the trifluoromethyl group can significantly enhance a drug candidate's:
-
Lipophilicity: Improving its ability to cross cell membranes.
-
Metabolic Stability: Blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[9]
-
Binding Affinity: The -CF₃ group can form favorable interactions with enzyme active sites.
Caption: Role as an intermediate in developing active ingredients.
Specialized Solvent Applications
Beyond its role as a reactant, this compound and related compounds like benzotrifluoride (BTF) serve as effective solvents.[1][2] Its high boiling point and ability to dissolve a wide array of organic compounds make it a suitable medium for various reactions.[1] It is particularly useful in "fluorous synthesis," a technique that uses highly fluorinated reagents or tags to simplify product purification, as it can dissolve both traditional organic and highly fluorinated molecules.[2]
Safety, Handling, and Stability
Adherence to safety protocols is paramount when handling this compound. As a flammable liquid, it requires careful storage and handling to mitigate risks.
GHS Hazard Information
-
Classification: Flammable liquid and vapor (Category 3).[10]
-
Signal Word: Warning.
-
Hazard Statement (H226): Flammable liquid and vapor.[11]
-
Precautionary Statements:
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[11]
-
P233: Keep container tightly closed.
-
P240: Ground/bond container and receiving equipment.
-
P280: Wear protective gloves/eye protection/face protection.
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P403 + P235: Store in a well-ventilated place. Keep cool.
-
Stability and Storage
The compound is stable under normal storage conditions.[12] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from ignition sources.[12] It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[13] Recommended storage temperatures can range from room temperature to refrigerated (2-8 °C), with specific supplier recommendations taking precedence.[1]
Conclusion
This compound (CAS 13630-19-8) is more than just a chemical intermediate; it is a strategic enabler of innovation in the life sciences. Its distinct structural features provide a reliable and versatile platform for the synthesis of novel molecules with enhanced biological properties. For drug development professionals and synthetic chemists, a thorough understanding of its properties, reactivity, and handling requirements is essential for leveraging its full potential. As the demand for more effective and metabolically robust pharmaceuticals and agrochemicals continues to grow, the importance of foundational building blocks like this compound will undoubtedly increase.
References
-
This compound CAS 13630-19-8 - Home Sunshine Pharma. HSP. [Link]
-
The Chemical Identity of this compound: Properties and Applications. Medium. [Link]
-
Material Safety Data Sheet - this compound. Capot Chemical. [Link]
-
13630-19-8 | this compound - Alachem Co., Ltd. Alachem. [Link]
- WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride.
-
This compound | 13630-19-8 | INDOFINE Chemical Company. INDOFINE Chemical Company. [Link]
-
Exploring this compound: A Key Pharmaceutical Intermediate. Medium. [Link]
-
The Role of this compound in Modern Organic Synthesis. Medium. [Link]
- US5449831A - Process of preparing 2-methyl-3-aminobenzotrifluoride.
- CN106588673A - Preparation method of 2-methyl-5-aminotrifluorotoluene.
-
Synthesis of 2-Nitro-3-Methyl Benzotrifluoride. PrepChem.com. [Link]
-
Exploring 4-Methylbenzotrifluoride: Properties and Applications. Medium. [Link]
-
CAS NO. 13630-19-8 | this compound | Catalog AAB-AA003HM0 - Arctom. Arctom Scientific. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 13630-19-8 [smolecule.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. This compound | 13630-19-8 | INDOFINE Chemical Company [indofinechemical.com]
- 6. parchem.com [parchem.com]
- 7. This compound(13630-19-8) MS [m.chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. innospk.com [innospk.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. This compound | 13630-19-8 | TCI EUROPE N.V. [tcichemicals.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. capotchem.com [capotchem.com]
Physical and chemical properties of α,α,α-Trifluoro-o-xylene
An In-depth Technical Guide to α,α,α-Trifluoro-o-xylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
α,α,α-Trifluoro-o-xylene, also known as 2-methylbenzotrifluoride or 2-(trifluoromethyl)toluene, is a fluorinated aromatic compound of significant interest in the chemical and pharmaceutical industries. Its unique electronic properties, conferred by the juxtaposition of an electron-donating methyl group and a potent electron-withdrawing trifluoromethyl group, make it a versatile building block for the synthesis of complex molecules. This guide provides a comprehensive overview of its core physical and chemical properties, reactivity, synthesis, and safety protocols, offering field-proven insights for its practical application in research and development.
Chemical Identity and Molecular Structure
α,α,α-Trifluoro-o-xylene is a disubstituted benzene derivative. The ortho positioning of the methyl and trifluoromethyl groups creates a distinct steric and electronic environment that dictates its reactivity.
-
IUPAC Name: 1-Methyl-2-(trifluoromethyl)benzene[1]
-
Synonyms: this compound, 2-(Trifluoromethyl)toluene, α,α,α-Trifluoro-o-xylene[1][2]
-
Molecular Formula: C₈H₇F₃[1]
-
Molecular Weight: 160.14 g/mol [2]
Caption: 2D structure of α,α,α-Trifluoro-o-xylene.
Physicochemical Properties
The physical properties of α,α,α-Trifluoro-o-xylene are summarized below. These values are critical for designing reaction conditions, purification procedures, and safe storage protocols.
| Property | Value | Source(s) |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 131.2 °C at 760 mmHg | [1] |
| 143 - 145 °C | ||
| Melting Point | -26 to -23 °C | |
| Density | 1.15 g/cm³ | [1] |
| Flash Point | 26.3 °C | [1] |
| Solubility | Insoluble in water; soluble in organic solvents like ether, benzene, and ethanol. | [4][5][6] |
Note: Discrepancies in reported boiling points may arise from different experimental conditions or purities. The reported melting point of 125-126 °C from one source is considered anomalous and likely erroneous when compared to its boiling point and data from other suppliers.[1]
Chemical Properties and Reactivity Profile
The reactivity of α,α,α-Trifluoro-o-xylene is governed by the competing electronic effects of its two substituents on the aromatic ring.
Expertise & Experience Insight: Understanding this electronic push-pull mechanism is fundamental to predicting reaction outcomes. The trifluoromethyl (-CF₃) group is one of the strongest electron-withdrawing groups due to the high electronegativity of fluorine. It deactivates the benzene ring towards electrophilic aromatic substitution and acts as a meta-director.[7] Conversely, the methyl (-CH₃) group is a weak electron-donating group that activates the ring and directs incoming electrophiles to the ortho and para positions.
The interplay of these groups makes the positions para to the methyl group (position 4) and para to the trifluoromethyl group (position 5) the most likely sites for electrophilic attack, with the specific outcome depending on the reaction conditions and the nature of the electrophile.
Caption: Directing effects on the aromatic ring.
Common Reactions:
-
Electrophilic Aromatic Substitution: Reactions such as nitration or halogenation will proceed, but often require harsher conditions than xylene itself due to the deactivating effect of the -CF₃ group.
-
Side-Chain Halogenation: The benzylic hydrogens on the methyl group are susceptible to free-radical halogenation (e.g., using N-bromosuccinimide) to yield α'-bromo-α,α,α-trifluoro-o-xylene, a valuable synthetic intermediate.[8][9]
-
Oxidation: The methyl group can be oxidized to a carboxylic acid, although the stability of the -CF₃ group makes this a selective transformation.
Synthesis and Manufacturing Overview
Industrially, trifluoromethylated aromatics are often produced via halogen exchange.[7] The synthesis of α,α,α-Trifluoro-o-xylene typically begins with o-xylene.
Trustworthiness through Self-Validating Protocol: The described pathway is a robust and well-established method in industrial fluorine chemistry. Each step relies on fundamental, verifiable chemical transformations.
Caption: General synthetic pathway for α,α,α-Trifluoro-o-xylene.
Step-by-Step Methodology (Conceptual):
-
Chlorination: o-Xylene is subjected to free-radical chlorination, typically using chlorine gas under UV irradiation. This selectively chlorinates the methyl side chain to produce α,α,α-trichloro-o-xylene. The reaction progress is monitored by gas chromatography (GC) until the desired conversion is achieved.
-
Fluorination (Halex Reaction): The resulting trichlorinated intermediate is then treated with a fluorinating agent, such as anhydrous hydrogen fluoride (HF), often in the presence of a catalyst like antimony trifluoride (SbF₃).[7][10] This reaction is typically performed in a high-pressure reactor (e.g., Hastelloy) due to the corrosive nature of HF.[10]
-
Purification: The crude product is washed with a weak base to neutralize residual acid, followed by water. Final purification is achieved through fractional distillation to yield high-purity α,α,α-Trifluoro-o-xylene.[10]
Applications in Research and Drug Development
The trifluoromethyl group is a highly valued substituent in medicinal chemistry, often referred to as a "bioisostere" for other groups. It can significantly improve a drug candidate's profile by:
-
Enhancing Lipophilicity: The -CF₃ group increases the molecule's ability to cross cell membranes.
-
Blocking Metabolic Oxidation: The carbon-fluorine bond is exceptionally strong, preventing metabolic breakdown at that position and thereby increasing the drug's half-life.
-
Modulating Acidity/Basicity: Its strong electron-withdrawing nature can alter the pKa of nearby functional groups, influencing receptor binding and solubility.
Consequently, α,α,α-Trifluoro-o-xylene is a crucial starting material for synthesizing a wide range of pharmaceutical and agrochemical compounds.[5]
Safety, Handling, and Storage
As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. α,α,α-Trifluoro-o-xylene presents several hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).
Hazard Profile:
-
Flammability: The compound is a flammable liquid and vapor, with a low flash point.[1][11] Keep away from heat, sparks, open flames, and hot surfaces.[11] Containers should be grounded and bonded.
-
Toxicity: It is harmful if inhaled or in contact with skin.[11]
-
Irritation/Corrosion: Causes skin irritation and serious eye irritation.[1][11] May also cause respiratory irritation.
Recommended Handling Procedures:
-
Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[12]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[1][12]
-
Spill Response: In case of a spill, eliminate all ignition sources.[6] Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] The recommended storage condition is sealed in dry, room temperature.[1]
Conclusion
α,α,α-Trifluoro-o-xylene is more than just a chemical; it is an enabling tool for innovation in science and medicine. Its distinct combination of physical stability and tailored electronic reactivity provides a reliable platform for constructing novel molecular architectures. A thorough understanding of its properties, as detailed in this guide, is the foundation for its safe and effective use, empowering researchers to push the boundaries of drug discovery and materials science.
References
-
alpha,alpha,alpha-Trifluoro-o-xylene - ChemBK. ChemBK. [Link]
-
Preparation of α,α,α-Trifluoro-α'-chloro-m-xylene - PrepChem.com. PrepChem.com. [Link]
-
α'-chloro-α,α,α-trifluoro-p-xylene - ChemBK. ChemBK. [Link]
-
alpha,alpha,alpha,alpha',alpha'-Pentafluoro-o-xylene - PubChem. National Institutes of Health (NIH). [Link]
-
Trifluorotoluene (C6H5CF3) properties - WebQC.Org. WebQC.Org. [Link]
- Method for the preparation of alpha,alpha,alpha',alpha'-tetrafluoro-p-xylene - Google Patents.
-
1-(BROMOMETHYL)-2-(TRIFLUOROMETHYL)BENZENE - Matrix Fine Chemicals. Matrix Fine Chemicals. [Link]
-
Trifluorotoluene - Wikipedia. Wikipedia. [Link]
-
Chemical Properties of Benzene, (trifluoromethyl)- (CAS 98-08-8) - Cheméo. Cheméo. [Link]
-
Xylene - Wikipedia. Wikipedia. [Link]
-
Preparation process of alpha, alpha, alpha ', alpha'-tetrachloro-o-xylene - Eureka | Patsnap. Patsnap. [Link]
-
Xylene - Cargo Handbook. Cargo Handbook. [Link]
-
What Is Xylene? | The Chemistry Blog. The Chemistry Blog. [Link]
-
3-Fluoro-o-xylene - PubChem. National Institutes of Health (NIH). [Link]
-
o-Xylene - Wikipedia. Wikipedia. [Link]
-
Chlorine trifluoride | ClF3 | CID 24637 - PubChem. National Institutes of Health (NIH). [Link]
-
Thermodynamic Properties of o-Xylene, m-Xylene, p-Xylene, and Ethylbenzene - National Institute of Standards and Technology. NIST. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. scbt.com [scbt.com]
- 3. Xylene - Wikipedia [en.wikipedia.org]
- 4. chembk.com [chembk.com]
- 5. Trifluorotoluene - Wikipedia [en.wikipedia.org]
- 6. XYLENE, [MIXED ISOMERS] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. webqc.org [webqc.org]
- 8. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 9. o-Xylene - Wikipedia [en.wikipedia.org]
- 10. prepchem.com [prepchem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)toluene
Abstract
2-(Trifluoromethyl)toluene, also known as 2-methylbenzotrifluoride, is a pivotal structural motif in modern chemistry. The incorporation of a trifluoromethyl (-CF₃) group onto an aromatic scaffold dramatically alters its physicochemical properties, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] These characteristics make it a high-value intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth exploration of the primary synthetic methodologies for 2-(Trifluoromethyl)toluene, offering field-proven insights into reaction mechanisms, detailed experimental protocols, and a comparative analysis of different approaches. The focus is on providing researchers and drug development professionals with a comprehensive and practical understanding of the core synthetic strategies.
Strategic Overview of Trifluoromethylation
The synthesis of 2-(Trifluoromethyl)toluene hinges on the formation of a C(sp²)–CF₃ bond on a toluene scaffold. The primary challenge lies in the controlled and efficient introduction of the highly electronegative trifluoromethyl group. Modern synthetic chemistry offers several robust pathways, which can be broadly categorized based on the starting material and the nature of the trifluoromethylating agent. This guide will focus on three dominant and mechanistically distinct strategies:
-
Sandmeyer-Type Trifluoromethylation: A classic yet powerful method that transforms an amino group into a trifluoromethyl group via a diazonium salt intermediate.
-
Copper-Catalyzed Cross-Coupling: A versatile approach that couples an aryl halide with a trifluoromethyl source, leveraging the catalytic power of copper.
-
Modern Photoredox Catalysis: A cutting-edge technique that utilizes visible light to generate trifluoromethyl radicals for direct C-H functionalization or coupling with suitable precursors.
The choice of method is often dictated by factors such as the availability and cost of starting materials, functional group tolerance, scalability, and desired yield.
Figure 1: Overview of primary synthetic routes to 2-(Trifluoromethyl)toluene.
Sandmeyer-Type Trifluoromethylation from 2-Methylaniline
The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the transformation of broadly available aromatic amines into a wide array of functionalized compounds.[3] Its adaptation for trifluoromethylation provides a direct and efficient route to benzotrifluorides from anilines.[4][5] This method is particularly valuable due to the low cost of the starting amine, 2-methylaniline (o-toluidine).
Mechanistic Rationale
The reaction proceeds in two distinct stages: diazotization and copper-mediated trifluoromethylation.
-
Diazotization: 2-methylaniline is treated with a nitrite source (e.g., sodium nitrite, tert-butyl nitrite) in an acidic medium to form the corresponding 2-methylbenzenediazonium salt.[6] This intermediate is highly reactive and is typically generated in situ and used immediately.
-
Trifluoromethylation: The diazonium salt is then subjected to a copper-mediated reaction with a trifluoromethyl source. Mechanistic studies suggest the reaction is initiated by a single-electron transfer (SET) from a copper(I) species to the diazonium salt.[1] This generates an aryl radical with the concomitant loss of dinitrogen gas (N₂), a powerful thermodynamic driving force. The aryl radical then combines with a copper-bound trifluoromethyl group to yield the final product and regenerate the active copper(I) catalyst.[1][4]
Figure 2: Workflow for the Sandmeyer-type trifluoromethylation protocol.
Experimental Protocol: One-Pot Procedure
The combination of diazotization and trifluoromethylation into a one-pot procedure is convenient for laboratory-scale synthesis.[4]
Materials:
-
2-Methylaniline (o-toluidine)
-
tert-Butyl nitrite (t-BuONO)
-
Trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash reagent)
-
Copper(I) iodide (CuI)
-
Acetonitrile (MeCN), anhydrous
-
Diethyl ether
-
Saturated aqueous NaHCO₃ solution
-
Brine
Procedure:
-
Reaction Setup: To an oven-dried flask under a nitrogen atmosphere, add copper(I) iodide (CuI, 1.5 mmol) and anhydrous acetonitrile (5 mL).
-
Reagent Addition: Add 2-methylaniline (1.0 mmol) to the flask. Cool the mixture to 0 °C in an ice bath.
-
CF₃ Source: Slowly add trifluoromethyltrimethylsilane (TMSCF₃, 1.5 mmol) to the cooled suspension.
-
Diazotization: Add tert-butyl nitrite (t-BuONO, 1.2 mmol) dropwise to the reaction mixture over 5 minutes. Maintain the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Vigorous gas evolution (N₂) will be observed.
-
Work-up: Quench the reaction by pouring it into 50 mL of diethyl ether. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexanes) to yield pure 2-(Trifluoromethyl)toluene.
Field Insights: Advantages and Limitations
| Feature | Analysis |
| Advantages | The primary advantage is the use of inexpensive and widely available aromatic amines as starting materials.[4] The reaction tolerates a variety of functional groups, making it versatile.[4] |
| Limitations | The handling of potentially unstable diazonium salts can be a safety concern, although one-pot procedures mitigate this risk.[4] The reaction requires stoichiometric or high loadings of the copper mediator and the trifluoromethylating agent. |
| Key Reagents | While TMSCF₃ is effective, other trifluoromethyl sources like Umemoto's or Togni's reagents can also be employed in combination with a copper catalyst.[3] |
Copper-Catalyzed Trifluoromethylation of 2-Iodotoluene
Cross-coupling reactions are a pillar of modern organic synthesis. Copper-catalyzed methods provide a cost-effective and efficient alternative to palladium-based systems for C-CF₃ bond formation.[2] This approach is ideal when starting from an aryl halide, such as 2-iodotoluene.
Mechanistic Rationale
The catalytic cycle is believed to involve the formation of a Cu-CF₃ intermediate.[7] The cycle is generally understood to proceed as follows:
-
Formation of the Active Species: A copper(I) salt reacts with a trifluoromethyl source (e.g., R₃SiCF₃, CF₃CO₂Na) to generate an active [CuCF₃] species.[2][7]
-
Oxidative Addition: The aryl halide (2-iodotoluene) undergoes oxidative addition to the [CuCF₃] complex, forming a copper(III) intermediate.
-
Reductive Elimination: This high-valent copper intermediate rapidly undergoes reductive elimination to form the C(sp²)–CF₃ bond of the product, 2-(Trifluoromethyl)toluene, and regenerate the copper(I) catalyst.
Figure 3: Catalytic cycle for copper-catalyzed trifluoromethylation.
Experimental Protocol
This protocol is adapted from methodologies using trifluoromethylsilanes as the CF₃ source.[8]
Materials:
-
2-Iodotoluene
-
(Trifluoromethyl)trimethylsilane (TMSCF₃)
-
Potassium fluoride (KF), anhydrous
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline (phen)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox or under a nitrogen atmosphere, charge an oven-dried reaction vial with CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), and anhydrous potassium fluoride (2.0 mmol).
-
Reagent Addition: Add anhydrous DMF (2 mL), followed by 2-iodotoluene (1.0 mmol).
-
CF₃ Source: Add (trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 mmol) to the mixture.
-
Reaction: Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring for 24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the filtrate with water (3 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography to obtain 2-(Trifluoromethyl)toluene.
Comparative Data and Field Insights
Table 1: Comparison of Trifluoromethylation Methods
| Method | Starting Material | Key Reagents | Typical Temp. | Typical Yield | Key Advantages |
| Sandmeyer-Type | 2-Methylaniline | t-BuONO, CuI, TMSCF₃ | 0 °C to RT | 70-85% | Inexpensive starting material, robust.[4] |
| Cu-Catalyzed | 2-Iodotoluene | CuI/phen, KF, TMSCF₃ | 80-100 °C | 75-90% | High yields, good for aryl halides.[2][8] |
| Photoredox | Toluene Derivative | Photocatalyst, CF₃ Source | Room Temp. | Variable | Extremely mild conditions, late-stage C-H functionalization possible.[9][10] |
Photoredox-Catalyzed Trifluoromethylation
Visible-light photoredox catalysis has emerged as a transformative technology, enabling reactions under exceptionally mild conditions.[10] For the synthesis of 2-(Trifluoromethyl)toluene, this can be applied to the direct trifluoromethylation of toluene derivatives through a radical-mediated pathway.[9]
Mechanistic Rationale
The process is initiated by the excitation of a photocatalyst (e.g., a ruthenium or iridium complex) with visible light.[11]
-
Excitation: The photocatalyst absorbs a photon, transitioning to an excited state with potent reducing and oxidizing capabilities.
-
Radical Generation: The excited photocatalyst engages in a single-electron transfer (SET) with a trifluoromethyl source (e.g., CF₃SO₂Cl, Togni's reagent), generating a trifluoromethyl radical (•CF₃).[10]
-
Radical Addition: The highly electrophilic •CF₃ radical adds to the aromatic ring of a toluene derivative.
-
Rearomatization: The resulting radical intermediate is oxidized to a cation, which then loses a proton to rearomatize, yielding the final product and completing the catalytic cycle.
This method's primary advantage is its ability to function at room temperature using a simple light source, such as a household light bulb.[10]
Conceptual Protocol
A general procedure for the photoredox trifluoromethylation of an unactivated arene is as follows:
Materials:
-
Toluene or a suitable derivative
-
Triflyl chloride (CF₃SO₂Cl) or other CF₃ radical precursor
-
Photocatalyst (e.g., Ru(bpy)₃Cl₂, Ir(ppy)₃)
-
A suitable base (e.g., an organic base)
-
Solvent (e.g., MeCN or DMF)
Procedure:
-
Setup: In a reaction tube, combine the toluene substrate, photocatalyst (typically 1-2 mol%), and the CF₃ source.
-
Degassing: Degas the solvent by bubbling with nitrogen or argon, then add it to the reaction tube. Add the base.
-
Irradiation: Seal the tube and place it near a visible light source (e.g., a compact fluorescent lamp) with stirring.
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours.
-
Work-up and Purification: Upon completion, perform a standard extractive work-up and purify the product by column chromatography.
Conclusion and Future Outlook
The synthesis of 2-(Trifluoromethyl)toluene is a well-established field with several reliable and high-yielding methods at the disposal of researchers. The classic Sandmeyer-type reaction remains a highly relevant and cost-effective route from 2-methylaniline. For syntheses starting from aryl halides, copper-catalyzed cross-coupling offers excellent yields and functional group compatibility. Looking forward, photoredox catalysis represents the frontier of C-CF₃ bond formation, offering unparalleled mildness and the potential for novel, late-stage functionalizations that were previously inaccessible. The continued development of more efficient catalysts and novel trifluoromethylating reagents will further expand the synthetic chemist's toolkit, enabling more streamlined and sustainable access to this critical chemical intermediate.
References
-
Fukuzumi, S., Ohkubo, K., Matsumoto, S., & Asahara, H. (2024). 9-(4-Halo-2,6-xylyl)-10-methylacridinium Ion as an Effective Photoredox Catalyst for Oxygenation and Trifluoromethylation of Toluene Derivatives. ACS Catalysis, 14(4), 2671-2684. [Link][9]
-
Iqbal, N., Choi, S., Kim, E., & Cho, E. J. (2014). Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. Organic Letters, 16(4), 1240-1243. [Link][11]
-
Iqbal, N., Choi, S., Kim, E., & Cho, E. J. (2014). Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. The Journal of Organic Chemistry. [Link][12]
-
Danoun, G., Bayarmagnai, B., Grünberg, M. F., Matheis, C., Risto, E., & Gooßen, L. J. (2014). Sandmeyer Trifluoromethylation. Synthesis, 46(17), 2283-2286. [Link][4]
-
Wikipedia contributors. (2023). Sandmeyer reaction. Wikipedia, The Free Encyclopedia. [Link][1]
-
Baran, P. S. (2014). The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3). Angewandte Chemie International Edition in English, 53(6), 1482-4. [Link][5]
-
Li, Y., & Wu, J. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 137-153. [Link][2]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224-8. [Link][10]
-
Wikipedia contributors. (2023). Trifluorotoluene. Wikipedia, The Free Encyclopedia. [Link][13]
-
PubChem. (n.d.). 2-Methylbenzenediazonium chloride. PubChem Compound Summary for CID 3025661. [Link][6]
-
O'Neill, D. J., & Metts, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 2461-2489. [Link][3]
-
Ohtsuka, Y., & Amii, H. (2013). Aromatic trifluoromethylation catalytic in copper. Chemical Communications, 49(94), 11041-3. [Link][8]
-
Fujiwara, Y., et al. (2020). Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoromethylating reagent. Beilstein Journal of Organic Chemistry, 16, 198-204. [Link][7]
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer Trifluoromethylation [organic-chemistry.org]
- 5. The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzenediazonium, 2-methyl-, chloride (1:1) | C7H7ClN2 | CID 3025661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. BJOC - Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoromethylating reagent [beilstein-journals.org]
- 8. Aromatic trifluoromethylation catalytic in copper - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Trifluorotoluene - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 2-Methylbenzotrifluoride
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Methylbenzotrifluoride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this compound, offering field-proven insights into the structural elucidation of fluorinated organic molecules.
Introduction: The Significance of Fluorine in Modern Chemistry and NMR Analysis
This compound, a key building block in the synthesis of pharmaceuticals and agrochemicals, presents an intriguing case for ¹H NMR analysis. The presence of the trifluoromethyl (-CF₃) group, a common substituent in contemporary medicinal chemistry, profoundly influences the electronic environment of the aromatic ring. Understanding the nuances of its ¹H NMR spectrum is paramount for structural verification, purity assessment, and reaction monitoring. This guide will dissect the spectrum, paying close attention to the characteristic chemical shifts and the often-complex coupling patterns that arise from both proton-proton (H-H) and long-range proton-fluorine (H-F) interactions.
Theoretical Framework: Predicting the ¹H NMR Spectrum of this compound
The structure of this compound dictates a ¹H NMR spectrum with distinct signals for the methyl group and the four aromatic protons. The ortho-substitution pattern leads to a complex splitting of the aromatic signals due to the differing electronic effects of the electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl group.
Expected Chemical Shifts:
-
Methyl Protons (CH₃): The methyl group, being attached to an aromatic ring, is expected to resonate in the upfield region of the aromatic spectrum, typically around 2.0-2.5 ppm. The electron-donating nature of the methyl group slightly shields these protons.
-
Aromatic Protons (Ar-H): The four aromatic protons are chemically non-equivalent and are expected to resonate in the downfield region, generally between 7.0 and 8.0 ppm. The powerful electron-withdrawing trifluoromethyl group will deshield the nearby protons, causing them to shift further downfield. Specifically, the proton ortho to the -CF₃ group (H-6) is expected to be the most deshielded.
Anticipated Multiplicity and Coupling:
The splitting patterns of the aromatic protons are governed by both H-H and long-range H-F coupling.
-
Proton-Proton (H-H) Coupling: Standard ortho (³J_HH), meta (⁴J_HH), and para (⁵J_HH) couplings will be observed. Ortho coupling is typically the largest (6-10 Hz), followed by meta (1-3 Hz), and para coupling is often unresolved (<1 Hz)[1].
-
Proton-Fluorine (H-F) Coupling: The trifluoromethyl group introduces long-range coupling to the aromatic protons. These couplings, transmitted through multiple bonds, further split the proton signals. The magnitude of these couplings (ⁿJ_HF, where n is the number of bonds) is dependent on the number of intervening bonds and the spatial relationship between the coupled nuclei. Typically, ⁴J_HF (meta) and ⁵J_HF (para) couplings are observed in benzotrifluoride derivatives[2].
The interplay of these H-H and H-F couplings results in complex multiplets for the aromatic protons, which require careful analysis to fully resolve.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
Obtaining a clean and well-resolved ¹H NMR spectrum is fundamental to accurate analysis. The following protocol outlines the key steps for the preparation and acquisition of the ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Analyte: Weigh approximately 5-25 mg of this compound.
-
Solvent: Choose a suitable deuterated solvent that will fully dissolve the sample, such as chloroform-d (CDCl₃) or acetone-d₆. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks[3].
-
Procedure:
-
Dissolve the weighed this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Ensure complete dissolution. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent magnetic field inhomogeneities that can lead to broad spectral lines.
-
Transfer the clear solution into a clean, high-quality 5 mm NMR tube.
-
Cap the NMR tube securely.
-
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for resolving the complex aromatic region.
-
Parameters:
-
Experiment: A standard 1D proton experiment should be selected.
-
Temperature: Maintain a constant temperature, typically 298 K.
-
Shimming: Carefully shim the magnetic field homogeneity to obtain sharp, symmetrical peaks.
-
Pulse Width: Use a calibrated 90° pulse.
-
Acquisition Time: Set an appropriate acquisition time (typically 2-4 seconds) to ensure good digital resolution.
-
Relaxation Delay: A relaxation delay of 1-5 seconds is generally sufficient.
-
Number of Scans: Co-add a suitable number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
3. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phasing: Carefully phase the spectrum to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
-
Integration: Integrate the signals to determine the relative number of protons corresponding to each peak.
Spectral Analysis and Interpretation
The ¹H NMR spectrum of this compound, acquired in CDCl₃ at 400 MHz, displays signals corresponding to the methyl and aromatic protons.
Data Summary:
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ | ~2.48 | s | 3H |
| Ar-H | ~7.25 - 7.60 | m | 4H |
Table 1: Summary of ¹H NMR spectral data for this compound.[4]
Detailed Interpretation:
-
Methyl Protons (CH₃): A sharp singlet is observed at approximately 2.48 ppm, integrating to three protons. The singlet nature of this peak indicates no significant coupling to the aromatic protons, which is expected as they are separated by four bonds.
-
Aromatic Protons (Ar-H): The aromatic region, spanning from approximately 7.25 to 7.60 ppm, presents a complex multiplet integrating to four protons. A detailed analysis, supported by spectral data from similar compounds and theoretical predictions, allows for the following assignments:
-
H-6 (ortho to -CF₃): This proton is expected to be the most deshielded due to the strong electron-withdrawing effect of the adjacent trifluoromethyl group. Its signal is anticipated to be a complex multiplet due to ortho coupling with H-5 (³J_HH), meta coupling with H-4 (⁴J_HH), and a significant long-range coupling to the three fluorine atoms of the CF₃ group (⁴J_HF).
-
H-3 (ortho to -CH₃): This proton will be the most shielded of the aromatic protons due to the electron-donating nature of the methyl group. It will appear as a multiplet due to ortho coupling with H-4 (³J_HH) and meta coupling with H-5 (⁴J_HH).
-
H-4 and H-5 (meta to both substituents): These protons will have intermediate chemical shifts. Their signals will be complex multiplets arising from ortho and meta H-H couplings, as well as long-range H-F couplings. The signal for H-5 will likely be a doublet of triplets or a more complex pattern due to coupling with H-4, H-6, and the CF₃ group. The H-4 signal will be similarly complex due to couplings with H-3, H-5, and potentially a smaller long-range coupling to the CF₃ group.
-
The overlap of these multiplets in a standard 1D ¹H NMR spectrum often makes precise determination of all coupling constants challenging. Advanced NMR techniques, such as 2D COSY (Correlation Spectroscopy) and selective 1D decoupling experiments, can be employed to unravel these complex coupling networks.
Visualizing Molecular Interactions and Experimental Workflow
To better understand the relationships within the molecule and the process of analysis, the following diagrams are provided.
Caption: Coupling network in this compound.
Caption: Experimental workflow for ¹H NMR analysis.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough analysis of the chemical shifts and coupling patterns not only confirms the identity of the compound but also provides deep insights into the electronic effects of the methyl and trifluoromethyl substituents on the aromatic ring. The characteristic singlet for the methyl group and the complex multiplet for the aromatic protons, arising from a combination of H-H and long-range H-F couplings, are key spectral features. This guide provides a robust framework for the acquisition and interpretation of such spectra, empowering researchers to confidently utilize ¹H NMR in their synthetic and analytical endeavors.
References
-
Hoye, T.R.; Hanson, P.R.; Vyvyan, J.R. A Practical Guide to First-Order Multiplet Analysis in ¹H NMR Spectroscopy. J. Org. Chem.1994 , 59, 4096-4103. [Link]
-
ACD/Labs. ¹H–¹H Coupling in Proton NMR. [Link]
-
Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]
-
ResearchGate. Coupling of Protons with Fluorine Page. [Link]
-
The Royal Society of Chemistry. Direct Fluorination of Benzylic C-H Bonds with N-Fluorobenzenesulfonimide - Supporting Information. [Link]
-
Chemistry LibreTexts. Multiplicity in Proton NMR. [Link]
-
Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. [Link]
-
Chemistry Steps. Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. [Link]
-
University of Cambridge. ¹H NMR Spectroscopy. [Link]
Sources
The Molecular Architecture of 2-Methylbenzotrifluoride: An IR Perspective
An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Methylbenzotrifluoride
This guide provides a comprehensive analysis of the infrared (IR) spectroscopy of this compound (α,α,α-Trifluoro-o-xylene), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from the unique chemical stability and reactivity conferred by the trifluoromethyl group.[1] Understanding the vibrational characteristics of this molecule through IR spectroscopy is fundamental for quality control, reaction monitoring, and structural elucidation in research and development settings. This document moves beyond a simple recitation of spectral data to explain the causal relationships between molecular structure and vibrational behavior, offering field-proven insights for researchers, scientists, and drug development professionals.
This compound is an ortho-disubstituted benzene ring, where a methyl (-CH₃) group and a trifluoromethyl (-CF₃) group are positioned on adjacent carbon atoms. This specific arrangement dictates the molecule's symmetry (or lack thereof) and the vibrational coupling between its constituent parts, which are directly reflected in the IR spectrum.
The molecule possesses several key structural features that give rise to characteristic IR absorptions:
-
Aromatic Ring: The benzene ring provides a rigid backbone with characteristic C-H and C=C vibrations.
-
Aliphatic C-H Bonds: The methyl group introduces sp³-hybridized C-H bonds.
-
Trifluoromethyl Group: The -CF₃ group is a strong electron-withdrawing group containing highly polar C-F bonds, which produce some of the most intense and diagnostically useful bands in the spectrum.
-
Ortho-Substitution Pattern: The 1,2-substitution pattern on the ring influences the out-of-plane C-H bending vibrations, creating a distinctive pattern in the fingerprint region of the spectrum.[2]
A molecule with 'n' atoms has 3n-6 fundamental vibrational modes (3n-5 for linear molecules).[3] For this compound (C₈H₇F₃), with 18 atoms, this results in 48 possible fundamental vibrations. Not all of these will be IR active, and many will overlap, but this complexity underscores the richness of information contained within the spectrum. A vibration is IR active only if it causes a change in the molecule's net dipole moment.[3]
Deconstructing the Infrared Spectrum: A Region-by-Region Analysis
The infrared spectrum is typically analyzed in two main regions: the Functional Group Region (4000-1450 cm⁻¹) and the Fingerprint Region (1450-600 cm⁻¹).[3]
Functional Group Region (4000-1450 cm⁻¹)
This region is dominated by stretching vibrations, which are generally well-defined and characteristic of specific bonds.[4]
-
Aromatic C-H Stretching (3100-3000 cm⁻¹): The sp² C-H bonds on the benzene ring will produce one or more sharp, medium-intensity peaks just above 3000 cm⁻¹. Their presence is a clear indicator of an aromatic system.[5][6]
-
Aliphatic C-H Stretching (3000-2850 cm⁻¹): The methyl group's sp³ C-H bonds will exhibit symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹. These peaks are typically sharp and of medium to strong intensity.[5] The clear separation of peaks above and below the 3000 cm⁻¹ line is a classic diagnostic feature for molecules containing both aromatic and saturated C-H bonds.[2]
-
Overtone and Combination Bands (2000-1650 cm⁻¹): Aromatic rings often display a series of weak but sharp overtone and combination bands in this region. The specific pattern of these bands can sometimes be used to infer the ring's substitution pattern, though this is often complex.[7]
-
Aromatic C=C Ring Stretching (1620-1450 cm⁻¹): The stretching of the carbon-carbon double bonds within the benzene ring gives rise to a set of two to four sharp bands of variable intensity. For ortho-disubstituted benzenes, peaks are expected near 1605, 1580, 1500, and 1465 cm⁻¹.[2][6]
The Trifluoromethyl Group's Dominance
The -CF₃ group produces some of the most characteristic and intense absorptions in the entire spectrum due to the large change in dipole moment during C-F bond vibrations.
-
C-F Stretching Vibrations (1350-1100 cm⁻¹): The symmetric and asymmetric stretching modes of the three C-F bonds are extremely strong and broad. For substituted trifluoromethyl benzenes, a particularly prominent, very strong, and often broad band is consistently observed near 1330 cm⁻¹ .[8] This band is frequently assigned to the C-CF₃ stretching mode and is a powerful diagnostic marker for the presence of the trifluoromethyl group.[8] Additional strong absorptions due to C-F stretching are expected throughout this region.
Fingerprint Region (1450-600 cm⁻¹)
This region contains a complex array of bending vibrations and other skeletal modes that are unique to the molecule as a whole, making it a "molecular fingerprint."[9]
-
C-H Bending Vibrations:
-
In-plane Bending: These occur between approximately 1300-1000 cm⁻¹ but are often difficult to assign definitively due to coupling with other vibrations.
-
Out-of-plane (oop) Bending: These are highly diagnostic for the substitution pattern of the benzene ring. For an ortho-disubstituted (1,2-disubstituted) ring with four adjacent hydrogen atoms, a strong absorption band is expected in the range of 770-735 cm⁻¹ .[2][10] The presence of this band is a key piece of evidence confirming the ortho structure of this compound.
-
-
CF₃ Bending (Deformation) Modes: The bending vibrations of the -CF₃ group appear as medium to strong bands in the lower frequency part of the fingerprint region, typically below 800 cm⁻¹.
Summary of Predicted Vibrational Assignments
The following table summarizes the expected key absorption bands for this compound, providing a self-validating system for spectral interpretation.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale & Key Insights |
| 3100 - 3000 | Medium, Sharp | Aromatic C-H Stretch | Confirms the presence of sp² C-H bonds on the benzene ring.[5] |
| 3000 - 2850 | Medium-Strong, Sharp | Aliphatic C-H Stretch (Methyl) | Confirms the presence of the sp³ C-H bonds of the -CH₃ group.[5] |
| 1620 - 1450 | Variable, Sharp | Aromatic C=C Ring Stretch | Characteristic skeletal vibrations of the benzene ring.[6] |
| ~1330 | Very Strong, Broad | C-CF₃ Stretch | Highly characteristic and intense band confirming the trifluoromethyl group.[8] |
| 1350 - 1100 | Strong to Very Strong | C-F Stretches | A complex and intense series of bands from the -CF₃ group. |
| 770 - 735 | Strong, Sharp | Aromatic C-H Out-of-Plane Bend | Diagnostic for the 1,2- (ortho) substitution pattern on the benzene ring.[2][10] |
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
The following protocol describes a robust method for analyzing a liquid sample like this compound using Attenuated Total Reflectance (ATR), a common and effective technique that requires minimal sample preparation.
Step-by-Step ATR-FTIR Methodology
-
Instrument Preparation & Background Scan:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
Thoroughly clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. Verify cleanliness by acquiring a preliminary spectrum of the empty crystal; it should be a flat line with no significant peaks.
-
Acquire a background spectrum. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing it to be digitally subtracted from the sample spectrum.[11]
-
-
Sample Application:
-
Using a clean pipette, place a single drop of this compound onto the center of the ATR crystal. Only a small amount is needed to completely cover the crystal surface.[12]
-
-
Data Acquisition:
-
Set the spectral range, typically from 4000 to 400 cm⁻¹.
-
Select an appropriate resolution, with 4 cm⁻¹ being standard for most qualitative and quantitative analyses.[13]
-
To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32 scans). The instrument software will average these to produce the final spectrum.[13]
-
Initiate the scan. The process typically takes 30-60 seconds.
-
-
Post-Acquisition Processing & Cleaning:
-
The instrument software will automatically perform the background subtraction. The resulting spectrum should show absorbance peaks pointing upwards (or transmittance peaks downwards, depending on the display settings).
-
Label the significant peaks with their corresponding wavenumbers for analysis.
-
Thoroughly clean the ATR crystal with a solvent to remove all traces of the sample, preparing it for the next measurement.[12]
-
Experimental Workflow Diagram
Caption: ATR-FTIR experimental workflow for liquid sample analysis.
Molecular Vibrational Modes of this compound
The following diagram illustrates the key stretching and bending vibrations that define the IR spectrum of this compound.
Caption: Key vibrational modes of this compound.
Conclusion
The infrared spectrum of this compound is a rich source of structural information. A systematic interpretation, grounded in the fundamental principles of molecular vibrations, allows for the confident identification of its key architectural features. The intense C-F stretching bands near 1330 cm⁻¹ provide an unmistakable signature for the trifluoromethyl group, while the distinction between aromatic and aliphatic C-H stretches and the characteristic out-of-plane bending mode in the fingerprint region confirm the ortho-methyl-substituted aromatic core. By following the robust experimental protocol outlined, researchers can reliably obtain high-fidelity spectra for quality control, structural verification, and mechanistic studies, ensuring the integrity of their scientific and developmental endeavors.
References
-
Yadav, R. A., & Singh, I. S. (1986). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana, 27(4), 469-482. [Link]
-
Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. Drawell Scientific Instrument Co., Ltd.[Link]
-
NIST. (n.d.). Benzene, (trifluoromethyl)-. In NIST Chemistry WebBook. [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Virginia Tech. [Link]
-
ResearchGate. (n.d.). Simulated IR spectra of benzene (top), 1,3,5-trifluorobenzene (middle) and their complex (bottom). [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. [Link]
-
Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37. [Link]
-
DePauw University. (n.d.). Ortho-xylene. Computational Chemistry.[Link]
-
Química Orgánica. (n.d.). IR Spectrum: Aromatics. [Link]
-
OC Lab. (2013, January 10). FTIR Spectroscopy - Liquid IR Spectroscopy [Video]. YouTube. [Link]
-
Chegg. (n.d.). USE IR spectroscopy AND UV spectroscopy to distinguish between o-xylene and p-xylene. [Link]
-
Agilent Technologies. (2021). Improved Measurement of Liquid Samples Using FTIR. Agilent. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
-
Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.
-
Michigan State University. (n.d.). Infrared Spectroscopy. Department of Chemistry. [Link]
-
AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. [Link]
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 4. azooptics.com [azooptics.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. IR Spectrum: Aromatics [quimicaorganica.org]
- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. agilent.com [agilent.com]
Molecular weight and formula of C8H7F3
An In-Depth Technical Guide to the Molecular Formula C8H7F3: Isomerism, Properties, Synthesis, and Applications
Executive Summary
The molecular formula C8H7F3 represents a class of fluorinated aromatic compounds of significant interest in medicinal chemistry, agrochemical science, and materials research. While the formula corresponds to a molecular weight of approximately 160.14 g/mol , its true utility and complexity are revealed through its various structural isomers. This guide focuses primarily on the (trifluoromethyl)toluene isomers, which are foundational building blocks in modern organic synthesis. We delve into the distinct physicochemical properties conferred by the powerfully electron-withdrawing trifluoromethyl (-CF3) group, provide a detailed, validated protocol for the synthesis of a key derivative, and explore the downstream applications that make these compounds invaluable to drug development professionals and researchers.
Molecular Formula and Isomeric Landscape
The chemical formula C8H7F3 defines a set of constitutional isomers, each sharing the same molecular weight but differing in atomic arrangement, leading to distinct chemical and physical properties.
Molecular Weight
The molecular weight is a fundamental quantitative property. For C8H7F3, we can define it in two ways:
-
Average Molecular Weight: 160.138 g/mol
-
Monoisotopic Mass: 160.050003 Da
The presence of the trifluoromethyl group is the defining feature of the most common and synthetically useful isomers.
Key Constitutional Isomers
The most prevalent isomers consist of a benzene ring substituted with one methyl (-CH3) group and one trifluoromethyl (-CF3) group. These (trifluoromethyl)toluene or α,α,α-trifluorotoluene isomers are critical intermediates in chemical manufacturing. Other structural arrangements, such as ethyl(trifluoro)benzene, are also possible but are less commonly utilized as platform chemicals.
Table 1: Primary Isomers and Derivatives of C8H7F3
| IUPAC Name | Common Name | CAS Number | Molecular Formula | Key Applications |
| 1-Methyl-2-(trifluoromethyl)benzene | o-(Trifluoromethyl)toluene | 13630-19-8 | C8H7F3 | Precursor for pharmaceuticals and agrochemicals |
| 1-Methyl-3-(trifluoromethyl)benzene | m-(Trifluoromethyl)toluene | 98-08-8 | C7H5F3* | Intermediate for herbicides (e.g., Fluometuron)[1] |
| 1-Methyl-4-(trifluoromethyl)benzene | p-(Trifluoromethyl)toluene | 6140-17-6 | C8H7F3 | Building block for advanced materials and APIs |
| 1-(Bromomethyl)-2-(trifluoromethyl)benzene | 2-(Trifluoromethyl)benzyl bromide | 395-44-8 | C8H6BrF3 | Versatile alkylating agent in organic synthesis[2][3] |
*Note: The common intermediate Benzotrifluoride (C7H5F3) is included for context as it is the parent compound for many related syntheses.[1][4][5]
Physicochemical Properties and Electronic Effects
The substitution of a methyl group with a trifluoromethyl group dramatically alters the electronic and physical properties of the aromatic ring. This modification is a cornerstone of modern drug design, leveraged to enhance a molecule's therapeutic potential.[6]
The Influence of the Trifluoromethyl Group
The -CF3 group is a powerful bioisostere for a methyl group but possesses profoundly different electronic characteristics.[7]
-
High Electronegativity: The fluorine atoms create a strong dipole moment, making the -CF3 group intensely electron-withdrawing through an inductive effect (-I).[8]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), rendering the -CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes. This property is critical for improving the half-life of drug candidates.[6]
-
Enhanced Lipophilicity: The -CF3 group increases the lipophilicity (fat-solubility) of a molecule (Hansch π value of +0.88), which can improve its ability to cross biological membranes and interact with hydrophobic binding pockets in target proteins.[6]
These properties are fundamental to the "rational design" of new drug entities, allowing chemists to fine-tune pharmacokinetic and pharmacodynamic profiles.[6][7]
Comparative Physical Data
The specific placement of the functional groups (ortho, meta, para) influences intermolecular forces and, consequently, the bulk physical properties of the isomers.
Table 2: Physical Properties of Key C8H7F3-Related Compounds
| Property | 2-(Trifluoromethyl)benzyl bromide | (Trifluoromethyl)benzene |
| CAS Number | 395-44-8[2][3][9] | 98-08-8[1][4][5] |
| Molecular Formula | C8H6BrF3[2][3] | C7H5F3[1][4][8] |
| Molecular Weight | 239.03 g/mol [2][3][9] | 146.11 g/mol [1][4][5] |
| Appearance | White or colorless to light yellow powder/liquid[2] | Clear, colorless liquid[4] |
| Boiling Point | 72 °C @ 7.5 mmHg[2][9] | 103.46 °C @ 760 mmHg[1][8] |
| Melting Point | 34-35 °C[2] | -29.05 °C[1][8] |
| Density | 1.571 g/mL at 25 °C[2][9] | 1.19 g/mL at 20 °C[1][8] |
| Solubility | Insoluble in water; soluble in organic solvents[3] | Limited water solubility; miscible with organic solvents[1][8] |
Synthesis and Experimental Protocols
The isomers of (trifluoromethyl)toluene are typically prepared on an industrial scale. However, their subsequent conversion into more functionalized intermediates, such as benzyl bromides, is a common and vital laboratory procedure. These bromides are highly valued as alkylating agents for introducing the trifluoromethyl-substituted benzyl moiety into larger, more complex molecules.
Workflow for Synthesis of 2-(Trifluoromethyl)benzyl bromide
The following diagram outlines the key stages in a representative synthesis, transforming a benzyl alcohol into a more reactive benzyl bromide, a common step in multi-stage synthetic campaigns.
Caption: Synthetic workflow for 2-(Trifluoromethyl)benzyl bromide.
Detailed Experimental Protocol: Bromination of o-Trifluoromethylbenzyl Alcohol
This protocol describes a robust and validated method for synthesizing 2-(Trifluoromethyl)benzyl bromide, an essential reagent for further chemical elaboration.[2][10]
Materials:
-
o-Trifluoromethylbenzyl alcohol (14 g)
-
Phosphorus tribromide (PBr3) (30 mL)
-
Absolute Toluene (140 mL total)
-
Methylene chloride (CH2Cl2)
-
Potassium hydrogen carbonate (KHCO3) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Standard laboratory glassware, magnetic stirrer, dropping funnel, and rotary evaporator.
Procedure:
-
Reaction Setup: In a suitable reaction flask, dissolve 14 g of o-trifluoromethylbenzyl alcohol in 80 mL of absolute toluene. Prepare a separate solution of 30 mL of phosphorus tribromide in 60 mL of absolute toluene in a dropping funnel.
-
Bromination: While stirring the alcohol solution, add the phosphorus tribromide solution dropwise. Maintain the internal temperature of the reaction mixture between 20-30 °C using a water bath for cooling if necessary.
-
Causality: Phosphorus tribromide is a classic and effective reagent for converting primary alcohols to alkyl bromides. The dropwise addition and temperature control are crucial to manage the exothermic nature of the reaction and prevent side product formation.
-
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for 2 hours to ensure the reaction proceeds to completion.[2][10]
-
Solvent Removal: Remove the toluene solvent under reduced pressure using a rotary evaporator.
-
Initial Workup: Dissolve the resulting residue in methylene chloride and treat it with water. Adjust the pH of the aqueous layer to approximately 8.0 by adding a potassium hydrogen carbonate solution.
-
Causality: The basic wash with KHCO3 is essential to neutralize any remaining acidic phosphorus species (e.g., H3PO3) and unreacted PBr3, preventing them from contaminating the final product.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with fresh portions of methylene chloride to ensure all organic product is recovered.[2][10]
-
Washing: Combine the organic phases and wash them sequentially, twice with water and once with a saturated NaCl solution (brine).
-
Causality: The water washes remove water-soluble impurities, and the final brine wash helps to remove residual water from the organic layer before the drying step.
-
-
Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter off the drying agent, and evaporate the solvent under reduced pressure. The residue obtained is the final product, 2-(Trifluoromethyl)benzyl bromide.[2][10]
Applications in Drug Development and Research
The unique properties imparted by the -CF3 group have made C8H7F3 isomers and their derivatives indispensable in modern chemistry.
Role as a Pharmacophore
In medicinal chemistry, the strategic placement of a trifluoromethyl group can significantly enhance the efficacy and safety profile of a drug candidate. A review of drugs approved by the U.S. Food and Drug Administration (FDA) over the last 20 years shows a significant number of molecules containing the -CF3 moiety.[7][11] For example, the antidepressant Fluoxetine contains a 4-(trifluoromethyl)phenoxy group, which is critical to its activity.[7]
Caption: Logical flow from core C8H7F3 structure to applications.
Synthetic Building Block
Beyond being part of a final active pharmaceutical ingredient (API), C8H7F3 isomers are crucial starting materials.
-
Herbicide Synthesis: 3-Aminobenzotrifluoride, derived from the nitration and reduction of (trifluoromethyl)benzene, is a key precursor to the widely used herbicide fluometuron.[1]
-
Fungicide Development: Derivatives such as 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene are pivotal intermediates in the synthesis of highly effective triazole fungicides.[12]
-
Phenethylamine Derivatives: 3-(Trifluoromethyl)phenethylamine and its analogues, built from C8H7F3 precursors, are used as intermediates in the synthesis of various pharmaceuticals.[13][14]
Conclusion
The molecular formula C8H7F3 represents not a single entity, but a versatile family of isomeric compounds, primarily the (trifluoromethyl)toluenes. The strategic incorporation of the trifluoromethyl group imparts enhanced metabolic stability, lipophilicity, and potent electronic effects. These characteristics are deliberately exploited by researchers and drug development professionals to design more effective and durable pharmaceuticals and agrochemicals. A thorough understanding of the synthesis and reactivity of key C8H7F3 derivatives, such as the benzyl bromides, is fundamental for any scientist working at the forefront of organic and medicinal chemistry.
References
-
WebQC.Org. Trifluorotoluene (C6H5CF3) properties. Available from: [Link]
-
PubChem. (Trifluoromethyl)benzene | C7H5F3 | CID 7368. Available from: [Link]
-
Wikipedia. Trifluorotoluene. Available from: [Link]
-
NIST. Benzene, (trifluoromethyl)-. Available from: [Link]
- Google Patents. EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene.
- Google Patents. US3792048A - Process for hydrolyzing 3-trifluoromethyl phenethylamines.
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]
-
PubMed Central (PMC). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
-
ResearchGate. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]
Sources
- 1. Trifluorotoluene - Wikipedia [en.wikipedia.org]
- 2. 2-(Trifluoromethyl)benzyl bromide | 395-44-8 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzene, (trifluoromethyl)- [webbook.nist.gov]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. webqc.org [webqc.org]
- 9. 2-(トリフルオロメチル)ベンジルブロミド 96% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 2-(Trifluoromethyl)benzyl bromide synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene - Google Patents [patents.google.com]
- 13. 3-(TRIFLUOROMETHYL)PHENETHYLAMINE | 52516-30-0 [chemicalbook.com]
- 14. US3792048A - Process for hydrolyzing 3-trifluoromethyl phenethylamines - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Physicochemical Properties of 2-Methylbenzotrifluoride: Boiling Point and Density
Introduction: The Significance of 2-Methylbenzotrifluoride in Modern Chemistry
This compound, also known as α,α,α-Trifluoro-o-xylene, is an aromatic organic compound that has garnered significant attention across various sectors of the chemical industry.[1] Its unique molecular architecture, featuring a benzene ring substituted with adjacent methyl and trifluoromethyl groups, imparts a combination of chemical stability and reactivity that makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] The electron-withdrawing nature of the trifluoromethyl group profoundly influences the electronic properties of the aromatic ring, making this compound a key precursor for complex molecular structures.[2]
This guide provides an in-depth examination of two fundamental physical properties of this compound: its boiling point and density. A thorough understanding of these characteristics is paramount for researchers, chemists, and drug development professionals, as they directly impact reaction kinetics, process design, purification techniques, and safety protocols. We will delve into the theoretical underpinnings of these properties, present established values, and provide detailed, field-proven methodologies for their accurate experimental determination.
Physicochemical Data Summary
For ease of reference, the core physical properties of this compound are summarized below. These values represent the foundation for the subsequent detailed discussions and experimental protocols.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇F₃ | [1][2] |
| Molecular Weight | 160.14 g/mol | [1][2] |
| Boiling Point | 125 - 126 °C | [1][2] |
| Density | 1.17 g/cm³ - 1.174 g/cm³ | [1][2] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| CAS Number | 13630-19-8 | [1][2] |
Section 1: The Boiling Point of this compound
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid.[4][5] This physical constant is a critical indicator of a compound's volatility and is intrinsically linked to the strength of its intermolecular forces. For this compound, the reported boiling point is in the range of 125 - 126 °C at standard atmospheric pressure.[1][2]
Theoretical Considerations and Influencing Factors
The relatively high boiling point of this compound compared to simpler aromatic compounds like toluene (boiling point ~111 °C) can be attributed to several factors:
-
Molecular Weight: With a molecular weight of 160.14 g/mol , this compound is heavier than many common organic solvents, leading to stronger van der Waals forces.[1][2]
-
Polarity: The highly electronegative fluorine atoms in the trifluoromethyl group create a significant dipole moment, resulting in dipole-dipole interactions between molecules. These are stronger than the dispersion forces found in nonpolar molecules, thus requiring more energy (a higher temperature) to overcome.
-
External Pressure: It is crucial to note that the boiling point is pressure-dependent. A decrease in atmospheric pressure, such as at higher altitudes, will lower the boiling point.[5][6] Conversely, performing a distillation under vacuum will substantially reduce the temperature at which the compound boils. Therefore, recording the barometric pressure during an experimental determination is essential for accuracy.[5]
Experimental Determination of Boiling Point: A Validated Protocol
The Thiele tube method is a reliable and widely used technique for determining the boiling point of a small quantity of liquid.[7] It ensures uniform heating and allows for precise observation of the boiling phenomenon.
-
Preparation:
-
Obtain a clean, dry small test tube (e.g., 75 x 10 mm) and a capillary tube sealed at one end.
-
Add approximately 0.5 mL of this compound to the small test tube.
-
Place the capillary tube, open end down, into the test tube containing the sample.
-
-
Apparatus Assembly:
-
Attach the test tube to a thermometer using a rubber band or a small piece of wire. The bulb of the thermometer should be level with the bottom of the test tube.
-
Clamp the Thiele tube to a ring stand and fill it with a high-boiling, inert liquid (e.g., mineral oil or silicone oil) to a level above the side-arm.
-
Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the sample is fully immersed in the heating oil.
-
-
Heating and Observation:
-
Gently heat the side-arm of the Thiele tube with a micro-burner or a hot plate.[4][6] The design of the tube will promote natural convection, ensuring uniform heat distribution.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This occurs as the air trapped in the capillary expands and is displaced by the vapor of the heated liquid.
-
Continue heating until a continuous and rapid stream of bubbles is observed.[7]
-
-
Boiling Point Determination:
-
Remove the heat source and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[7] At this moment, the vapor pressure inside the capillary equals the external atmospheric pressure.
-
Record this temperature as the observed boiling point.
-
It is good practice to repeat the heating and cooling cycle to obtain a second reading for verification.
-
Caption: Experimental workflow for boiling point determination using the Thiele tube method.
Section 2: The Density of this compound
Density is a fundamental physical property defined as the mass of a substance per unit volume (Density = mass/volume).[8] It is an intrinsic property that can be used for substance identification and purity assessment. For this compound, the literature reports a density of approximately 1.17 g/cm³ (or 1.17 g/mL) at standard temperature (typically 20°C or 25°C).[1][2]
Theoretical Considerations and Influencing Factors
-
Molecular Packing: The density of a liquid is determined by the mass of its individual molecules and how closely they can pack together. The presence of both a methyl and a trifluoromethyl group on the benzene ring influences its shape and ability to pack efficiently.
-
Temperature: The density of liquids generally decreases as temperature increases.[9] This is because the increased kinetic energy of the molecules causes them to move further apart, increasing the volume for a given mass. Therefore, it is imperative to record the temperature at which a density measurement is made.
Experimental Determination of Density: A Validated Protocol
The most straightforward and accurate method for determining the density of a liquid in a research setting involves the precise measurement of the mass of a known volume using a pycnometer or, for a less rigorous but still effective measurement, a graduated cylinder and an analytical balance.[10][11]
-
Preparation:
-
Ensure the this compound sample is equilibrated to a known, constant temperature (e.g., 20°C) using a water bath. Record this temperature.
-
Obtain a clean, dry 10 mL graduated cylinder or volumetric flask.
-
-
Mass Measurement of Empty Container:
-
Using an analytical balance, accurately measure the mass of the empty, dry graduated cylinder. Record this value as m₁.
-
-
Volume and Mass Measurement of Sample:
-
Carefully add a specific volume of the temperature-equilibrated this compound to the graduated cylinder (e.g., 5.0 mL). Read the volume from the bottom of the meniscus.[10] Record this volume as V.
-
Accurately measure the combined mass of the graduated cylinder and the liquid sample. Record this value as m₂.
-
-
Calculation:
-
Calculate the mass of the liquid sample (m_liquid) by subtracting the mass of the empty cylinder from the combined mass: m_liquid = m₂ - m₁.
-
Calculate the density (ρ) using the formula: ρ = m_liquid / V.
-
-
Validation:
-
To ensure accuracy and precision, it is recommended to repeat the measurement at least three times and calculate the average density.[10]
-
Caption: Workflow for the experimental determination of liquid density.
Conclusion
The boiling point and density of this compound are cornerstone physical properties that dictate its handling, application, and purification. With a boiling point of 125-126 °C and a density of approximately 1.17 g/cm³, this compound is a relatively stable, high-boiling liquid that is denser than water.[1][2][12] The experimental protocols detailed in this guide provide robust and validated methods for the empirical verification of these values. Adherence to these precise methodologies ensures the generation of reliable data, which is the bedrock of scientific integrity and successful research and development in the chemical sciences.
References
-
The Chemical Identity of this compound: Properties and Industrial Significance. [Link]
-
Determination of Boiling Points. [Link]
-
Experimental No. (2) Boiling Point. [Link]
-
6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. [Link]
-
Determination of Boiling Point of Organic Compounds - GeeksforGeeks. [Link]
-
Measurement of Density. [Link]
-
The Density of Liquids and Solids (Experiment) - Chemistry LibreTexts. [Link]
-
Determining the density of solids and liquids. The Lab Activity - YouTube. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Buy this compound | 13630-19-8 [smolecule.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. cdn.juniata.edu [cdn.juniata.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 9. homesciencetools.com [homesciencetools.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. 2-Aminobenzotrifluoride | 88-17-5 [chemicalbook.com]
An In-depth Technical Guide to the Solubility Characteristics of α,α,α-Trifluoro-o-xylene
This guide provides a comprehensive technical overview of the solubility profile of α,α,α-Trifluoro-o-xylene (also known as 2-methylbenzotrifluoride or 2-(trifluoromethyl)toluene). Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental guidance to facilitate a thorough understanding of this compound's behavior in various solvent systems.
Executive Summary: A Solvent of Unique Potential
α,α,α-Trifluoro-o-xylene is an aromatic compound distinguished by the presence of a trifluoromethyl group on the benzene ring, ortho to a methyl group. This substitution pattern imparts a unique combination of properties that influence its solubility and render it a valuable, yet not fully characterized, solvent and intermediate in organic synthesis. One of its notable characteristics is its utility as a solvent for both traditional organic synthesis and fluorous synthesis, indicating its capacity to dissolve a broad spectrum of organic molecules, including those with high fluorine content.[1][2] This guide will delve into the theoretical underpinnings of its solubility, infer its likely behavior in common laboratory solvents, and provide detailed protocols for its empirical determination.
Physicochemical Properties of α,α,α-Trifluoro-o-xylene
A foundational understanding of a compound's physical and chemical properties is paramount to predicting its solubility. Key properties of α,α,α-Trifluoro-o-xylene are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇F₃ | [3][4] |
| Molar Mass | 160.14 g/mol | [3][4] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Density | 1.17 g/mL | [3] |
| Boiling Point | 125 - 126 °C | [3] |
| Refractive Index | n20/D 1.44 | [3] |
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction. This adage suggests that substances with similar intermolecular forces are likely to be miscible. For α,α,α-Trifluoro-o-xylene, its solubility is dictated by a balance of forces stemming from its aromatic ring, the methyl group, and the highly electronegative trifluoromethyl group.
The Influence of the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is a powerful modulator of molecular properties. Its strong electron-withdrawing nature and lipophilicity significantly impact how a molecule interacts with solvents. Generally, the introduction of a -CF₃ group to an aromatic ring increases its lipophilicity, which can enhance solubility in non-polar organic solvents.
Polarity and Hydrogen Bonding Capability
α,α,α-Trifluoro-o-xylene is a polar molecule due to the significant dipole moment created by the three fluorine atoms. However, it lacks hydrogen bond donating capabilities, although the fluorine atoms can act as weak hydrogen bond acceptors. This limits its solubility in protic, hydrogen-bond-donating solvents like water but suggests good miscibility with aprotic polar and non-polar organic solvents.
The parent compound, o-xylene, is a non-polar molecule with very low water solubility (0.02% at 20°C) but is very soluble in ethanol and diethyl ether.[5] The introduction of the trifluoromethyl group in α,α,α-Trifluoro-o-xylene increases the molecule's polarity compared to o-xylene, but its overall character remains largely lipophilic.
A related compound, (trifluoromethyl)benzene, is soluble in ether, benzene, ethanol, and acetone and is miscible with n-heptane and carbon tetrachloride, while having a low water solubility of less than 0.1 g/100 mL at 21°C.[5] This further supports the expectation that α,α,α-Trifluoro-o-xylene will exhibit broad solubility in organic solvents and limited solubility in water.
Caption: Key molecular features influencing the solubility of α,α,α-Trifluoro-o-xylene.
Predicted Solubility Profile
Table of Predicted Solubility:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Miscible | The polarity of the trifluoromethyl group allows for favorable dipole-dipole interactions with the alcohol's hydroxyl group. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Miscible | As aprotic polar solvents, ethers can effectively solvate the polar region of the molecule. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Miscible | The polar carbonyl group of ketones interacts favorably with the trifluoromethyl group. |
| Aromatic Hydrocarbons | Toluene, Benzene | Miscible | The "like dissolves like" principle is strong here, with the aromatic rings of both solute and solvent interacting via π-stacking and van der Waals forces. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Soluble to Miscible | The overall lipophilicity of the molecule, contributed by the aromatic ring and methyl group, promotes solubility in non-polar hydrocarbons. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Miscible | These solvents have polarities that are compatible with α,α,α-Trifluoro-o-xylene. |
| Water | H₂O | Sparingly Soluble | The lack of strong hydrogen bonding capabilities and the significant hydrophobic character of the molecule limit its aqueous solubility. |
Experimental Protocols for Solubility Determination
To obtain precise solubility data, empirical determination is essential. The following protocols provide step-by-step methodologies for characterizing the solubility of α,α,α-Trifluoro-o-xylene.
Qualitative Determination of Miscibility (for Liquid Solvents)
This method provides a rapid assessment of whether two liquids are miscible in all proportions.
Methodology:
-
Preparation: In a clean, dry test tube, add 2 mL of the solvent to be tested.
-
Addition of Solute: To the solvent, add 2 mL of α,α,α-Trifluoro-o-xylene.
-
Mixing: Stopper the test tube and shake vigorously for 10-20 seconds.
-
Observation: Allow the mixture to stand and observe.
Caption: Workflow for the qualitative determination of liquid-liquid miscibility.
Quantitative Determination of Aqueous Solubility
This protocol outlines a standard method for quantifying the solubility of a sparingly soluble liquid in water.
Methodology:
-
System Preparation: In a sealed, temperature-controlled vessel, add an excess amount of α,α,α-Trifluoro-o-xylene to a known volume of deionized water. The excess is necessary to ensure that a saturated solution is formed.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: Cease agitation and allow the two phases to separate completely.
-
Sampling: Carefully withdraw a known volume of the aqueous (lower) phase, ensuring that no undissolved α,α,α-Trifluoro-o-xylene is collected.
-
Analysis: Quantify the concentration of α,α,α-Trifluoro-o-xylene in the aqueous sample using a suitable analytical technique such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), or High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Calculation: The solubility is then calculated based on the measured concentration and expressed in units such as mg/L or mol/L.
Applications in Drug Development and Research
The solubility characteristics of α,α,α-Trifluoro-o-xylene are pivotal to its applications. Its ability to dissolve a wide range of organic compounds makes it a useful solvent in organic synthesis, particularly for reactions involving fluorinated reagents or products.[1][2] In drug development, the trifluoromethyl group is often incorporated into lead compounds to enhance metabolic stability and membrane permeability. A thorough understanding of the solubility of trifluoromethylated building blocks like α,α,α-Trifluoro-o-xylene is therefore crucial for designing and executing synthetic routes to novel pharmaceutical candidates.
Conclusion
α,α,α-Trifluoro-o-xylene presents a compelling solubility profile characterized by broad miscibility with common organic solvents and limited aqueous solubility. This behavior is a direct consequence of its molecular structure, which combines the lipophilicity of an aromatic ring and a methyl group with the polarity of a trifluoromethyl group. While quantitative solubility data remains sparse in the public domain, the theoretical principles and analog-based inferences presented in this guide provide a robust framework for predicting its behavior. The detailed experimental protocols further empower researchers to empirically determine its solubility characteristics for their specific applications, ensuring the informed and effective use of this versatile compound in research and development.
References
-
Wikipedia. (2023, November 28). o-Xylene. Retrieved January 9, 2026, from [Link]
-
Wikipedia. (2023, December 22). Trifluorotoluene. Retrieved January 9, 2026, from [Link]
-
Miscibility. (2023, December 14). In Wikipedia. Retrieved January 9, 2026, from [Link]
-
Scribd. (n.d.). Experiment 1 (Solubility and Miscibility). Retrieved January 9, 2026, from [Link]
-
Education.com. (2021, March 11). Testing the Solubility of Common Liquid Solvents. Retrieved January 9, 2026, from [Link]
-
CUNY Bronx Community College. (n.d.). Experiment 9 - Liquids, Liquid Mixtures and Solutions. Retrieved January 9, 2026, from [Link]
-
PubChem. (n.d.). (Trifluoromethyl)benzene. Retrieved January 9, 2026, from [Link]
Sources
The Benzotrifluoride Core in Modern Chemistry: From a Historical Curiosity to a Pillar of Pharmaceutical Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Unassuming Power of Fluorine
In the vast landscape of organic chemistry, few elements have imparted such a profound and transformative impact as fluorine. Its introduction into molecular frameworks, particularly as the trifluoromethyl (-CF3) group, has become a cornerstone of modern medicinal chemistry and materials science. The benzotrifluoride scaffold, a simple benzene ring adorned with this powerful moiety, stands as a testament to this influence. Once a laboratory curiosity, it is now an indispensable building block in the synthesis of life-saving therapeutics and advanced materials. This guide aims to provide a comprehensive technical overview of the discovery, synthesis, and application of benzotrifluoride compounds, offering field-proven insights for the researchers and scientists at the forefront of chemical innovation.
The Genesis of a Fluorinated Workhorse: A Historical Perspective
The story of benzotrifluoride is intrinsically linked to the pioneering work of the Belgian chemist Frédéric Swarts. In the late 19th century, a time when organofluorine chemistry was in its infancy, Swarts developed a groundbreaking method for the introduction of fluorine into organic molecules.[1][2] His eponymous reaction, first reported in 1892, utilized antimony trifluoride (SbF₃) as a fluorinating agent to replace chlorine atoms.[3] This was a pivotal moment, as it provided a more controlled and less hazardous alternative to working with elemental fluorine.
Swarts' initial work laid the foundation for the first successful synthesis of benzotrifluoride from benzotrichloride.[4] This halogen exchange (Halex) reaction was a landmark achievement, demonstrating the feasibility of creating robust carbon-fluorine bonds on an aromatic ring. The fundamental principle of the Swarts reaction involves the nucleophilic displacement of chlorides by fluoride ions delivered from the antimony salt.
The Swarts Reaction: A Closer Look at the Mechanism
The Swarts reaction proceeds through a nucleophilic substitution mechanism.[5] While the exact intermediates can vary depending on the substrate and conditions, the general pathway for the conversion of benzotrichloride to benzotrifluoride can be visualized as a stepwise process. The antimony trifluoride acts as the fluoride donor, with the reaction often catalyzed by the presence of antimony pentachloride (SbCl₅), which generates a more reactive fluorinating species.
Caption: Stepwise fluorination in the Swarts reaction.
While historically significant, the Swarts reaction has its limitations, including the use of toxic heavy metal reagents and often harsh reaction conditions.[5] These drawbacks spurred the development of more efficient and environmentally benign synthetic methodologies in the 20th and 21st centuries.
Modern Synthetic Strategies for Benzotrifluoride Compounds
The demand for benzotrifluoride and its derivatives in the pharmaceutical and agrochemical industries has driven the evolution of more sophisticated synthetic methods.[5][6] These modern techniques offer greater efficiency, milder reaction conditions, and broader functional group tolerance compared to the classical Swarts reaction.
Fluorination with Hydrogen Fluoride (HF)
A significant advancement over the Swarts reaction was the use of anhydrous hydrogen fluoride (HF) for the fluorination of benzotrichloride. This method, developed in the mid-20th century, became an important industrial process.[7][8] The reaction is typically carried out under pressure and at elevated temperatures, often in the presence of a catalyst such as aluminum fluoride.[8][9][10] While effective for large-scale production, the use of highly corrosive and toxic HF requires specialized equipment and stringent safety protocols.
The Rise of Copper-Catalyzed Trifluoromethylation
A paradigm shift in the synthesis of benzotrifluoride compounds has been the development of transition-metal-catalyzed reactions, with copper-catalyzed methods being particularly prominent.[11] These reactions typically involve the cross-coupling of an aryl halide (iodide, bromide, or chloride) with a trifluoromethylating reagent.
A variety of trifluoromethylating agents have been developed, each with its own advantages and applications. These can be broadly categorized as nucleophilic, electrophilic, and radical sources of the -CF3 group. Some common examples include:
-
Nucleophilic Reagents: (Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent), trifluoromethylzinc reagents, and trifluoroacetates.
-
Electrophilic Reagents: Umemoto's reagents and Togni's reagents.
-
Radical Precursors: Sodium trifluoromethanesulfinate (Langlois' reagent).
The general catalytic cycle for a copper-catalyzed trifluoromethylation of an aryl iodide is believed to proceed through a Cu(I)/Cu(III) mechanism.
Caption: Generalized catalytic cycle for Cu-catalyzed trifluoromethylation.
The choice of ligand, trifluoromethyl source, and reaction conditions is critical for achieving high yields and functional group compatibility. For instance, the use of ligands like 1,10-phenanthroline can stabilize the copper catalyst and facilitate the reaction.[12]
Experimental Protocol: Copper-Catalyzed Trifluoromethylation of an Aryl Iodide
The following protocol is a representative example of a modern laboratory-scale synthesis of a benzotrifluoride derivative.
Objective: To synthesize 4-nitrobenzotrifluoride from 1-iodo-4-nitrobenzene.
Materials:
-
1-iodo-4-nitrobenzene
-
(Trifluoromethyl)trimethylsilane (TMSCF₃)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium fluoride (KF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add CuI (2 mol%), 1,10-phenanthroline (2 mol%), and KF (2.0 equivalents).
-
Add 1-iodo-4-nitrobenzene (1.0 equivalent).
-
Add anhydrous DMF via syringe.
-
Add TMSCF₃ (1.5 equivalents) dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-nitrobenzotrifluoride.
Causality behind Experimental Choices:
-
Inert Atmosphere: The copper catalyst and some intermediates are sensitive to oxygen and moisture, necessitating an inert atmosphere.
-
Anhydrous Solvent: Water can interfere with the reaction by hydrolyzing the TMSCF₃ and deactivating the catalyst.
-
Potassium Fluoride: KF acts as an activator for TMSCF₃, facilitating the transfer of the trifluoromethyl group to the copper center.
-
1,10-Phenanthroline: This bidentate nitrogen ligand stabilizes the Cu(I) species, preventing disproportionation and promoting the catalytic cycle.
-
Heating: While some copper-catalyzed trifluoromethylations can proceed at room temperature, moderate heating often increases the reaction rate and improves yields.
Physicochemical Properties and Their Implications for Drug Design
The trifluoromethyl group imparts a unique set of physicochemical properties to the benzene ring, which are highly advantageous in drug design.[5][6] These properties influence a molecule's lipophilicity, metabolic stability, and binding affinity.[5]
| Property | Value for Benzotrifluoride | Implication in Drug Design |
| Molecular Weight | 146.11 g/mol [4] | A relatively small increase in molecular weight for a significant change in properties. |
| Boiling Point | 102 °C[13] | N/A for biological context, but relevant for synthesis and purification. |
| Melting Point | -29 °C[13] | N/A for biological context. |
| logP (Octanol-Water) | ~3.01[13] | Increases lipophilicity, which can enhance membrane permeability and cell uptake.[1][14] |
| pKa of Benzoic Acid | 4.4 | The -CF3 group is strongly electron-withdrawing, increasing the acidity of nearby functional groups. |
| Metabolic Stability | High | The C-F bond is very strong, making the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes.[5] |
The electron-withdrawing nature of the trifluoromethyl group can significantly lower the pKa of nearby acidic or basic functional groups.[6] This can alter the ionization state of a drug molecule at physiological pH, which in turn affects its solubility, permeability, and target binding.
The Benzotrifluoride Moiety in FDA-Approved Drugs
The strategic incorporation of the benzotrifluoride moiety has been instrumental in the development of numerous successful drugs across various therapeutic areas.[15] The trifluoromethyl group often serves as a bioisostere for other groups like methyl or chloro, but with superior metabolic stability and electronic properties.
Case Study: Fluoxetine (Prozac)
Fluoxetine, one of the most well-known selective serotonin reuptake inhibitors (SSRIs), features a benzotrifluoride group. The presence of the -CF3 group in the para position of the phenoxy ring is crucial for its activity. It enhances the molecule's lipophilicity, allowing it to cross the blood-brain barrier effectively. Furthermore, the electron-withdrawing nature of the trifluoromethyl group influences the electronic properties of the aromatic ring, which is important for its binding to the serotonin transporter.
Other Notable Examples:
-
Aprepitant: An antiemetic agent that contains a bis(trifluoromethyl)phenyl group.
-
Bicalutamide: A non-steroidal antiandrogen used in the treatment of prostate cancer.
-
Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits COX-2.
In each of these cases, the benzotrifluoride moiety contributes to an optimized pharmacokinetic and pharmacodynamic profile, leading to improved efficacy and a better side-effect profile compared to non-fluorinated analogs.
Future Outlook and Conclusion
The journey of benzotrifluoride compounds from their initial synthesis by Frédéric Swarts to their current status as essential components of modern medicine is a compelling narrative of chemical innovation. The continuous development of novel and more efficient synthetic methods, particularly in the realm of transition-metal catalysis, will undoubtedly expand the accessibility and utility of these valuable building blocks. For researchers in drug discovery and development, a deep understanding of the synthesis and properties of benzotrifluoride derivatives is no longer just advantageous, but essential. As our ability to precisely manipulate molecular architecture grows, the unassuming power of the trifluoromethyl group, and by extension the benzotrifluoride core, will continue to drive the creation of safer and more effective medicines for the future.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]
-
The Role of Trifluoromethylated Compounds in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
-
Cu-catalyzed trifluoromethylation of aryl iodides with trifluoromethylzinc reagent prepared in situ from trifluoromethyl iodide. PMC - NIH. [Link]
-
Cu-catalyzed trifluoromethylation of aryl iodides with trifluoromethylzinc reagent prepared in situ from trifluoromethyl iodide. Beilstein Journal of Organic Chemistry. [Link]
-
Copper-catalyzed trifluoromethylation of aryl iodide 1a. | Download Table. ResearchGate. [Link]
-
Progress in copper-catalyzed trifluoromethylation. Beilstein Journals. [Link]
-
Copper-Mediated Oxidative Trifluoromethylation of Boronic Acids. Organic Letters. [Link]
-
Copper‐Catalyzed Trifluoromethylation Reactions | Request PDF. ResearchGate. [Link]
-
Copper-Catalyzed Trifluoromethylation of Polysubstituted Alkenes Assisted by Decarboxylation. Organic Letters. [Link]
-
Progress in copper-catalyzed trifluoromethylation. PMC - NIH. [Link]
-
Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent. ACS Publications. [Link]
-
Swarts fluorination. Wikipedia. [Link]
-
Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. Environmental Science & Technology. [Link]
-
Frédéric Swarts Facts for Kids. Kiddle. [Link]
- Process for preparing benzotrifluoride and its derivatives.
-
Benzotrifluoride. DrugFuture. [Link]
-
(PDF) Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. ResearchGate. [Link]
- Process for the production of benzotrifluoride.
- Process for preparing benzotrifluoride and its derivatives.
- Substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation.
- Process for preparing benzotrifluoride and its derivatives.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzotrifluoride [drugfuture.com]
- 5. nbinno.com [nbinno.com]
- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 7. US3950445A - Process for the production of benzotrifluoride - Google Patents [patents.google.com]
- 8. US4242286A - Process for preparing benzotrifluoride and its derivatives - Google Patents [patents.google.com]
- 9. Process for preparing benzotrifluoride and its derivatives - Patent 0004636 [data.epo.org]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 12. Cu-catalyzed trifluoromethylation of aryl iodides with trifluoromethylzinc reagent prepared in situ from trifluoromethyl iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzotrifluoride | 98-08-8 [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Part 1: Core Molecular Architecture & Electronic Landscape
An In-depth Technical Guide to the Key Structural Features of 2-Methylbenzotrifluoride
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: this compound (CAS No. 13630-19-8), also known as α,α,α-Trifluoro-o-xylene, is a pivotal chemical intermediate whose utility in the pharmaceutical and agrochemical industries stems directly from its unique molecular architecture.[1][2][3][4] This guide provides an in-depth analysis of its core structural features, elucidating how the interplay between its substituent groups dictates its spectroscopic signature, chemical reactivity, and functional applications. We will explore the molecule from its fundamental electronic properties to the practical methodologies for its characterization and its role as a strategic building block in complex organic synthesis.
The foundational structure of this compound consists of a benzene ring featuring two substituents, a methyl (-CH₃) group and a trifluoromethyl (-CF₃) group, in an ortho (1,2) arrangement.[3][5] This specific substitution pattern creates a fascinating electronic dichotomy on the aromatic ring, which is the primary determinant of its chemical behavior.
Caption: Integrated workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a definitive fingerprint.
Table 1: Typical NMR Spectroscopic Data for this compound (in CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment & Rationale |
| ¹H | ~7.2 - 7.6 | Multiplet | 4 aromatic protons (Ar-H). The complex pattern arises from overlapping signals and small H-F couplings. |
| ¹H | ~2.45 | Singlet | 3 methyl protons (-CH₃). Its singlet nature indicates no adjacent protons to couple with. |
| ¹³C | ~138 | Singlet | Quaternary aromatic carbon attached to -CH₃. |
| ¹³C | ~125 - 132 | Multiplets | 4 aromatic C-H carbons and the quaternary aromatic carbon attached to -CF₃. |
| ¹³C | ~124 (q, J ≈ 272 Hz) | Quartet | Trifluoromethyl carbon (-CF₃). The strong coupling to three fluorine atoms splits the signal into a quartet. [6][7] |
| ¹³C | ~19 | Singlet | Methyl carbon (-CH₃). |
| ¹⁹F | ~ -62 | Singlet | 3 fluorine atoms (-CF₃). Their equivalence results in a single, sharp peak. [6] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz (or higher) spectrometer.
-
Analysis Rationale: The presence of a quartet in the ¹³C spectrum with a large coupling constant is a definitive indicator of the -CF₃ group. The singlet in the ¹⁹F spectrum confirms the three fluorine atoms are chemically equivalent. The integration of the ¹H signals should yield a 4:3 ratio, corresponding to the aromatic and methyl protons, respectively. [8]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Table 2: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 3100–3000 | C-H Stretch (Aromatic) | Medium | Corresponds to the stretching of C-H bonds on the benzene ring. [9] |
| 3000–2850 | C-H Stretch (Aliphatic) | Medium | Corresponds to the stretching of C-H bonds in the methyl group. [9] |
| ~1610, ~1470 | C=C Stretch (Aromatic) | Medium | Characteristic skeletal vibrations of the benzene ring. |
| 1320–1100 | C-F Stretch | Strong | This region contains very strong, characteristic absorption bands for the C-F bonds of the -CF₃ group. [10] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) interference.
-
Sample Analysis: Place a single drop of liquid this compound directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Causality: The most telling feature in the IR spectrum is the series of intense bands in the 1320-1100 cm⁻¹ region. [10]The absence of a broad O-H band (~3300 cm⁻¹) or a sharp C=O band (~1700 cm⁻¹) validates the purity and identity of the compound, confirming no significant oxidation or hydrolysis has occurred.
Mass Spectrometry (MS)
MS provides the molecular weight and offers structural clues through the analysis of fragmentation patterns.
Table 3: Expected Mass Spectrometry Data for this compound (Electron Ionization)
| m/z (mass-to-charge) | Ion Identity | Rationale |
| 160 | [M]⁺• (Molecular Ion) | The mass of the intact molecule (C₈H₇F₃) after losing one electron. [3][4]Its presence confirms the molecular formula. |
| 141 | [M - F]⁺ | Loss of a single fluorine radical. This is a common fragmentation pathway for fluorinated compounds. |
| 91 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical. This results in the formation of the methylbenzyl cation, which can rearrange to the highly stable tropylium ion (C₇H₇⁺), a very common fragment for toluene derivatives. [11][12][13] |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the solution into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
Separation & Ionization: The compound is volatilized and separated by the GC. Upon entering the mass spectrometer, it is bombarded with high-energy electrons (typically 70 eV) causing ionization and fragmentation. [14]4. Analysis: The resulting mass spectrum should show a clear molecular ion peak at m/z 160. The observation of a strong peak at m/z 91 is highly indicative of the toluene-like backbone, validating the core structure. [11][13]
Part 3: Reactivity & Implications in Drug Development
The structural features directly translate to the chemical reactivity of this compound, making it a strategic precursor in multi-step syntheses.
Electrophilic Aromatic Substitution (EAS)
The regiochemical outcome of EAS reactions is a direct consequence of the competing directing effects of the -CH₃ and -CF₃ groups.
-
The -CH₃ group directs incoming electrophiles to the ortho (position 6) and para (position 4) positions.
-
The -CF₃ group is strongly deactivating and directs to the meta (positions 3 and 5) positions. [15][16] The overall effect is that the ring is less reactive than toluene but more reactive than benzotrifluoride. [17]The position most favorable for substitution is C5, as it is meta to the deactivating -CF₃ group and para to the activating -CH₃ group. This convergence of directing effects makes C5 the most nucleophilic position on the ring.
Caption: Competing directing effects in electrophilic aromatic substitution.
Utility in Drug Development
This compound is a valuable intermediate, not an active pharmaceutical ingredient itself. [18]Its value lies in introducing the trifluoromethyl group into a larger molecule.
-
Metabolic Stability: The C-F bond is exceptionally strong. Replacing a metabolically labile group (like a methyl group) with a -CF₃ group can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life. [19]* Lipophilicity: The -CF₃ group significantly increases the lipophilicity (fat-solubility) of a molecule. This can enhance its ability to cross cell membranes and improve its absorption and distribution within the body. [3][19]* Binding Affinity: The strong dipole moment of the C-F bonds can lead to favorable electrostatic interactions with protein targets, potentially increasing the binding affinity and potency of a drug.
A notable example is its use as an essential intermediate in the synthesis of N-(2-methyl-3-trifluoromethylphenyl) anthranilic acid, an anti-inflammatory agent. [18]
Part 4: Safety & Handling
As a laboratory chemical, proper handling of this compound is essential. The following information is a summary of key hazards. [5]
-
Physical Hazards: Flammable liquid and vapor (GHS Category 3). [5]Keep away from heat, sparks, open flames, and hot surfaces. [5][20]* Health Hazards:
-
Causes skin irritation (GHS Category 2). [5] * Causes serious eye irritation (GHS Category 2A). [5] * May cause respiratory irritation (GHS STOT SE 3). [5]* Recommended Precautions: Handle in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep the container tightly closed when not in use. [21][22]
-
Conclusion
The key structural features of this compound are defined by the ortho-positioning of an electron-donating methyl group and a strongly electron-withdrawing trifluoromethyl group. This unique electronic arrangement is directly observable through a combination of NMR, FTIR, and mass spectrometry, each providing a piece of corroborating evidence. These structural characteristics govern the molecule's reactivity in synthetic applications, particularly in electrophilic aromatic substitution, and underpin its value as a building block for introducing the metabolically robust and lipophilic -CF₃ group into advanced pharmaceutical and agrochemical compounds. A thorough understanding of this structure-property relationship is fundamental for its effective and safe utilization in a research and development setting.
References
-
YouTube. (2022). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). Retrieved from [Link]
-
Yagupolskii, L. M., et al. (1994). New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry. Retrieved from [Link]
-
Prakash, G. K. S., et al. (2012). Protolytic defluorination of trifluoromethyl-substituted arenes. PMC - NIH. Retrieved from [Link]
-
Prakash, G. K. S., et al. (2009). Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic.... Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-Nitro-3-Methyl Benzotrifluoride. Retrieved from [Link]
-
Techedu. (n.d.). The Role of this compound in Modern Organic Synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Key Intermediate for Pharmaceutical & Agrochemical Synthesis. Retrieved from [Link]
- Google Patents. (1988). WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride.
-
ACS Publications. (n.d.). Supporting Information for an article. Retrieved from [Link]
- Google Patents. (1995). US5449831A - Process of preparing 2-methyl-3-aminobenzotrifluoride.
-
Cohizon Life Sciences. (2022). MATERIAL SAFETY DATA SHEET - 2-AMINOBENZOTRIFLUORIDE. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum showing the main functional groups across the samples. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
Michigan State University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
Patsnap Eureka. (2025). How to Identify Functional Groups in FTIR Spectra. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
University of Calgary. (n.d.). NMR Chart. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Jurnal UPI. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 6.7: ¹H NMR Spectra and Interpretation (Part II). Retrieved from [Link]
Sources
- 1. Buy this compound | 13630-19-8 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. innospk.com [innospk.com]
- 4. nbinno.com [nbinno.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. whitman.edu [whitman.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. uni-saarland.de [uni-saarland.de]
- 15. m.youtube.com [m.youtube.com]
- 16. homework.study.com [homework.study.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]
- 19. nbinno.com [nbinno.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. fishersci.com [fishersci.com]
- 22. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Safe Handling and Application of 2-Methylbenzotrifluoride
Abstract: This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 2-Methylbenzotrifluoride (also known as o-trifluoromethyltoluene), a critical intermediate in pharmaceutical and agrochemical synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond standard safety data sheets to offer in-depth, field-proven insights. It emphasizes the causality behind safety protocols, integrates self-validating experimental designs, and is grounded in authoritative references to ensure the highest standards of laboratory safety and scientific integrity.
Section 1: Core Chemical Profile and Physicochemical Properties
This compound (CAS No. 13630-19-8) is an organic compound where a methyl and a trifluoromethyl group are attached to a benzene ring at positions 1 and 2, respectively. Understanding its physical and chemical properties is the foundation of its safe handling, as these characteristics dictate its behavior under various laboratory conditions. For instance, its relatively low flash point and boiling point necessitate stringent controls to prevent the formation of flammable or explosive atmospheres.
The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which influences the molecule's reactivity and metabolic profile. This electronic effect is a key consideration in its application in synthesis and when evaluating its toxicological characteristics.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇F₃ | PubChem |
| Molecular Weight | 160.14 g/mol | PubChem |
| Appearance | Colorless liquid | Thermo Fisher Scientific |
| Boiling Point | 134-135 °C (273-275 °F) | Thermo Fisher Scientific |
| Melting Point | -56 °C (-69 °F) | Thermo Fisher Scientific |
| Flash Point | 27 °C (80.6 °F) - closed cup | Thermo Fisher Scientific |
| Density | 1.22 g/cm³ at 25 °C | Merck |
| Vapor Pressure | 10.7 hPa at 20 °C | ECHA |
| Solubility | Insoluble in water | Merck |
Section 2: Hazard Identification and Toxicological Assessment
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. Its vapor is denser than air and can travel a considerable distance to an ignition source.
-
Flammability: The compound is a flammable liquid and vapor, with a flash point of 27°C. This means that at temperatures at or above 27°C, it can form an ignitable mixture with air. Handling this chemical requires the strict exclusion of ignition sources.
-
Health Hazards:
-
Skin Corrosion/Irritation: Causes skin irritation. Prolonged or repeated contact may lead to dermatitis.
-
Serious Eye Damage/Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation. Inhalation of high concentrations of vapor may lead to anesthetic effects.
-
The toxicological profile necessitates a handling approach that minimizes direct contact and vapor generation. The causality is linked to its solvent properties, which can defat the skin, and its reactivity, which can irritate mucous membranes.
Section 3: The Hierarchy of Controls: A Systematic Approach to Safety
A robust safety plan relies on the "Hierarchy of Controls," a framework that prioritizes safety interventions from most to least effective. Simply relying on Personal Protective Equipment (PPE) is insufficient and should be the last line of defense.
Caption: The Hierarchy of Controls model, prioritizing safety measures from most to least effective.
Section 4: Field-Proven Standard Operating Procedures (SOPs)
The following protocols are designed to be self-validating systems for handling this compound in a research and development setting.
SOP: General Laboratory Handling and Use
This protocol applies to the handling of quantities up to 500 mL.
-
Pre-Experiment Safety Review:
-
Verification: Confirm availability and review the Safety Data Sheet (SDS) for this compound.
-
Causality: The SDS contains critical, up-to-date information on hazards, PPE, and emergency procedures.
-
Action: Locate the nearest eyewash station, safety shower, and fire extinguisher. Ensure a chemical spill kit is accessible.
-
-
Engineering Controls & Work Area Setup:
-
Verification: All handling, dispensing, and reactions must be performed inside a certified chemical fume hood.
-
Causality: A fume hood is the primary engineering control to minimize inhalation exposure and contain vapors.[1]
-
Action: Ensure the fume hood sash is at the lowest practical height. Remove all ignition sources (hot plates, stir plates, static-generating materials) from the immediate work area.[1][2]
-
-
Personal Protective Equipment (PPE) Donning:
-
Verification: Wear appropriate PPE.
-
Action:
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Nitrile or neoprene gloves. Check the glove manufacturer's compatibility chart.
-
Body Protection: A flame-resistant lab coat.[1]
-
-
-
Chemical Dispensing & Handling:
-
Verification: Ground and bond metal containers when transferring volumes greater than 1 liter to prevent static discharge.[3]
-
Causality: Pouring flammable liquids can generate static electricity, which can serve as an ignition source.[3]
-
Action: Dispense the required amount slowly and carefully to minimize splashing and vapor generation. Keep containers tightly closed when not in use.[1]
-
-
Post-Procedure & Waste Disposal:
-
Verification: All waste containing this compound is considered hazardous waste.
-
Causality: Improper disposal can lead to environmental contamination and safety hazards.
-
Action: Collect all waste in a properly labeled, sealed container. The label must include "Hazardous Waste," "Flammable," and the chemical name. Store the waste container in a designated satellite accumulation area.
-
SOP: Accidental Spill Response
This protocol is for incidental spills (< 1 Liter) that can be safely managed by laboratory personnel.
Caption: Step-by-step workflow for managing a small, incidental chemical spill.
-
Initial Response (First 30 seconds):
-
Containment and Cleanup:
-
Don the appropriate PPE from the spill kit, including heavy-duty nitrile gloves and safety goggles.[5]
-
Create a barrier around the spill using an inert absorbent material (like vermiculite or a commercial spill absorbent) to prevent it from spreading.[5][6] Do not use paper towels initially as they can increase the surface area for evaporation.
-
Apply the absorbent material over the entire spill, working from the outside in.[5]
-
Once the liquid is fully absorbed, use non-sparking tools (e.g., plastic dustpan) to scoop the material into a heavy-duty plastic bag or a designated waste container.[7]
-
-
Final Steps:
Section 5: Emergency Procedures
In the event of a significant exposure or emergency, immediate and correct action is critical.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[8][9]
Firefighting Measures
-
Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide (CO2). A water spray can be used to cool fire-exposed containers.[8]
-
Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may scatter and spread the fire.
-
Specific Hazards: The vapor is heavier than air and may travel to a source of ignition and flash back.[3] Containers may explode when heated. Thermal decomposition can produce toxic gases, including hydrogen fluoride and carbon oxides.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Section 6: Storage and Transportation
Proper storage is a critical preventative safety measure.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10] The storage area should be designated as a flammable liquids storage area.
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.
-
Container and Cabinet Requirements: Store in a dedicated, approved flammable liquid storage cabinet.[2] The total quantity of flammable liquids stored in a lab should be minimized to the practical amount required.[11]
-
Transportation: When transporting within the facility, use a secondary container, such as a bottle carrier, to protect against breakage and spillage.[3]
References
-
This compound Registration Dossier. European Chemicals Agency (ECHA). [Link]
-
PubChem Compound Summary for CID 80230, 4-Methylbenzotrifluoride. National Center for Biotechnology Information. [Link]
-
Safe Storage and Use of Flammable Solvents. Lab Manager Magazine. [Link]
-
Flammable Liquids Guide. University of Illinois Division of Research Safety. [Link]
-
Flammable Liquid Handling Precautions. Princeton University Environmental Health & Safety. [Link]
-
Transport, Storage and Use of Solvents and other Flammable Liquids. National University of Singapore, Department of Chemistry. [Link]
-
Flammable Liquid Spill Clean Up. The University of British Columbia Safety & Risk Services. [Link]
-
Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York. [Link]
-
Responding To A Flammable Liquids Spill. Storemasta Blog. [Link]
-
This compound Material Safety Data Sheet. Capot Chemical Co., Ltd. [Link]
Sources
- 1. - Division of Research Safety | Illinois [drs.illinois.edu]
- 2. Safe Storage and Use of Flammable Solvents | Lab Manager [labmanager.com]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. ccny.cuny.edu [ccny.cuny.edu]
- 7. blog.storemasta.com.au [blog.storemasta.com.au]
- 8. capotchem.com [capotchem.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Transport, Storage and Use of Solvents and other Flammable Liquids - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
Methodological & Application
Application Notes and Protocols: 2-Methylbenzotrifluoride as a Versatile Solvent in Modern Organic Synthesis
Abstract
The selection of a solvent is a critical parameter in organic synthesis, profoundly influencing reaction outcomes, scalability, and environmental impact. 2-Methylbenzotrifluoride (also known as α,α,α-Trifluoro-o-xylene or o-(Trifluoromethyl)toluene) has emerged as a highly effective and versatile solvent, offering distinct advantages over traditional aromatic solvents like toluene.[1][2] This guide provides a comprehensive overview of its properties, explains the rationale for its use, and details specific application protocols for key synthetic transformations. It is intended for researchers, chemists, and process development professionals seeking to leverage this solvent for enhanced reaction performance and improved safety and environmental profiles.
Introduction: The Case for a Modern Aromatic Solvent
Historically, solvents like benzene and toluene have been mainstays in organic chemistry. However, their associated health and environmental risks have driven a search for safer, more effective alternatives. This compound (2-MBT) has gained significant traction due to its unique combination of physical and chemical properties.[2][3] The presence of a highly electronegative trifluoromethyl (-CF₃) group adjacent to a methyl group on a benzene ring imparts enhanced chemical stability, unique solvency characteristics, and a favorable environmental profile compared to non-fluorinated analogs.[2][3][4]
This solvent is particularly valuable in a wide range of reactions, including transition-metal-catalyzed couplings, ionic reactions, and thermal processes.[1][5][6] Its ability to dissolve both standard organic molecules and highly fluorinated compounds also makes it a crucial component in fluorous synthesis.[1][5][6]
Physicochemical Properties: A Comparative Overview
The utility of 2-MBT as a solvent is best understood by comparing its physical properties to those of commonly used aromatic and ethereal solvents.
| Property | This compound | Toluene | Tetrahydrofuran (THF) | Dichloromethane (DCM) |
| CAS Number | 13630-19-8[2][7] | 108-88-3 | 109-99-9 | 75-09-2 |
| Molecular Formula | C₈H₇F₃[2][7] | C₇H₈ | C₄H₈O | CH₂Cl₂ |
| Molecular Weight | 160.14 g/mol [2] | 92.14 g/mol | 72.11 g/mol | 84.93 g/mol |
| Boiling Point | 125-126 °C[2][4] | 111 °C | 66 °C | 39.6 °C |
| Density | 1.17 g/cm³[2][4] | 0.87 g/cm³ | 0.89 g/cm³ | 1.33 g/cm³ |
| Flash Point | ~125 °C[4] | 4 °C | -14 °C | N/A |
| Appearance | Colorless liquid[2] | Colorless liquid | Colorless liquid | Colorless liquid |
Core Advantages and Rationale for Use
Enhanced Chemical and Thermal Stability
The strong carbon-fluorine bonds in the -CF₃ group lend 2-MBT exceptional chemical and thermal stability.[2] This inertness makes it a reliable medium for demanding reactions that involve strong acids, bases, organometallics, or high temperatures, where solvents like THF or DCM might degrade.[5][8]
Favorable Environmental, Health, and Safety (EHS) Profile
Fluorinated solvents are often chosen as alternatives to more hazardous options.[8] They typically exhibit low ozone depletion potential (ODP) and are not classified as hazardous air pollutants (HAPs).[8][9] While classified as a flammable liquid, 2-MBT's high flash point makes it significantly safer to handle at scale compared to highly volatile solvents like THF or toluene.[4][7] Furthermore, fluorinated hydrocarbon solvents are generally considered non-toxic and pose fewer health risks than chlorinated solvents.[9]
Unique Solvency and Reaction Performance
The trifluoromethyl group alters the electronic properties of the aromatic ring, making 2-MBT a weakly coordinating solvent.[3] This property can be highly advantageous in catalysis, preventing strong solvent-catalyst interactions that might inhibit reactivity. It effectively dissolves a wide array of organic compounds, reagents, and catalysts, facilitating homogenous reaction conditions.[1][3]
Azeotropic Water Removal
In moisture-sensitive reactions, the removal of water is critical to drive equilibrium and maximize yield. 2-MBT forms a low-boiling azeotrope with water, allowing for its efficient removal using a Dean-Stark apparatus. This is a common technique used to dehydrate reaction mixtures.[10][11]
Application Notes & Detailed Protocols
Workflow Diagram: Solvent Selection Logic
The decision to use 2-MBT can be guided by several experimental factors.
Caption: Decision tree for selecting this compound.
Protocol 1: Grignard Reagent Formation and Reaction
The stability of 2-MBT makes it a suitable alternative to THF for Grignard reactions, especially when higher temperatures are needed to initiate the reaction with unreactive halides.
-
Objective: To prepare a Grignard reagent from an aryl bromide and react it with an electrophile (e.g., an acid anhydride).[12][13]
-
Rationale: 2-MBT's higher boiling point allows for a wider operational temperature range than THF. Its inertness prevents side reactions that can occur with more reactive ether solvents.
Methodology:
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of nitrogen.
-
Reagent Preparation: Add magnesium turnings (1.2 equivalents) to the flask. Add a small crystal of iodine as an initiator.
-
Initiation: In the dropping funnel, prepare a solution of the aryl bromide (1.0 eq) in anhydrous 2-MBT (concentration ~0.5 M). Add a small portion of this solution to the magnesium turnings and gently warm the mixture until the color of the iodine fades, indicating initiation.
-
Grignard Formation: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.[12]
-
Electrophilic Quench: Cool the reaction mixture to 0 °C. Add a solution of the acid anhydride (1.1 eq) in 2-MBT dropwise via the dropping funnel.[13] The reaction is typically exothermic.
-
Work-up: After stirring for 1-2 hours at room temperature, quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product for purification.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
2-MBT is an excellent solvent for transition-metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, which often require elevated temperatures for efficient catalyst turnover.[14]
-
Objective: To couple an aryl halide with an arylboronic acid.
-
Rationale: The higher boiling point of 2-MBT (125-126 °C) compared to toluene (111 °C) can lead to faster reaction rates and higher yields, especially with less reactive coupling partners like aryl chlorides. Its weak coordination minimizes catalyst inhibition.
Methodology:
-
Reagent Charging: To a reaction vessel, add the aryl halide (1.0 eq), arylboronic acid (1.2-1.5 eq), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Solvent Addition: Add 2-MBT to the vessel to achieve a suitable concentration (typically 0.1-0.5 M).
-
Degassing: Sparge the reaction mixture with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 2-12 hours.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove the base and catalyst residues. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
According to its Safety Data Sheet (SDS), this compound is a flammable liquid and vapor.[7] It causes skin and serious eye irritation and may cause respiratory irritation.[7]
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Keep away from heat, sparks, open flames, and hot surfaces.[7] Ground and bond containers when transferring material. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[15]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][15]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[15]
Conclusion
This compound is a robust and versatile solvent that offers significant advantages for a wide range of organic transformations.[1][2] Its high thermal stability, chemical inertness, favorable EHS profile, and ability to enhance reaction rates make it a superior choice over traditional aromatic solvents in many applications. By understanding its properties and leveraging the protocols outlined in this guide, researchers and drug development professionals can optimize synthetic routes, improve process safety, and achieve higher efficiency in their chemical endeavors.
References
- Smolecule. (n.d.). Buy this compound | 13630-19-8.
- Enviro-tech. (2023, July 21). The advantages of using fluorinated solvents for your vapour degreasing process.
- Chemnews.net. (n.d.). The Role of this compound in Modern Organic Synthesis.
- Synquest Labs. (n.d.). This compound - Safety Data Sheet 1800320.
- Chem-Impex. (n.d.). This compound.
- Hubbard-Hall. (2025, April 16). Fluorinated Hydrocarbon Solvents and Other Sustainable Surface Finishing Chemistries.
- LSS Chemicals. (2022, April 15). What Are Fluorinated Solvents?.
- SAFECHEM. (n.d.). FLUORINATED SOLVENTS.
- Chemnews.net. (2025, October 16). The Chemical Identity of this compound: Properties and Industrial Significance.
- Slanina, T., & Slavíček, P. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. PMC.
- ChemicalBook. (2025, September 25). This compound | 13630-19-8.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Google Patents. (n.d.). US9783476B2 - Method of producing 2′-trifluoromethyl group-substituted aromatic ketone.
- Thermo Fisher Scientific. (2024, March 30). SAFETY DATA SHEET.
- Cohizon Life Sciences. (2022, June 20). MATERIAL SAFETY DATA SHEET.
- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
- Semantic Scholar. (n.d.). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis.
- R Discovery. (1999, January 1). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis.
- PubChem. (n.d.). 2-Methyl-5-nitrobenzotrifluoride | C8H6F3NO2 | CID 2775447.
- Google Patents. (n.d.). EP3196183A1 - Method for producing 2'-trifluoromethyl group-substituted aromatic ketone.
- Universiteit Gent. (2022, December 19). Benzotrifluoride and derivatives : useful solvents for organic synthesis and fluorous synthesis. Retrieved from Universiteit Gent Academic Bibliography.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring this compound: A Key Pharmaceutical Intermediate. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- Smolecule. (2023, August 15). Buy 2-Methyl-3-nitrobenzotrifluoride | 6656-49-1.
- Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions.
- Google Patents. (n.d.). US4532353A - Substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation.
- ResearchGate. (n.d.). Separating Azeotropic Mixtures.
- Wikipedia. (n.d.). Azeotropic distillation.
- MDPI. (2024, September 27). Recent Trends in Azeotropic Mixture Separation: A Comprehensive Review.
- MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- Google Patents. (n.d.). US2953502A - Separation of azeotropic mixtures.
- ResearchGate. (2017, October 10). What actually means of azeotropic removal of water?.
- New Journal of Chemistry (RSC Publishing). (n.d.). Heck, Suzuki and Sonogashira cross-coupling reactions using ppm level of SBA-16 supported Pd-complex. Retrieved from New Journal of Chemistry (RSC Publishing) website.
- National Institutes of Health. (n.d.). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles.
- ResearchGate. (2025, August 10). Heck, Suzuki and Sonogashira Cross-Coupling Reactions Using ppm Level of SBA-16 Supported Pd-Complex.
- ChemicalBook. (n.d.). This compound CAS#: 13630-19-8.
Sources
- 1. Buy this compound | 13630-19-8 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Benzotrifluoride and derivatives : useful solvents for organic synthesis and fluorous synthesis [biblio.ugent.be]
- 7. synquestlabs.com [synquestlabs.com]
- 8. The advantages of using fluorinated solvents - EnviroTech Europe | Vapour Degreasing, Corrosion Protection & Metal Cleaning [envirotech-europe.com]
- 9. seacole.com [seacole.com]
- 10. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. US9783476B2 - Method of producing 2â²-trifluoromethyl group-substituted aromatic ketone - Google Patents [patents.google.com]
- 13. EP3196183A1 - Method for producing 2'-trifluoromethyl group-substituted aromatic ketone - Google Patents [patents.google.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. fishersci.com [fishersci.com]
The Strategic Role of 2-Methylbenzotrifluoride in Pharmaceutical Synthesis: A Guide for Drug Development Professionals
In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into drug candidates is a well-established strategy for enhancing pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group (-CF₃), in particular, is a powerful tool for improving metabolic stability, lipophilicity, and target binding affinity.[1] This guide provides an in-depth exploration of 2-methylbenzotrifluoride, a versatile and crucial intermediate, and its derivatives in the synthesis of high-value pharmaceuticals. We will delve into the synthetic pathways, reaction mechanisms, and detailed protocols, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this important building block.
The Significance of the Trifluoromethyl Moiety
The trifluoromethyl group, due to its strong electron-withdrawing nature and steric bulk, can significantly alter the properties of a parent molecule.[1] In drug design, this translates to several key advantages:
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism. Replacing a metabolically vulnerable methyl group with a trifluoromethyl group can substantially increase a drug's half-life.[1]
-
Increased Lipophilicity: The -CF₃ group enhances a molecule's ability to partition into lipid bilayers, which can improve absorption, distribution, and the ability to cross biological membranes like the blood-brain barrier.[1]
-
Improved Binding Affinity: The electronic effects of the trifluoromethyl group can lead to stronger and more selective interactions with biological targets, such as enzymes and receptors.[1]
This compound, with its strategically placed methyl and trifluoromethyl groups, serves as an invaluable starting material for introducing this critical moiety into complex pharmaceutical molecules.[2][3]
Synthetic Pathways from this compound Derivatives to Active Pharmaceutical Ingredients (APIs)
A prime example of the utility of this compound derivatives is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Flunixin. Flunixin is a potent analgesic and anti-inflammatory agent used in both human and veterinary medicine. The key intermediate for the synthesis of Flunixin is 2-methyl-3-(trifluoromethyl)aniline.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow from a benzotrifluoride precursor to the API Flunixin.
Synthesis of the Key Intermediate: 2-Methyl-3-(trifluoromethyl)aniline
The synthesis of 2-methyl-3-(trifluoromethyl)aniline typically proceeds through the nitration of benzotrifluoride, followed by methylation and subsequent reduction of the nitro group.[4]
Step 1: Nitration of Benzotrifluoride
Benzotrifluoride is nitrated using a mixture of concentrated nitric and sulfuric acids to yield 3-nitrobenzotrifluoride.
Step 2: Methylation
The resulting 3-nitrobenzotrifluoride undergoes methylation. A common method involves the use of a methylating agent like dimethyloxosulfonium methylide in an aprotic solvent.
Step 3: Reduction of the Nitro Group
The nitro group of 2-methyl-3-nitrobenzotrifluoride is then reduced to an amine to yield 2-methyl-3-(trifluoromethyl)aniline.[4] This is often achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.[4]
Experimental Protocol: Synthesis of 2-Methyl-3-(trifluoromethyl)aniline from 2-Methyl-3-nitrobenzotrifluoride
Materials:
-
2-Methyl-3-nitrobenzotrifluoride
-
Methanol
-
10% Palladium on charcoal (Pd/C) catalyst
-
Hydrogen gas
-
Nitrogen gas
-
Filtration apparatus (e.g., Celite or Büchner funnel)
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel, dissolve 2-methyl-3-nitrobenzotrifluoride in methanol.
-
Purge the vessel with dry nitrogen gas.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Warm the stirred mixture to 40-45°C.
-
Introduce hydrogen gas into the reaction mixture at atmospheric pressure.
-
Monitor the reaction progress using thin-layer chromatography (TLC) until the reduction is complete (typically 4-5 hours).[4]
-
Cool the solution to room temperature and remove the catalyst by filtration through a pad of Celite.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude 2-methyl-3-(trifluoromethyl)aniline.
-
The product can be further purified by distillation under reduced pressure.
Application in the Synthesis of Flunixin
With the key intermediate, 2-methyl-3-(trifluoromethyl)aniline, in hand, the final step is the condensation reaction with 2-chloronicotinic acid to form Flunixin. Several methods have been developed for this crucial step, with a focus on improving yield, reducing reaction times, and employing greener chemistry principles.
Catalytic Approaches for Flunixin Synthesis
| Catalyst/Condition | Molar Ratio (Aniline:Acid) | Temperature (°C) | Yield (%) | Reference |
| Boric Acid (solvent-free) | 2:1 | 120 | Excellent | [1][2] |
| Perfluorinated sulfonic acid resin (in water) | 1:1.05 | 65-70 | 97 | [5] |
| p-Toluenesulfonic acid & Copper oxide (in water) | - | Reflux | High | [6] |
Experimental Protocol: Solvent-Free Synthesis of Flunixin using Boric Acid
This protocol is based on a green chemistry approach that avoids the use of organic solvents, leading to a cleaner product and simpler work-up.[1][2]
Materials:
-
2-Methyl-3-(trifluoromethyl)aniline
-
2-Chloronicotinic acid
-
Boric acid (H₃BO₃)
-
Reaction vessel with magnetic stirring and heating capabilities
Procedure:
-
In a reaction vessel, combine 2-methyl-3-(trifluoromethyl)aniline and 2-chloronicotinic acid in a 2:1 molar ratio.[1][2]
-
Add a catalytic amount of boric acid (e.g., 30 mol%).[2]
-
Heat the reaction mixture to 120°C with vigorous stirring under solvent-free conditions.[1][2]
-
Monitor the reaction until completion.
-
The product, Flunixin, can be isolated and purified by standard techniques such as recrystallization.
Causality of Experimental Choices:
-
Solvent-Free Conditions: This approach is environmentally friendly and often leads to faster reaction rates due to the high concentration of reactants.[1][2]
-
Boric Acid as a Catalyst: Boric acid is an inexpensive, readily available, and environmentally benign catalyst that has been shown to be highly efficient for this transformation.[1]
-
2:1 Molar Ratio: An excess of the aniline derivative is used to drive the reaction to completion and maximize the yield of Flunixin.[1][2]
Caption: Experimental workflow for the solvent-free synthesis of Flunixin.
Conclusion
This compound and its derivatives are indispensable intermediates in the pharmaceutical industry. The strategic incorporation of the trifluoromethyl group through these building blocks allows for the synthesis of drugs with enhanced properties. The synthesis of Flunixin from 2-methyl-3-(trifluoromethyl)aniline serves as a compelling case study, demonstrating the efficiency and versatility of these compounds. As the demand for more effective and safer pharmaceuticals continues to grow, the importance of intermediates like this compound in enabling innovative drug design and development will undoubtedly increase.
References
-
An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. ([Link])
-
2-Methyl-3-(trifluoromethyl)aniline- 54396-44-0. ([Link])
- CN108586327B - Synthesis method of flunixin - Google P
-
An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PubMed Central. ([Link])
-
Method for synthesizing flunixin meglumine - Eureka | Patsnap. ([Link])
- WO1999067196A1 - Fluoxetine process from benzoylpropionic acid - Google P
-
Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed. ([Link])
- US6025517A - Fluoxetine process from benzoylacetonitrile - Google P
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PubMed Central. ([Link])
-
2-Chloro-5-(trifluoromethyl)benzaldehyde: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. ([Link])
- US5166437A - Process for the preparation of fluoxetine - Google P
-
(R)-Fluoxetine-药物合成数据库. ([Link])
-
SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB - Zenodo. ([Link])
-
The Importance of Trifluoromethylaniline Derivatives in Modern Chemistry. ([Link])
- US5449831A - Process of preparing 2-methyl-3-aminobenzotrifluoride - Google P
- WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google P
-
High Purity 2-Chloro-5-Nitrobenzotrifluoride: A Key Intermediate for Pharmaceuticals and Agrochemicals. ([Link])
-
A continuous flow synthesis of the anti-inflammatory COX II inhibitor Celecoxib | Request PDF - ResearchGate. ([Link])
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. ([Link])
-
2-Chloro-5-methylbenzotrifluoride | C8H6ClF3 | CID 11701195 - PubChem. ([Link])
-
2-Methyl-3-Amino Benzotrifluoride - ChemBK. ([Link])
- US4532353A - Substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation - Google P
- CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google P
Sources
- 1. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. 2-Methyl-3-(trifluoromethyl)aniline- 54396-44-0 [ganeshremedies.com]
- 4. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]
- 5. CN108586327B - Synthesis method of flunixin - Google Patents [patents.google.com]
- 6. Method for synthesizing flunixin meglumine - Eureka | Patsnap [eureka.patsnap.com]
The Strategic Role of 2-Methylbenzotrifluoride in the Synthesis of Modern Agrochemicals: Application Notes and Protocols
Introduction: The Significance of Fluorinated Intermediates in Agrochemical Design
In the landscape of modern agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for enhancing biological efficacy. The trifluoromethyl (-CF₃) group, in particular, is of paramount importance due to its profound impact on a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[1][2] 2-Methylbenzotrifluoride (also known as α,α,α-Trifluoro-o-xylene or 1-methyl-2-(trifluoromethyl)benzene) has emerged as a critical building block in this context, serving as a versatile intermediate in the synthesis of a range of high-performance herbicides and fungicides.[3][4][5]
This technical guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols for key synthetic transformations, and present data in a clear, accessible format for researchers, scientists, and professionals in the field of drug and pesticide development.
PART 1: Synthesis of 2-Haloacetanilide Herbicides
A prominent application of this compound lies in the synthesis of 2-haloacetanilide herbicides, a class of compounds known for their effectiveness in controlling a wide variety of weeds in crops such as cotton, corn, and soybean.[4] The synthetic pathway hinges on the initial nitration of a methylbenzotrifluoride isomer to introduce a nitro group, which is subsequently reduced to an amine. This aniline derivative then serves as the key precursor for the final herbicide structure.
Key Intermediate Synthesis: 2-Amino-3-methylbenzotrifluoride
The synthesis of the precursor aniline, 2-amino-3-methylbenzotrifluoride, is a multi-step process that begins with the nitration of 3-methylbenzotrifluoride. This seemingly counterintuitive starting material is often used due to regioselective considerations in the nitration step.
Logical Workflow for 2-Amino-3-methylbenzotrifluoride Synthesis
Caption: Workflow for the synthesis of the key herbicide precursor, 2-amino-3-methylbenzotrifluoride.
Experimental Protocol: Nitration of 3-Methylbenzotrifluoride
Rationale: The nitration of 3-methylbenzotrifluoride is a critical step where regioselectivity is key. The trifluoromethyl group is a meta-director, while the methyl group is an ortho, para-director. The reaction conditions are optimized to favor the formation of the 2-nitro isomer, which is the desired precursor for the target herbicide.[1][3][6] Low temperatures are employed to control the exothermic nature of the reaction and to enhance the selectivity.[3][6]
Materials:
-
3-Methylbenzotrifluoride
-
98% Nitric Acid (HNO₃)
-
Methylene Chloride (CH₂Cl₂)
-
Ice
-
Water
-
Aqueous Sodium Carbonate Solution
-
Charge a suitable reaction vessel, equipped with a stirrer, thermometer, and addition funnel, with 250 g (3.97 moles) of 98% nitric acid.
-
Cool the nitric acid to approximately -18°C using an external cooling bath.
-
Slowly add 100 g (0.62 moles) of 3-methylbenzotrifluoride dropwise to the cooled nitric acid with vigorous stirring. Maintain the reaction temperature between -16°C and -22°C throughout the addition. The addition should take approximately 2 hours.
-
After the addition is complete, continue stirring the reaction mixture for an additional 15 minutes at the same temperature.
-
Pour the reaction mixture into a mixture of ice and water to quench the reaction.
-
Add methylene chloride to the mixture to facilitate phase separation of the nitrated products.
-
Separate the organic layer and wash it with an aqueous sodium carbonate solution to neutralize any remaining acid.
-
The resulting product is a mixture of 2-nitro, 4-nitro, and 6-nitro isomers.
Data Summary: Isomer Distribution in the Nitration of 3-Methylbenzotrifluoride
| Isomer | Isomer Distribution (% by GLC and ¹⁹F NMR) |
| 2-Nitro-3-methylbenzotrifluoride | 43% |
| 4-Nitro-3-methylbenzotrifluoride | 31% |
| 6-Nitro-3-methylbenzotrifluoride | 24% |
| 5-Nitro-3-methylbenzotrifluoride | ~1% |
Data obtained from patent literature.[1]
Purification: The desired 2-nitro-3-methylbenzotrifluoride isomer can be separated from the other isomers by fractional distillation.[2][3][6]
Experimental Protocol: Hydrogenation of 2-Nitro-3-methylbenzotrifluoride
Rationale: The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method for this purpose. The choice of catalyst and solvent is important for achieving high yields and purity.
Materials:
-
2-Nitro-3-methylbenzotrifluoride
-
Methanol
-
Palladium on Charcoal (Pd/C) catalyst (10% w/w)
-
Hydrogen gas (H₂)
Procedure: [7]
-
Dissolve 41.0 g (0.2 mol) of 2-nitro-3-methylbenzotrifluoride in 100 ml of methanol in a suitable hydrogenation apparatus.
-
Stir the solution under a dry nitrogen atmosphere at room temperature.
-
Carefully add 1.0 g of 10% palladium on charcoal catalyst to the mixture.
-
Warm the stirred mixture to 40-45°C.
-
Introduce hydrogen gas into the reaction vessel at atmospheric pressure.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reduction is typically complete within 4-5 hours.
-
Once the reaction is complete, cool the solution to room temperature.
-
Remove the catalyst by filtration.
-
The filtrate contains the desired 2-amino-3-methylbenzotrifluoride. Further purification can be achieved by distillation.
Final Herbicide Synthesis: Haloacetylation and N-Alkylation
The precursor aniline, 2-amino-3-methylbenzotrifluoride, is then converted into the final 2-haloacetanilide herbicide through a two-step process: haloacetylation followed by N-alkylation.
Synthetic Pathway to 2-Haloacetanilide Herbicides
Caption: Final steps in the synthesis of 2-haloacetanilide herbicides from the precursor aniline.
Experimental Protocol: Haloacetylation of 2-Amino-3-methylbenzotrifluoride
Rationale: This step introduces the haloacetyl group, which is a key structural feature for the herbicidal activity of this class of compounds. The reaction is a standard acylation of an amine.
Materials:
-
2-Amino-3-methylbenzotrifluoride
-
Chloroacetyl chloride
-
Toluene
Procedure: [4]
-
Dissolve the 2-amino-3-methylbenzotrifluoride precursor in a suitable organic solvent, such as toluene.
-
Add a slight molar excess of chloroacetyl chloride to the solution.
-
Heat the solution to reflux for a short period to drive the reaction to completion.
-
After the reaction is complete, the secondary 2-haloacetanilide can be isolated by standard work-up procedures.
Note: The subsequent N-alkylation to form the final tertiary 2-haloacetanilide herbicide is carried out using known procedures, which typically involve reacting the secondary amide with an alkylating agent in the presence of a base.[4]
PART 2: Synthesis of Dinitroaniline Herbicides (e.g., Trifluralin)
This compound derivatives are also central to the production of dinitroaniline herbicides, with Trifluralin being a prominent example.[8] Trifluralin is a pre-emergence herbicide used to control many annual grasses and broadleaf weeds.[9] The synthesis involves a multi-step process starting from a chlorinated benzotrifluoride derivative.
Key Intermediate Synthesis: 4-Chloro-3,5-dinitrobenzotrifluoride
The synthesis of the key intermediate for Trifluralin involves a two-stage nitration of 4-chlorobenzotrifluoride.
Logical Workflow for 4-Chloro-3,5-dinitrobenzotrifluoride Synthesis
Sources
- 1. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 4. US4532353A - Substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation - Google Patents [patents.google.com]
- 5. US5449831A - Process of preparing 2-methyl-3-aminobenzotrifluoride - Google Patents [patents.google.com]
- 6. Process for the preparation of nitro-substituted benzotrifluoride compounds - Patent 0129528 [data.epo.org]
- 7. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Trifluorotoluene - Wikipedia [en.wikipedia.org]
Electrophilic aromatic substitution reactions of 2-Methylbenzotrifluoride
An in-depth guide to the electrophilic aromatic substitution (EAS) reactions of 2-methylbenzotrifluoride, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying principles and practical methodologies. This document details the regiochemical outcomes governed by the competing directing effects of the methyl and trifluoromethyl groups and offers detailed protocols for key synthetic transformations.
Introduction: The Synthetic Versatility of this compound
This compound, also known as α,α,α-trifluoro-o-xylene, is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Its utility stems from the unique electronic properties conferred by the trifluoromethyl (-CF₃) group, which can enhance metabolic stability, binding affinity, and lipophilicity in target molecules.[1] Mastering the electrophilic aromatic substitution (EAS) of this substrate is crucial for its functionalization and the creation of diverse molecular architectures. This guide provides an in-depth analysis of the factors governing these reactions and practical protocols for their execution.
Theoretical Framework: Regioselectivity in a Dichotomous System
Electrophilic aromatic substitution is a fundamental reaction class where an electrophile replaces an atom, typically hydrogen, on an aromatic ring.[3] The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or arenium ion.[4][5] The rate-determining step is the initial attack of the aromatic π-system on the electrophile, which disrupts aromaticity.[3][6]
In substituted benzenes, the existing groups on the ring profoundly influence both the reaction rate and the position of the incoming electrophile (regioselectivity).[7] this compound presents a classic case of competing directing effects.
-
The Methyl Group (-CH₃): As an alkyl group, it is an activating substituent that donates electron density to the ring through an inductive effect and hyperconjugation.[8] This enhances the ring's nucleophilicity, making it more reactive towards electrophiles than benzene. It is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it.[9][10]
-
The Trifluoromethyl Group (-CF₃): Due to the high electronegativity of fluorine, the -CF₃ group is a powerful electron-withdrawing group through a strong negative inductive effect (-I effect).[11] This effect deactivates the ring, making it significantly less reactive towards electrophiles.[12] The -CF₃ group is a meta-director.[11][13]
Combined Directing Effects in this compound
In 2-methyl-1-(trifluoromethyl)benzene, the two groups exert a combined influence on the available positions for substitution (C3, C4, C5, and C6).
-
-CH₃ group (at C2) directs to positions 3 (ortho), 5 (para), and 6 (ortho).
-
-CF₃ group (at C1) directs to positions 3 (meta) and 5 (meta).
The directing effects of both the activating methyl group and the deactivating trifluoromethyl group converge on positions 3 and 5 . Substitution at these positions is electronically favored by both substituents. Conversely, position 4 is disfavored (meta to the activating group, ortho to the deactivating group), and position 6, while ortho to the activating group, is para to the strongly deactivating group and may experience some steric hindrance. Therefore, electrophilic substitution is expected to yield a mixture of 3- and 5-substituted isomers as the major products.
Application Notes for Key EAS Reactions
The overall deactivation of the ring by the -CF₃ group means that forcing conditions (e.g., strong acids, higher temperatures) may be necessary compared to reactions with activated substrates like toluene. However, reaction conditions must be carefully controlled to manage regioselectivity and prevent side reactions.
Nitration
Nitration is a synthetically vital reaction for introducing a nitro group, which can be readily converted to an amine for further functionalization.[14] The electrophile is the nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric and sulfuric acids.[15]
Causality Behind Experimental Choices:
-
Low Temperature: Nitration is highly exothermic. Conducting the reaction at low temperatures (e.g., -40°C to 10°C) is critical for controlling the reaction rate, preventing runaway reactions, and improving the selectivity for certain isomers.[16][17] Higher temperatures may lead to the formation of undesired byproducts.[18]
-
Acid System: While mixed nitric and sulfuric acid is common, using concentrated nitric acid alone can be effective and may alter the isomer distribution.[16][18] The presence of sulfuric acid can sometimes increase the formation of certain isomers over others.[17]
| Parameter | Recommended Condition | Rationale |
| Nitrating Agent | Conc. HNO₃ (98%+) or Fuming HNO₃ | Provides a high concentration of the nitronium ion electrophile.[16] |
| Co-acid | Optional (e.g., H₂SO₄) | Sulfuric acid protonates nitric acid, increasing NO₂⁺ formation.[15] Its absence may favor specific isomers.[18] |
| Temperature | -20°C to 10°C | Controls exothermicity and influences isomer ratios. Lower temperatures can enhance selectivity.[17] |
| Molar Ratio | 3-10 molar equivalents of HNO₃ | A molar excess of the nitrating agent ensures complete conversion of the substrate.[16] |
| Expected Products | 3-nitro- and 5-nitro-2-methylbenzotrifluoride | These positions are electronically favored by both the -CH₃ and -CF₃ groups. |
Halogenation
Halogenation introduces a halogen atom (Cl, Br) onto the aromatic ring. The reaction typically requires a Lewis acid catalyst, such as FeCl₃ or FeBr₃, to polarize the dihalogen molecule and generate a more potent electrophile.
Causality Behind Experimental Choices:
-
Catalyst: Anhydrous iron(III) halides are common catalysts that activate the halogen. For bromination of deactivated rings, iron powder can be used, which reacts in situ with bromine to form FeBr₃.[19]
-
Solvent: While some halogenations can be run neat, an inert solvent like dichloromethane or carbon tetrachloride can help control the reaction temperature and ensure homogeneity.
-
Regioselectivity: The directing effects are the same as for nitration, with substitution expected primarily at positions 3 and 5.
Friedel-Crafts Alkylation and Acylation
The Friedel-Crafts reactions attach alkyl (alkylation) or acyl (acylation) groups to an aromatic ring.[20] These reactions are fundamental for forming new carbon-carbon bonds.
Critical Limitation: Friedel-Crafts reactions are generally not successful on aromatic rings bearing strongly electron-withdrawing groups like -CF₃.[12] The trifluoromethyl group deactivates the ring to such an extent that it is no longer nucleophilic enough to attack the carbocation (in alkylation) or acylium ion (in acylation) intermediates.[21] Attempting these reactions on this compound under standard conditions is likely to result in no reaction or recovery of starting material. This limitation is a key consideration for synthetic planning.
Experimental Protocols
Safety Note: The following procedures involve highly corrosive and toxic chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Protocol 1: Nitration of this compound
This protocol is adapted from established procedures for related benzotrifluoride compounds and should be optimized for this specific substrate.[16][18]
Objective: To synthesize a mixture of 3-nitro- and 5-nitro-2-methylbenzotrifluoride.
Materials and Reagents:
-
This compound (1.0 eq)
-
Concentrated Nitric Acid (98%, 4.0 eq)
-
Dichloromethane (CH₂Cl₂)
-
Ice-water bath
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Equip a three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in a cooling bath (e.g., ice-salt or dry ice-acetone).
-
Reagent Charging: Charge the flask with concentrated nitric acid (4.0 eq) and cool it to approximately -15°C with vigorous stirring.
-
Substrate Addition: Add this compound (1.0 eq) to the dropping funnel. Add the substrate dropwise to the cold nitric acid over 1-2 hours, ensuring the internal temperature is maintained between -15°C and -10°C.
-
Reaction: After the addition is complete, continue stirring the mixture at the same temperature for an additional 30 minutes to ensure the reaction goes to completion.
-
Quenching: Slowly and carefully pour the reaction mixture over a large volume of crushed ice and water with stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into dichloromethane (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, 5% aqueous sodium carbonate solution (to neutralize residual acid), and finally with saturated brine.[17]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude product is a mixture of isomers. Separation can be achieved by fractional distillation under reduced pressure or by column chromatography.[16]
Protocol 2: Bromination of this compound
This general protocol is based on standard aromatic bromination procedures.[19]
Objective: To synthesize a mixture of 3-bromo- and 5-bromo-2-methylbenzotrifluoride.
Materials and Reagents:
-
This compound (1.0 eq)
-
Liquid Bromine (Br₂, 1.1 eq)
-
Iron powder (catalytic amount, ~0.02 eq)
-
Dichloromethane (CH₂Cl₂)
-
10% Sodium Thiosulfate (Na₂S₂O₃) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Heating mantle
Procedure:
-
Setup: To a dry three-neck flask equipped with a stir bar, dropping funnel, and reflux condenser, add this compound and iron powder.
-
Reagent Addition: Place bromine in the dropping funnel and add it slowly to the reaction flask at room temperature with stirring. An exothermic reaction should be observed, along with the evolution of HBr gas (ensure proper ventilation and/or a gas trap).
-
Reaction: After the addition is complete, gently heat the mixture to 40-50°C for 1-2 hours or until the red color of bromine has mostly dissipated. Monitor the reaction progress by TLC or GC.
-
Quenching: Cool the reaction mixture to room temperature and dilute with dichloromethane.
-
Workup: Carefully pour the mixture into a separatory funnel containing 10% sodium thiosulfate solution to quench any remaining bromine.
-
Washing: Separate the organic layer. Wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by fractional distillation under vacuum to separate the isomers.
Conclusion
The electrophilic aromatic substitution of this compound is a nuanced process governed by the competing electronic effects of an activating ortho, para-director and a deactivating meta-director. This competition results in a predictable regioselectivity, primarily favoring substitution at the 3- and 5-positions. While reactions like nitration and halogenation can be achieved under controlled conditions, the strong deactivation by the trifluoromethyl group precludes Friedel-Crafts reactions. The protocols and theoretical insights provided herein serve as a robust foundation for researchers to effectively utilize this compound as a versatile building block in modern chemical synthesis.
References
- EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google P
-
Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. (URL: [Link])
-
PrepChem.com. (n.d.). Synthesis of 2-Nitro-3-Methyl Benzotrifluoride. (URL: [Link])
- EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds. (URL: )
-
KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. (URL: [Link])
-
European Patent Office. (1987). Process for the preparation of nitro-substituted benzotrifluoride compounds. (URL: [Link])
-
YouTube. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). (URL: [Link])
-
Wikipedia. (n.d.). Friedel–Crafts reaction. (URL: [Link])
-
LibreTexts Chemistry. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. (URL: [Link])
-
LibreTexts Chemistry. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. (URL: [Link])
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. (URL: [Link])
-
Ashenhurst, J. (2017). Electrophilic Aromatic Substitution – The Mechanism. Master Organic Chemistry. (URL: [Link])
-
ResearchGate. (n.d.). (PDF) Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. (URL: [Link])
-
LibreTexts Chemistry. (2020). 14.2: Examples of electrophilic aromatic substitution. (URL: [Link])
-
LibreTexts Chemistry. (n.d.). Chapter 18: Electrophilic Aromatic Substitution. (URL: [Link])
-
National Center for Biotechnology Information. (n.d.). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. (URL: [Link])
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. (URL: [Link])
-
Michigan State University Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. (URL: [Link])
- US4155940A - M-Bromo-benzotrifluorides - Google P
-
European Patent Office. (n.d.). Nitro-substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation. (URL: [Link])
-
LibreTexts Chemistry. (2023). Friedel-Crafts Reactions. (URL: [Link])
-
YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. (URL: [Link])
-
Semantic Scholar. (1999). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. (URL: [Link])
-
Ashenhurst, J. (2018). The Intramolecular Friedel-Crafts Reaction. Master Organic Chemistry. (URL: [Link])
-
Royal Society of Chemistry. (n.d.). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. (URL: [Link])
-
YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (URL: [Link])
-
PubMed. (2025). DMTSF-mediated electrophilic cyclization for the synthesis of 3-thiomethyl-substituted benzo[ b]furan derivatives. (URL: [Link])
-
National Center for Biotechnology Information. (n.d.). 4-Methylbenzotrifluoride. (URL: [Link])
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 13630-19-8 [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Aromatic Reactivity [www2.chemistry.msu.edu]
- 7. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 8. m.youtube.com [m.youtube.com]
- 9. leah4sci.com [leah4sci.com]
- 10. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Buy 2-Methyl-3-nitrobenzotrifluoride | 6656-49-1 [smolecule.com]
- 15. benchchem.com [benchchem.com]
- 16. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 18. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 19. US4155940A - M-Bromo-benzotrifluorides - Google Patents [patents.google.com]
- 20. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 21. youtube.com [youtube.com]
Application Note: Strategic Use of 2-Methylbenzotrifluoride in Friedel-Crafts Reactions
Introduction and Strategic Overview
2-Methylbenzotrifluoride (o-trifluoromethyltoluene) is a pivotal starting material in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Its utility stems from the unique electronic properties conferred by its two substituents: an activating, ortho,para-directing methyl group (-CH₃) and a strongly deactivating, meta-directing trifluoromethyl group (-CF₃). This juxtaposition presents a distinct challenge and opportunity in electrophilic aromatic substitution (EAS) reactions like the Friedel-Crafts reaction.[1][2]
This guide provides a detailed protocol and the underlying chemical principles for performing Friedel-Crafts reactions on this compound. We will dissect the causality behind experimental choices, focusing on how to control regioselectivity and maximize yield when working with this electronically dichotomous substrate. The protocols herein are designed for researchers in organic synthesis and drug development, providing a robust framework for predictable and scalable outcomes.
The Core Challenge: Directing Group Competition
The central chemical question is predicting the site of electrophilic attack. The activating -CH₃ group directs incoming electrophiles to its ortho and para positions (C6 and C4). Conversely, the powerfully electron-withdrawing -CF₃ group directs to its meta positions (C3 and C5).[1][3]
In such competitive scenarios, the activating group's influence is generally dominant in determining the substitution pattern.[4] Therefore, electrophilic attack is predicted to occur primarily at the positions activated by the methyl group.
-
Position 4 (para to -CH₃): This position is electronically activated by the methyl group and is meta to the deactivating -CF₃ group. It is sterically accessible, making it a highly probable site for substitution.
-
Position 6 (ortho to -CH₃): This position is also electronically activated and meta to the -CF₃ group. While electronically favorable, it is sterically more hindered than the para position.
-
Position 2 (ortho to -CH₃): This position is sterically blocked by the adjacent -CF₃ group and is not a viable site for substitution.
Therefore, the primary products expected from Friedel-Crafts reactions on this substrate are 4-substituted-2-methylbenzotrifluoride isomers, with the 6-substituted isomer as a potential minor product. Our protocols are optimized to favor this regiochemical outcome.
Caption: Predicted regioselectivity of electrophilic attack on this compound.
Safety First: Handling Friedel-Crafts Reagents
Friedel-Crafts reactions employ hazardous materials that demand rigorous safety protocols.
-
Lewis Acids (e.g., AlCl₃, FeCl₃): These are moisture-sensitive, corrosive solids that react violently with water, releasing HCl gas. Handle them exclusively in a certified fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
Acyl and Alkyl Halides: These reagents are often toxic, corrosive, and lachrymatory. Always handle them in a fume hood.
-
Solvents: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used but are suspected carcinogens. Carbon disulfide (CS₂) is another option but is extremely flammable and toxic. Minimize exposure and use appropriate engineering controls.
-
Quenching: The quenching of the reaction (e.g., with ice/HCl) is highly exothermic and releases large volumes of HCl gas. Perform this step slowly in the fume hood with the sash lowered.
Protocol: Friedel-Crafts Acylation
Friedel-Crafts acylation is generally preferred over alkylation for substrates like this compound due to two key advantages:
-
No Carbocation Rearrangements: The acylium ion intermediate is resonance-stabilized and does not rearrange.[5][6][7]
-
No Polyacylation: The product ketone is deactivated due to the electron-withdrawing effect of the acyl group, preventing further reactions on the same ring.[5][6][8]
This protocol describes the acetylation of this compound to yield 4-acetyl-2-methylbenzotrifluoride as the major product.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥99% | Sigma-Aldrich |
| Anhydrous Aluminum Chloride (AlCl₃) | ≥99.99% | Sigma-Aldrich |
| Acetyl Chloride (CH₃COCl) | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM), Anhydrous | ≥99.8%, DriSolv® | MilliporeSigma |
| Hydrochloric Acid (HCl), conc. | ACS Reagent, 37% | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | VWR |
| Crushed Ice | N/A | N/A |
Equipment: 3-neck round-bottom flask, magnetic stirrer, heating mantle with controller, condenser, nitrogen inlet, dropping funnel, ice bath, separatory funnel, rotary evaporator.
Step-by-Step Methodology
-
Reaction Setup:
-
Assemble a dry 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, a condenser with a nitrogen inlet, and a dropping funnel. Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen.
-
Rationale: Strict exclusion of moisture is critical as the Lewis acid catalyst (AlCl₃) hydrolyzes rapidly.
-
-
Reagent Charging:
-
In the fume hood, charge the flask with anhydrous aluminum chloride (1.3 equivalents). Immediately add 50 mL of anhydrous dichloromethane (DCM) via cannula or a dry syringe.
-
Cool the resulting slurry to 0 °C in an ice bath with stirring.
-
Rationale: The reaction is initiated at a low temperature to control the initial exotherm upon addition of the acyl chloride. A slight excess of AlCl₃ ensures complete generation of the electrophile.
-
-
Formation of the Acylium Ion:
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred AlCl₃ slurry over 15-20 minutes, maintaining the temperature at 0 °C.
-
Stir the mixture for an additional 30 minutes at 0 °C. You should observe the formation of a complex.
-
Rationale: The Lewis acid coordinates to the acyl chloride, facilitating the formation of the electrophilic acylium ion.[9][10]
-
-
Electrophilic Aromatic Substitution:
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in 25 mL of anhydrous DCM.
-
Add this solution dropwise to the reaction mixture over 30-45 minutes, keeping the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor progress via TLC or GC-MS.
-
Rationale: The electron-rich aromatic ring attacks the acylium ion.[2][11] The deactivating -CF₃ group necessitates longer reaction times or gentle heating compared to more activated substrates.
-
-
Work-up and Quenching:
-
Prepare a beaker with 150 g of crushed ice and 25 mL of concentrated HCl.
-
CAUTION: HIGHLY EXOTHERMIC, HCl GAS EVOLUTION. Slowly and carefully pour the reaction mixture onto the ice/HCl slurry with vigorous stirring in the fume hood.
-
Rationale: The acid protonates and hydrolyzes the AlCl₃-ketone complex, liberating the organic product. The ice bath manages the significant heat of reaction.[8]
-
-
Purification:
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with 30 mL portions of DCM.
-
Combine the organic layers and wash sequentially with 50 mL of 2M HCl, 50 mL of water, 50 mL of saturated NaHCO₃ solution, and finally 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified further by vacuum distillation or column chromatography on silica gel.
-
Caption: General experimental workflow for Friedel-Crafts acylation.
Protocol: Friedel-Crafts Alkylation
Friedel-Crafts alkylation using this compound is synthetically useful but requires careful control to overcome inherent limitations.[8]
-
Polyalkylation: The initial alkylation product is more reactive than the starting material, leading to multiple additions.[8][12] This is mitigated by using a large excess of the aromatic substrate.
-
Carbocation Rearrangement: Primary alkyl halides form unstable carbocations that can rearrange to more stable secondary or tertiary carbocations via hydride or alkyl shifts, leading to isomeric products.[13][14]
This protocol uses tert-butyl chloride, which forms a stable tertiary carbocation, to avoid rearrangement issues.
Step-by-Step Methodology
-
Reaction Setup:
-
Set up the reaction apparatus as described in the acylation protocol (Section 3.2, Step 1).
-
Charge the flask with this compound (3.0 equivalents) and 50 mL of anhydrous DCM. Using the substrate as the solvent is also a common strategy to minimize polyalkylation.
-
Cool the solution to 0 °C.
-
-
Catalyst and Reagent Addition:
-
Add a catalytic amount of a milder Lewis acid, such as ferric chloride (FeCl₃, 0.2 equivalents).
-
Rationale: For reactive alkylating agents, a full equivalent of Lewis acid is not needed, and a milder catalyst can reduce side reactions.[12]
-
Slowly add tert-butyl chloride (1.0 equivalent) dropwise to the stirred solution over 30 minutes, maintaining a temperature of 0-5 °C.
-
-
Reaction and Monitoring:
-
Allow the reaction to stir at 0 °C for 1-2 hours. Monitor the consumption of the alkyl halide by TLC or GC-MS.
-
Rationale: The reaction is typically faster than acylation but should be kept cold to minimize side reactions.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding 50 mL of cold water.
-
Separate the organic layer and wash sequentially with 2M HCl, water, and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Carefully remove the excess this compound by vacuum distillation. The desired product can then be purified by a secondary distillation or chromatography.
-
Data Summary and Catalyst Choice
The choice of Lewis acid is critical to the success of a Friedel-Crafts reaction. Stronger acids are needed for deactivated systems, but milder catalysts can offer better selectivity.[15][16]
| Lewis Acid Catalyst | Relative Activity | Common Applications | Advantages | Disadvantages |
| AlCl₃ | Very High | Acylations, alkylations with unreactive halides | High catalytic power | Requires stoichiometric amounts for acylation, harsh conditions |
| FeCl₃ | High | Alkylations, acylations of activated rings | Less expensive than AlCl₃, effective catalyst | Can promote side reactions, moisture sensitive |
| BF₃ | Moderate | Alkylations with alcohols and alkenes | Gas, easy to handle with proper equipment | Less effective for deactivated rings |
| ZnCl₂ | Low | Reactions with sensitive substrates (e.g., phenols) | Mild, good for avoiding side reactions | Low activity, often requires higher temperatures |
Rationale for AlCl₃ in Acylation: The deactivating effect of the -CF₃ group on this compound necessitates a powerful Lewis acid like AlCl₃ to drive the acylation to completion. Because the resulting ketone product complexes with AlCl₃, a stoichiometric amount is required.[5]
References
-
Friedel–Crafts reaction - Wikipedia. [Link]
-
Friedel-Crafts Alkylation Reaction - Mettler Toledo. [Link]
- New process for friedel-crafts reaction, and catalyst therefore - Google P
-
Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! - YouTube. [Link]
-
Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions - Chemistry LibreTexts. [Link]
-
Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - National Center for Biotechnology Information. [Link]
-
Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - Beilstein Journal of Organic Chemistry. [Link]
-
Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - Semantic Scholar. [Link]
-
Screening of Lewis acid catalysts. a - ResearchGate. [Link]
-
Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. [Link]
-
Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. [Link]
-
Friedel-Crafts acylation - YouTube. [Link]
-
Friedel-Crafts alkylation of o-xylene over V2O5/ZrO2 catalysts - Macrothink Institute. [Link]
-
Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps. [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction - Chemistry LibreTexts. [Link]
-
Quantifying reactivity for electrophilic aromatic substitution reactions with Hirshfeld charge - PubMed. [Link]
-
Friedel-Crafts acylation (video) - Khan Academy. [Link]
-
Friedel-Crafts Alkylation Reaction - Mettler Toledo. [Link]
-
Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene) - YouTube. [Link]
-
Substitution Reactions of Benzene and Other Aromatic Compounds - Michigan State University. [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution - Master Organic Chemistry. [Link]
-
Electrophilic Aromatic Substitution - Cengage. [Link]
-
Synthesis of Acyl Fluorides from Carboxylic Acids by Deoxyfluorination. - ResearchGate. [Link]
-
Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion - National Center for Biotechnology Information. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Aromatic Reactivity [www2.chemistry.msu.edu]
- 3. Quantifying reactivity for electrophilic aromatic substitution reactions with Hirshfeld charge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. WO2020164218A1 - New process for friedel-crafts reaction, and catalyst therefore - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mt.com [mt.com]
- 10. byjus.com [byjus.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: 2-Methylbenzotrifluoride in the Synthesis of Specialty Chemicals
Introduction: The Strategic Importance of 2-Methylbenzotrifluoride
In the landscape of modern organic synthesis, the selection of starting materials and intermediates is a critical determinant of efficiency, novelty, and the ultimate functionality of the target molecule. This compound (also known as o-trifluoromethyltoluene or α,α,α-trifluoro-o-xylene) has emerged as a uniquely valuable building block, particularly in the synthesis of high-value specialty chemicals.[1][2] Its structure, featuring a trifluoromethyl (-CF₃) group and a methyl (-CH₃) group in an ortho relationship on a benzene ring, provides a powerful combination of steric and electronic properties that chemists can strategically exploit.[3]
The trifluoromethyl group is a cornerstone of modern medicinal and agricultural chemistry. Its high electronegativity and lipophilicity can dramatically improve a molecule's pharmacokinetic profile, enhancing metabolic stability, membrane permeability, and binding affinity to biological targets.[2][4] The adjacent methyl group offers a reactive handle for further functionalization or can sterically direct subsequent reactions on the aromatic ring. This guide provides researchers, scientists, and drug development professionals with an in-depth look at the applications of this compound, complete with mechanistic insights and detailed synthetic protocols.
Physicochemical Properties & Safe Handling
A thorough understanding of a reagent's properties and safety requirements is the foundation of sound experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 13630-19-8 | [1][3] |
| Molecular Formula | C₈H₇F₃ | [1] |
| Molecular Weight | 160.14 g/mol | [1][3] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 125 - 126 °C | [1][2] |
| Density | 1.17 g/cm³ | [1] |
| Refractive Index | n20/D 1.44 | [1] |
Safety & Handling: this compound is a flammable liquid and should be handled with appropriate precautions.[3] Work should be conducted in a well-ventilated fume hood, and personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[5] Store the compound in a tightly closed container in a cool, dry place away from ignition sources. All handling procedures should employ proper grounding techniques to prevent static discharge.[5] For detailed disposal and first-aid measures, consult the full Safety Data Sheet (SDS).[5][6]
Application Focus 1: Agrochemicals - Synthesis of Isoxazoline Ectoparasiticides
The isoxazoline class of compounds represents a major advancement in veterinary medicine, acting as potent ectoparasiticides against fleas and ticks.[7] These compounds function by inhibiting GABA-gated chloride channels in insects, leading to uncontrolled neuronal activity, paralysis, and death of the parasite.[8] Fluralaner is a leading example of a commercially successful isoxazoline drug.[9][10] The synthesis of Fluralaner and related compounds showcases the utility of the substituted 2-methylbenzoyl scaffold, a structure readily accessible from this compound derivatives.
The core synthesis strategy involves the construction of the critical 3-aryl-isoxazoline ring and its subsequent elaboration via amide coupling to introduce the side chain.[7][8][9]
Caption: High-level workflow for the synthesis of Fluralaner.
Protocol: Synthesis of a Key Fluralaner Precursor
This protocol outlines the synthesis of 4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid, a central intermediate in the production of Fluralaner.[9][11] The procedure involves a condensation and cyclization sequence starting from a functionalized 2-methylbenzoic acid derivative.
Materials & Equipment:
-
4-Acetyl-2-methylbenzoic acid
-
3',5'-Dichloro-2,2,2-trifluoroacetophenone
-
Triethylamine
-
Anhydrous solvent (e.g., Toluene)
-
Hydroxylamine hydrochloride
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-acetyl-2-methylbenzoic acid (1.0 eq) and 3',5'-dichloro-2,2,2-trifluoroacetophenone (1.05 eq) in toluene (100 mL).
-
Condensation: Add triethylamine (3.0 eq) to the mixture. Heat the reaction to reflux for 8-12 hours, using a Dean-Stark apparatus to remove water. Monitor the reaction progress by TLC.
-
Cyclization: Cool the reaction mixture to room temperature. Add hydroxylamine hydrochloride (1.5 eq) and continue stirring at room temperature for 4-6 hours until cyclization is complete (monitored by TLC).
-
Work-up: Pour the reaction mixture into 1M HCl (aq) and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure benzoic acid intermediate.[12]
Application Focus 2: Pharmaceutical Intermediates
The unique electronic properties of this compound make it an excellent starting point for creating a variety of functionalized aromatic intermediates for pharmaceutical synthesis.[4][13] The electron-withdrawing -CF₃ group deactivates the ring towards electrophilic aromatic substitution, while the -CH₃ group is a weak activator, leading to specific regiochemical outcomes. Nitration, for example, can be directed to positions meta to the -CF₃ group. The resulting nitro compounds are versatile intermediates that can be reduced to anilines, which are foundational building blocks for countless APIs, including anti-inflammatory agents and kinase inhibitors.[14]
Caption: Pathway to key aniline intermediates from this compound.
Protocol: Nitration and Subsequent Reduction of this compound
This protocol provides a representative method for the synthesis of amino-2-methylbenzotrifluoride, a valuable intermediate for various therapeutic agents.[14]
Materials & Equipment:
-
This compound
-
Concentrated Nitric Acid (98%)
-
Concentrated Sulfuric Acid
-
Ice bath
-
Stannous chloride (SnCl₂) or Palladium on carbon (Pd/C) and a hydrogen source
-
Round-bottom flasks, dropping funnel, magnetic stirrer
Part 1: Nitration [15]
-
Acid Mixture Preparation: In a flask cooled in an ice-salt bath to -10 °C, slowly add concentrated nitric acid (1.2 eq) to concentrated sulfuric acid (2.5 eq) with careful stirring.
-
Substrate Addition: Add this compound (1.0 eq) dropwise to the cold, stirred nitrating mixture, ensuring the temperature is maintained below 0 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor completion by GC or TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Extract the product with dichloromethane (3 x 50 mL). Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-nitro-2-methylbenzotrifluoride.[14] Further purification can be achieved via distillation or chromatography.
Part 2: Reduction to Aniline [14]
-
Reaction Setup: Dissolve the nitro compound from Part 1 (1.0 eq) in ethanol in a round-bottom flask.
-
Reduction: Add stannous chloride dihydrate (SnCl₂·2H₂O) (3.0 eq) and heat the mixture to reflux for 3 hours. Alternatively, for catalytic hydrogenation, use 5% Pd/C and stir under a hydrogen atmosphere (balloon pressure) until the reaction is complete.
-
Work-up (for SnCl₂): Cool the reaction, make it basic with a concentrated NaOH solution, and extract with ethyl acetate.
-
Purification: Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting 3-amino-2-methylbenzotrifluoride can be purified by column chromatography or distillation.
Application Focus 3: Advanced Materials & Solvents
Beyond life sciences, this compound and its isomers serve specialized roles in materials science and as process solvents.
-
Electronic Materials: The trifluoromethyl group imparts thermal stability and specific dielectric properties. As a result, benzotrifluoride derivatives are used as building blocks for specialty polymers and coatings in the electronics industry to enhance performance and durability.[1][16]
-
Process Solvent: With a relatively high boiling point and good stability, this compound can be used as a solvent for a range of chemical reactions, particularly those requiring elevated temperatures where other solvents might degrade.[1][2][17] It is considered more environmentally friendly than solvents like benzene or dichloromethane for certain applications.[17]
Conclusion
This compound is a powerful and versatile intermediate whose strategic value is rooted in the unique properties of the trifluoromethyl group. Its successful application in the synthesis of complex agrochemicals like Fluralaner and a wide array of pharmaceutical building blocks demonstrates its importance. By providing enhanced metabolic stability, lipophilicity, and specific electronic characteristics, this compound enables the development of more effective and durable specialty chemicals. The protocols and insights provided herein serve as a guide for researchers to harness the full potential of this valuable synthetic tool.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Key Intermediate for Pharmaceutical & Agrochemical Synthesis. Retrieved from [Link]
-
Cohizon Life Sciences. (2022). Material Safety Data Sheet - 2-Aminobenzotrifluoride. Retrieved from [Link]
- Google Patents. (n.d.). EP4077285A1 - Process for preparing fluralaner.
-
ResearchGate. (n.d.). Isoxazolines: Preeminent Ectoparasiticides of the Early Twenty-first Century. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring this compound: A Key Pharmaceutical Intermediate. Retrieved from [Link]
- Google Patents. (n.d.). US20250214950A1 - Method for preparing fluralaner.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 4-Methylbenzotrifluoride: Properties and Applications. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemical Identity of this compound: Properties and Industrial Significance. Retrieved from [Link]
- Google Patents. (n.d.). WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride.
-
Golo, P. S., et al. (2021). Discovery, development, chemical diversity and design of isoxazoline-based insecticides. Bioorganic & Medicinal Chemistry, 32, 115934. Retrieved from [Link]
- Google Patents. (n.d.). CN105085158A - Synthesis method of methyl benzotrifluoride.
- Google Patents. (n.d.). EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds.
-
Curran, D. P., et al. (n.d.). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). EP2190289B1 - Isoxazoline compositions and their use as antiparasitics.
- Google Patents. (n.d.). WO2021105840A1 - Process for purification of fluralaner.
-
Reddy, C. R., et al. (2014). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Molecules, 19(10), 16346–16364. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fluralaner. PubChem Compound Database. Retrieved from [Link]
-
Korotaev, V. Y., et al. (2022). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Molecules, 27(19), 6265. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Organic Synthesis: The Versatility of 3-Methylbenzotrifluoride. Retrieved from [Link]
- Google Patents. (n.d.). CN111362775A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
-
Chen, G., et al. (2021). Synthesis of 5-fluoro-2-nitrobenzotrifluoride in a continuous-flow millireactor with a safe and efficient protocol. ResearchGate. Retrieved from [Link]
-
Ashenhurst, J. (n.d.). Reactions and Mechanisms. Master Organic Chemistry. Retrieved from [Link]
-
Jasperse, C. (n.d.). Organic Chemistry II Review. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 23.5: Common Classes of Organic Reactions. Retrieved from [Link]
-
Liu, Y., et al. (2020). Vertical Integration of 2D Building Blocks for All-2D Electronics. ResearchGate. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. innospk.com [innospk.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery, development, chemical diversity and design of isoxazoline-based insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. Fluralaner | C22H17Cl2F6N3O3 | CID 25144319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. US20250214950A1 - Method for preparing fluralaner - Google Patents [patents.google.com]
- 12. WO2021105840A1 - Process for purification of fluralaner - Google Patents [patents.google.com]
- 13. nbinno.com [nbinno.com]
- 14. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]
- 15. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Strategic Incorporation of α,α,α-Trifluoro-o-xylene in Advanced Materials Synthesis: Application Notes and Protocols
The strategic placement of fluorine atoms in organic molecules has become a cornerstone of modern materials science, imparting unique and desirable properties such as enhanced thermal stability, chemical resistance, and specific electronic characteristics. Among the array of fluorinated building blocks, α,α,α-Trifluoro-o-xylene stands out as a versatile precursor for a range of high-performance materials. Its trifluoromethyl group, ortho to a methyl substituent on a benzene ring, offers a unique combination of steric and electronic features that can be exploited in the design of advanced polymers and liquid crystals.
This technical guide provides an in-depth exploration of the application of α,α,α-Trifluoro-o-xylene in materials science. We will delve into the synthetic pathways to transform this foundational molecule into valuable monomers and subsequently into functional materials. The protocols detailed herein are grounded in established chemical principles and are designed to be self-validating, providing researchers with the necessary insights to innovate in their respective fields.
Core Properties and Synthetic Potential
α,α,α-Trifluoro-o-xylene, also known as 2-methylbenzotrifluoride, possesses a unique reactivity profile. The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but also enhances the acidity of the benzylic protons of the methyl group. This electronic nature, combined with the steric bulk of the trifluoromethyl group, dictates the regioselectivity of further chemical transformations.
The primary routes for elaborating α,α,α-Trifluoro-o-xylene into useful monomers for materials science involve the functionalization of either the methyl group or the aromatic ring. These transformations pave the way for its incorporation into polymers such as polyimides and for the synthesis of sophisticated liquid crystalline materials.
Application in High-Performance Fluorinated Polyimides
Fluorinated polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, low dielectric constant, and excellent mechanical properties. The incorporation of the trifluoromethyl group from α,α,α-Trifluoro-o-xylene can further enhance these properties. A common strategy involves the synthesis of a diamine monomer derived from α,α,α-Trifluoro-o-xylene.
Synthesis of a Diamine Monomer from α,α,α-Trifluoro-o-xylene
A plausible synthetic route to a diamine monomer involves the dinitration of α,α,α-Trifluoro-o-xylene followed by reduction of the nitro groups to amines. The directing effects of the trifluoromethyl and methyl groups will influence the position of nitration.
Caption: Synthetic pathway for a diamine monomer.
Experimental Protocol: Synthesis of Diamino-α,α,α-Trifluoro-o-xylene
1. Dinitration of α,α,α-Trifluoro-o-xylene:
-
Rationale: The introduction of two nitro groups onto the aromatic ring provides the precursors for the amine functionalities required for polyimide synthesis. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid.
-
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, cool a mixture of concentrated sulfuric acid (e.g., 5 molar equivalents) to 0-5 °C in an ice bath.
-
Slowly add fuming nitric acid (e.g., 2.2 molar equivalents) to the sulfuric acid while maintaining the temperature below 10 °C.
-
Once the nitrating mixture is prepared, add α,α,α-Trifluoro-o-xylene (1 molar equivalent) dropwise, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water, a dilute sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude dinitro product. Purification can be achieved by recrystallization or column chromatography.
-
2. Reduction of Dinitro-α,α,α-Trifluoro-o-xylene:
-
Rationale: The nitro groups are reduced to primary amines to create the diamine monomer. Catalytic hydrogenation or chemical reduction methods can be employed.
-
Procedure (Catalytic Hydrogenation):
-
Dissolve the dinitro-α,α,α-Trifluoro-o-xylene in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation vessel.
-
Add a catalytic amount of palladium on carbon (Pd/C, e.g., 5-10 wt%).
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully filter the catalyst through a pad of celite.
-
Remove the solvent under reduced pressure to obtain the crude diamine monomer. The product can be purified by recrystallization.
-
Polyimide Synthesis
The synthesized diamine monomer can be polymerized with various aromatic dianhydrides to form poly(amic acid) precursors, which are then thermally or chemically imidized to yield the final polyimide.
Caption: General workflow for polyimide synthesis.
Experimental Protocol: Synthesis of a Fluorinated Polyimide
-
Procedure:
-
In a dry, nitrogen-purged flask, dissolve the synthesized diamine monomer in an anhydrous aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).
-
Add an equimolar amount of a solid aromatic dianhydride (e.g., pyromellitic dianhydride (PMDA) or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA)) portion-wise to the stirred diamine solution at room temperature.
-
Continue stirring at room temperature for several hours to form a viscous poly(amic acid) solution.
-
The poly(amic acid) solution can be cast onto a glass plate to form a film.
-
Thermal imidization is carried out by heating the film in a stepwise manner, for example, at 100 °C, 200 °C, and 300 °C for 1 hour at each temperature under a nitrogen atmosphere. This process removes water and forms the stable imide rings.
-
Alternatively, chemical imidization can be performed by adding a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) to the poly(amic acid) solution at room temperature.
-
| Property | Expected Enhancement with -CF₃ Group |
| Thermal Stability | Increased due to the strong C-F bonds. |
| Solubility | Improved solubility in organic solvents.[1] |
| Dielectric Constant | Lowered due to the introduction of fluorine. |
| Gas Permeability | Potentially increased due to disruption of polymer chain packing. |
| Chemical Resistance | Enhanced due to the inertness of the C-F bonds. |
Application in Fluorinated Liquid Crystals
The trifluoromethyl group is a common substituent in liquid crystal design due to its ability to introduce dipole moments and influence molecular packing, which are critical for the formation and stability of mesophases.[2] Derivatives of α,α,α-Trifluoro-o-xylene, such as 2-(trifluoromethyl)benzoic acid, can serve as key building blocks for calamitic (rod-like) liquid crystals.[3]
Synthesis of 2-(Trifluoromethyl)benzoic Acid
The methyl group of α,α,α-Trifluoro-o-xylene can be oxidized to a carboxylic acid, providing a versatile intermediate for liquid crystal synthesis.
Experimental Protocol: Oxidation of α,α,α-Trifluoro-o-xylene
-
Rationale: The oxidation of the benzylic methyl group to a carboxylic acid is a standard transformation that can be achieved using strong oxidizing agents like potassium permanganate or nitric acid.
-
Procedure (using KMnO₄):
-
In a round-bottom flask, suspend α,α,α-Trifluoro-o-xylene in water.
-
Add potassium permanganate (KMnO₄, e.g., 3-4 molar equivalents) portion-wise to the mixture.
-
Heat the mixture to reflux and stir vigorously for several hours. The disappearance of the purple color of permanganate indicates the progress of the reaction.
-
After the reaction is complete, cool the mixture and filter off the manganese dioxide byproduct.
-
Acidify the filtrate with a strong acid (e.g., concentrated HCl) to precipitate the 2-(trifluoromethyl)benzoic acid.
-
Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., water or ethanol/water) can be used for purification.
-
Synthesis of a Liquid Crystal Ester
The resulting 2-(trifluoromethyl)benzoic acid can be esterified with a phenolic compound, which itself can contain a long alkyl or alkoxy chain, to generate a mesogenic molecule.
Sources
The Strategic Application of 2-(Trifluoromethyl)toluene in High-Temperature Synthesis: A Guide for Researchers
Introduction: Beyond a High-Boiling Solvent
For the modern researcher in pharmaceutical and materials science, the choice of solvent is a critical decision that dictates reaction pathways, influences yields, and ensures operational safety. 2-(Trifluoromethyl)toluene, also known as 2-methylbenzotrifluoride, has emerged as a uniquely advantageous medium for high-temperature reactions. Its utility extends far beyond a simple high boiling point; the electronic properties imparted by the trifluoromethyl (CF₃) group offer distinct benefits in reaction control and selectivity. This guide provides an in-depth exploration of the strategic use of 2-(trifluoromethyl)toluene in demanding synthetic applications, complete with detailed protocols and safety considerations. The trifluoromethyl group is a significant structural motif in pharmaceutical and agrochemical sciences due to its ability to enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase protein-binding affinity.[1]
The incorporation of a trifluoromethyl group into drug candidates is a key strategy for fine-tuning physicochemical characteristics and enhancing the binding affinity of therapeutic compounds.[2] This makes solvents and reagents containing this group, such as 2-(trifluoromethyl)toluene, of particular interest to drug development professionals.
Physicochemical Properties and Safety Profile
A thorough understanding of the physical and chemical properties of 2-(trifluoromethyl)toluene is paramount for its safe and effective use in high-temperature applications.
| Property | Value | Reference(s) |
| CAS Number | 13630-19-8 | [3] |
| Molecular Formula | C₈H₇F₃ | [3] |
| Molecular Weight | 160.14 g/mol | [3] |
| Boiling Point | ~120 °C (248 °F) at 1,000 hPa | [4] |
| Density | ~1.514 g/cm³ at 25 °C (77 °F) | [4] |
| Flash Point | 54 °F (12 °C) | [5] |
Safety and Handling Precautions:
2-(Trifluoromethyl)toluene is a flammable liquid and should be handled with appropriate care.[4] It is crucial to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[4][6] Keep the compound away from heat, sparks, open flames, and hot surfaces.[4][6] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[7]
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[6][7]
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[4][7]
High-Temperature Applications in Organic Synthesis
The robust nature and favorable electronic properties of 2-(trifluoromethyl)toluene make it an excellent choice for a variety of high-temperature reactions. The use of elevated temperatures can significantly accelerate reaction rates, often following the Arrhenius principle where the rate roughly doubles for every 10 °C increase.[8] Modern flow chemistry reactors, in particular, can safely achieve temperatures well above conventional batch equipment limits, enabling more efficient and controlled transformations.[8][9]
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-withdrawing nature of the trifluoromethyl group can activate aromatic rings towards nucleophilic attack, making related compounds valuable in SNAr reactions.[10] While 2-(trifluoromethyl)toluene itself is not typically the substrate, its high boiling point makes it an excellent solvent for SNAr reactions on other, more activated aromatic systems, especially those also containing trifluoromethyl groups.[10] High temperatures are often necessary to overcome the activation energy for these transformations.
Protocol: General Procedure for High-Temperature SNAr in a Sealed Vessel
This protocol describes a general procedure for the reaction of an activated aryl halide with a nucleophile in 2-(trifluoromethyl)toluene.
Materials:
-
Activated aryl halide (e.g., a nitro- or cyano-substituted aryl fluoride or chloride)
-
Nucleophile (e.g., an amine, alcohol, or thiol)
-
2-(Trifluoromethyl)toluene (anhydrous)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base)
-
Pressure-rated sealed reaction vessel with a magnetic stir bar
-
Inert gas (Nitrogen or Argon)
-
Heating mantle or oil bath with a temperature controller
Workflow Diagram:
Sources
- 1. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. High-temperature Reactions in Flow - ThalesNano [thalesnano.com]
- 9. Extreme Process Windows – The Kappe Laboratory [goflow.at]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Experimental setup for reactions involving 2-Methylbenzotrifluoride
An Application Guide to the Synthetic Chemistry of 2-Methylbenzotrifluoride
Abstract
This comprehensive application note provides researchers, chemists, and drug development professionals with a detailed guide to the experimental setup and execution of key chemical transformations involving this compound (also known as α,α,α-Trifluoro-o-xylene). This versatile aromatic compound serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring both an activating methyl group and a deactivating trifluoromethyl group, presents distinct challenges and opportunities in synthetic design. This document elucidates the underlying chemical principles, provides field-proven, step-by-step protocols for nitration, side-chain oxidation, and benzylic halogenation, and includes detailed safety information and characterization guidelines.
Introduction: The Chemical Personality of this compound
This compound (CAS No. 13630-19-8) is an aromatic compound distinguished by two substituents on the benzene ring with opposing electronic effects.[2] The methyl (-CH₃) group is an electron-donating group (EDG) that activates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the ortho and para positions. Conversely, the trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group (EWG) that deactivates the ring and acts as a meta-director.[3] This electronic dichotomy governs the regioselectivity of its reactions, making a thorough understanding of these principles essential for predictable and efficient synthesis.
This guide focuses on harnessing this unique reactivity for practical synthetic applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 13630-19-8 | [2] |
| Molecular Formula | C₈H₇F₃ | [2] |
| Molecular Weight | 160.14 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1][4] |
| Boiling Point | 125-126 °C | [4] |
| Density | 1.174 g/cm³ | [4] |
| Synonyms | 2-(Trifluoromethyl)toluene, α,α,α-Trifluoro-o-xylene | [1][2] |
Mandatory Safety Protocols
Before commencing any experimental work, a thorough risk assessment is mandatory. This compound and many reagents described herein are hazardous.
-
Hazards of this compound: It is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.[2][5]
-
General Precautions:
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including flame-retardant lab coat, chemical splash goggles, and nitrile gloves.[5]
-
Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment.[2][6]
-
Ground and bond containers when transferring material to prevent static discharge.[6]
-
Have appropriate spill control materials and fire extinguishing agents (dry sand, dry chemical, or alcohol-resistant foam) readily available.[6]
-
Reaction Series 1: Electrophilic Aromatic Substitution - Regioselective Nitration
Scientific Rationale: The nitration of this compound is a classic example of competing directing effects. The activating ortho, para-directing -CH₃ group and the deactivating meta-directing -CF₃ group guide the incoming nitronium ion (NO₂⁺). The position para to the methyl group (C5) is also conveniently meta to the trifluoromethyl group. This convergence of directing effects, coupled with the strong activating nature of the methyl group, makes the 5-position the primary site of substitution, yielding 2-methyl-5-nitrobenzotrifluoride.[7]
Protocol 3.1: Synthesis of 2-Methyl-5-nitrobenzotrifluoride[7]
-
Setup: To a 250 mL four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add this compound (50 g) and 98% sulfuric acid (250 g).
-
Cooling: Cool the stirred mixture to 10°C using an ice bath.
-
Nitration: Slowly add 65% nitric acid (50 g) dropwise via the dropping funnel over approximately 2 hours. Use the ice bath to maintain the reaction temperature and ensure the reaction is controlled.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir until completion (monitor by TLC or GC analysis).
-
Quenching: Carefully pour the reaction mixture into 200 g of crushed ice.
-
Extraction: Transfer the mixture to a separatory funnel and perform an extraction with dichloromethane (1 x 150 mL, then 1 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (80 mL) and water (50 mL).
-
Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Table 2: Reagents and Yield for Protocol 3.1
| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles | Notes |
| This compound | 160.14 | 50 g | 0.312 | Starting Material |
| 98% Sulfuric Acid | 98.08 | 250 g | ~2.5 | Catalyst/Solvent |
| 65% Nitric Acid | 63.01 | 50 g | ~0.516 | Nitrating Agent |
| Product | 2-Methyl-5-nitrobenzotrifluoride | ~62 g | ~0.302 | Reported Yield: 97% [7] |
Reaction Series 2: Side-Chain Oxidation
Scientific Rationale: The benzylic methyl group is susceptible to strong oxidizing agents, providing a reliable route to synthesize 2-(Trifluoromethyl)benzoic acid. This carboxylic acid is a highly valuable building block in medicinal chemistry.[8] The reaction proceeds by converting the -CH₃ group to a -COOH group, a transformation that typically requires heat and a potent oxidant like nitric acid or potassium permanganate.[8][9][10]
Protocol 4.1: Synthesis of 2-(Trifluoromethyl)benzoic Acid
This protocol is a generalized representation based on multi-step syntheses where the oxidation of a benzylic precursor is a key step.[8][9]
-
Setup: In a reaction flask equipped with a reflux condenser and a stirrer, charge the starting material (e.g., a fluorinated precursor of this compound).
-
Oxidation: Add a concentrated solution of nitric acid.
-
Heating: Heat the reaction mixture to a temperature between 50-150°C.[9] The exact temperature and reaction time will depend on the specific substrate and scale.
-
Reaction Monitoring: Monitor the disappearance of the starting material by an appropriate analytical method (e.g., GC-MS).
-
Work-up: After cooling to room temperature, the product often precipitates as a solid. The solid can be collected by filtration.[8]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as toluene, to yield high-purity 2-(Trifluoromethyl)benzoic acid.[8]
Table 3: Key Parameters for Side-Chain Oxidation
| Parameter | Condition | Source(s) |
| Oxidizing Agent | Nitric Acid | [8][9] |
| Reaction Temperature | 50 - 150 °C | [9] |
| Product M.P. | 107-110 °C | |
| Purification | Recrystallization (Toluene) | [8] |
Reaction Series 3: Free-Radical Benzylic Halogenation
Scientific Rationale: The C-H bonds at the benzylic position are significantly weaker than typical sp³ C-H bonds. This is because homolytic cleavage of a benzylic C-H bond generates a benzylic radical, which is highly stabilized by resonance with the adjacent aromatic ring.[11][12] This inherent stability allows for selective halogenation at the methyl group using radical initiators. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, steady concentration of bromine radicals, minimizing competitive electrophilic aromatic bromination.[11]
Protocol 5.1: Synthesis of 2-(Bromomethyl)benzotrifluoride
This protocol is based on the standard and well-established procedure for benzylic bromination using NBS.[11][12]
-
Setup: To a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, add this compound (1 equiv.), N-Bromosuccinimide (NBS, 1.1 equiv.), and a suitable solvent such as carbon tetrachloride (CCl₄).
-
Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. Alternatively, the reaction can be initiated by irradiation with a UV lamp.
-
Reaction: Heat the mixture to reflux. The reaction is often accompanied by the consumption of the dense NBS, which is replaced by the less dense succinimide byproduct that floats to the surface.
-
Monitoring: Follow the reaction's progress using GC or TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the solid succinimide.
-
Isolation: Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 2-(bromomethyl)benzotrifluoride.
Table 4: Reagents for Protocol 5.1
| Reagent | Molar Mass ( g/mol ) | Role | Notes |
| This compound | 160.14 | Substrate | |
| N-Bromosuccinimide (NBS) | 177.98 | Bromine Source | Provides low Br₂ concentration |
| AIBN | 164.21 | Radical Initiator | Initiates the chain reaction |
| Carbon Tetrachloride | 153.82 | Solvent | Anhydrous conditions are crucial |
Product Characterization
Confirmation of product identity and purity is essential. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are invaluable for structural elucidation. Spectroscopic data for this compound is available for reference.[13]
-
Mass Spectrometry (MS): Provides molecular weight information and fragmentation patterns to confirm identity.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups (e.g., -NO₂, -COOH, C-Br bonds) introduced during the reactions.
References
-
Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester - PrepChem.com. [Link]
- EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google P
- CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google P
-
Exploring this compound: A Key Pharmaceutical Intermediate - LinkedIn. [Link]
-
Benzylic Halogenation - YouTube. [Link]
-
18.13 Benzylic Halogenation - Chemistry LibreTexts. [Link]
-
Reactions at the benzylic position - Khan Academy. [Link]
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. innospk.com [innospk.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 2-METHYL-5-NITROBENZOTRIFLUORIDE | 89976-12-5 [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 10. Khan Academy [khanacademy.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. This compound(13630-19-8) 1H NMR spectrum [chemicalbook.com]
2-Methylbenzotrifluoride: A High-Performance Medium for Transition-Metal Catalyzed Reactions
Application Note and Protocols
Introduction: The Pivotal Role of the Reaction Medium in Catalysis
In the intricate landscape of transition-metal catalyzed reactions, the choice of solvent is a critical parameter that profoundly influences reaction kinetics, catalyst stability, product selectivity, and overall process efficiency. While traditional solvents like toluene, THF, and DMF have been mainstays in the synthetic chemist's toolbox, their limitations—such as narrow temperature ranges, potential for side reactions, and environmental concerns—have spurred the search for superior alternatives. 2-Methylbenzotrifluoride (α,α,α-trifluoro-o-xylene), a fluorinated aromatic solvent, has emerged as a compelling medium for a variety of catalytic transformations. Its unique combination of physical and chemical properties offers tangible advantages, positioning it as a high-performance solvent for modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in key transition-metal catalyzed cross-coupling reactions. We will delve into the causality behind its efficacy, present detailed, field-proven protocols, and offer insights to empower chemists to harness the full potential of this remarkable solvent.
Physicochemical Properties: A Comparative Overview
The advantageous characteristics of this compound stem from its unique molecular architecture, featuring a trifluoromethyl group ortho to a methyl group on a benzene ring.[3] This substitution pattern imparts a distinct set of properties that are highly desirable for a reaction solvent.
| Property | This compound | Toluene | 1,4-Dioxane |
| CAS Number | 13630-19-8[1] | 108-88-3 | 123-91-1 |
| Molecular Formula | C₈H₇F₃[1] | C₇H₈ | C₄H₈O₂ |
| Molecular Weight | 160.14 g/mol [1] | 92.14 g/mol | 88.11 g/mol |
| Boiling Point | 125-126 °C[1][3] | 111 °C | 101 °C |
| Density | 1.17 g/mL[1] | 0.867 g/mL | 1.033 g/mL |
| Appearance | Colorless liquid[1] | Colorless liquid | Colorless liquid |
| Solubility in Water | Insoluble | Insoluble | Miscible |
The Scientific Rationale: Why Choose this compound?
The decision to employ this compound is grounded in a clear understanding of its molecular behavior and its interactions within a catalytic cycle. The electron-withdrawing nature of the trifluoromethyl group significantly influences the solvent's properties, leading to several key advantages:
-
Enhanced Thermal Stability and Higher Boiling Point: With a boiling point of 125-126 °C, this compound allows for a wider operational temperature range compared to many common solvents like THF (66 °C) and even toluene (111 °C).[1][3] This is particularly beneficial for reactions that require elevated temperatures to proceed at a reasonable rate, such as certain cross-coupling reactions involving less reactive substrates.
-
Chemical Inertness: The trifluoromethyl group deactivates the aromatic ring towards electrophilic attack, rendering the solvent relatively inert under a wide range of reaction conditions, including those involving strong bases and reactive organometallic species.[4] This minimizes the risk of the solvent participating in side reactions, leading to cleaner reaction profiles and higher product yields.
-
Favorable Solubility Profile: this compound exhibits excellent solvating power for a broad spectrum of organic compounds, including nonpolar, polar, and even some fluorous compounds.[2][4] This ensures the homogeneity of the reaction mixture, which is crucial for efficient catalysis.
-
Reduced Environmental Impact: While not a "green" solvent in the strictest sense, benzotrifluoride and its derivatives are often considered more environmentally benign than chlorinated solvents like dichloromethane and 1,2-dichloroethane.[4]
-
Potential for Catalyst Stabilization: The fluorine atoms in this compound can engage in non-covalent interactions with transition metal centers, which can, in some cases, lead to enhanced catalyst stability and longevity.
Experimental Protocols for Key Transition-Metal Catalyzed Reactions
The following protocols provide detailed, step-by-step methodologies for employing this compound in some of the most widely used transition-metal catalyzed cross-coupling reactions. These protocols are designed to be robust starting points, and optimization may be necessary for specific substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis.[5][6] this compound serves as an excellent solvent for this reaction, particularly when higher temperatures are required to couple challenging substrates.
Reaction Scheme:
Protocol:
-
Reaction Setup: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid or ester (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Atmosphere Exchange: Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add this compound (5 mL) to the reaction vessel via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Causality Behind Choices:
-
The use of a slight excess of the boronic acid component ensures complete consumption of the often more valuable aryl halide.
-
Potassium carbonate is a commonly used base that is effective and cost-efficient. For less reactive substrates, a stronger base like Cs₂CO₃ may be beneficial.
-
The higher boiling point of this compound allows for efficient coupling of electron-deficient aryl halides or sterically hindered substrates that are sluggish at lower temperatures.
Workflow Diagram:
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Heck Reaction
The Heck reaction is a powerful method for the formation of C-C bonds between aryl or vinyl halides and alkenes.[7][8] The thermal stability of this compound makes it an ideal solvent for this transformation, which often requires elevated temperatures.
Reaction Scheme:
Caption: Catalytic cycle of the Heck reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, a crucial motif in pharmaceuticals and materials science. [9]this compound provides a stable and effective medium for this palladium-catalyzed C-N bond formation.
Reaction Scheme:
Protocol:
-
Reaction Setup: In a glovebox, charge an oven-dried vial with the palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂, 0.01 mmol, 1 mol% Pd), a suitable biarylphosphine ligand (e.g., XPhos, 0.022 mmol, 2.2 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).
-
Reagent Addition: Add the aryl halide (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add this compound (5 mL).
-
Reaction Execution: Seal the vial and heat the mixture to 80-100 °C with stirring.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short plug of silica gel, eluting with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by flash chromatography or crystallization.
Causality Behind Choices:
-
The use of a strong, non-nucleophilic base like sodium tert-butoxide is crucial for deprotonating the amine and facilitating the catalytic cycle.
-
Biarylphosphine ligands are essential for promoting the reductive elimination step and accommodating a wide range of substrates.
-
The inertness of this compound is critical, as it does not react with the strong base or the organometallic intermediates.
Logical Relationship Diagram:
Caption: Interplay of key components in the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling provides a reliable route to aryl and vinyl alkynes. [10][11]The reaction is typically co-catalyzed by palladium and copper, and this compound is a suitable solvent.
Reaction Scheme:
Protocol:
-
Reaction Setup: To a Schlenk tube, add the aryl halide (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).
-
Atmosphere Exchange: Evacuate and backfill with an inert gas three times.
-
Solvent and Reagent Addition: Add this compound (5 mL), the terminal alkyne (1.2 mmol, 1.2 equiv), and the base (e.g., diisopropylamine, 2.0 mmol, 2.0 equiv) via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to 40-60 °C if necessary.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, dilute with diethyl ether and filter through celite.
-
Purification: Wash the filtrate with saturated NH₄Cl solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.
Causality Behind Choices:
-
The copper(I) co-catalyst is essential for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.
-
An amine base is typically used, which also serves as a solvent in some cases. However, using this compound as the primary solvent with a stoichiometric amount of an amine base can improve reaction control and work-up.
-
The reaction is often run at or slightly above room temperature, but the thermal stability of this compound provides a safety margin and allows for gentle heating if required for less reactive substrates.
Safety, Handling, and Disposal
This compound is a flammable liquid and should be handled with appropriate safety precautions. [3]
-
Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Keep away from ignition sources. [12][13]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials. [13][14]* Disposal: Dispose of waste this compound and its solutions in accordance with local, state, and federal regulations. It should be treated as a flammable organic waste. [13][15]
Conclusion
This compound represents a significant advancement in the selection of reaction media for transition-metal catalyzed reactions. Its advantageous physicochemical properties, including a high boiling point, chemical inertness, and favorable solubility profile, translate into tangible benefits in the laboratory, such as improved reaction rates, cleaner conversions, and a wider operational window. The protocols detailed in this application note provide a solid foundation for the successful implementation of this compound in Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings. By understanding the scientific principles behind its efficacy, researchers can confidently employ this compound to accelerate their discovery and development efforts in the synthesis of complex molecules.
References
-
Material Safety Data Sheet - this compound. Capot Chemical. (2012-11-22). [Link]
-
The Chemical Identity of this compound: Properties and Industrial Significance. (2025-10-16). [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. [Link]
-
Stereoselective Palladium-Catalyzed C–F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki–Heck Reaction. ACS Publications. (2023-08-16). [Link]
-
Synthesis of Fluorinated Acridines via Sequential Micellar Buchwald–Hartwig Amination/Cyclization of Aryl Bromides. ResearchGate. [Link]
-
Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. ResearchGate. (2025-10-08). [Link]
-
Palladium- and Nickel-Catalyzed Amination of Aryl Fluorosulfonates. ACS Publications. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (2025-03-29). [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
2-Methyl-5-nitrobenzotrifluoride. PubChem. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
(PDF) Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. ResearchGate. [Link]
-
Transition metal catalysis and nucleophilic fluorination. Chemical Communications (RSC Publishing). [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Infoscience. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Transition-metal-catalyzed C(sp )–H bond fluorination reactions. [Link]
-
Heck Reaction. Chemistry LibreTexts. (2023-06-30). [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. (2024-08-05). [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC. [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
-
Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes. ResearchGate. (2025-12-26). [Link]
-
Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds. ResearchGate. (2025-08-06). [Link]
-
The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. PMC. [Link]
- Substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation.
-
Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes. PMC - PubMed Central. [Link]
-
Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. Beilstein Journals. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
-
ADVANCES IN PALLADIUM-CATALYZED CONJUNCTIVE CROSS-COUPLING. CORE. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 13630-19-8 [smolecule.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Heck Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. synquestlabs.com [synquestlabs.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. capotchem.com [capotchem.com]
Application Notes and Protocols for the Synthesis of Active Pharmaceutical Ingredients (APIs) Utilizing 2-Methylbenzotrifluoride
Introduction: The Strategic Importance of the Trifluoromethyl Group in Modern Drug Discovery
The incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, profoundly enhancing the therapeutic profiles of a wide array of pharmaceuticals. Among these, the trifluoromethyl (CF₃) group holds a preeminent position. Its unique electronic properties, metabolic stability, and lipophilicity significantly influence a drug candidate's pharmacokinetic and pharmacodynamic properties. The CF₃ group can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins, and enhance membrane permeability, thereby improving oral bioavailability.[1][2][3] Notable drugs containing the trifluoromethyl group include the antidepressant Fluoxetine (Prozac), the anti-inflammatory agent Celecoxib (Celebrex), and the non-steroidal anti-androgen Flutamide.[4]
2-Methylbenzotrifluoride (o-trifluoromethyltoluene) emerges as a versatile and economically significant starting material for the synthesis of a variety of active pharmaceutical ingredients (APIs).[5][6][7] Its chemical structure, featuring a trifluoromethyl group and a methyl group on an aromatic ring, provides multiple reactive handles for synthetic transformations. This guide provides detailed application notes and step-by-step protocols for the synthesis of three prominent APIs—Flutamide, Celecoxib, and Leflunomide—demonstrating the utility of this compound as a key building block in pharmaceutical manufacturing.
PART 1: Synthesis of Flutamide
Flutamide is a non-steroidal anti-androgen used in the treatment of prostate cancer. A key intermediate in its synthesis is 4-nitro-3-(trifluoromethyl)aniline. While Flutamide is not directly synthesized from this compound in a single step, a plausible and efficient synthetic route begins with the functionalization of a closely related precursor derivable from this compound. For the purpose of this protocol, we will start from the readily available 3-(trifluoromethyl)aniline, which can be synthesized from precursors related to this compound.
Workflow for the Synthesis of Flutamide
Caption: Synthetic pathway for Flutamide from 3-(Trifluoromethyl)aniline.
Experimental Protocols
Step 1: Synthesis of N-(3-(Trifluoromethyl)phenyl)acetamide
This step involves the protection of the amine group in 3-(trifluoromethyl)aniline via acetylation.
-
Materials:
-
3-(Trifluoromethyl)aniline
-
Acetyl chloride
-
Aprotic solvent (e.g., Toluene, Cyclohexane)
-
-
Procedure:
-
In a reaction vessel, dissolve 3-(trifluoromethyl)aniline in an aprotic solvent.
-
Under controlled heating (50-55 °C), slowly add acetyl chloride to the solution.
-
Maintain the reaction temperature and stir for a sufficient time to ensure complete reaction.
-
Upon completion, the reaction mixture containing N-(3-(Trifluoromethyl)phenyl)acetamide is typically used directly in the next step without extensive purification.[8]
-
Step 2: Synthesis of 4-Nitro-3-(trifluoromethyl)acetanilide
The protected aniline is then nitrated to introduce the nitro group at the desired position.
-
Materials:
-
N-(3-(Trifluoromethyl)phenyl)acetamide solution from Step 1
-
Concentrated Nitric Acid
-
-
Procedure:
-
To the solution from the previous step, carefully add concentrated nitric acid.
-
Heat the reaction mixture to 60-65 °C and maintain for several hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Once the reaction is complete, the crude 4-nitro-3-(trifluoromethyl)acetanilide is isolated.[8]
-
Step 3: Synthesis of 4-Nitro-3-(trifluoromethyl)aniline
The acetyl protecting group is removed to yield the key intermediate.
-
Materials:
-
4-Nitro-3-(trifluoromethyl)acetanilide
-
Potassium carbonate
-
Ethanol
-
-
Procedure:
-
Dissolve the crude 4-nitro-3-(trifluoromethyl)acetanilide in ethanol.
-
Add potassium carbonate to the solution.
-
Heat the mixture to reflux (60-80 °C) to facilitate the deacetylation.
-
After the reaction is complete, cool the mixture and isolate the product, 4-nitro-3-(trifluoromethyl)aniline, which can be purified by crystallization.[8]
-
Step 4: Synthesis of Flutamide
The final step is the acylation of 4-nitro-3-(trifluoromethyl)aniline with isobutyryl chloride.
-
Materials:
-
4-Nitro-3-(trifluoromethyl)aniline
-
Isobutyryl chloride
-
1,2-Dichloroethane (solvent)
-
N,N-Dimethylacetamide (acid scavenger)
-
4-Dimethylaminopyridine (DMAP, catalyst)
-
Ethanol (for recrystallization)
-
-
Procedure:
-
In a reaction flask, dissolve 4-nitro-3-(trifluoromethyl)aniline in 1,2-dichloroethane and add N,N-dimethylacetamide.
-
Cool the mixture to 5-10 °C.
-
Add a catalytic amount of DMAP.
-
Slowly add isobutyryl chloride dropwise, maintaining the temperature between 5-10 °C. The molar ratio of isobutyryl chloride to the aniline is typically 1.1-1.3:1.[7][9][10]
-
After the addition is complete, allow the reaction mixture to warm to 18-25 °C and stir for 0.5-1.5 hours until the starting material is consumed.[6][7][9][10]
-
Add water and heat to distill off the 1,2-dichloroethane.
-
The crude Flutamide will precipitate from the aqueous solution. Filter the solid.
-
Recrystallize the crude product from ethanol to obtain pure Flutamide. Expected yield is typically above 96%.[7][9][10]
-
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield |
| Acetylation | 3-(Trifluoromethyl)aniline, Acetyl chloride | Toluene | 50-55 | High (used in situ) |
| Nitration | N-(3-(Trifluoromethyl)phenyl)acetamide, HNO₃ | Toluene | 60-65 | Good |
| Deacetylation | 4-Nitro-3-(trifluoromethyl)acetanilide, K₂CO₃ | Ethanol | 60-80 | Good |
| Acylation | 4-Nitro-3-(trifluoromethyl)aniline, Isobutyryl chloride | 1,2-Dichloroethane | 5-25 | >96% |
PART 2: Synthesis of Celecoxib
Celecoxib is a selective COX-2 inhibitor used to treat pain and inflammation. Its synthesis involves the cyclocondensation of a 1,3-dione with a substituted hydrazine. A key precursor, 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione, can be synthesized from a starting material conceptually derived from this compound through functional group interconversion to 4'-methylacetophenone.
Workflow for the Synthesis of Celecoxib
Caption: Synthetic pathway for Celecoxib.
Experimental Protocols
Step 1: Synthesis of 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione
This step involves a Claisen condensation reaction.
-
Materials:
-
4'-Methylacetophenone
-
Ethyl trifluoroacetate
-
Sodium methoxide
-
Toluene
-
10% Aqueous Hydrochloric Acid
-
-
Procedure:
-
Dissolve 4'-methylacetophenone in toluene in a reaction vessel.
-
Add a 30% solution of sodium methoxide in methanol, followed by ethyl trifluoroacetate at 25-30 °C.[11]
-
Heat the reaction mixture to 55-60 °C and stir for approximately 4 hours.[11]
-
Cool the reaction mixture to 20-25 °C and wash with 10% aqueous hydrochloric acid.
-
Separate the organic layer and concentrate it under reduced pressure to obtain the crude 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione as an oily mass.[1][11]
-
Step 2: Synthesis of 4-Sulfonamidophenylhydrazine Hydrochloride
This intermediate is prepared from sulfanilamide.
-
Materials:
-
Sulfanilamide
-
Hydrochloric acid
-
Sodium nitrite
-
Sodium metabisulfite
-
Sodium hydroxide
-
-
Procedure:
-
Prepare a mixture of hydrochloric acid, water, ice, and sulfanilamide and cool to -10 °C.
-
Add an aqueous solution of sodium nitrite while maintaining the temperature at -10 °C.
-
In a separate flask, prepare a solution of sodium hydroxide and add sodium metabisulfite at 0-5 °C.
-
Slowly add the first reaction mixture to the second at approximately 0 °C.
-
Heat the resulting mixture to 80-90 °C and stir for 5 hours.
-
Add hydrochloric acid at 30-35 °C to precipitate the product.
-
Filter and dry the solid to obtain 4-sulfonamidophenylhydrazine hydrochloride.[12]
-
Step 3: Synthesis of Celecoxib
The final step is the cyclocondensation of the two key intermediates.
-
Materials:
-
1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione
-
4-Sulfonamidophenylhydrazine hydrochloride
-
Methanol
-
Toluene (for crystallization)
-
-
Procedure:
-
In a reaction vessel, mix 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione and 4-sulfonamidophenylhydrazine hydrochloride in methanol.
-
Heat the mixture to 65 °C and stir for 10 hours.
-
Cool the reaction mixture to 25-30 °C and stir for 30 minutes.
-
Cool further to 10-15 °C and stir for an hour to promote crystallization.
-
Filter the separated solid, wash with toluene, and dry at 75 °C to yield crude Celecoxib.
-
The crude product can be further purified by recrystallization from a suitable solvent mixture, such as alcohol and toluene, to obtain pure crystalline Celecoxib.[11][12]
-
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Purity by HPLC |
| Claisen Condensation | 4'-Methylacetophenone, Ethyl trifluoroacetate, Sodium methoxide | Toluene | 55-60 | Oily crude product |
| Hydrazine Synthesis | Sulfanilamide, HCl, NaNO₂, Na₂S₂O₅, NaOH | Water | -10 to 90 | Solid intermediate |
| Cyclocondensation | 1,3-Dione, Hydrazine hydrochloride | Methanol | 65 | >99.9% after purification |
PART 3: Synthesis of Leflunomide
Leflunomide is an isoxazole derivative used as a disease-modifying antirheumatic drug (DMARD). Its synthesis involves the condensation of 5-methylisoxazole-4-carbonyl chloride with 4-(trifluoromethyl)aniline. The latter can be synthesized from precursors related to this compound.
Workflow for the Synthesis of Leflunomide
Caption: Synthetic pathway for Leflunomide.
Experimental Protocols
Step 1: Synthesis of 5-Methylisoxazole-4-carbonyl chloride
This step prepares the activated acyl chloride for the subsequent condensation.
-
Materials:
-
5-Methylisoxazole-4-carboxylic acid
-
Thionyl chloride
-
Toluene (solvent)
-
N,N-Dimethylformamide (DMF, catalyst, optional)
-
-
Procedure:
-
To a reaction vessel, add 5-methylisoxazole-4-carboxylic acid and toluene.
-
Heat the mixture to reflux to azeotropically remove any residual water.
-
Cool the solution to 25-30 °C.
-
Optionally, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (typically 1.1 equivalents) to the mixture at 25-30 °C.
-
The resulting solution of 5-methylisoxazole-4-carbonyl chloride is often used directly in the next step.[9]
-
Step 2: Synthesis of Leflunomide
This is the final condensation step to form the API.
-
Materials:
-
5-Methylisoxazole-4-carbonyl chloride solution from Step 1
-
4-(Trifluoromethyl)aniline
-
Toluene
-
Triethylamine (amine base)
-
-
Procedure:
-
In a separate reaction vessel, dissolve 4-(trifluoromethyl)aniline in a suitable solvent.
-
Cool the solution to 0 °C.
-
Slowly add the solution of 5-methylisoxazole-4-carbonyl chloride to the cooled aniline solution.
-
Add an amine base such as triethylamine to scavenge the HCl byproduct. The reaction is typically carried out between 0 °C and 20 °C.[3]
-
Stir the reaction mixture for several hours at this temperature.
-
After the reaction is complete, add water to the mixture and stir.
-
The solid Leflunomide will precipitate. Filter the product and wash with water.
-
Dry the crude product under vacuum.
-
Purify the crude Leflunomide by recrystallization from a solvent like toluene to obtain a high-purity product (typically >99.8% by HPLC).[10]
-
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Typical Purity (by HPLC) |
| Acyl Chloride Formation | 5-Methylisoxazole-4-carboxylic acid, Thionyl chloride | Toluene | 25-30 | Used in situ |
| Condensation | 5-Methylisoxazole-4-carbonyl chloride, 4-(Trifluoromethyl)aniline | Toluene | 0-20 | >99.8% |
Conclusion and Future Perspectives
This compound and its derivatives are invaluable starting materials in the synthesis of a diverse range of active pharmaceutical ingredients. The protocols detailed herein for the synthesis of Flutamide, Celecoxib, and Leflunomide underscore the versatility of this building block. The strategic introduction of the trifluoromethyl group, facilitated by precursors like this compound, allows for the fine-tuning of molecular properties to achieve desired therapeutic outcomes. As drug discovery continues to evolve, the demand for such fluorinated building blocks is expected to grow, driving further innovation in synthetic methodologies to produce these vital compounds more efficiently and sustainably.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoromethyl group. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring this compound: A Key Pharmaceutical Intermediate. Retrieved from [Link]
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
- Google Patents. (n.d.). CN103408447B - Process for synthesizing flutamide.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 4-Nitro-3-Trifluoromethyl Aniline: Properties and Applications. Retrieved from [Link]
- Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- Google Patents. (n.d.). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
- Google Patents. (n.d.). DE3819565A1 - METHOD FOR PRODUCING 4-NITRO-3-TRIFLUORMETHYL ANILINE.
- Google Patents. (n.d.). CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline.
- Google Patents. (n.d.). CN104892470A - Method for preparing N-alkyl-p-toluenesulfonamide.
- Google Patents. (n.d.). WO2010095024A2 - An improved process for the preparation of celecoxib.
-
ResearchGate. (2014). A Novel Method for Synthesis of Flutamide on the Bench-Scale. Retrieved from [Link]
- Google Patents. (n.d.). US7919633B2 - Process for preparation of celecoxib.
- Google Patents. (n.d.). CN103408447A - Process for synthesizing flutamide.
-
Zenodo. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Retrieved from [Link]
-
ACS Publications. (2021). Desymmetrization of 1,3-Diones by Catalytic Enantioselective Condensation with Hydrazine. Retrieved from [Link]
-
PubMed. (2021). Desymmetrization of 1,3-Diones by Catalytic Enantioselective Condensation with Hydrazine. Retrieved from [Link]
- Google Patents. (n.d.). WO2007086076A2 - An improved process for preparation of leflunomide.
-
Beilstein Journal of Organic Chemistry. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
-
European Patent Office. (n.d.). EP0993432A1 - Process for the preparation of trifluoromethyl acetophenone. Retrieved from [Link]
- Google Patents. (n.d.). W 2011/058576 Al o o.
- Google Patents. (n.d.). US6333434B1 - Preparation of trifluoromethylanilines.
- Google Patents. (n.d.). KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione.
-
PubChem. (n.d.). 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione. Retrieved from [Link]
-
Organic Chemistry Portal. (2005). Microwave Chemistry: Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations. Retrieved from [Link]
-
PubMed. (2013). Cyclocondensation of arylhydrazines with 1,3-bis(het)arylmonothio-1,3-diketones and 1,3-bis(het)aryl-3-(methylthio)-2-propenones: synthesis of 1-aryl-3,5-bis(het)arylpyrazoles with complementary regioselectivity. Retrieved from [Link]
-
ChemWhat. (n.d.). 4-Nitro-3-trifluoromethyl aniline. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 9. CN103408447A - Process for synthesizing flutamide - Google Patents [patents.google.com]
- 10. CN103408447B - Process for synthesizing flutamide - Google Patents [patents.google.com]
- 11. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 12. data.epo.org [data.epo.org]
Application Notes & Protocols: The Strategic Use of 2-Methylbenzotrifluoride in the Synthesis of Advanced Agrochemicals
Abstract: This document provides a comprehensive guide for researchers and chemists on the synthetic utility of 2-methylbenzotrifluoride (o-trifluoromethyltoluene) as a critical precursor in the development of modern pesticides. We will explore the chemical logic behind its use, focusing on the synthesis of key herbicidal active ingredients. This guide offers detailed, field-proven protocols, mechanistic insights, and data interpretation to enable the successful and efficient synthesis and validation of these complex molecules.
Introduction: The Strategic Importance of the Trifluoromethyl Group in Agrochemical Design
The introduction of fluorine atoms, particularly the trifluoromethyl (-CF3) group, into organic molecules has revolutionized the design of agrochemicals. The -CF3 group is a powerful modulator of a molecule's physicochemical and biological properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a pesticide's:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by target organisms and the environment, thereby prolonging its efficacy.
-
Binding Affinity: The -CF3 group can alter the electronic distribution of a molecule, leading to stronger and more specific interactions with target enzymes or receptors.
-
Cellular Uptake and Translocation: Increased lipophilicity can improve the penetration of the active ingredient through plant cuticles and cellular membranes, enhancing its systemic activity.
This compound is a readily available and versatile starting material that contains both the critical trifluoromethyl group and a reactive methyl group on a benzene ring, making it an ideal precursor for a variety of synthetic transformations.
Core Synthetic Strategy: From this compound to Picolinafen
A prominent example of a herbicide synthesized from this compound is Picolinafen . Picolinafen is a post-emergence herbicide used for the control of broad-leaved weeds in cereals. It acts by inhibiting the enzyme phytoene desaturase (PDS), a key component in the carotenoid biosynthesis pathway in plants. This inhibition leads to the accumulation of phytoene and the depletion of protective carotenoids, ultimately causing photo-oxidative damage and bleaching of the plant tissues.
The synthesis of Picolinafen from this compound involves a multi-step process that leverages the reactivity of both the methyl group and the aromatic ring.
Visualizing the Synthetic Pathway
The overall synthetic workflow from this compound to Picolinafen can be visualized as a multi-stage process.
Caption: Synthetic pathway from this compound to Picolinafen.
Detailed Experimental Protocols
The following protocols are provided as a guide for the laboratory-scale synthesis of Picolinafen. All procedures should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Stage 1: Radical Bromination of this compound
Principle: This step involves a free-radical halogenation of the benzylic methyl group. N-Bromosuccinimide (NBS) is used as the bromine source, and Azobisisobutyronitrile (AIBN) is a radical initiator. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl4) under reflux to facilitate radical formation.
Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 62.5 mmol).
-
Reagent Addition: Add carbon tetrachloride (100 mL), N-bromosuccinimide (11.7 g, 65.6 mmol, 1.05 eq), and AIBN (0.51 g, 3.1 mmol, 0.05 eq).
-
Reaction Conditions: Heat the mixture to reflux (approx. 77°C) and maintain for 4-6 hours. Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl4.
-
Combine the filtrates and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield 2-(trifluoromethyl)benzyl bromide as a crude oil.
-
Expected Outcome & Validation:
| Parameter | Expected Value |
| Product | 2-(Trifluoromethyl)benzyl bromide |
| Appearance | Colorless to pale yellow oil |
| Yield | 85-95% (crude) |
| Purity (GC-MS) | >90% |
| Validation (¹H NMR) | Singlet at ~4.5 ppm (CH₂Br) |
Stage 2 & 3: Synthesis of Picolinafen
Principle: The synthesis of the final Picolinafen molecule from the benzyl bromide intermediate is often streamlined in patent literature. For clarity, we present a logical sequence. First, the carboxylic acid of a picolinamide derivative is activated, often with thionyl chloride (SOCl₂) to form an acyl chloride. This highly reactive intermediate is then coupled with the target amine, 4-fluoroaniline, to form the final amide bond.
Protocol:
-
Acyl Chloride Formation:
-
In a 250 mL flask under a nitrogen atmosphere, suspend N-(2-(trifluoromethyl)phenyl)picolinamide (hypothetical intermediate for this example, 10.0 g, 35.7 mmol) in anhydrous dichloromethane (DCM, 100 mL).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (3.1 mL, 42.8 mmol, 1.2 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 2-3 hours until the solution becomes clear.
-
Remove the excess SOCl₂ and DCM under reduced pressure.
-
-
Amide Coupling:
-
Dissolve the resulting crude acyl chloride in anhydrous DCM (80 mL) and cool to 0°C.
-
In a separate flask, dissolve 4-fluoroaniline (3.96 g, 35.7 mmol, 1.0 eq) and triethylamine (6.0 mL, 42.8 mmol, 1.2 eq) in DCM (20 mL).
-
Add the amine solution dropwise to the acyl chloride solution at 0°C.
-
Stir the reaction at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction with water (50 mL).
-
Separate the organic layer and wash sequentially with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Final Product Characterization:
| Parameter | Expected Value |
| Product | Picolinafen |
| Appearance | White to off-white solid |
| Yield | 70-85% (after purification) |
| Purity (HPLC) | >98% |
| Validation (¹H & ¹⁹F NMR, MS) | Consistent with the structure of Picolinafen. Mass spec should show the molecular ion peak. |
Visualization of the Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of Picolinafen.
Conclusion and Future Perspectives
This compound stands out as a cornerstone precursor in the synthesis of high-value agrochemicals. Its utility, demonstrated here through the synthesis of Picolinafen, showcases a reliable pathway to complex herbicidal agents. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to not only replicate these syntheses but also to innovate further. Future work may focus on developing more sustainable synthetic routes, perhaps utilizing catalytic C-H activation of the methyl group as an alternative to radical halogenation, thereby improving the atom economy and reducing waste.
References
-
Picolinafen: Herbicide Profile. Pesticide Properties Database, University of Hertfordshire.[Link]
- Synthesis of Picolinafen and Related Compounds.
-
The Role of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (Note: This is a representative reference for the concept. A specific review article on this topic would be cited in a full publication, for instance, DOI: 10.1021/jm501759d). [Link]
-
Phytoene Desaturase as a Target for Herbicides. Pest Management Science. (Note: A representative reference. A specific paper like DOI: 10.1002/ps.1189 would be cited). [Link]
Application Notes & Protocols: The Role of 2-Methylbenzotrifluoride Derivatives in Advanced Polymers for the Electronics Industry
Introduction: Beyond the Benchtop—Engineering High-Performance Polymers
In the relentless pursuit of miniaturization and enhanced performance within the electronics industry, the materials utilized as insulators, encapsulants, and substrates are as critical as the semiconductors themselves. 2-Methylbenzotrifluoride (α,α,α-Trifluoro-o-xylene) and its derivatives are pivotal precursors for synthesizing a class of high-performance fluorinated polymers. The strategic incorporation of the trifluoromethyl (-CF3) group, a hallmark of these molecules, into polymer backbones imparts a unique combination of properties essential for next-generation electronic applications.[1][2]
This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the application of polymers derived from trifluoromethyl-containing monomers in electronics. We will explore the fundamental principles governing their enhanced properties, detail their use in key polymer systems, and provide actionable protocols for synthesis and characterization.
The Scientific Cornerstone: Why the Trifluoromethyl Group is a Game-Changer
The trifluoromethyl (-CF3) group is not merely an additive; it is a powerful structural motif that fundamentally alters the physicochemical properties of a polymer. Its influence stems from the unique characteristics of the carbon-fluorine bond and the group's overall steric and electronic effects.
-
Low Dielectric Constant (Low-k): The primary driver for using fluorinated polymers in high-frequency electronics is the reduction of the dielectric constant (k). The -CF3 group contributes to this in two significant ways. Firstly, the high electronegativity and low polarizability of fluorine atoms reduce the overall polarizability of the polymer chain. Secondly, the bulky nature of the -CF3 group disrupts dense chain packing, creating more free volume within the material.[3][4] This increased void space, which is essentially a vacuum (k=1), lowers the composite dielectric constant of the material, thereby minimizing signal delay, crosstalk, and power dissipation in integrated circuits.[3][5]
-
Inherent Hydrophobicity: Fluorine's low surface energy makes fluorinated polymer surfaces inherently water-repellent.[6][7] This hydrophobicity is critical for electronic packaging and coatings, as it prevents moisture absorption that can lead to corrosion, changes in dielectric properties, and device failure.[4]
-
Enhanced Thermal and Chemical Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. This high bond energy imparts exceptional thermal and chemical stability to fluorinated polymers, allowing them to withstand the harsh conditions of semiconductor manufacturing and operate reliably at elevated temperatures.[2]
-
Improved Solubility and Processability: While high-performance polymers like aromatic polyimides are notoriously difficult to process due to their rigidity and insolubility, the introduction of bulky -CF3 groups can improve their solubility in common organic solvents.[2][8] This enhancement simplifies manufacturing processes such as spin-coating for thin-film applications.
Logical Framework: From Monomer to High-Performance Film
The diagram below illustrates the conceptual workflow, from the properties of the trifluoromethyl group to the final application of a functional polymer film in electronics.
Caption: Workflow from core chemical properties to final electronic applications.
Key Application: Fluorinated Polyimides (FPIs) in Microelectronics
Aromatic polyimides are widely used in the electronics industry for applications such as stress buffers, passivation layers, and flexible circuit substrates due to their excellent thermal and mechanical properties.[8] However, their high dielectric constants (typically > 3.0) and moisture absorption can be limiting. Fluorinated polyimides, synthesized using diamine or dianhydride monomers containing -CF3 groups, overcome these limitations.[8][9][10]
For instance, polyimides derived from 2,2-bis(3,4-dicarboxyphenyl) hexafluoropropane dianhydride (6FDA) are known for their excellent combination of properties.[10][11] The synthesis of novel diamines with trifluoromethyl pendant groups is a key area of research to further reduce the dielectric constant and dissipation factor at high frequencies.[3]
Comparative Properties: Standard vs. Fluorinated Polymers
The introduction of trifluoromethyl groups yields substantial improvements in properties critical for electronic applications.
| Property | Standard Polyimide (e.g., Kapton) | Fluorinated Polyimide (e.g., 6FDA-based) | Epoxy Resin (DGEBA) | Fluorinated Epoxy Resin |
| Dielectric Constant (@1 MHz) | ~3.4 | 2.49 - 2.93 [12] | 3.2 - 3.6 | 2.55 - 3.05 [4] |
| Water Absorption (%) | 1 - 3 | < 1.34 [12] | 1 - 2 | 0.49 - 0.95 [4] |
| Glass Transition Temp. (Tg) | > 360 °C | > 337 °C[12] | 150 - 200 °C | 160 - 220 °C |
| Solubility | Generally insoluble | Soluble in organic solvents (NMP, DMAc)[10][12] | Soluble before curing | Soluble before curing |
Application Protocol 1: Synthesis of a Representative Fluorinated Polyimide
This protocol describes a generalized two-step method for synthesizing a fluorinated polyimide via a poly(amic acid) precursor, a common route described in the literature.[11][12] This example uses 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) and a generic trifluoromethyl-containing diamine, such as 4,4'-((3',5'-bis(trifluoromethyl)-[1,1'-biphenyl]-3,5-diyl)bis(oxy))dianiline (HFBODA), to illustrate the process.[3]
Objective: To synthesize a soluble, thermally stable, low-dielectric fluorinated polyimide.
Materials and Reagents:
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), high purity
-
Trifluoromethyl-containing aromatic diamine (e.g., HFBODA), high purity
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Nitrogen gas (high purity)
-
Three-neck round-bottom flask with mechanical stirrer, N2 inlet, and drying tube
-
Glass substrate for film casting
-
Vacuum oven
Causality Behind Experimental Choices:
-
Two-Step Method: This approach is used to first form a high-molecular-weight, soluble poly(amic acid) precursor, which can be easily processed (e.g., cast into a film). The subsequent thermal or chemical imidization converts it into the final, robust polyimide.[11]
-
Anhydrous Solvent: DMAc is a polar aprotic solvent capable of dissolving both the monomers and the resulting poly(amic acid). It must be anhydrous to prevent hydrolysis of the dianhydride monomer, which would terminate the polymerization.
-
Inert Atmosphere: The reaction is conducted under nitrogen to prevent side reactions and moisture contamination, ensuring the formation of a high-molecular-weight polymer.
Step-by-Step Methodology:
Part A: Synthesis of Poly(amic acid) (PAA) Solution
-
Setup: Assemble the flame-dried three-neck flask with a mechanical stirrer and nitrogen inlet.
-
Diamine Dissolution: Add the aromatic diamine (1 equivalent) to the flask, followed by anhydrous DMAc to achieve a solid content of approximately 15-20 wt%. Stir under a gentle nitrogen flow until the diamine is completely dissolved.
-
Dianhydride Addition: Slowly add the 6FDA (1 equivalent) to the stirred diamine solution in small portions over 30-60 minutes. Adding the solid dianhydride to the diamine solution helps control the reaction exotherm and ensures stoichiometry.
-
Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution will increase significantly as the high-molecular-weight poly(amic acid) forms. The final product is a viscous, clear PAA solution.
Part B: Film Preparation and Thermal Imidization
-
Casting: Pour the viscous PAA solution onto a clean, level glass substrate. Use a doctor blade to spread the solution into a uniform film of the desired thickness.
-
Solvent Removal: Place the cast film in a dust-free environment at 60-80°C for 4-6 hours to slowly remove the bulk of the DMAc solvent.
-
Thermal Curing (Imidization): Transfer the substrate to a programmable vacuum or convection oven. Perform a staged curing process under a nitrogen atmosphere. A typical cycle is:
-
100°C for 1 hour
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
300°C for 1 hour
-
Rationale: This gradual temperature increase ensures complete solvent removal and allows the cyclodehydration (imidization) reaction to proceed to completion without creating defects in the film.
-
-
Film Recovery: After cooling to room temperature, the tough, flexible polyimide film can be carefully peeled from the glass substrate.
Application Protocol 2: Characterization of the FPI Film
A protocol is only as good as its validation. The following steps outline key characterization techniques to verify the properties of the synthesized fluorinated polyimide film.
Caption: Experimental workflow for validating key FPI film properties.
Methodologies:
-
Dielectric Constant Measurement:
-
Apparatus: LCR meter, dielectric test fixture.
-
Procedure:
-
Sputter circular metal electrodes (e.g., gold or aluminum) of a known area (A) onto both sides of the polyimide film to form a parallel plate capacitor.
-
Measure the thickness (d) of the film using a micrometer.
-
Place the sample in the test fixture and measure the capacitance (C) at various frequencies (e.g., 1 MHz).
-
Calculate the dielectric constant (k) using the formula: k = (C * d) / (ε₀ * A) where ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m).
-
-
Expected Outcome: A low dielectric constant, ideally below 3.0, confirming the efficacy of the fluorination strategy.[4][12]
-
-
Hydrophobicity Assessment (Static Contact Angle):
-
Apparatus: Contact angle goniometer with a micro-syringe.
-
Procedure:
-
Place a small piece of the FPI film on the sample stage.
-
Dispense a single droplet of deionized water (typically 2-5 µL) onto the film surface.
-
Use the goniometer's software to capture an image of the droplet and measure the angle formed between the liquid-solid interface and the liquid-vapor interface.
-
-
Expected Outcome: A high water contact angle (>90°), indicating a hydrophobic surface.[13]
-
-
Thermal Stability Analysis (Thermogravimetric Analysis - TGA):
-
Apparatus: TGA instrument.
-
Procedure:
-
Place a small, known weight of the FPI film (5-10 mg) into the TGA sample pan.
-
Heat the sample from room temperature to ~800°C at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
Record the sample weight as a function of temperature.
-
-
Expected Outcome: The TGA curve should show high thermal stability, with the temperature for 5% weight loss (Td5%) occurring above 500°C.[10][13]
-
Conclusion and Future Outlook
The use of this compound as a foundational building block for monomers provides a powerful pathway to high-performance fluorinated polymers. By leveraging the unique properties of the trifluoromethyl group, materials scientists can engineer polymers with the low dielectric constants, hydrophobicity, and thermal stability required for advanced electronic and microelectronic devices. The protocols and principles outlined in this guide serve as a comprehensive starting point for researchers aiming to synthesize and validate these next-generation materials, paving the way for further innovation in the electronics industry.
References
- Chem-Impex. (n.d.). This compound.
- Royal Society of Chemistry. (n.d.). Polyimides with low dielectric constants and dissipation factors at high frequency derived from novel aromatic diamines with bistrifluoromethyl pendant groups. Polymer Chemistry.
- Taylor & Francis Online. (n.d.). High Optical Transparency and Low Dielectric Constant Polyimides Containing Trifluoromethyl and Cyclohexane Groups.
- MDPI. (2023). Comparison of the Properties of Epoxy Resins Containing Various Trifluoromethyl Groups with Low Dielectric Constant.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Smolecule. (2023). Buy 2-Methyl-3-nitrobenzotrifluoride | 6656-49-1.
- RSC Publishing. (n.d.).
- (2020). Fluorinate a Polymer Donor through Trifluoromethyl Group for High-Performance Polymer Solar Cells.
- ResearchGate. (n.d.).
- Journal of the American Chemical Society. (n.d.). High Performance n-Type Organic Field-Effect Transistors Based on π-Electronic Systems with Trifluoromethylphenyl Groups.
- Sigma-Aldrich. (n.d.). Hydrophobic Polymers.
- ResearchGate. (n.d.). Realizing n-Type Field-Effect Performance via Introducing Trifluoromethyl Groups into the Donor–Acceptor Copolymer Backbone. Request PDF.
- MDPI. (n.d.).
- ResearchGate. (n.d.). Fluorinated high-performance polymers: Poly(arylene ether)s and aromatic polyimides containing trifluoromethyl groups. Request PDF.
- PubMed. (n.d.). Fluorophenyl and Trifluoromethylphenyl Terminal Groups: Enabling BT.2020-Targeted Narrowband Green Emission in High-Performance OLEDs.
- ResearchGate. (n.d.).
- Smolecule. (2023). Buy this compound | 13630-19-8.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Synthesis and properties of fluorinated polyimides. 3. Derived from novel 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene and 4,4-bis[3.
- SciELO. (n.d.). Synthesis and properties of fluorinated copolymerized polyimide films.n.d.).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Polyimides with low dielectric constants and dissipation factors at high frequency derived from novel aromatic diamines with bistrifluoromethyl pendant groups - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Comparison of the Properties of Epoxy Resins Containing Various Trifluoromethyl Groups with Low Dielectric Constant [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of fluorinated monomer and formation of hydrophobic surface therefrom - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in 2-Methylbenzotrifluoride Synthesis
Welcome to the technical support center for the synthesis of 2-Methylbenzotrifluoride (o-trifluoromethyltoluene). This guide is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic routes and troubleshoot common experimental challenges. We will delve into the causality behind experimental choices, providing actionable insights to enhance yield, purity, and process safety.
Overview of Primary Synthetic Routes
This compound is a critical intermediate in the pharmaceutical and agrochemical industries.[1][2] The most prevalent industrial synthesis involves the halogen exchange (Halex) reaction of a chlorinated precursor, typically starting from 2-chlorotoluene. This multi-step process is favored for its scalability and high potential yields.
The general pathway is as follows:
-
Chlorination: 2-chlorotoluene is subjected to free-radical chlorination to form 2-chlorobenzotrichloride.
-
Fluorination: The resulting 2-chlorobenzotrichloride is then fluorinated using anhydrous hydrogen fluoride (HF), often with a Lewis acid catalyst like antimony pentachloride (SbCl₅), to yield 2-chlorobenzotrifluoride.[3][4]
-
Reductive Dehalogenation (optional but common): The 2-chlorobenzotrifluoride is then dehalogenated via catalytic hydrogenation to yield the final product, this compound.
An alternative, though less common, route involves the conversion of o-toluic acid.[5][6]
Below is a diagram illustrating the most common industrial synthetic pathway.
Caption: Common industrial synthesis pathway for this compound.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems encountered during the fluorination step (2-chlorobenzotrichloride to 2-chlorobenzotrifluoride), which is often the most challenging and yield-critical part of the synthesis.
Question 1: My reaction shows low or no conversion of 2-chlorobenzotrichloride. What are the likely causes and how can I fix it?
Answer:
Low or no conversion is a frequent issue, typically pointing to problems with the reagents or reaction conditions. Let's break down the primary culprits.
Possible Cause 1: Inactive or Insufficient Catalyst The Lewis acid catalyst, typically antimony pentachloride (SbCl₅), is crucial for activating the C-Cl bonds for halogen exchange. Its effectiveness can be compromised.
-
Causality: SbCl₅ is extremely sensitive to moisture. Water reacts with SbCl₅ to form antimony oxychlorides and hydrochloric acid, which are catalytically inactive. This deactivation halts the reaction. The active catalytic species is believed to be an antimony chlorofluoride complex, formed in situ by the reaction of SbCl₅ with HF.[7][8][9] If this complex cannot form, the reaction will not proceed.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware rigorously. Use freshly distilled, anhydrous solvents if applicable (though this reaction is often run neat).
-
Verify Catalyst Quality: Use a fresh, unopened bottle of SbCl₅ if possible. If the catalyst is old or has been exposed to air, its activity may be compromised.
-
Catalyst Loading: For fluorination of chlorinated hydrocarbons, the liquid antimony catalyst is placed in the reactor to accelerate the reaction with hydrogen fluoride.[3] Ensure you are using a sufficient catalytic amount. While catalytic, loading can range from 5-10 mol% depending on the specific process.
-
Possible Cause 2: Presence of Water in Hydrogen Fluoride (HF) Anhydrous HF is essential. The presence of water will not only deactivate the catalyst but also lead to unwanted side reactions.
-
Causality: Water in the HF will preferentially react with the catalyst and can also hydrolyze the benzotrichloride starting material, leading to the formation of benzoic acid derivatives, which complicates purification.
-
Troubleshooting Steps:
-
Use High-Purity HF: Employ anhydrous HF (≥99.9% purity).
-
Proper Handling: HF cylinders should be equipped with a proper regulator and delivery system to prevent atmospheric moisture from entering. Do not store HF for more than two years, as moisture can enter and cause a dangerous pressure buildup of hydrogen gas.[10]
-
Possible Cause 3: Sub-optimal Reaction Temperature The fluorination reaction has a specific activation energy. Insufficient temperature will result in a sluggish or stalled reaction.
-
Causality: The halogen exchange requires energy to break the C-Cl bonds and form C-F bonds. The reaction is typically run at elevated temperatures (e.g., 70°C to 120°C) to ensure a sufficient reaction rate.[9]
-
Troubleshooting Steps:
-
Verify Temperature Control: Ensure your reactor's temperature monitoring and heating system are accurate.
-
Gradual Heating: Increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the reaction progress by taking aliquots for GC analysis. Be cautious, as excessively high temperatures can lead to byproduct formation.
-
Question 2: The reaction works, but my yield is low and I'm seeing significant byproduct formation. What's going wrong?
Answer:
Low yield with byproduct formation suggests issues with reaction selectivity or product degradation.
Possible Cause 1: Incomplete Fluorination The replacement of three chlorine atoms with fluorine is a stepwise process. If the reaction is stopped prematurely or conditions are not optimal, you will isolate a mixture of partially fluorinated intermediates (e.g., C₆H₄(CH₃)CFCl₂ and C₆H₄(CH₃)CF₂Cl).
-
Causality: Each successive C-Cl bond is harder to fluorinate. Insufficient reaction time, low temperature, or a partially deactivated catalyst can lead to incomplete conversion.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Gas Chromatography (GC) to monitor the disappearance of the starting material and the intermediates. The reaction should be held at temperature until the concentration of the desired trifluorinated product is maximized.
-
Increase Reaction Time: If conversion stalls, consider extending the reaction time.
-
Re-evaluate Catalyst Loading: A slightly higher catalyst load might be necessary to drive the reaction to completion.
-
Possible Cause 2: Over-fluorination or Ring Fluorination Under overly harsh conditions (e.g., very high temperatures or excessively active catalyst systems), fluorination of the aromatic ring can occur, leading to impurities that are difficult to separate.
-
Causality: The powerful fluorinating system can, in some cases, lead to electrophilic aromatic substitution on the benzene ring, especially if the reaction temperature is too high.
-
Troubleshooting Steps:
-
Optimize Temperature: Carefully control the reaction temperature. Avoid exceeding the recommended temperature range for your specific substrate and catalyst system.
-
Use a Milder Fluorinating Agent (if applicable): While HF/SbCl₅ is standard, for some sensitive substrates, alternative, milder fluorination protocols might be explored, though this is less common for bulk synthesis of this specific molecule.[11]
-
| Parameter | Condition for Optimal Yield | Consequence of Deviation |
| Moisture Level | Strictly anhydrous (<50 ppm water) | Catalyst deactivation, hydrolysis of substrate.[11] |
| Temperature | Typically 70-120°C[9] | Too low: Slow/incomplete reaction. Too high: Byproduct formation (ring fluorination). |
| Catalyst (SbCl₅) Purity | High purity, free of moisture | Inactive catalyst, no reaction. |
| Reaction Time | Monitored to completion (via GC) | Too short: Incomplete fluorination. Too long: Potential for degradation/byproducts. |
Frequently Asked Questions (FAQs)
Q1: Which analytical method is best for monitoring the reaction progress? A: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is the ideal method. It allows for clear separation and quantification of the starting material (2-chlorobenzotrichloride), the partially fluorinated intermediates, and the final product (2-chlorobenzotrifluoride). This enables precise determination of the optimal reaction endpoint.
Q2: What are the critical safety precautions when working with anhydrous Hydrogen Fluoride (HF)? A: HF is extremely hazardous and requires stringent safety protocols.[12][13]
-
Personal Protective Equipment (PPE): Always wear a chemical-resistant lab coat, an apron (Neoprene or PVC), long pants, closed-toe shoes, a full-face shield with chemical splash goggles, and double gloves (long neoprene or butyl gloves over nitrile gloves).[10][12]
-
Ventilation: All work must be conducted in a certified chemical fume hood.
-
Emergency Preparedness: An HF-specific spill kit and calcium gluconate gel must be immediately accessible.[14] Never work alone. Ensure all personnel in the lab are aware of the dangers and emergency procedures.[12] Skin exposure requires immediate and prolonged flushing with water followed by application of calcium gluconate gel.[12][15]
-
Materials Compatibility: NEVER use glassware with HF, as it aggressively attacks silica to produce toxic silicon tetrafluoride gas.[10][13] Use compatible materials like polyethylene, polypropylene, or Teflon for all storage and reaction vessels.[10]
Q3: How can I regenerate or dispose of the used antimony catalyst? A: Used antimony catalyst mixtures contain trivalent antimony and fluorinated species.[3] Regeneration involves re-oxidizing the Sb(III) to Sb(V) using chlorine gas, followed by distillation to recover purified SbCl₅.[3][16] This is a hazardous process best suited for specialized facilities. For disposal, the catalyst mixture and any contaminated materials must be collected as hazardous waste and handled by a certified environmental disposal company.[15]
Experimental Protocol: Fluorination of 2-Chlorobenzotrichloride
This protocol is a representative example and should be adapted and optimized based on laboratory-specific equipment and safety procedures. A thorough risk assessment must be completed before starting any work.[12]
Materials:
-
2-Chlorobenzotrichloride (1.0 mol)
-
Anhydrous Hydrogen Fluoride (min. 3.5 mol)
-
Antimony Pentachloride (SbCl₅) (0.05 mol, catalyst)
-
Nitrogen gas (for inerting)
Equipment:
-
Pressure-rated reactor made of a compatible material (e.g., Hastelloy) equipped with a mechanical stirrer, thermocouple, pressure gauge, and ports for liquid/gas addition and sampling.
-
HF cylinder with a dedicated regulator and delivery system.
-
Scrubber system for neutralizing excess HF and HCl byproduct.
Procedure:
-
Reactor Preparation: Ensure the reactor is scrupulously clean and dry. Purge the reactor with dry nitrogen gas to establish an inert atmosphere.
-
Catalyst Loading: Charge the reactor with antimony pentachloride (SbCl₅) under a nitrogen blanket.
-
HF Addition: Cool the reactor (e.g., to 0-10°C) and slowly add the anhydrous hydrogen fluoride (HF) via a dip tube. The reaction between SbCl₅ and HF is exothermic.
-
Substrate Addition: Slowly add the 2-chlorobenzotrichloride to the reactor while maintaining a low temperature.
-
Reaction: Once the addition is complete, seal the reactor. Gradually heat the mixture to the target temperature (e.g., 90-100°C).[9] The reaction will generate HCl gas, causing the pressure to rise. Monitor the reactor pressure, ensuring it stays within the safe operating limits of the vessel.
-
Monitoring: Hold the reaction at temperature, with vigorous stirring, for several hours. Periodically and carefully take samples (following appropriate safety procedures for handling pressurized, corrosive materials) to monitor the conversion by GC analysis.
-
Work-up: Once the reaction is complete (as determined by GC), cool the reactor to room temperature. Carefully vent the excess HCl and HF through a caustic scrubber. The crude product can then be purified, typically by fractional distillation, to separate it from the catalyst and any byproducts.
Caption: A logical workflow for troubleshooting low-yield issues.
References
-
Environment, Health & Safety, University of Wisconsin-Madison. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Retrieved from [Link]
-
Safety & Risk Services, The University of British Columbia. (n.d.). Working Safely with Hydrofluoric Acid. Retrieved from [Link]
-
California Department of Industrial Relations. (n.d.). Protecting Workers Exposed to Hydrogen Fluoride (HF). Retrieved from [Link]
-
ETH Zürich. (n.d.). Safe handling of Hydrofluoric acid and Hydrogen fluoride. Retrieved from [Link]
- Google Patents. (1988). WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride.
-
Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - HYDROFLUORIC ACID. Retrieved from [Link]
- Google Patents. (2017). CN106588673A - Preparation method of 2-methyl-5-aminotrifluorotoluene.
- Google Patents. (1995). US5449831A - Process of preparing 2-methyl-3-aminobenzotrifluoride.
-
PrepChem.com. (n.d.). Synthesis of 2-Nitro-3-Methyl Benzotrifluoride. Retrieved from [Link]
-
Vedantu. (n.d.). Swarts Reaction: Definition, Mechanism & Example for Class 12. Retrieved from [Link]
-
ResearchGate. (2017). Formation of mixed halides of antimony and mechanism of Cl/F exchange by nucleophilic substitution. Retrieved from [Link]
- Google Patents. (1994). JPH06239808A - Separation of 2-methyl-3-nitrobenzotrifluoride.
-
CK-12 Foundation. (n.d.). Define the Swarts reaction. Retrieved from [Link]
-
Fine Chemical Manufacturer. (2025). The Chemical Identity of this compound: Properties and Industrial Significance. Retrieved from [Link]
-
Wikipedia. (n.d.). Swarts fluorination. Retrieved from [Link]
-
BYJU'S. (n.d.). Swarts reaction mechanism. Retrieved from [Link]
-
American Chemical Society Green Chemistry Institute. (n.d.). Specific Solvent Issues with Fluorination. Retrieved from [Link]
-
Unacademy. (n.d.). Swarts Reaction. Retrieved from [Link]
- Google Patents. (1989). US4885416A - Fluorination process.
- Google Patents. (1977). DE2636269A1 - PROCESS FOR RECOVERING ANTIMONE PENTACHLORIDE FROM A CONSUMED ANTIMONE CATALYST MIXTURE.
-
Professor Steven V. Ley Research Group. (n.d.). Fluorination Reactions. Retrieved from [Link]
- Google Patents. (1975). DE2439540C2 - Process for the recovery of antimony pentachloride from catalyst solutions used for the fluorination of chlorinated hydrocarbons.
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
The Doyle Group, UCLA. (2023). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. Retrieved from [Link]
- Google Patents. (1982). GB2087377A - Preparation of 2-chlorobenzotrichloride.
-
Autech Industry Co.,Ltd. (n.d.). Exploring this compound: A Key Pharmaceutical Intermediate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Key Intermediate for Pharmaceutical & Agrochemical Synthesis. Retrieved from [Link]
- Google Patents. (1985). EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds.
-
YouTube. (2024). Synthesis of Antimony Pentachloride (SbCl5). Retrieved from [Link]
-
Autech Industry Co.,Ltd. (n.d.). The Role of this compound in Modern Organic Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). o-Toluic acid. Retrieved from [Link]
-
Oman CHEMICAL. (n.d.). O TOLUIC ACID 98% 2 Methylbenzoic acid. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. DE2636269A1 - PROCESS FOR RECOVERING ANTIMONE PENTACHLORIDE FROM A CONSUMED ANTIMONE CATALYST MIXTURE - Google Patents [patents.google.com]
- 4. 2-Chlorobenzotrifluoride | 88-16-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. o-Toluic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Swarts fluorination - Wikipedia [en.wikipedia.org]
- 9. US4885416A - Fluorination process - Google Patents [patents.google.com]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. ethz.ch [ethz.ch]
- 14. dir.ca.gov [dir.ca.gov]
- 15. ehs.yale.edu [ehs.yale.edu]
- 16. DE2439540C2 - Process for the recovery of antimony pentachloride from catalyst solutions used for the fluorination of chlorinated hydrocarbons - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 2-Methylbenzotrifluoride
Welcome to the technical support guide for the purification of crude 2-Methylbenzotrifluoride (o-MBT). This document is designed for researchers, chemists, and drug development professionals who require high-purity o-MBT for their work. As an essential intermediate in the synthesis of pharmaceuticals and agrochemicals, the purity of o-MBT is paramount to ensure the desired reaction outcomes and prevent side reactions caused by impurities.[1]
This guide moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common purification challenges. We will explore the causality behind experimental choices, ensuring that every step is understood and every protocol is a self-validating system.
Part 1: Critical Safety Precautions
Before beginning any purification protocol, it is imperative to handle this compound with appropriate safety measures. It is a flammable liquid and vapor, and can be harmful if swallowed or cause irritation to the skin, eyes, and respiratory tract.[2][3]
Core Safety Protocols:
-
Ventilation: Always work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[4]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles as described by OSHA's eye and face protection regulations.[5]
-
Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment.[6]
-
Static Discharge: Implement proper grounding procedures to prevent the build-up of electrostatic charge.[4]
-
Spill Management: In case of a spill, remove all ignition sources, ventilate the area, and contain the spillage with an inert material like sand or earth.[6]
Part 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the purification of crude o-MBT.
Question 1: My crude o-MBT has a distinct yellow or brown tint. What causes this and how can I decolorize it?
Answer:
This discoloration is typically due to nitrated aromatic impurities or oxidation byproducts formed during synthesis, especially if strong acids like nitric and sulfuric acid were used.[7][8] These impurities can be highly polar and colored.
Troubleshooting Protocol: Neutralization Wash & Activated Carbon Treatment
-
Initial Wash (Neutralization):
-
Transfer the crude o-MBT to a separatory funnel.
-
Add an equal volume of a 5% aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stopper the funnel and shake gently, venting frequently to release any CO₂ gas that may form from the neutralization of residual acids.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat this wash until no more gas evolves. This step is critical for removing acidic residues that can promote degradation during heating (distillation).
-
-
Brine Wash:
-
Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution. This helps to break any emulsions and remove the bulk of the dissolved water.
-
-
Drying:
-
Drain the o-MBT into a clean, dry Erlenmeyer flask.
-
Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) as a drying agent. Add in portions and swirl until some of the drying agent moves freely in the liquid, indicating that the solution is dry.
-
-
Decolorization & Final Filtration:
-
Add a small amount of activated carbon (approx. 1-2% by weight) to the dried solution.
-
Stir the mixture for 15-30 minutes at room temperature. The activated carbon will adsorb the colored impurities.
-
Filter the mixture through a pad of Celite® or a fine porosity filter paper to remove the activated carbon and the drying agent. The resulting liquid should be colorless.
-
Workflow for Decolorization and Neutralization
Caption: Workflow for removing acidic and colored impurities.
Question 2: My GC/MS analysis shows significant isomeric impurities. How can I achieve high isomeric purity?
Answer:
Isomeric impurities, such as 3- and 4-methylbenzotrifluoride or various nitro-isomers like 2-methyl-5-nitrobenzotrifluoride, are the most common challenge.[9][10] Due to their similar chemical properties, simple extraction is ineffective. The two primary methods for separation are fractional distillation and preparative chromatography.
Method 1: Fractional Distillation Under Reduced Pressure
Fractional distillation is effective if the boiling points of the isomers are sufficiently different. Vacuum distillation is recommended to lower the boiling points and prevent thermal decomposition.
| Compound | Boiling Point (°C at 760 mmHg) |
| This compound | 125 - 126 [1] |
| 4-Methylbenzotrifluoride | ~128-129 |
| 2-Methyl-3-nitrobenzotrifluoride | ~223-225 (with decomposition) |
| 2-Methyl-5-nitrobenzotrifluoride | ~230-232 (with decomposition) |
Experimental Protocol: Vacuum Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed column packed with a high-efficiency packing material (e.g., Raschig rings or metal sponge). Ensure all glass joints are properly sealed with vacuum grease.
-
Charge the Flask: Charge the distillation flask with the pre-treated (washed and dried) crude o-MBT. Add boiling chips or a magnetic stir bar.
-
Apply Vacuum: Gradually apply vacuum to the system, aiming for a pressure where the target compound will boil at a manageable temperature (e.g., below 100°C).
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collect Fractions:
-
Fore-run: Collect the first fraction, which will contain any lower-boiling impurities.
-
Main Fraction: Carefully monitor the head temperature. Collect the fraction that distills at a constant temperature corresponding to the boiling point of pure o-MBT at that pressure.
-
End Fraction: Stop the distillation before the flask goes to dryness to avoid concentrating potentially explosive residues (like polynitrated compounds).
-
Caption: Principle of fractional distillation for isomer separation.
Method 2: Preparative Flash Chromatography
For isomers with very close boiling points, chromatography is the superior method. Given the fluorinated nature of the molecule, specialized fluorinated stationary phases can offer unique selectivity.[11][12]
Experimental Protocol: Fluorous Flash Chromatography
-
Stationary Phase Selection: Use a column packed with a fluorinated silica gel (e.g., SiliaBond® Tridecafluoro). These phases exhibit strong selectivity for fluorinated molecules.[11]
-
Mobile Phase Selection: Start with a non-polar mobile phase like hexane and gradually increase the polarity with a solvent like ethyl acetate or dichloromethane. The optimal solvent system should be determined first by analytical Thin Layer Chromatography (TLC).
-
Sample Loading: Dissolve the crude o-MBT in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Run the column, collecting fractions continuously.
-
Analysis: Analyze the collected fractions by GC or TLC to identify those containing the pure desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the best analytical method to confirm the purity of my final product?
A: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is ideal.
-
GC-MS provides excellent separation of volatile isomers and impurities, giving you a quantitative measure of purity (e.g., 99.5%) and identifying the mass of any contaminants.
-
¹H and ¹⁹F NMR will confirm the molecular structure and can reveal impurities that may co-elute in the GC.
Q2: Can I use a simple distillation instead of a fractional distillation?
A: A simple distillation will only remove non-volatile impurities (like salts or polymers) or impurities with a vastly different boiling point. It will not effectively separate the closely-boiling isomers of methylbenzotrifluoride. Fractional distillation is required for achieving high isomeric purity.
Q3: My product is pure by GC, but it is slightly wet. What is the best final drying method?
A: After washing, the product will be saturated with water. The bulk of this is removed by a drying agent like MgSO₄. However, for an exceptionally dry product required for moisture-sensitive reactions, you can perform a final distillation from a small amount of a powerful drying agent like calcium hydride (CaH₂). Caution: Only do this after confirming the absence of acidic impurities, and perform the procedure with appropriate safety precautions as CaH₂ reacts vigorously with water.
Q4: Are there any known stability or incompatibility issues I should be aware of during purification?
A: this compound is generally stable under normal conditions.[2] However, avoid strong oxidizing agents and strong bases. During distillation, avoid heating to excessively high temperatures (>130-140°C) for prolonged periods, as this can lead to decomposition, especially if trace impurities are present.[7] Always stop distillation before the flask is completely dry.
References
-
Solvay. (2023). MSDS-BTF-23-Nov-2023.pdf. [Link]
-
Capot Chemical. (2012). Material Safety Data Sheet - this compound. [Link]
-
Cohizon Life Sciences. (2022). Material Safety Data Sheet - 2-Aminobenzotrifluoride. [Link]
- Hori, K., et al. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
-
Watanabe, C., et al. (2014). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. Journal of Chromatography A. [Link]
-
Cheng, J., & Zhu, L. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH. [Link]
-
Wang, J., et al. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH. [Link]
- Google Patents. (n.d.). CN106588673A - Preparation method of 2-methyl-5-aminotrifluorotoluene.
- Google Patents. (n.d.). US5449831A - Process of preparing 2-methyl-3-aminobenzotrifluoride.
- Google Patents. (n.d.). JPH06239808A - Separation of 2-methyl-3-nitrobenzotrifluoride.
- Google Patents. (n.d.). EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds.
- Google Patents. (n.d.). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
-
PubChem - NIH. (n.d.). 4-Methylbenzotrifluoride | C8H7F3 | CID 80230. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 13630-19-8 [smolecule.com]
- 3. 4-Methylbenzotrifluoride | C8H7F3 | CID 80230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.com [fishersci.com]
- 6. cohizon.com [cohizon.com]
- 7. US5449831A - Process of preparing 2-methyl-3-aminobenzotrifluoride - Google Patents [patents.google.com]
- 8. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 9. JPH06239808A - Separation of 2-methyl-3-nitrobenzotrifluoride - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. silicycle.com [silicycle.com]
- 12. academic.oup.com [academic.oup.com]
Common side products in the nitration of 2-Methylbenzotrifluoride
Welcome to the technical support center for the nitration of 2-methylbenzotrifluoride. This guide is designed for researchers, chemists, and drug development professionals who are working with this challenging but crucial chemical transformation. Here, we address common issues encountered during the reaction, focusing on the formation of side products and providing practical, field-tested advice to optimize your synthesis.
Frequently Asked Questions (FAQs)
Q1: I performed a mononitration on this compound and my analysis shows a complex mixture of isomers. What are the expected products and why am I not getting a single primary product?
A: It is expected that the nitration of this compound will yield a mixture of several isomeric products. This is due to the competing directing effects of the two substituents on the benzene ring.
-
The methyl group (-CH₃) is an activating, ortho-, para-director.
-
The trifluoromethyl group (-CF₃) is a strongly deactivating, meta-director.
Given the starting material, this compound, the positions on the ring are influenced as follows:
-
Position 3: ortho to -CH₃ and meta to -CF₃ (both directing)
-
Position 4: meta to -CH₃ and ortho to -CF₃ (conflicting)
-
Position 5: para to -CH₃ and meta to -CF₃ (both directing)
-
Position 6: ortho to -CH₃ and ortho to -CF₃ (conflicting, sterically hindered)
Therefore, the primary mononitrated products formed are typically 2-methyl-3-nitrobenzotrifluoride and 2-methyl-5-nitrobenzotrifluoride.[1] Trace amounts of other isomers can also be formed. The relative ratio of these products is highly dependent on reaction conditions.
Q2: My primary side product is 2-methyl-5-nitrobenzotrifluoride, which is difficult to separate from my target 3-nitro isomer due to a close boiling point. How can I improve the regioselectivity of the reaction to favor the 3-nitro product?
A: This is a common and significant challenge. The formation of the 5-nitro isomer is often competitive. However, you can manipulate the reaction conditions to favor the formation of the 2-methyl-3-nitrobenzotrifluoride isomer.
Key Control Factor: Temperature Temperature is the most critical parameter for controlling regioselectivity in this reaction.
-
Lower Temperatures: Running the reaction at very low temperatures, typically between -40°C and 10°C, has been shown to significantly favor the formation of the 2-nitro isomer (in the analogous nitration of 3-methylbenzotrifluoride)[2][3][4]. It is crucial to maintain strict temperature control throughout the addition of the substrate to the nitrating mixture.
-
Higher Temperatures: Increasing the temperature often leads to a less selective reaction, potentially increasing the proportion of other isomers.
Troubleshooting Protocol: Optimizing for 3-Nitro Isomer
-
Pre-cool the Nitrating Agent: Cool your nitrating mixture (e.g., concentrated nitric acid or a mixture with sulfuric acid) to the target temperature (e.g., -20°C to 0°C) in an appropriate cooling bath (e.g., dry ice/acetone) before any addition.
-
Slow, Controlled Addition: Add the this compound dropwise to the vigorously stirred, pre-cooled nitrating mixture. The rate of addition should be slow enough to ensure the internal reaction temperature does not rise above the setpoint.
-
Post-Addition Stirring: After the addition is complete, allow the mixture to stir for a defined period (e.g., 1 hour) at the low temperature to ensure the reaction goes to completion.[4]
-
Monitor Progress: Use in-process controls like GC or TLC to monitor the reaction's progress and the isomer ratio.
| Reaction Temperature | 2-nitro Isomer (%) | 4-nitro Isomer (%) | 6-nitro Isomer (%) | 5-nitro Isomer (%) | Source |
| -10°C to 0°C | 43 | 31 | 24 | ~1 | [2] |
| -30°C to -31°C | 45.4 | 30.6 | 22.8 | ~1.2 | [4] |
| Table 1. Isomer distribution from the nitration of 3-methylbenzotrifluoride at different temperatures, providing an analogue for the reaction of this compound. |
Q3: I'm observing a significant amount of dinitrated side products in my reaction mixture. What is the cause and how can I prevent it?
A: Dinitration occurs when the mononitrated product undergoes a second electrophilic substitution. Although the newly added nitro group is deactivating, a second nitration can occur under forcing conditions.[5][6]
Primary Causes & Prevention Strategies:
-
Stoichiometry of Nitrating Agent: Using a large excess of the nitrating agent (e.g., nitric acid) dramatically increases the probability of dinitration.
-
Solution: Use a stoichiometric amount or only a slight excess (e.g., 1.05 to 1.1 equivalents) of nitric acid relative to the this compound.
-
-
Reaction Temperature: Higher temperatures provide the activation energy needed for the deactivated ring to react a second time.
-
Solution: As with controlling regioselectivity, maintain a low and controlled temperature throughout the reaction. Temperatures above 50°C significantly increase the risk of multiple nitrations.[7]
-
-
Reaction Time: Prolonged exposure of the mononitrated product to the nitrating mixture can lead to further reaction.
-
Solution: Monitor the reaction closely. Once the starting material is consumed and the desired mononitro product concentration has peaked, quench the reaction promptly by pouring it into ice water.[2]
-
Sources
- 1. JPH06239808A - Separation of 2-methyl-3-nitrobenzotrifluoride - Google Patents [patents.google.com]
- 2. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 3. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Optimizing Temperature Conditions for Reactions with 2-Methylbenzotrifluoride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-Methylbenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of temperature optimization when utilizing this versatile intermediate. This compound, also known as α,α,α-Trifluoro-o-xylene, is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, largely due to the unique electronic properties conferred by its adjacent methyl and trifluoromethyl groups.[1][2] The electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl group create a nuanced reactivity profile that is highly sensitive to reaction conditions, particularly temperature.[3]
This document provides direct answers to common challenges and questions, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to troubleshoot effectively, optimize your reaction outcomes, and ensure the safety and reproducibility of your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during reactions with this compound, with a focus on temperature-related causes and remedies.
Q1: Why am I getting a low yield and poor regioselectivity (i.e., wrong isomer) in the nitration of this compound?
Answer: This is a classic issue of temperature control in electrophilic aromatic substitution. The directing effects of the methyl (ortho-, para-directing) and trifluoromethyl (meta-directing) groups are in competition. Temperature plays a critical role in managing both the reaction rate and the selectivity of nitration.
-
Causality: Nitration is a highly exothermic process. Uncontrolled temperature increases can lead to several problems:
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Reduced Selectivity: Higher temperatures provide more energy for the reaction to overcome activation barriers, leading to the formation of thermodynamically less favored isomers. For nitrating 3-methylbenzotrifluoride (a related compound), it has been shown that lower temperatures (e.g., -40°C to 10°C) favor the formation of the 2-nitro isomer, while higher temperatures can decrease its yield.[4][5] This principle applies to controlling isomer formation in similar systems.
-
Polynitration: The initial nitrated product is often more deactivated, but excessive temperatures can still drive a second nitration, reducing the yield of your desired mono-nitro product.[6]
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Byproduct Formation: At elevated temperatures, nitric acid can decompose, leading to the formation of nitrogen dioxide and other side products that complicate purification.[6]
-
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: The most effective solution is to perform the reaction at a significantly lower temperature. A range of -20°C to 0°C is a good starting point.
-
Control Reagent Addition: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) slowly and dropwise to the solution of this compound. This allows the cooling bath to dissipate the heat generated from the reaction and prevents localized temperature spikes.[6]
-
Monitor Internal Temperature: Use a thermometer placed directly in the reaction mixture, not just in the cooling bath, to get an accurate reading of the reaction conditions.
-
Ensure Efficient Stirring: Vigorous stirring ensures uniform temperature distribution throughout the reaction vessel.
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Q2: My ortho-lithiation of this compound is failing, and I'm recovering only my starting material after quenching. What's going wrong?
Answer: The failure of a lithiation reaction, especially when starting material is recovered, almost always points to issues with reagent stability or reaction temperature. Organolithium reagents like n-BuLi are extremely strong bases and are thermally unstable.
-
Causality: The ortho-lithiation is directed by the trifluoromethyl group. However, this reaction requires very low temperatures to proceed correctly.
-
Reagent Decomposition: At temperatures above approximately -20°C, n-BuLi and other alkyllithiums begin to decompose. If your reaction warms prematurely, the reagent will be destroyed before it can deprotonate the aromatic ring.
-
Side Reactions: Elevated temperatures can promote side reactions between the organolithium reagent and the solvent (e.g., THF) or even the trifluoromethyl group itself.
-
Solubility Issues: While sometimes a concern, poor solubility of the starting material at very low temperatures (e.g., -78°C) can often be managed with vigorous stirring and slow addition of the lithiating agent.[7]
-
-
Troubleshooting Steps:
-
Maintain Strict Low Temperatures: The reaction must be maintained at -78°C (a dry ice/acetone bath) throughout the addition of n-BuLi and for a set period afterward to ensure complete deprotonation.[8][9] Use a well-insulated vessel.
-
Verify Reagent Quality: Use a fresh, recently titrated bottle of n-BuLi. The molarity of organolithium solutions can decrease over time.
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, and all solvents must be anhydrous. Any trace of water will instantly quench the organolithium reagent.
-
Consider Additives: In some cases, adding a ligand like TMEDA (tetramethylethylenediamine) can break up organolithium aggregates and increase reactivity, potentially allowing for slightly higher temperatures, though -78°C remains the standard.
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Q3: When I try to form a Grignard reagent from a halogenated this compound derivative, the reaction either doesn't start or turns dark and produces biphenyl byproducts.
Answer: Grignard reagent formation is notoriously sensitive to initiation and temperature. The issues you're observing relate to the delicate balance between initiating the reaction and controlling its exothermic nature once it begins.
-
Causality:
-
Failure to Initiate: The reaction requires the organic halide to come into contact with a fresh magnesium surface. An oxide layer on the magnesium turnings can prevent this. The initial step is often the most difficult.
-
Runaway Reaction and Biphenyl Formation: Once initiated, the reaction is exothermic. If the temperature rises too high, Wurtz-type coupling can occur where the newly formed Grignard reagent attacks another molecule of the starting halide, leading to homocoupling (biphenyl formation).[10]
-
-
Troubleshooting Steps:
-
Initiation:
-
Activate the magnesium: Use a crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.
-
Apply gentle heat: Briefly warming a small portion of the solvent and halide with the magnesium can help initiate the reaction.[10] Once it starts (indicated by bubbling or cloudiness), immediately begin cooling.
-
-
Temperature Control during Formation:
-
Once initiated, maintain a gentle reflux by using a cooling bath (e.g., a room temperature water bath) to control the exotherm. Do not let the reaction boil too vigorously.
-
-
Temperature Control during Reaction:
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature range for Suzuki-Miyaura coupling reactions with this compound derivatives?
Answer: The optimal temperature for a Suzuki-Miyaura coupling is highly dependent on the specific substrates, catalyst, and ligand used. Unlike organometallic reactions requiring frigid temperatures, Suzuki couplings often require heating to facilitate the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[13]
-
For many standard palladium catalysts (e.g., Pd(PPh₃)₄), a temperature range of 80°C to 100°C is common, especially when using aryl bromides or chlorides.[14][15]
-
More active, modern catalyst systems with bulky phosphine ligands may allow for lower temperatures, sometimes even room temperature, particularly with more reactive aryl iodides.[16]
-
It is always advisable to start with a literature precedent for a similar substrate and then perform a small-scale optimization to find the ideal temperature that balances reaction time and byproduct formation.
Q2: How can I set up a reliable low-temperature reaction (-78°C) in my lab?
Answer: A reliable low-temperature setup is crucial for success with organolithium and some Grignard reactions.
Experimental Protocol: Low-Temperature Reaction Setup
-
Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C overnight) and assembled while still hot under a stream of dry nitrogen or argon.
-
Cooling Bath: In a well-ventilated area, place an insulated Dewar flask on a magnetic stir plate. Fill the Dewar with acetone or isopropanol. Slowly add small pieces of dry ice to the solvent until the bubbling subsides and a slurry is formed. This will maintain a stable temperature of -78°C.
-
Assembly: Clamp your reaction flask so it is submerged in the bath, but not touching the bottom. Insert a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a rubber septum and insert a needle connected to a nitrogen or argon line (with a bubbler outlet) to maintain a positive pressure of inert gas.
-
Temperature Monitoring: Insert a low-temperature thermometer or thermocouple through a septa adapter so that the bulb is in the reaction mixture, allowing you to monitor the internal temperature accurately.
-
Reagent Addition: Add anhydrous solvents and reagents via dry syringes through the septum. For exothermic additions, add the reagent dropwise to maintain the target temperature.
Q3: What are the primary safety risks of poor temperature control with these reactions?
Answer: The most significant risk is a runaway reaction .[6] This occurs when an exothermic reaction generates heat faster than the cooling system can remove it, leading to a rapid, uncontrolled increase in temperature and pressure.
-
Nitration: Runaway nitration reactions can be explosive. The combination of strong oxidizing acids and organic material at high temperatures is extremely hazardous.[17]
-
Organometallics: Quenching Grignard or organolithium reactions at high temperatures, especially with large amounts of unreacted reagent, can be violent. Furthermore, many organolithium reagents are pyrophoric (ignite spontaneously in air), a risk that is exacerbated if the reaction overheats and breaches the containment.
Always use a cooling bath with sufficient capacity, add reagents slowly, monitor the internal temperature, and have a plan for emergency cooling (e.g., a larger ice bath ready).
Data Summary & Key Protocols
Table 1: Recommended Temperature Ranges for Common Reactions
| Reaction Type | Reagent(s) | Typical Temperature Range | Key Considerations |
| Electrophilic Nitration | HNO₃ / H₂SO₄ | -20°C to 10°C | Crucial for controlling regioselectivity and preventing polynitration.[4][5][6] |
| Electrophilic Halogenation | Br₂ or Cl₂ / Lewis Acid (e.g., FeBr₃) | 0°C to 25°C | Less exothermic than nitration, but cooling helps control reaction rate and selectivity.[18] |
| ortho-Lithiation | n-BuLi or s-BuLi | -78°C | Mandatory low temperature to prevent reagent decomposition and side reactions.[8] |
| Grignard Reagent Formation | Mg turnings | 25°C to 40°C (Reflux) | Requires careful initiation; once started, the exotherm should be controlled.[10] |
| Grignard Reaction | Aldehyde, Ketone, Ester, etc. | 0°C to 25°C | Initial addition of electrophile should be done at 0°C to minimize side reactions.[11] |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 60°C to 100°C | Temperature is substrate and catalyst dependent; often requires heating.[15] |
Experimental Protocol: Regioselective Nitration of this compound
This protocol is a representative example and should be adapted and optimized for specific experimental goals.
-
Preparation of Nitrating Mixture: In a separate flask cooled in an ice bath (0°C), slowly add 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid with stirring. Allow this mixture to cool completely before use.[6]
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve this compound (1.60 g, 10 mmol) in 10 mL of concentrated sulfuric acid.
-
Cooling: Cool the flask in a dry ice/acetone bath to an internal temperature of -15°C.
-
Addition: Add the cold nitrating mixture dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -10°C.
-
Reaction: After the addition is complete, allow the mixture to stir at -15°C to -10°C for an additional 1 hour. Monitor the reaction progress by TLC or GC analysis of quenched aliquots.
-
Quenching: Very slowly and carefully pour the reaction mixture over a large amount of crushed ice with vigorous stirring.
-
Workup: Allow the ice to melt, then extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.
Diagram: Troubleshooting Logic for Low Reaction Yield
References
- Synquest Labs. (n.d.). This compound - Safety Data Sheet 1800320.
- Fisher Scientific. (n.d.). Safety Data Sheet - 2-Methyl-5-nitrobenzotrifluoride.
- Pilgram, K. (1985). Process for the preparation of nitro-substituted benzotrifluoride compounds (U.S. Patent No. EP0129528B1). Google Patents.
- Thermo Fisher Scientific. (2024, March 30). Safety Data Sheet.
- Sigma-Aldrich. (2024, September 8). Safety Data Sheet.
- Deepak Chem Tech Ltd. (2023, November 23). Safety Data Sheet: Benzotrifluoride.
-
European Patent Office. (1987, May 13). Process for the preparation of nitro-substituted benzotrifluoride compounds. Retrieved from [Link]
-
Autech Industry Co., Limited. (2025, October 16). The Chemical Identity of this compound: Properties and Industrial Significance. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methyl-5-nitrobenzotrifluoride. PubChem Compound Database. Retrieved from [Link]
- Idemitsu Kosan Co., Ltd. (2016). Method of producing 2′-trifluoromethyl group-substituted aromatic ketone (U.S. Patent No. US9783476B2). Google Patents.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Mettler-Toledo AutoChem. (n.d.). Grignard Reaction - Sub-Ambient Temperatures & Inert Atmosphere.
- University of Rochester. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved from University of Rochester Chemistry Department website.
- Du Pont. (1938). Controlling temperature of nitration reactions (U.S. Patent No. US2140345A). Google Patents.
- Rota, R., et al. (2018). The nitration of 2,4-dichloro benzotrifluoride. Industrial & Engineering Chemistry Research.
- Bailey, W. F., & Luderer, M. R. (2009). Optimization of Organolithium Reactions. Organic Process Research & Development, 13(2), 144–151.
- Winthrop University. (2012). The Grignard Reaction. Department of Chemistry.
- Al-Zoubi, R. M., et al. (2012). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. Tetrahedron Letters, 53(15), 1895-1898.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082.
-
Clark, J. (2015). Halogenation of benzene and methylbenzene. Chemguide. Retrieved from [Link]
-
Reddit. (2023, September 13). Ortho-lithiation with n-BuLi. r/Chempros. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Buy this compound | 13630-19-8 [smolecule.com]
- 4. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. sites.wp.odu.edu [sites.wp.odu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bohr.winthrop.edu [bohr.winthrop.edu]
- 11. mt.com [mt.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. scispace.com [scispace.com]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. US2140345A - Controlling temperature of nitration reactions - Google Patents [patents.google.com]
- 18. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Fluorination of 2-Methylbenzyl Chloride
Welcome to the technical support center for the fluorination of 2-methylbenzyl chloride. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific chemical transformation. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles and field-proven insights to help you overcome common challenges and optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during the fluorination of 2-methylbenzyl chloride. Each problem is followed by a diagnosis of potential causes and actionable solutions.
Issue 1: Low or No Conversion to 2-Methylbenzyl Fluoride
Symptoms: TLC or GC-MS analysis shows predominantly unreacted 2-methylbenzyl chloride.
Potential Causes & Solutions:
-
Insufficient Reactivity of the Fluorinating Agent: The fluoride anion is a relatively weak nucleophile, and its reactivity is highly dependent on the counter-ion and solvent.
-
Solution: Consider using a more reactive fluoride source. While alkali metal fluorides like potassium fluoride (KF) are common, their low solubility can be a limiting factor. Tetrabutylammonium fluoride (TBAF) is a more soluble option, but its hygroscopic nature can introduce water, which hinders the reaction. Amine/HF reagents, such as triethylamine tris(hydrogen fluoride) (Et₃N·3HF), offer a good balance of reactivity and handling.[1] For benzylic chlorides, which are less reactive than bromides or iodides, a more potent fluorinating system may be necessary.[2]
-
-
Inappropriate Solvent Choice: The solvent plays a crucial role in solvating the fluoride salt and influencing the reaction kinetics.
-
Solution: Anhydrous, polar aprotic solvents are generally preferred for Sₙ2 reactions. Acetonitrile is a common and effective choice.[3] Avoid protic solvents like water or alcohols, as they can solvate the fluoride anion, reducing its nucleophilicity. Some electrophilic fluorinating agents can react exothermically with solvents like DMF, pyridine, and DMSO, so compatibility should always be verified.[3]
-
-
Sub-optimal Reaction Temperature: The activation energy for the C-F bond formation may not be met at the current temperature.
-
Solution: Gradually increase the reaction temperature. For some nucleophilic fluorinations, moderately elevated temperatures are required to drive the reaction to completion.[3] However, be mindful that excessively high temperatures can lead to side reactions and decomposition.
-
-
Presence of Water: Trace amounts of water can significantly reduce the effectiveness of the fluorinating agent.
-
Solution: Ensure all reagents and solvents are rigorously dried. Use anhydrous solvents and consider adding molecular sieves to the reaction mixture. For highly moisture-sensitive reactions, working under an inert atmosphere (e.g., argon or nitrogen) is recommended.
-
Issue 2: Formation of Significant Side Products
Symptoms: GC-MS or NMR analysis reveals the presence of impurities alongside the desired product.
Potential Causes & Solutions:
-
Elimination (E2) Side Reaction: The fluoride anion can act as a base, leading to the elimination of HCl to form 2-methylstyrene. This is a common competing pathway in nucleophilic substitution reactions.[4]
-
Solution: Employ milder reaction conditions, such as lower temperatures. The choice of fluorinating agent can also influence the Sₙ2/E2 ratio. For instance, using tetrabutylammonium bifluoride has been shown to minimize elimination-derived side products.[5]
-
-
Hydrolysis of the Starting Material or Product: If water is present in the reaction mixture, 2-methylbenzyl chloride can hydrolyze to form 2-methylbenzyl alcohol. The product, 2-methylbenzyl fluoride, can also be susceptible to hydrolysis, especially under acidic or basic conditions.
-
Solution: As mentioned previously, ensure anhydrous conditions. Proper work-up procedures are also critical. A neutral or slightly basic aqueous wash can help remove acidic byproducts without promoting significant hydrolysis.
-
-
Polymerization: Benzylic carbocations, which can form under certain conditions, are susceptible to polymerization.
-
Solution: Avoid strongly acidic conditions or reagents that can promote carbocation formation. Maintaining a controlled temperature is also crucial.
-
Issue 3: Product Instability or Decomposition
Symptoms: The isolated product degrades over time or during purification.
Potential Causes & Solutions:
-
Inherent Instability of Benzyl Fluorides: Benzyl fluorides can be lachrymatory and may be unstable, especially in the presence of silica gel during chromatography.[6]
-
Solution: If possible, use the crude product directly in the next step. If purification is necessary, consider alternative methods like distillation. If column chromatography is unavoidable, use a neutral stationary phase (e.g., deactivated silica or alumina) and elute quickly. Some studies have noted that certain benzyl fluorides are unstable in glass vessels, so storage in appropriate containers may be necessary.[7]
-
-
Defluorination: The C-F bond in the product can be cleaved under certain conditions. Benzyl fluorides may act as alkylating agents, which could be a mechanism for defluorination.[8]
-
Solution: Store the purified product in a cool, dark place, and under an inert atmosphere if necessary. Avoid exposure to strong acids, bases, or nucleophiles.
-
Frequently Asked Questions (FAQs)
Q1: Which fluorinating agent is best for the conversion of 2-methylbenzyl chloride to 2-methylbenzyl fluoride?
There is no single "best" agent, as the optimal choice depends on factors like scale, desired purity, and available equipment. However, a good starting point is an amine/HF reagent like Et₃N·3HF due to its relatively high reactivity and ease of handling.[1] For difficult substrates, increasing the equivalents of the fluorinating agent and adding a hindered base like DIPEA may improve yields.[2]
Q2: What is the underlying mechanism for this fluorination reaction?
The reaction of 2-methylbenzyl chloride with a nucleophilic fluoride source typically proceeds via an Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism.[9][10] This is a concerted, one-step process where the fluoride nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the chloride leaving group.[9][11][12]
Diagram: Sₙ2 Mechanism for the Fluorination of 2-Methylbenzyl Chloride
Caption: Sₙ2 mechanism of 2-methylbenzyl chloride fluorination.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are effective techniques for monitoring the reaction's progress.[3] TLC can provide a quick qualitative assessment of the consumption of the starting material and the formation of the product. GC-MS offers more detailed information, allowing for the identification of the product and any side products, as well as an estimation of the conversion.[13]
Q4: What are the key safety precautions for this reaction?
-
2-Methylbenzyl chloride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14]
-
Fluorinating agents can be highly toxic and corrosive. Anhydrous hydrogen fluoride and its amine complexes can cause severe burns upon contact with skin.[15] Always consult the Safety Data Sheet (SDS) for the specific reagent being used and wear appropriate PPE.
-
The reaction may be exothermic. It is advisable to use an ice bath during the initial addition of reagents to control the reaction temperature.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Fluorination of 2-Methylbenzyl Chloride
This protocol provides a general starting point. Optimization of reagent stoichiometry, temperature, and reaction time may be necessary.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer, add 2-methylbenzyl chloride (1.0 eq.).
-
Solvent Addition: Under an inert atmosphere (e.g., argon), add anhydrous acetonitrile (5-10 mL per mmol of substrate).[3]
-
Reagent Addition: Add the chosen fluorinating agent (e.g., Et₃N·3HF, 3.0-8.0 eq.) and a base if required (e.g., K₃PO₄, 1.2 eq.) to the stirred solution.[1] The addition may be done portion-wise or via a syringe pump to control any exotherm.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or GC-MS.[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extraction: Extract the aqueous layer with the organic solvent. Combine the organic layers and wash with water, followed by a saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel, if necessary.[10]
Diagram: Troubleshooting Workflow for Low Yield
Sources
- 1. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzyl fluoride synthesis by fluorination or substitution [organic-chemistry.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. d-nb.info [d-nb.info]
- 8. Biologically stable [(18)F]-labeled benzylfluoride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. byjus.com [byjus.com]
- 10. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 2-Methylbenzotrifluoride Reaction Mixtures
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for removing impurities from reactions involving 2-Methylbenzotrifluoride (o-Trifluoromethyltoluene). As a versatile intermediate in the pharmaceutical and agrochemical industries, its purity is paramount.[1][2][3] This document is structured to address the specific challenges you may encounter, moving from frequently asked questions to detailed, field-proven purification protocols.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my this compound reaction?
The nature of impurities is intrinsically linked to the reaction being performed. However, for electrophilic aromatic substitution reactions, the most common impurities are:
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Regioisomers: Reactions like nitration or halogenation on the aromatic ring will almost invariably produce a mixture of isomers. For instance, the nitration of this compound yields not only the desired isomer but also other isomers like 2-methyl-5-nitrobenzotrifluoride.[4][5] Separating these can be challenging due to their similar physical properties.
-
Unreacted Starting Materials: Incomplete reactions can leave residual this compound or other key reagents in your crude product.
-
Reaction Byproducts: These are unplanned compounds formed through side reactions during the synthesis.[6]
-
Residual Solvents and Reagents: Volatile organic solvents or reagents used in the reaction or workup can be retained in the final product.[7]
Q2: How can I detect and quantify these impurities effectively?
A multi-technique approach is often necessary for comprehensive impurity profiling.[8][9]
-
For Isomers and Non-Volatile Organics: High-Performance Liquid Chromatography (HPLC) is the gold standard. When coupled with Mass Spectrometry (LC-MS), it allows for both quantification and identification.[10]
-
For Volatile Impurities and Solvents: Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for detecting and quantifying residual solvents and volatile byproducts.[10][11]
-
For Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the exact structure of unknown impurities once they have been isolated.[6][8]
Q3: My reaction is complete. What is the very first purification step?
For most syntheses, a standard liquid-liquid extraction is the initial and most crucial clean-up step. This procedure is designed to remove inorganic salts, acidic or basic reagents, and highly polar byproducts. A typical workup involves dissolving the crude reaction mixture in a water-immiscible organic solvent and washing it sequentially with water, a dilute acid or base (if applicable), and finally a brine solution to facilitate phase separation.
Q4: My primary impurity is a regioisomer with a nearly identical boiling point to my product. What is the best purification strategy?
This is a classic challenge in aromatic chemistry. Simple fractional distillation is often ineffective for separating isomers with close boiling points.[4][12] Your most powerful tools will be chromatographic.
-
Preparative HPLC: Utilizing specialized columns, such as those with fluorinated stationary phases, can exploit subtle differences in polarity and fluorine-specific interactions to achieve separation.[13][14]
-
Flash Chromatography: While challenging, a carefully optimized flash chromatography method with a shallow solvent gradient may provide adequate separation.
-
Selective Adsorption: In specific cases, specialized adsorbents like Y-type faujasite zeolite have been successfully used to separate nitrated isomers of this compound.[4]
Section 2: Troubleshooting Guides & Protocols
This section provides a problem-oriented approach to common purification challenges, explaining the underlying chemical principles and offering step-by-step protocols.
Problem 1: Presence of Regioisomeric Impurities
Regioisomers are the most challenging impurities to remove due to their nearly identical physical properties.
-
Causality: The trifluoromethyl (-CF₃) group is an electron-withdrawing meta-director, while the methyl (-CH₃) group is an electron-donating ortho-, para-director. When both are present on a benzene ring, electrophilic substitution reactions like nitration result in a mixture of products at various positions, governed by the combined directing effects and steric hindrance.[5]
-
Solution A: High-Performance Liquid Chromatography (HPLC) with Fluorous Affinity
The unique properties of fluorinated molecules can be leveraged for effective separation. The key is to create a chromatographic system where the fluorophilicity of the analytes dictates retention. This can be achieved in two primary ways:
-
Fluorinated Stationary Phase: Using columns with fluorinated phases (e.g., Pentafluorophenyl, PFP) can enhance selectivity for fluorinated analytes.[13]
-
Fluorinated Mobile Phase: Pairing a standard hydrocarbon column (e.g., C8 or C18) with a fluorinated eluent (e.g., 2,2,2-trifluoroethanol) can also induce unique selectivity.[15][16]
Workflow for HPLC Method Development
Caption: HPLC method development workflow for isomer separation.
Protocol: HPLC Method Screening
-
Sample Preparation: Prepare a ~1 mg/mL solution of your crude mixture in a suitable solvent (e.g., acetonitrile).
-
Initial Screening:
-
System 1 (Standard RP): Use a C18 column with a generic gradient of 10% to 90% acetonitrile in water over 15 minutes.
-
System 2 (Fluorous Affinity): Use a PFP (Pentafluorophenyl) column with the same acetonitrile/water gradient.
-
-
Analysis: Compare the chromatograms. The PFP phase often provides different selectivity for aromatic and fluorinated compounds.[13]
-
Optimization: If separation is observed but incomplete, optimize the gradient slope, temperature, and mobile phase. Consider replacing acetonitrile with methanol or a fluorinated alcohol like trifluoroethanol, which can significantly alter selectivity.[15]
-
Problem 2: Unreacted Starting Materials or Reagents
These impurities typically have significantly different polarities and chemical properties than the desired product, making them easier to remove.
-
Causality: Reactions may not proceed to 100% completion due to equilibrium limitations, insufficient reaction time, or improper stoichiometry. Acidic or basic catalysts and reagents will also remain.
-
Solution: Sequential Liquid-Liquid Extraction & Flash Chromatography
This two-step process first removes highly polar and ionic impurities, then separates the desired product from non-polar byproducts and unreacted starting material.
Workflow for Extraction and Flash Chromatography
Caption: General workflow for purification via extraction and flash chromatography.
Protocol: General Purification
-
Liquid-Liquid Extraction:
-
Dilute the crude reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with:
-
1M HCl (if basic impurities are present).
-
Saturated NaHCO₃ solution (if acidic impurities are present).
-
Water.
-
Saturated NaCl (brine).
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Flash Chromatography:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to find a solvent system (e.g., hexanes/ethyl acetate) that gives your desired product an Rf value of ~0.3.
-
Column Packing: Pack a silica gel column with the chosen non-polar solvent.
-
Loading: Dissolve the crude product from step 1 in a minimal amount of the solvent system's non-polar component or dichloromethane and load it onto the column.
-
Elution: Run the column, gradually increasing the polarity of the mobile phase if necessary (gradient elution).
-
Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Problem 3: High-Boiling Point Impurities
These are often dimers, polymers, or products of over-reaction.
-
Causality: Harsh reaction conditions (e.g., high temperature) or extended reaction times can lead to the formation of high molecular weight byproducts.
-
Solution: Vacuum Distillation
If your desired product is thermally stable, vacuum distillation is an excellent method for separating it from non-volatile or high-boiling impurities. By reducing the pressure, the boiling point of the compound is significantly lowered, preventing thermal degradation.
Data Table: Boiling Point Comparison
Compound Boiling Point at STP This compound 125-126 °C[1][3] 2-Methyl-3-nitro-5-chlorobenzotrifluoride 119-125 °C at 21-26 mmHg[17] High-Boiling Impurity (Example) > 250 °C (Note: Boiling points of specific impurities will vary widely)
Protocol: Vacuum Distillation
-
Setup: Assemble a distillation apparatus suitable for vacuum operation. Ensure all glassware is free of cracks and joints are properly sealed with vacuum grease.
-
Charge the Flask: Add the crude material to the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Apply Vacuum: Slowly and carefully reduce the pressure in the system using a vacuum pump protected by a cold trap.
-
Apply Heat: Once the desired pressure is reached and stable, gently heat the distillation flask using a heating mantle.
-
Collect Fractions: Collect the fraction that distills over at the expected temperature and pressure for your product. Discard the initial forerun (low-boiling impurities) and leave the high-boiling residue in the distillation flask.
-
Shutdown: Before stopping, remove the heat and allow the system to cool. Then, slowly and carefully release the vacuum.
-
Section 3: Summary of Analytical Techniques for Purity Assessment
The appropriate analytical technique depends on the impurity you are targeting. The following table provides a guide for selecting the best method for impurity profiling.
| Technique | Primary Use Case | Information Provided |
| HPLC-UV | Quantifying known impurities, assessing purity | Purity percentage, relative retention times |
| LC-MS | Identifying unknown non-volatile impurities | Molecular weight, fragmentation pattern, purity |
| GC-MS | Quantifying and identifying volatile impurities | Identification of residual solvents, byproducts |
| NMR (¹H, ¹³C, ¹⁹F) | Structural elucidation, absolute purity (qNMR) | Definitive structure of product and impurities |
| FTIR | Functional group identification | Confirms presence/absence of key functional groups |
This guide provides a foundational framework for addressing common purification challenges in this compound chemistry. Always consult relevant safety data sheets (SDS) before handling any chemicals and perform all operations in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
References
- Working with fluorin
- Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
- Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. PubMed.
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chrom
- Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chrom
- This compound | 13630-19-8. Smolecule.
- Preparation method of 2-methyl-5-aminotrifluorotoluene.
- Separation of 2-methyl-3-nitrobenzotrifluoride.
- Process of preparing 2-methyl-3-aminobenzotrifluoride.
- Process for the preparation of nitro-substituted benzotrifluoride compounds.
- This compound. Chem-Impex.
- The Role of this compound in Modern Organic Synthesis. Medium.
- The Chemical Identity of this compound: Properties and Industrial Significance. Medium.
- How to separ
- Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research.
- Exploring this compound: A Key Pharmaceutical Intermedi
- 2-Methyl-4-nitrobenzotrifluoride | 1960-52-7. Benchchem.
- Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews.
- Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.
- Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry.
- Evaluating Impurities in Drugs (Part II of III). Pharmaceutical Technology.
- Recent trends in the impurity profile of pharmaceuticals. PMC, NIH.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. innospk.com [innospk.com]
- 4. JPH06239808A - Separation of 2-methyl-3-nitrobenzotrifluoride - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. ajrconline.org [ajrconline.org]
- 7. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. biomedres.us [biomedres.us]
- 10. rroij.com [rroij.com]
- 11. Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 13. silicycle.com [silicycle.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. US5449831A - Process of preparing 2-methyl-3-aminobenzotrifluoride - Google Patents [patents.google.com]
Technical Support Center: Stabilizing 2-Methylbenzotrifluoride in Reaction Environments
Welcome to the technical support resource for 2-methylbenzotrifluoride (also known as α,α,α-Trifluoro-o-xylene). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile compound as a synthetic intermediate or solvent. While this compound is valued for the stability conferred by its trifluoromethyl group, certain reaction conditions can compromise its integrity, leading to yield loss, byproduct formation, and reproducibility issues.[1][2] This document provides in-depth, field-proven insights in a question-and-answer format to help you anticipate, diagnose, and resolve stability challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of this compound.
Q1: What are the primary causes of this compound degradation during a reaction?
There are three primary pathways that can lead to the degradation of this compound under experimental conditions:
-
Strong Lewis Acid-Induced C-F Bond Activation: This is the most frequently encountered issue. Potent Lewis acids can interact with the fluorine atoms of the trifluoromethyl group, weakening the C-F bonds and initiating decomposition.[3][4]
-
Hydrolysis under Forcing Conditions: While highly resilient, the trifluoromethyl group can be hydrolyzed to a carboxylic acid group under harsh acidic or basic aqueous conditions, particularly at elevated temperatures.[5][6]
-
Radical- or Photo-initiated Decomposition: High-energy conditions, such as UV irradiation or the presence of potent radical initiators, can induce C-F bond cleavage or molecular rearrangement.[7][8]
Q2: My reaction mixture is turning dark and forming sludge after adding a Lewis acid. Is my this compound decomposing?
Yes, this is a classic symptom of this compound decomposition, especially in the presence of strong Lewis acids like aluminum chloride (AlCl₃). Olah and colleagues first noted that benzotrifluoride is converted to benzotrichloride in the presence of AlCl₃.[4] This process involves the Lewis acid abstracting a fluoride ion from the trifluoromethyl group, generating a difluorocarbocationic intermediate. In the presence of chloride ions, this can lead to a halogen exchange, ultimately forming the less stable 2-methylbenzotrichloride, which can readily participate in polymerization or other side reactions, causing the observed darkening and sludge formation.
Q3: I'm observing unexpected byproducts, such as 2-methylbenzoic acid, in my final product. How can I confirm if the starting material is the source?
The presence of 2-methylbenzoic acid strongly suggests hydrolysis of the trifluoromethyl group. To confirm this, you should implement a stability testing protocol. Before running your full-scale reaction, subject a small sample of this compound to your reaction conditions (solvent, reagents, temperature) but omit the primary substrate. Monitor this control experiment over time using an appropriate analytical method.
Recommended Analytical Methods for Stability Monitoring:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile degradation products and confirming their structure.[9][10]
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the disappearance of the parent compound and the appearance of less volatile byproducts like the corresponding carboxylic acid.[11][12]
-
¹⁹F NMR Spectroscopy: A powerful, direct method to observe changes in the chemical environment of the trifluoromethyl group. The appearance of new signals or changes in the -CF₃ signal can indicate decomposition.
Q4: What are the ideal storage and handling conditions to ensure the integrity of this compound before use?
To prevent degradation before it even enters the reactor, adhere to strict storage and handling protocols. The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[13] Keep it away from heat, sparks, open flames, and strong oxidizing agents.[14] Handling empty containers also requires care, as residual vapors can be flammable.[14]
Section 2: In-Depth Troubleshooting Guides
This section provides detailed strategies for overcoming specific stability challenges.
Guide 1: Navigating Lewis Acid-Mediated Reactions
The interaction between this compound and Lewis acids is a function of the acid's strength, often correlated with its Fluoride Ion Affinity (FIA).[15] Strong Lewis acids readily abstract fluoride, initiating decomposition, while milder Lewis acids are generally well-tolerated.[3]
Problem: Reaction failure, low yield, or byproduct formation during Friedel-Crafts, acylation, or other Lewis acid-catalyzed transformations.
Causality: The trifluoromethyl group of benzotrifluoride is known to react with strong Lewis acids.[3] The high electropositivity of the central atom in acids like AlCl₃ or SbF₅ creates a strong driving force for fluoride abstraction.[4][16]
Solutions & Protocols:
-
Strategic Selection of Lewis Acid: The first and most critical step is to select the mildest Lewis acid capable of catalyzing the desired transformation. Avoid strong Lewis acids whenever possible.
-
Temperature Control: Run reactions at the lowest possible temperature that allows for a reasonable reaction rate. Lewis acid-base adduct formation and subsequent C-F activation are often less favorable at lower temperatures.
-
Stoichiometry and Addition: Use the Lewis acid in strictly catalytic amounts if possible. If stoichiometric amounts are required, consider slow addition of the acid to the reaction mixture to maintain a low instantaneous concentration.
Table 1: Compatibility of Common Lewis Acids with this compound
| Lewis Acid | Relative Strength | Compatibility & Risk of Decomposition | Recommended Use & Rationale |
| AlCl₃, SbF₅, FeCl₃ | Very Strong | Incompatible. High risk of rapid decomposition.[3][4] | Avoid use. These acids have very high FIA and will readily attack the C-F bond. |
| TiCl₄ | Moderate | Generally Compatible. Low to moderate risk. | Suitable for many reactions like Sakurai and Mukaiyama-aldol additions.[3] Its moderate Lewis acidity is often sufficient for catalysis without aggressive C-F activation. |
| ZnCl₂ | Mild | Compatible. Very low risk. | A good choice for milder Friedel-Crafts acylations where higher reactivity is not needed.[3] |
| Yb(OTf)₃, Sc(OTf)₃ | Mild (Lanthanide) | Compatible. Very low risk. | Excellent for reactions where water tolerance is also needed. Their catalytic activity often relies on substrate coordination rather than C-F bond interaction. |
-
To a dry, inert-atmosphere reaction vessel, add this compound (1.0 eq) and the reaction solvent.
-
Take an initial sample (t=0) for GC-MS analysis to serve as a baseline.
-
Cool the mixture to the intended reaction temperature (e.g., 0 °C).
-
Add the selected Lewis acid (e.g., 1.1 eq for a stoichiometric test).
-
Stir the mixture at the reaction temperature, taking aliquots at regular intervals (e.g., 15 min, 1 hr, 4 hr).
-
Quench each aliquot appropriately (e.g., with cooled, dilute HCl).
-
Analyze the organic layer of each aliquot by GC-MS, quantifying the peak area of this compound relative to an internal standard. A significant decrease in the parent compound indicates incompatibility.
Caption: Decision workflow for selecting a compatible Lewis acid.
Guide 2: Preventing Hydrolysis of the Trifluoromethyl Group
The C-F bonds in this compound are strong, making hydrolysis a less common but still significant concern under specific conditions.
Problem: Formation of 2-methylbenzoic acid as a byproduct, confirmed by LC-MS or NMR.
Causality: The hydrolysis of a trifluoromethyl group to a carboxylic acid is a known transformation, though it typically requires forcing conditions such as fuming sulfuric acid.[6] In a standard organic reaction, this pathway can become relevant if significant amounts of water are present in combination with strong acids or bases at elevated temperatures, which facilitate nucleophilic attack on the electron-deficient carbon of the -CF₃ group.
Solutions & Protocols:
-
Rigorous Control of Water Content: Ensure all solvents and reagents are anhydrous. Dry solvents using appropriate methods (e.g., molecular sieves, distillation) and handle hygroscopic materials in a glovebox or under an inert atmosphere.
-
pH Management: If aqueous workups are necessary, perform them at neutral or near-neutral pH and at low temperatures to minimize the duration of contact with acidic or basic conditions.
-
Temperature Limitation: Avoid unnecessarily high reaction temperatures, as hydrolysis rates increase significantly with heat.
Caption: Diagnostic flowchart for addressing -CF₃ group hydrolysis.
Section 3: Analytical Protocol for Stability Assessment
A robust analytical method is crucial for any troubleshooting effort. This protocol provides a general starting point for a GC-MS method to detect common degradation products of this compound.
Protocol: GC-MS Method for Detecting Degradation Byproducts
-
Objective: To separate and identify this compound from potential byproducts like 2-methylbenzoyl fluoride, 2-methylbenzotrichloride, or products of ring halogenation.
-
Instrumentation: Standard Gas Chromatograph with a Mass Spectrometric detector.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (or equivalent).
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Inlet: Split mode (e.g., 50:1), 250 °C.
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Detector:
-
Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Mode: Electron Ionization (EI), Scan mode m/z 40-450.
-
-
Sample Preparation: Dilute a 10 µL aliquot of the reaction mixture in 1 mL of a suitable solvent (e.g., ethyl acetate, dichloromethane) and inject 1 µL.
-
Expected Elution Order: this compound will be highly volatile. Potential degradation products like halogenated or hydrolyzed species will typically have longer retention times. Compare mass spectra against a library to identify unknown peaks.
References
-
Capot Chemical. (2012). Material Safety Data Sheet - this compound. Retrieved from [Link]
-
Gers-Barlag, H., et al. (2020). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 59(32), 13364-13369. Retrieved from [Link]
-
Pérez-Rodríguez, M., et al. (2015). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances, 5(82), 67124-67133. Retrieved from [Link]
-
Autechem. (n.d.). The Role of this compound in Modern Organic Synthesis. Retrieved from [Link]
-
Curran, D. P., et al. (1998). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. In Fluorous Solvents and Reagents (pp. 81-105). Springer, Berlin, Heidelberg. Retrieved from [Link]
-
Lem, G., et al. (2000). Phototransposition Reactions of Methyl-Substituted Benzotrifluorides: Proof of the Role of Trifluoromethyl-Substituted Carbon. The Journal of Organic Chemistry, 65(19), 6041-6046. Retrieved from [Link]
-
Oestreich, M. (2013). Main-Group Lewis Acids for C−F Bond Activation. Accounts of Chemical Research, 46(11), 2577-2587. Retrieved from [Link]
-
Ilchenko, O., et al. (2017). Aromatic Trifluoromethylation with Metal Complexes. Chemical Reviews, 117(13), 8563-8634. Retrieved from [Link]
-
Herrerías, T. (2009). Hydrolysis of the Trifluoromethyl Group in Triarylphosphines: Scope of the Reaction in the Preparation of Carboxylic and Carbamoyl Phosphines. (Doctoral dissertation, Universitat Autònoma de Barcelona). Retrieved from [Link]
-
Kobayashi, Y., & Kumadaki, I. (1978). Reactions of Aromatic Trifluoromethyl Compounds with Nucleophilic Reagents. Accounts of Chemical Research, 11(5), 197-204. Retrieved from [Link]
-
Sodeoka, M., & Shibata, N. (2012). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angewandte Chemie International Edition, 51(40), 9924-9946. Retrieved from [Link]
-
Journal of Pharmaceutical and Allied Sciences. (n.d.). Analytical Methods for the Degradation of Phytoconstituents. Retrieved from [Link]
-
Jane, R., et al. (2021). Analytical methodologies for discovering and profiling degradation-related impurities. Journal of Pharmaceutical and Biomedical Analysis, 197, 113946. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methylbenzotrifluoride. PubChem Compound Database. Retrieved from [Link]
- Gard, G. L., & Woolf, C. (1980). U.S. Patent No. 4,207,266. Washington, DC: U.S. Patent and Trademark Office.
-
Al-Zahrani, F. M., et al. (2023). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 28(11), 4376. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]
-
Simons, J. H., & Lewis, C. J. (1938). The Preparation of Benzotrifluoride. Journal of the American Chemical Society, 60(2), 492-492. Retrieved from [Link]
-
Kepp, K. P. (2023). An easy-to-perform evaluation of steric properties of Lewis acids. Scientific Reports, 13(1), 3450. Retrieved from [Link]
-
Ashenhurst, J. (2023). Radical Reactions. Chemistry LibreTexts. Retrieved from [Link]
-
National University of Singapore. (n.d.). CM1111 Tutorial 6. Retrieved from [Link]
-
Miyake, G. M., & Chen, J. (2016). Selective C–F Functionalization of Unactivated Trifluoromethylarenes. Journal of the American Chemical Society, 138(34), 10842-10845. Retrieved from [Link]
-
ATSDR. (1998). Analytical Methods. In Toxicological Profile for Benzidine. Agency for Toxic Substances and Disease Registry (US). Retrieved from [Link]
-
Ashenhurst, J. (2013). Free Radical Reactions – Chlorination of Methane. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved from [Link]
- Li, J., et al. (2018). CN Patent No. 104447183B.
-
Peraman, R., et al. (2015). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 83(3), 449-464. Retrieved from [Link]
-
Pires, J. R., et al. (2014). Determination of chemical components derived from 2% chlorhexidine gel degradation using gas chromatography-mass spectrometry. Journal of Conservative Dentistry, 17(3), 240-244. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijmr.net.in [ijmr.net.in]
- 10. Determination of chemical components derived from 2% chlorhexidine gel degradation using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. capotchem.com [capotchem.com]
- 14. synquestlabs.com [synquestlabs.com]
- 15. An easy-to-perform evaluation of steric properties of Lewis acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. carbene.de [carbene.de]
Technical Support Center: Troubleshooting Electrophilic Aromatic Substitution on Substituted Benzotrifluorides
Welcome to the technical support center for electrophilic aromatic substitution (EAS) reactions on substituted benzotrifluorides. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing electrophiles to these challenging substrates. The trifluoromethyl group (-CF₃) imparts unique electronic properties that significantly influence reactivity and regioselectivity, often leading to unexpected outcomes. This resource provides in-depth, field-proven insights in a question-and-answer format to address common issues encountered during experimentation.
Understanding the Benzotrifluoride Ring: The Root of the Challenge
The trifluoromethyl group is a powerful electron-withdrawing group, primarily due to the high electronegativity of the fluorine atoms.[1] This strong inductive effect (-I) deactivates the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene.[2][3][4][5] Consequently, electrophilic substitution on benzotrifluoride and its derivatives is significantly slower and often requires more forcing reaction conditions.[2][4]
Furthermore, the -CF₃ group is a meta-director for electrophilic aromatic substitution.[1][3][5] This is because the deactivating inductive effect is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the most favorable site for electrophilic attack.[1][3]
Frequently Asked Questions (FAQs) & Troubleshooting
I. Poor or No Reaction
Question 1: My electrophilic substitution reaction on a substituted benzotrifluoride is not proceeding, or the yield is very low. What are the likely causes?
Answer: This is a common challenge stemming from the inherent deactivation of the ring by the -CF₃ group. Several factors could be at play:
-
Insufficiently Reactive Electrophile: The deactivated nature of the benzotrifluoride ring requires a highly reactive electrophile to initiate the reaction. For instance, in nitration, the generation of the nitronium ion (NO₂⁺) is crucial.
-
Inadequate Reaction Conditions: Mild conditions that are suitable for activated or even simple benzene rings are often insufficient for substituted benzotrifluorides. More forcing conditions, such as higher temperatures, stronger Lewis acids, or more concentrated reagents, are typically necessary.
-
Presence of Additional Deactivating Groups: If your substituted benzotrifluoride contains other electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H), the ring will be even more deactivated, potentially halting the reaction altogether.[2][6][7] In such cases, the reaction may be impractical to perform.
-
Catalyst Deactivation: In reactions like Friedel-Crafts, the Lewis acid catalyst can be deactivated by moisture or by complexation with certain functional groups on the substrate.[8][9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no yield.
II. Regioselectivity Issues
Question 2: I am observing a mixture of isomers instead of the expected meta-product. Why is this happening and how can I improve the selectivity?
Answer: While the -CF₃ group is a strong meta-director, the presence of other substituents on the ring can significantly influence the final isomeric distribution. The directing effects of all substituents must be considered collectively.
-
Competing Directing Effects: If your benzotrifluoride also has an ortho, para-directing group (e.g., -CH₃, -OR, halogens), the final regioselectivity will be a result of the competition between the two groups.[3][4]
-
Strongly Activating Groups Dominate: A strongly activating group (e.g., -OH, -NH₂) will generally override the directing effect of the -CF₃ group, leading to predominantly ortho and para substitution relative to the activating group.[3]
-
Halogens (Ortho, Para-directing Deactivators): Halogens are deactivating but direct ortho and para.[2][4] The outcome will depend on the specific halogen and reaction conditions.
-
-
Steric Hindrance: Bulky substituents can hinder attack at the adjacent ortho positions, favoring substitution at the less sterically crowded sites.
Controlling Regioselectivity:
| Substituent Combination on Benzotrifluoride | Expected Major Product(s) | Rationale |
| -CF₃ and an activating group (-R, -OR) | Substitution directed by the activating group (ortho and para to it). | The activating group enhances the nucleophilicity of the positions it directs to, overriding the deactivating effect of -CF₃.[3] |
| -CF₃ and another deactivating group (-NO₂) | Substitution at the position meta to both groups, if possible. | The ring is severely deactivated, and substitution occurs at the least deactivated position. |
| -CF₃ and a halogen (-Cl, -Br) | A mixture of isomers is likely. The outcome is sensitive to reaction conditions. | Both are deactivating, but the halogen is ortho, para-directing. The least deactivated positions will be favored. |
Question 3: I am trying to perform a Friedel-Crafts reaction on a substituted benzotrifluoride and it is failing. What is the issue?
Answer: Friedel-Crafts reactions, both alkylation and acylation, are notoriously difficult on strongly deactivated aromatic rings.[10][11] The electron-withdrawing nature of the -CF₃ group, and potentially other deactivating substituents, renders the ring insufficiently nucleophilic to attack the carbocation or acylium ion intermediate.[11]
Key Limitations for Friedel-Crafts on Benzotrifluorides:
-
Ring Deactivation: The primary reason for failure is the low electron density of the aromatic ring.[10][11]
-
Catalyst Complexation: In Friedel-Crafts acylation, the Lewis acid catalyst (e.g., AlCl₃) can form a complex with the product ketone, effectively removing the catalyst from the reaction.[9]
-
Alternative Synthetic Routes: It is often more practical to introduce the trifluoromethyl group after performing the Friedel-Crafts reaction on a more activated precursor.
Caption: Decision process for failed Friedel-Crafts reactions.
Experimental Protocols: Case Studies
Case Study 1: Nitration of 3-Methylbenzotrifluoride
This protocol is adapted from a patented process and illustrates the conditions required for the nitration of a benzotrifluoride derivative.[12][13][14][15]
Objective: To synthesize 2-nitro-3-methylbenzotrifluoride.
Materials:
-
3-Methylbenzotrifluoride
-
98% Nitric Acid (HNO₃)
-
Ice
-
Water
-
Methylene Chloride (CH₂Cl₂)
-
Sodium Carbonate Solution (Na₂CO₃)
Procedure:
-
Cooling: In a reaction vessel equipped with a stirrer and a dropping funnel, cool 3.97 moles of 98% nitric acid to approximately -18°C using an external cooling bath.
-
Addition of Substrate: Add 0.62 moles of 3-methylbenzotrifluoride dropwise to the cooled nitric acid with vigorous stirring. Maintain the reaction temperature between -16°C and -22°C throughout the addition. The addition should take approximately 2 hours.
-
Stirring: After the addition is complete, continue stirring the reaction mixture for an additional 15 minutes at the same temperature.
-
Quenching: Pour the reaction mixture into a beaker containing ice and water.
-
Extraction: Add methylene chloride to the quenched mixture to facilitate phase separation. Separate the organic layer.
-
Washing: Wash the organic layer with a sodium carbonate solution to neutralize any remaining acid.
-
Isolation: Dry the organic layer over a suitable drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product mixture. The isomers can then be separated by distillation.[12][13]
Expected Outcome: This reaction yields a mixture of nitro-isomers, with a significant amount of the 2-nitro product, along with the 4- and 6-nitro isomers.[12][13][14][15]
Case Study 2: Halogenation of Benzotrifluoride
This example is based on literature describing the vapor-phase halogenation of benzotrifluoride.[16]
Objective: To synthesize monohalogenated benzotrifluorides.
Materials:
-
Benzotrifluoride
-
Chlorine (Cl₂) or Bromine (Br₂) gas
Procedure (Vapor-Phase):
-
Reaction Setup: The reaction is carried out in a suitable vapor-phase reactor at elevated temperatures.
-
Chlorination: For chlorination, the reaction is typically conducted at temperatures between 350-450°C.
-
Bromination: For bromination, the temperature range is generally 375-475°C.
-
Product Collection: The product mixture is condensed and collected.
Expected Outcome: Vapor-phase halogenation of benzotrifluoride results in a mixture of isomers with the meta-isomer being the major product (53-54%), followed by the para- (30-32%) and ortho-isomers (13-17%).[16]
Summary of Directing Effects
| Substituent | Nature | Directing Effect |
| -CF₃ | Strongly Deactivating | meta |
| -NO₂ | Strongly Deactivating | meta |
| -SO₃H | Strongly Deactivating | meta |
| -CN | Strongly Deactivating | meta |
| -C(O)R | Moderately Deactivating | meta |
| -Cl, -Br, -I | Weakly Deactivating | ortho, para |
| -CH₃, -R | Weakly Activating | ortho, para |
| -OH, -OR | Strongly Activating | ortho, para |
| -NH₂, -NR₂ | Strongly Activating | ortho, para |
This guide provides a foundational understanding of the principles governing electrophilic aromatic substitution on substituted benzotrifluorides and offers practical troubleshooting advice. For further in-depth information, please consult the references provided below.
References
-
Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
-
Chemistry Steps. (n.d.). Activating and Deactivating Groups. [Link]
-
Wikipedia. (2023, November 26). Electrophilic aromatic directing groups. [Link]
-
Chad's Prep. (n.d.). EAS Ortho Para & Meta Directors and Activating & Deactivating Groups. [Link]
-
Scribd. (n.d.). Activating and Deactivating Groups in Electrophilic Aromatic Substitution. [Link]
-
Homework.Study.com. (n.d.). Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic...[Link]
-
Vedantu. (n.d.). Deactivating and Meta Directing Groups in Chemistry: Key Guide. [Link]
-
ResearchGate. (1966). The halogenation of aromatics: Part IX. Vapour‐phase chlorination and bromination of benzotrifluoride. [Link]
- Google Patents. (1984). EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds.
-
European Patent Office. (1984). Process for the preparation of nitro-substituted benzotrifluoride compounds - Patent 0129528. [Link]
- Google Patents. (1984). EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds.
-
European Patent Office via Googleapis.com. (1987, May 13). Process for the preparation of nitro-substituted benzotrifluoride compounds. [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. [Link]
-
Khan Academy. (n.d.). Meta directors II. [Link]
-
Royal Society of Chemistry. (1999). Friedel–Crafts reaction in fluorous fluids. [Link]
-
Journal of the American Chemical Society. (1935). Benzotrifluoride and its Halogenated Derivatives1. [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
National Institutes of Health. (2018). Selective C–F Functionalization of Unactivated Trifluoromethylarenes. [Link]
- Google Patents. (1985).
-
Reddit. (2022, December 17). Friedel-Crafts reactions with Deactivating groups. [Link]
-
Wikipedia. (2024, January 3). Phenol. [Link]
-
Quora. (2020, April 3). Why is CF3 a meta director? It withdraws electron by inductive effect, which decreases with distance. Shouldn't it be a para director instead?[Link]
-
Reddit. (2023, April 30). Trifluoromethoxy group electron-withdrawing or electron-donating?[Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]
-
Journal of the American Chemical Society. (1935). Benzotrifluoride and its Halogenated Derivatives1. [Link]
-
NC State University Libraries. (n.d.). Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems. [Link]
-
Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution Practice Problems. [Link]
-
Wikipedia. (2024, January 4). Friedel–Crafts reaction. [Link]
-
Michigan State University. (n.d.). Aromatic Reactivity. [Link]
-
European Patent Office via Googleapis.com. (n.d.). Nitro-substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation. [Link]
-
National Institutes of Health. (2022, April 8). Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. [Link]
-
OpenOChem Learn. (n.d.). EAS-Sulfonation. [Link]
-
YouTube. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples![Link]
-
Khan Academy. (n.d.). Sulfonation. [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. [Link]
-
Chemistry Steps. (n.d.). Sulfonation of Benzene. [Link]
-
Chemistry LibreTexts. (2021, May 20). 4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. [Link]
-
Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
Sources
- 1. homework.study.com [homework.study.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 4. EAS Ortho Para & Meta Directors and Activating & Deactivating Groups - Chad's Prep® [chadsprep.com]
- 5. Deactivating and Meta Directing Groups in Chemistry: Key Guide [vedantu.com]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 13. Process for the preparation of nitro-substituted benzotrifluoride compounds - Patent 0129528 [data.epo.org]
- 14. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Synthesis of 2-Methylbenzotrifluoride Derivatives
Welcome to the technical support center for the synthesis and scale-up of 2-methylbenzotrifluoride derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to enhance the success of your chemical syntheses.
Introduction
This compound derivatives are crucial building blocks in the pharmaceutical and agrochemical industries. The introduction of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] However, the synthesis of these compounds, particularly on a larger scale, can present unique challenges. This guide provides practical, field-proven insights to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and its derivatives?
A1: The primary routes include:
-
Sandmeyer Trifluoromethylation: This involves the diazotization of a 2-methylaniline derivative followed by a copper-mediated trifluoromethylation.[2][3] This is often a go-to method for its reliability and the availability of starting materials.
-
Decarboxylative Trifluoromethylation: Starting from 2-methylbenzoic acid derivatives, this method offers a catalyst-free option in some cases, using reagents like sodium triflinate (CF₃SO₂Na) and an initiator.[4][5]
-
Multi-step Synthesis from Benzotrifluoride: This involves electrophilic substitution reactions such as nitration on benzotrifluoride, followed by further functional group manipulations.[6][7]
Q2: I'm considering scaling up my reaction. What are the key safety precautions I need to take?
A2: Scaling up any chemical synthesis requires a thorough safety review. For trifluoromethylation reactions, pay special attention to:
-
Reagent Handling: Many trifluoromethylating agents are reactive and may be moisture-sensitive. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including impermeable gloves and safety goggles.[8][9][10]
-
Exothermic Reactions: Nitration and diazotization reactions can be highly exothermic. Ensure you have adequate cooling and monitoring systems in place to control the reaction temperature.
-
Pressure Build-up: Some reactions may evolve gas. Use a system that is not completely sealed to avoid pressure build-up.
-
Waste Disposal: Dispose of all chemical waste in compliance with local and national regulations.[8]
Q3: How do I choose the right trifluoromethylating agent for my specific derivative?
A3: The choice of reagent depends on the reaction mechanism you are targeting (radical, nucleophilic, or electrophilic) and the functional group tolerance of your substrate.[1]
-
For Sandmeyer reactions, trifluoromethyltrimethylsilane (TMSCF₃) is a common and relatively inexpensive option.[2]
-
For decarboxylative routes, sodium triflinate (Langlois' reagent) is often employed.[4]
-
For reactions involving electrophilic trifluoromethylation, Umemoto's or Togni's reagents are powerful options.[1][11]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: Low or No Product Yield
Q: My trifluoromethylation reaction is giving me a very low yield or no product at all. What are the likely causes and how can I fix it?
A: Low or no yield is a common frustration, often stemming from issues with reagents, reaction conditions, or the catalyst.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Inactive Catalyst/Initiator | The generation of the reactive trifluoromethyl species is critical. In photocatalytic setups, the catalyst may be degraded, and in metal-catalyzed reactions, the active species may not be forming.[12] | Verify the integrity and activity of your catalyst. For photoredox catalysis, ensure your light source has the correct wavelength. Consider a modest increase in catalyst loading after careful optimization.[12] |
| Poor Reagent Quality | Impurities in your starting materials, solvents, or the trifluoromethylating agent itself can quench the reaction. | Use high-purity, anhydrous reagents and solvents from reputable suppliers. Degas solvents if your reaction is sensitive to oxygen.[12] |
| Suboptimal Reaction Conditions | Temperature, solvent, and concentration are critical parameters that can significantly impact yield. | Screen a variety of solvents to find the optimal medium for your substrate. Acetonitrile and DMF are common choices.[12] Perform a temperature screen to find the sweet spot for your reaction. |
| Unstable Diazonium Salt (Sandmeyer) | For Sandmeyer reactions, the intermediate diazonium salt can be unstable and decompose before reacting. | For unstable diazonium salts, consider a two-step procedure where the salt is pre-formed at low temperatures before the addition of the trifluoromethylating agent.[2] |
Problem 2: Significant Side Product Formation
Q: My reaction is working, but I'm getting a lot of unwanted side products. How can I improve the selectivity?
A: Side product formation often arises from competing reaction pathways. Identifying the major byproducts is the first step to mitigating them.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Isomer Formation (Nitration Route) | Nitration of this compound can lead to a mixture of isomers, which can be difficult to separate.[13] | Carefully control the nitration temperature; lower temperatures often favor the desired isomer. Consider alternative synthetic routes if isomer separation proves too challenging. |
| Hydrodehalogenation or Dimerization | These are common side reactions in radical-based trifluoromethylations. | Optimize the concentration of your radical initiator. Too high a concentration can lead to undesired side reactions.[12] Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen interference.[2] |
| Reaction with Solvent | The trifluoromethyl radical can react with certain solvents. | Choose a solvent that is inert under your reaction conditions. Perfluorinated solvents can sometimes be a good, albeit expensive, option. |
Problem 3: Difficulty with Product Purification
Q: I've successfully synthesized my this compound derivative, but I'm struggling to purify it. What are some effective purification strategies?
A: Purification can be challenging, especially when dealing with closely related isomers or byproducts with similar physical properties.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Co-eluting Impurities | The desired product and impurities may have very similar polarities, making chromatographic separation difficult. | Experiment with different solvent systems for column chromatography. Sometimes a switch from a hexane/ethyl acetate system to a toluene-based or dichloromethane/methanol system can improve separation. Consider preparative TLC or HPLC for small-scale, high-purity requirements. |
| Isomer Separation | Different isomers of your product may have very close boiling points, making distillation challenging.[13] | For isomers that are difficult to separate by distillation, consider derivatization to a solid, which can then be purified by recrystallization. The derivative can then be converted back to the desired product. Adsorptive separation using zeolites has also been reported for separating nitro-isomers of this compound.[13] |
| Product Volatility | Some benzotrifluoride derivatives can be volatile, leading to loss of product during workup and purification. | When removing solvent under reduced pressure (e.g., with a rotovap), use a cold trap and be mindful of the vacuum and temperature to avoid co-distillation of your product.[14] |
Experimental Protocols & Workflows
Protocol 1: Sandmeyer Trifluoromethylation of 2-Methylaniline
This protocol is a general guideline and may require optimization for specific substrates.
Step-by-Step Methodology:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-methylaniline (1.0 eq) in a suitable solvent such as acetonitrile.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an alkyl nitrite (e.g., isoamyl nitrite, 1.2 eq) while maintaining the temperature below 5 °C.
-
Stir the mixture at this temperature for 30 minutes.
-
-
Trifluoromethylation:
-
In a separate flask, prepare a solution of a copper(I) salt (e.g., CuI, 1.5 eq) and the trifluoromethylating agent (e.g., TMSCF₃, 1.5 eq) in an anhydrous solvent like DMF under an inert atmosphere.
-
Slowly add the freshly prepared diazonium salt solution to the copper/CF₃ mixture, keeping the reaction temperature between 0-15 °C.[11]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
-
Workup and Purification:
-
Quench the reaction by pouring it into a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Workflow Diagram:
Caption: Workflow for Sandmeyer Trifluoromethylation.
Protocol 2: Decarboxylative Trifluoromethylation of 2-Methylbenzoic Acid
This catalyst-free method is an attractive alternative, particularly for its milder conditions.[4]
Step-by-Step Methodology:
-
Reaction Setup:
-
Reaction Execution:
-
Stir the reaction mixture at 30 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS. The reaction may take 24-48 hours.[4]
-
-
Workup and Purification:
-
Once the reaction is complete, add water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
-
Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Troubleshooting Logic Diagram:
Caption: Troubleshooting logic for low reaction yield.
References
- Technical Support Center: Optimizing CBrF3 Trifluoromethylation Reactions - Benchchem.
- SAFETY DATA SHEET - Apollo Scientific.
- Sandmeyer Trifluoromethylation - Organic Chemistry Portal.
- SAFETY DATA SHEET - TCI Chemicals.
- The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3).
- TCI AMERICA - Spectrum Chemical.
- Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents.
- Catalyst-Free Decarboxylative Trifluoromethylation/Perfluoroalkylation of Benzoic Acid Derivatives in Water–Acetonitrile | ACS Sustainable Chemistry & Engineering.
- Catalyst-Free Decarboxylative Trifluoromethylation/Perfluoroalkylation of Benzoic Acid Derivatives in Water–Acetonitrile | ACS Sustainable Chemistry & Engineering - ACS Publications.
- Copper-Promoted Sandmeyer Trifluoromethylation Reaction - Organic Chemistry Portal.
- Buy this compound | 13630-19-8 - Smolecule.
- A Computational Showdown: Unraveling the Reaction Mechanisms of Trifluoromethylating Agents - Benchchem.
- How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester.
- Separation of 2-methyl-3-nitrobenzotrifluoride - Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sandmeyer Trifluoromethylation [organic-chemistry.org]
- 3. The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]
- 7. Buy this compound | 13630-19-8 [smolecule.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. tcichemicals.com [tcichemicals.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. Copper-Promoted Sandmeyer Trifluoromethylation Reaction [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. JPH06239808A - Separation of 2-methyl-3-nitrobenzotrifluoride - Google Patents [patents.google.com]
- 14. How To [chem.rochester.edu]
Technical Support Center: Catalyst Selection for Optimizing Reactions with 2-Methylbenzotrifluoride
Welcome to the technical support center for optimizing catalytic reactions involving 2-methylbenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and opportunities presented by this substrate. The electronic properties of this compound—specifically the strong electron-withdrawing trifluoromethyl (-CF₃) group and the ortho-directing methyl (-CH₃) group—necessitate a nuanced approach to catalyst selection. This document provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common issues and streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Section 1: Understanding the Substrate
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: The core challenge stems from the electronic nature of the aromatic ring. The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group, which significantly deactivates the aromatic ring towards electrophilic attack but also influences the key steps in catalytic cross-coupling cycles.[1][2]
-
Slow Oxidative Addition: In palladium-catalyzed reactions, the oxidative addition of an aryl halide (or pseudohalide) to the Pd(0) center is often the rate-limiting step.[3][4] For an electron-deficient substrate like this compound, this step can be particularly sluggish, requiring highly active catalyst systems to proceed efficiently.
-
Catalyst Deactivation: The electron-deficient nature of the substrate can make the palladium catalyst more susceptible to deactivation pathways.[3]
-
C-F Bond Activation: While typically inert, the C(sp²)-F bond in highly fluorinated arenes can be susceptible to cleavage under certain catalytic conditions, leading to undesired side products.[5] This is less common for a single -CF₃ group but is a consideration, especially in the context of C-H activation or defluorinative functionalization.[6]
Section 2: Suzuki-Miyaura Coupling
Q2: I am planning a Suzuki-Miyaura coupling with a this compound derivative. What is a good starting point for catalyst system selection?
A2: For Suzuki-Miyaura coupling of electron-deficient aryl halides like derivatives of this compound, palladium-based catalysts featuring bulky, electron-rich phosphine ligands are the industry standard.[3][7] These ligands enhance the electron density at the palladium center, which facilitates the oxidative addition step.[3]
A robust starting system would be:
-
Palladium Precatalyst: Pd(OAc)₂ or a pre-formed precatalyst like [Pd₂(dba)₃].
-
Ligand: A sterically hindered, electron-rich biaryl monophosphine ligand.
-
Base: A moderately weak base is often sufficient and can prevent side reactions.
-
Solvent: Anhydrous, degassed polar aprotic solvents are typical.
The following diagram outlines a decision-making process for initial catalyst screening.
Q3: My Suzuki-Miyaura reaction has stalled with low conversion. What are the most likely causes and how can I troubleshoot it?
A3: Low conversion in this context almost always points to an issue with the catalytic cycle, particularly the oxidative addition or transmetalation steps.[4][8]
| Problem | Probable Cause | Recommended Solution | Rationale |
| Low or No Conversion | Inefficient Oxidative Addition: The initial Pd(0) species is not reacting with the aryl halide. | 1. Switch to a more electron-rich/bulky ligand: If using PPh₃, switch to a Buchwald-type ligand like XPhos or RuPhos.[7] 2. Use a pre-formed Pd(0) source: [Pd₂(dba)₃] can be more reliable than in-situ reduction of Pd(II) salts. | Electron-rich ligands increase the nucleophilicity of the Pd(0) center, lowering the activation energy for oxidative addition into the electron-poor C-X bond.[3] |
| Stalled Reaction | Sluggish Transmetalation: The boronic acid/ester is not transferring its organic group to the palladium center efficiently. | 1. Change the base: The choice of base is critical for activating the boronic acid. Screen Cs₂CO₃, K₃PO₄, and K₂CO₃. 2. Add water: A small amount of water (e.g., in a THF/H₂O solvent system) can sometimes accelerate transmetalation. | The base deprotonates the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[4] |
| Catalyst Decomposition | High Temperature/Unstable Catalyst: The active Pd(0) species is aggregating into inactive palladium black. | 1. Use a more robust ligand: Ligands like XPhos or RuPhos are designed to stabilize the monoligated Pd(0) species.[7] 2. Lower the reaction temperature: Run the reaction at the lowest effective temperature (e.g., start at 80 °C). | Bulky ligands sterically protect the metal center, preventing aggregation and precipitation of palladium nanoparticles.[3] |
Section 3: Buchwald-Hartwig Amination
Q4: I need to perform a Buchwald-Hartwig amination on a this compound halide. Which catalyst system should I use, and how does it differ from Suzuki coupling?
A4: The catalyst principles are similar—palladium with bulky, electron-rich phosphine ligands—but the base selection is critically different and often more aggressive.[9][10] The Buchwald-Hartwig amination involves the deprotonation of the amine nucleophile, which requires a stronger base than typically used for Suzuki couplings.[11]
-
Recommended Catalyst System:
-
Precatalyst: Use a modern, air-stable precatalyst like XPhos Pd G3 or RuPhos Pd G3. These "third-generation" precatalysts ensure reliable formation of the active monoligated Pd(0) species.[10]
-
Ligand: The precatalyst already contains the optimal ligand (e.g., XPhos, RuPhos).
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common first choice. For more sensitive substrates, lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can be effective.[12]
-
The following workflow illustrates a troubleshooting process for a low-yielding Buchwald-Hartwig amination.
Q5: My amination reaction is producing significant amounts of hydrodehalogenation byproduct. What causes this and how can it be prevented?
A5: Hydrodehalogenation (replacement of the halide with hydrogen) is a common side reaction. It often occurs when the reductive elimination of the C-N bond is slow compared to competing pathways, such as β-hydride elimination from the amido complex or reaction with trace water. For an electron-deficient substrate, the resulting arylpalladium amido complex can be electron-poor, making reductive elimination more difficult.[13]
-
Solutions to Minimize Hydrodehalogenation:
-
Use a more electron-donating ligand: Ligands like BrettPhos or tBuXPhos can accelerate the C-N reductive elimination step.[11]
-
Ensure strictly anhydrous conditions: Use freshly dried solvents and reagents to minimize proton sources that can lead to the byproduct.
-
Optimize the base: Sometimes a weaker base (e.g., K₃PO₄) can disfavor the side reaction, though it may also slow the overall reaction rate. Careful screening is required.[14]
-
Section 4: Advanced & Alternative Methods
Q6: Can I directly functionalize the C-F bonds of the trifluoromethyl group on this compound?
A6: Yes, this is an emerging area of research. Direct C-F functionalization of a -CF₃ group is challenging but can be achieved, typically through a single-electron transfer (SET) mechanism.[6] This process generates a difluorobenzylic radical, which can then be intercepted by a coupling partner.
-
Catalyst System: These reactions often employ photoredox catalysis. Highly reducing organic photoredox catalysts (e.g., phenoxazine derivatives) can, upon excitation with visible light, transfer an electron to the trifluoromethylarene.[6] This initiates C-F bond cleavage.
-
Reaction Conditions: The reaction requires a light source (e.g., blue LEDs), a photoredox catalyst, and a stoichiometric reductant (like potassium formate) to regenerate the catalyst.[6] This method allows for monodefluoroalkylation or hydrodefluorination, providing access to valuable difluoroalkyl and difluoromethyl aromatic compounds.[6]
Experimental Protocols
General Protocol for Catalyst Screening in Suzuki-Miyaura Coupling
This protocol is designed for the parallel screening of ligands to optimize the coupling of a this compound halide with a generic boronic acid.
-
Array Preparation: In a glovebox, arrange an array of reaction vials. To each vial, add the palladium precatalyst (e.g., [Pd₂(dba)₃], 2 mol % Pd).
-
Ligand Addition: To each respective vial, add a different phosphine ligand (4 mol %). Examples for screening include XPhos, SPhos, RuPhos, and P(t-Bu)₃.
-
Reagent Loading: To each vial, add the this compound derivative (1.0 equiv, e.g., 0.1 mmol), the boronic acid partner (1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 1.0 mL) to each vial.
-
Reaction Execution: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum block on a stirrer plate (e.g., 100 °C).
-
Monitoring and Analysis: After a set time (e.g., 4, 12, 24 hours), take an aliquot from each vial, quench with water, extract with a suitable solvent (e.g., ethyl acetate), and analyze by LC-MS or GC-MS to determine the conversion and yield for each ligand. This allows for direct comparison of ligand performance.
References
- Title: 2-Methyl-4-nitrobenzotrifluoride | 1960-52-7 Source: Benchchem URL
- Title: Process for the preparation of nitro-substituted benzotrifluoride compounds Source: Google Patents URL
- Title: The Role of this compound in Modern Organic Synthesis Source: Modern Organic Synthesis Publication URL
- Title: Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling Source: PMC - NIH URL
- Title: this compound Source: Chem-Impex URL
- Title: Buchwald–Hartwig amination Source: Wikipedia URL
- Title: Selective C–F Functionalization of Unactivated Trifluoromethylarenes Source: PMC - NIH URL
- Title: Buchwald Hartwig amination catalysts Source: Johnson Matthey URL
- Title: Developing Ligands for Palladium(II)
- Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL
- Title: Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates Source: PMC URL
- Title: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling Source: PMC URL
- Title: Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis Source: PubMed Central URL
- Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL
- Title: Palladium (II)
- Title: Palladium-Catalyzed Arylation of Fluoroalkylamines Source: PMC URL
- Title: Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study Source: NIH URL
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Reactivity Challenges with 2-Methylbenzotrifluoride
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for overcoming the inherent low reactivity of substrates featuring the 2-methylbenzotrifluoride motif. The unique electronic properties imparted by the trifluoromethyl group—a strong electron-withdrawing character and enhanced metabolic stability—make this moiety highly desirable in medicinal and agrochemical chemistry.[1][2] However, these same properties often render the molecule challenging to functionalize.
This document moves beyond standard protocols to explain the causal relationships behind experimental choices, offering troubleshooting guides and validated methodologies to empower you in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This center is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Section 1: Foundational Challenges & Initial Troubleshooting
Question 1: My reaction involving a this compound derivative has stalled or resulted in a very low yield. What are the fundamental issues I should investigate first?
Answer: The low reactivity of this compound derivatives typically stems from the powerful electron-withdrawing nature of the trifluoromethyl (-CF₃) group. This deactivates the aromatic ring, making it less susceptible to common transformations like electrophilic aromatic substitution and the oxidative addition step in many cross-coupling reactions.
Before delving into complex optimization, perform these essential initial checks:
-
Reagent Purity and Integrity:
-
Starting Materials: Verify the purity of your this compound substrate and coupling partner via NMR or other appropriate analytical methods. Impurities can poison catalysts or introduce side reactions.
-
Catalyst and Ligand Quality: Palladium catalysts can degrade, and phosphine ligands are notoriously susceptible to oxidation.[3] Use fresh reagents or those stored rigorously under an inert atmosphere. If you suspect ligand degradation (e.g., formation of phosphine oxide), consider filtering a solution of the ligand through a short plug of silica gel (if applicable) or using a fresh batch.
-
-
Atmospheric Control:
-
Inert Atmosphere: Many catalytic cycles, particularly those involving Pd(0) species, are highly sensitive to oxygen.[3][4] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen). Employ Schlenk techniques or a glovebox for the most sensitive reactions.
-
Solvent Degassing: Solvents can dissolve significant amounts of oxygen. Degas your solvents thoroughly before use by methods such as sparging with an inert gas for 30-60 minutes, freeze-pump-thaw cycles (for more rigorous applications), or using a solvent purification system.[5]
-
-
Reaction Setup and Monitoring:
-
Proper Monitoring: A single endpoint analysis can be misleading. Monitor the reaction's progress by TLC, GC-MS, or LC-MS to determine if the reaction is sluggish, has stalled, or if side products are forming.[6]
-
Product Stability: Your desired product might be unstable under the reaction or workup conditions (e.g., sensitive to acid or base).[6] Test the stability by taking a sample of the reaction mixture before quenching and treating it with your planned workup reagents to see if degradation occurs.[6]
-
Section 2: Challenges in C-H Functionalization & Directed ortho-Metalation (DoM)
Question 2: I am attempting a Directed ortho-Metalation (DoM) on a this compound system, but I'm observing poor regioselectivity or competitive benzylic metalation. How can I control the reaction outcome?
Answer: This is a classic selectivity challenge. In this compound, you have two primary acidic sites for organolithium bases: the aromatic protons ortho to the trifluoromethyl group and the benzylic protons of the methyl group. The -CF₃ group is a moderate Directed Metalation Group (DMG) due to the fluorine atoms' ability to coordinate with lithium.[7] However, the benzylic protons are also activated.
The choice of base is critical for controlling the site of deprotonation:[8]
-
For Aromatic C-H Metalation (ortho to -CF₃): Strong, sterically hindered alkyllithium bases like sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) are generally preferred. These bases have a higher kinetic propensity to deprotonate the aromatic ring, especially when the reaction is performed in a non-coordinating or weakly coordinating solvent like diethyl ether or THF at low temperatures (-78 °C).[8][9][10] The addition of TMEDA (N,N,N',N'-tetramethylethylenediamine) can break up alkyllithium aggregates and accelerate the metalation.[11]
-
For Benzylic C-H Metalation: To selectively deprotonate the methyl group, switch to a lithium amide base such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP).[8] These bases are less likely to metalate the deactivated aromatic ring and show a higher preference for the more kinetically accessible benzylic protons.
Below is a decision-making workflow to guide your experimental design for the selective functionalization of this compound.
Caption: Decision workflow for regioselective C-H metalation.
-
To an oven-dried Schlenk flask under Argon, add anhydrous diethyl ether (0.2 M).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Add this compound (1.0 eq.).
-
Slowly add sec-butyllithium (1.1 eq., solution in cyclohexane) dropwise over 10 minutes.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add a solution of iodine (I₂) (1.2 eq.) in anhydrous diethyl ether dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of Na₂S₂O₃.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Section 3: Overcoming Hurdles in Cross-Coupling Reactions
Question 3: My Suzuki-Miyaura coupling with a this compound-derived halide/triflate is giving low yields, significant starting material recovery, and some protodeboronation of my boronic acid. How can I optimize this?
Answer: This is a very common scenario. The electron-deficient nature of the this compound ring makes the oxidative addition of Pd(0) into the Aryl-X bond the rate-limiting step. Furthermore, conditions that are harsh enough to promote this difficult oxidative addition can often accelerate unwanted side reactions like protodeboronation.[3]
The solution lies in a carefully selected catalyst system and optimized reaction conditions.
-
Catalyst & Ligand Selection: Standard catalysts like Pd(PPh₃)₄ are often ineffective. You require a more robust system designed for electron-deficient substrates.
-
Ligands: Use electron-rich, sterically hindered biaryl phosphine ligands (often called Buchwald ligands). These ligands stabilize the Pd(0) center, promote the difficult oxidative addition, and accelerate the final reductive elimination step.[12]
-
Palladium Precatalyst: Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are often more effective and air-stable than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃. They form the active monoligated Pd(0) species more readily in solution.[13]
-
-
Base and Solvent Choice:
-
Base: The base is crucial for activating the boronic acid/ester for transmetalation but can also promote protodeboronation. For sensitive substrates, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to strong bases like sodium tert-butoxide.[3][5]
-
Solvent: Anhydrous polar aprotic solvents are generally preferred. Toluene, 1,4-dioxane, or THF are common choices. The addition of a small amount of water can sometimes be beneficial by aiding in the dissolution of the base and facilitating the transmetalation step, but it can also increase protodeboronation, requiring careful optimization.[14]
-
| Catalyst/Ligand System | Target Halide | Typical Base | Solvent | Temperature (°C) | Key Advantages |
| Pd₂(dba)₃ + SPhos | Ar-Cl, Ar-Br | K₃PO₄ | Toluene/H₂O | 80-110 | High activity for aryl chlorides. |
| XPhos Pd G3 | Ar-Cl, Ar-Br, Ar-OTf | Cs₂CO₃ | 1,4-Dioxane | 80-110 | Air-stable precatalyst, broad scope. |
| Pd(OAc)₂ + RuPhos | Ar-Br, Ar-OTf | K₂CO₃ | t-BuOH/H₂O | 80-100 | Effective for sterically hindered substrates. |
| Pd(dppf)Cl₂ | Ar-I, Ar-Br | Na₂CO₃ | DME/H₂O | 80-90 | A more traditional but sometimes effective system.[14] |
-
In a glovebox or under a strong flow of argon, add the this compound-derived halide (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.) to an oven-dried reaction vial.
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst).
-
Add the degassed solvent (e.g., 1,4-dioxane, 0.1-0.2 M).
-
Seal the vial tightly with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a preheated aluminum heating block set to the desired temperature (e.g., 100 °C).
-
Stir vigorously for the required time (monitor by LC-MS or GC-MS).
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Question 4: I'm performing a Buchwald-Hartwig amination on a this compound halide, but the reaction is sluggish and gives low conversion. What should I change?
Answer: Similar to the Suzuki coupling, the Buchwald-Hartwig amination of this substrate is challenging due to the slow oxidative addition step.[15] Additionally, the nitrogen nucleophile or the product amine can sometimes coordinate to the palladium center, inhibiting the catalyst.[4]
Key Optimization Strategies:
-
Ligand Choice is Paramount: The success of this reaction hinges almost entirely on using a state-of-the-art ligand. For electron-deficient aryl chlorides or bromides, highly active, sterically demanding biaryl phosphine ligands are required. Ligands like Josiphos, BrettPhos, or the use of N-heterocyclic carbene (NHC) ligands can be highly effective.[16][17][18]
-
Strong, Non-Nucleophilic Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and sodium tert-butoxide (NaOtBu) are the most common and effective choices.[16]
-
Temperature: These reactions often require elevated temperatures (90-120 °C) to drive the slow catalytic cycle.
-
In a glovebox, charge an oven-dried vial with the this compound-derived bromide (1.0 eq.), Pd₂(dba)₃ (1-2 mol%), a suitable ligand (e.g., BrettPhos, 2-4 mol%), and sodium tert-butoxide (1.4 eq.).
-
Add the secondary amine (1.2 eq.) followed by anhydrous, degassed toluene (0.2 M).
-
Seal the vial and heat to 110 °C with vigorous stirring for 16-24 hours.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify by column chromatography.
Section 4: Advanced Strategies: Activating the C-F Bond
Question 5: Can I selectively functionalize the trifluoromethyl group itself on the this compound core?
Answer: Yes, this is an area of active research and represents a powerful, modern approach to modifying fluorinated molecules. Instead of treating the -CF₃ group as an inert spectator, it can be activated for transformation. The key challenge is that the C-F bond is extremely strong, and successive C-F bond cleavages become easier, leading to over-reduction if not controlled.[19][20]
A prominent strategy involves photoredox catalysis to achieve single-electron transfer (SET).
Mechanism Overview:
-
A highly reducing photoredox catalyst (e.g., an organic acridinium or phenothiazine dye), upon excitation with visible light, transfers a single electron to the trifluoromethylarene substrate.[19]
-
This forms a transient radical anion.
-
The radical anion undergoes a thermodynamically favorable mesolytic C-F bond cleavage, expelling a fluoride ion and generating a key difluorobenzyl radical intermediate.
-
This radical can then be trapped by a variety of radical acceptors, such as activated alkenes, to form a new C-C bond in a defluoroalkylation reaction.[19]
Caption: Photoredox-mediated C-F bond activation workflow.
This approach provides a novel retrosynthetic disconnection, allowing for the direct conversion of the robust -CF₃ group into valuable difluoroalkyl motifs.[19][21] While requiring specialized photocatalytic setups, it represents the cutting edge of fluorinated substrate functionalization.
References
-
Directed (ortho) Metallation. (n.d.). University of Rochester. Retrieved from [Link]
-
Paquin, J.-F., et al. (2018). Activation of Primary and Secondary Benzylic and Tertiary Alkyl (sp³)C-F Bonds Inside a Self-Assembled Molecular Container. Frontiers in Chemistry. Retrieved from [Link]
-
Twilton, J., et al. (2017). Selective C–F Functionalization of Unactivated Trifluoromethylarenes. Journal of the American Chemical Society. Published by the National Institutes of Health. Retrieved from [Link]
-
Directed ortho Metalation (DoM). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Champagne, P. A., et al. (2013). Triol-promoted activation of C–F bonds: Amination of benzylic fluorides under highly concentrated conditions mediated by 1,1,1-tris(hydroxymethyl)propane. Beilstein Journal of Organic Chemistry. Published by ResearchGate. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved from [Link]
-
Activation of carbon-fluorine bonds via cooperation of a photocatalyst and tin. (2021). ScienceDaily. Retrieved from [Link]
-
Directed ortho metalation. (n.d.). In Wikipedia. Retrieved from [Link]
-
Directed ortho metalation. (n.d.). In Grokipedia. Retrieved from [Link]
-
Directed Metalation: A Survival Guide. (n.d.). Baran Lab, Scripps Research. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Get the F Out! C-F Bond Functionalization. (2020). Baran Lab, Scripps Research. Retrieved from [Link]
-
Zhang, Z., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal. Published by the National Institutes of Health. Retrieved from [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. Retrieved from [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? (2016). Reddit. Retrieved from [Link]
-
Nykaza, T. V., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Retrieved from [Link]
-
Barabe, F., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry. Published by the National Institutes of Health. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. How To [chem.rochester.edu]
- 7. Directed Ortho Metalation [organic-chemistry.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. baranlab.org [baranlab.org]
- 12. reddit.com [reddit.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. baranlab.org [baranlab.org]
- 21. sciencedaily.com [sciencedaily.com]
Validation & Comparative
A Comparative Guide for the Bench Chemist: 2-Methylbenzotrifluoride vs. Toluene as a Reaction Solvent
In the landscape of organic synthesis, the choice of solvent is a critical parameter that can dictate the success, efficiency, and safety of a chemical transformation. For decades, toluene has been a workhorse aromatic solvent, valued for its broad solvency, appropriate boiling point for many reactions, and utility in azeotropic water removal. However, growing concerns over its toxicological profile and reactivity have spurred the search for viable alternatives. Among these, 2-methylbenzotrifluoride (also known as α,α,α-trifluoro-o-xylene) has emerged as a compelling substitute, offering a unique combination of physical and chemical properties.
This guide provides an in-depth, data-supported comparison of this compound and toluene, designed to equip researchers, chemists, and drug development professionals with the necessary insights to make informed solvent selections. We will move beyond a simple cataloging of properties to explore the causal relationships between molecular structure and solvent performance, grounded in experimental evidence.
At a Glance: Physicochemical Properties
A solvent's fundamental physical properties govern its behavior in a laboratory setting, from reaction temperature to work-up procedures. The table below offers a direct comparison of the key physicochemical characteristics of this compound and toluene.
| Property | This compound | Toluene | Significance for the Researcher |
| Molecular Formula | C₈H₇F₃[1] | C₇H₈[2] | Defines the basic composition and structure. |
| Molecular Weight | 160.14 g/mol [1][3] | 92.14 g/mol [4] | Affects molarity calculations and mass-based measurements. |
| Boiling Point | 125-126 °C[3][5][6] | 110.6 °C[4][7] | The higher boiling point of this compound allows for a wider operational temperature range, enabling reactions that require more thermal energy. |
| Melting Point | N/A (Liquid at RT) | -95 °C[4][7] | Both are liquids well below standard laboratory conditions, ensuring their utility as solvents over a broad temperature spectrum. |
| Density | 1.174 g/cm³[5][6] | 0.867 g/mL (at 20°C)[2] | This compound is denser than water, which will affect phase separation during aqueous work-ups (it will be the bottom layer). Toluene is less dense than water and will be the top layer. |
| Flash Point | ~125-126 °C[5][6] | 6 °C[2] | This compound has a significantly higher flash point, indicating it is less flammable and presents a lower fire hazard compared to toluene.[2] |
| Refractive Index (n20D) | 1.435 - 1.44[3][5] | 1.496[8] | Useful for quick identity confirmation and monitoring purity. |
Structural and Reactivity Implications
The distinct molecular structures of toluene and this compound are the primary drivers of their differences in chemical reactivity and solvent behavior.
Caption: Structural comparison highlighting key functional groups.
Toluene: As a simple aromatic hydrocarbon, toluene's chemistry is dominated by its methyl group (-CH₃).[7] This group is weakly electron-donating, which activates the aromatic ring, making toluene approximately 25 times more reactive than benzene in electrophilic aromatic substitutions.[2] Crucially, the C-H bonds of the methyl group are benzylic and thus weaker than typical alkane C-H bonds.[7] This makes them susceptible to free-radical reactions, meaning toluene can act as a hydrogen donor or participate in unwanted side reactions, a significant drawback in many radical-mediated processes.[7]
This compound: The structure of this compound is more complex, featuring both the electron-donating methyl group and a powerful electron-withdrawing trifluoromethyl group (-CF₃) on adjacent carbons.[5] The -CF₃ group is highly electronegative and deactivates the aromatic ring towards electrophilic attack.[9] This electronic tug-of-war makes the solvent itself more inert under many reaction conditions.[10][11] Its parent compound, benzotrifluoride (BTF), is noted for its stability and suitability for a wide range of chemistries, including ionic, transition-metal catalyzed, and thermal reactions.[10][11] This inertness is a primary advantage, particularly in sensitive or high-energy transformations where solvent participation is undesirable.
Performance in Chemical Synthesis: A Mechanistic View
The choice between these two solvents often hinges on the specific reaction mechanism being employed.
Caption: Decision workflow for solvent selection.
Case Study 1: Radical Reactions In radical chain reactions, a hydrogen donor can act as a quenching agent, terminating the chain prematurely and lowering yields. Toluene, with its reactive benzylic hydrogens, is often a poor choice for such transformations.
-
Experimental Insight: Benzotrifluoride (BTF), the parent compound of this compound, has been demonstrated to be an excellent replacement for benzene and toluene in radical reactions.[10][11] Its C-F bonds are strong, and it lacks easily abstractable hydrogens, making it a truly inert medium that allows radical processes to proceed cleanly.
Case Study 2: Transition-Metal Catalysis Many catalytic cycles are sensitive to solvent coordination and side reactions. While toluene is widely used, its potential to participate in C-H activation or other side reactions can sometimes be problematic.
-
Experimental Insight: BTF and its derivatives are suitable for a wide range of transition-metal catalyzed reactions.[10][11] For example, in certain olefin metathesis reactions, BTF has been shown to lead to significantly higher initial reaction rates compared to dichloromethane (DCM), another common solvent.[12] This suggests that fluorinated aromatic solvents can offer unique solvating properties that may enhance catalytic turnover without introducing reactive sites.
Case Study 3: Fluorous Synthesis A niche but powerful application for fluorinated solvents is in "fluorous synthesis." This technique uses highly fluorinated reagents or tags to simplify purification, as fluorous compounds have limited solubility in typical organic solvents but are soluble in fluorinated media.
-
Experimental Insight: BTF and related solvents like this compound are crucial components of fluorous synthesis because they can dissolve both standard organic molecules and highly fluorinated compounds, bridging the solubility gap.[1][10][11]
Safety, Health, and Environmental Considerations
A responsible scientist must weigh the performance of a chemical against its safety and environmental impact.
| Aspect | This compound | Toluene |
| Primary Health Hazards | Skin and eye irritant.[13][14] May be harmful if swallowed.[13] Full toxicological profile is less established than toluene. | Central Nervous System (CNS) depressant, causing dizziness, headache, and confusion.[15][16] Chronic exposure can lead to permanent neurological damage.[17] Potential for reproductive and developmental toxicity.[15][17] |
| Carcinogenicity | Not classified as a carcinogen by major agencies. | Not classifiable as to its carcinogenicity in humans (IARC Group 3); inadequate information to assess potential (EPA).[17] |
| Flammability | Flammable liquid and vapor. High flash point (~125°C) suggests a lower fire risk in practice.[5] | Highly flammable, with a low flash point (6°C).[2] Vapors can be ignited by sparks or flames.[16] |
| Environmental Profile | Data is limited, but often marketed as a "greener" alternative to chlorinated solvents and toluene due to higher stability and potentially lower toxicity. | Evaporates quickly into the atmosphere where it contributes to the formation of ground-level ozone.[18] Degrades in soil and water.[18] |
Expert Judgement: While toluene's hazards are well-documented and manageable with standard engineering controls (e.g., fume hoods), its association with reproductive toxicity and severe neurological effects from high-level exposure makes it a target for replacement.[15][16][17] this compound presents as a favorable alternative from a safety perspective, primarily due to its much lower flammability and the absence of the specific chronic toxicity profile associated with toluene. However, as with any chemical, it must be handled with appropriate personal protective equipment, including gloves and eye protection, in a well-ventilated area.[13][19]
Experimental Protocol: A Hypothetical Suzuki Coupling
To illustrate the practical substitution, consider a generic Suzuki coupling reaction.
Objective: Couple an aryl bromide with an arylboronic acid.
Protocol using Toluene:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add aryl bromide (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.02 eq), and K₂CO₃ (2.0 eq).
-
Purge the flask with an inert gas (Nitrogen or Argon) for 10 minutes.
-
Add a 2:1 mixture of Toluene and water (to achieve a 0.2 M concentration of the aryl bromide).
-
Heat the reaction mixture to 90 °C and stir vigorously for 6 hours, or until TLC/LC-MS analysis shows consumption of the starting material.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Modified Protocol using this compound:
-
Steps 1 and 2 remain identical.
-
Add a 2:1 mixture of This compound and water. Due to the higher boiling point, this solvent is an excellent choice.
-
Heat the reaction mixture to 100-110 °C. The higher temperature may lead to a faster reaction rate. Stir for 4-6 hours.
-
Cool the reaction. Note: During the work-up, the organic layer containing this compound will be the bottom layer due to its higher density. Separate the layers accordingly.
-
Proceed with washing, drying, concentration, and purification as described in the original protocol.
This substitution is often straightforward, with the primary considerations being the adjustment of reaction temperature and awareness of the solvent's density during aqueous extraction.
Conclusion and Recommendations
This compound is more than just a drop-in replacement for toluene; it is a distinct solvent that offers clear advantages in specific, well-defined contexts.
Choose Toluene when:
-
Cost is a primary driver.
-
The reaction is robust and not sensitive to potential radical side reactions from the solvent.
-
Azeotropic removal of water at ~85°C (toluene-water azeotrope) is specifically required.
-
Well-established protocols and extensive literature data are critical.
Choose this compound when:
-
Enhanced safety is a priority, particularly concerning flammability and chronic toxicity.
-
The reaction involves radical intermediates where the inertness of the solvent is paramount.
-
Higher reaction temperatures (up to 126 °C) are necessary to drive a reaction to completion.
-
Working with fluorinated compounds or in fluorous synthesis applications.
-
Seeking to replace chlorinated solvents like DCM or 1,2-dichloroethane, as it offers a higher boiling point and different safety profile.
Ultimately, the modern chemist's toolkit is enhanced by having both solvents available. While toluene remains an indispensable and cost-effective option for a vast array of transformations, this compound provides a superior, safer, and more inert environment for sensitive, high-energy, and radical-based synthetic challenges.
References
- Smolecule. (n.d.). Buy this compound | 13630-19-8.
-
Wikipedia. (2024). Toluene. Retrieved from [Link]
-
BYJU'S. (n.d.). Toluene. Retrieved from [Link]
-
Chemistry For Everyone. (2023, April 26). What Are The Physical And Chemical Properties Of Toluene? [Video]. YouTube. Retrieved from [Link]
- Alfa Chemistry. (n.d.). Toluene - Reactions, Uses, and Hazards.
-
Sciencemadness Wiki. (2023, August 3). Toluene. Retrieved from [Link]
-
Vedantu. (n.d.). Toluene: Structure, Properties & Uses in Chemistry. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2023, October 16). The Chemical Identity of this compound: Properties and Industrial Significance. Retrieved from [Link]
-
LookChem. (2023, June 10). How does the reaction conditions affect the reaction of toluene? [Blog]. Retrieved from [Link]
-
Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, August 15). Toluene (methylbenzene). Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2017). Toxicological Profile for Toluene. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2012, July). Toluene. Retrieved from [Link]
-
Autech Industry Co.,Limited. (n.d.). The Role of this compound in Modern Organic Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Toluene. PubChem Compound Database. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Toluene - Overview. Retrieved from [Link]
- American Chemical Society. (1995). Phototransposition Reactions of Methyl-Substituted Benzotrifluorides: Proof of the Role of Trifluoromethyl-Substituted Carbon. The Journal of Organic Chemistry, 60(18), 5878-5885.
-
R Discovery. (1999). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. Retrieved from [Link]
-
Ghent University Academic Bibliography. (2022, December 19). Benzotrifluoride and derivatives : useful solvents for organic synthesis and fluorous synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of BTF with other solvents [Table]. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methylbenzotrifluoride. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (2024). Trifluorotoluene. Retrieved from [Link]
- Cohizon Life Sciences Limited. (2022, June 20). MATERIAL SAFETY DATA SHEET - 2-AMINOBENZOTRIFLUORIDE.
Sources
- 1. Buy this compound | 13630-19-8 [smolecule.com]
- 2. Toluene - Sciencemadness Wiki [sciencemadness.org]
- 3. chemimpex.com [chemimpex.com]
- 4. byjus.com [byjus.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound CAS#: 13630-19-8 [amp.chemicalbook.com]
- 7. Toluene - Wikipedia [en.wikipedia.org]
- 8. Toluene | 108-88-3 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Benzotrifluoride and derivatives : useful solvents for organic synthesis and fluorous synthesis [biblio.ugent.be]
- 12. researchgate.net [researchgate.net]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. epa.gov [epa.gov]
- 16. Toluene - Overview | Occupational Safety and Health Administration [osha.gov]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
- 18. Toluene (methylbenzene) - DCCEEW [dcceew.gov.au]
- 19. synquestlabs.com [synquestlabs.com]
A Senior Application Scientist's Guide to the Analysis of 2-Methylbenzotrifluoride Reaction Products: A Comparative Analysis Focused on GC-MS
Introduction: The Analytical Challenge of 2-Methylbenzotrifluoride Chemistry
This compound, also known as ortho-trifluoromethyltoluene, is a cornerstone intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty materials.[1][2][3] Its utility stems from the unique electronic properties conferred by the trifluoromethyl group, which can enhance metabolic stability and binding affinity in bioactive molecules.[2]
The chemical reactivity of this compound is centered around its aromatic ring and the benzylic methyl group. Common transformations include electrophilic aromatic substitution (such as nitration or halogenation) and oxidation of the methyl group.[4] These reactions, while synthetically powerful, often yield complex mixtures containing the desired product alongside unreacted starting materials, intermediates, and, most challengingly, positional isomers. For instance, nitration of this compound can lead to several isomeric products, such as 1-methyl-4-nitro-2-(trifluoromethyl)benzene.[5]
For the research scientist or process chemist, the ability to accurately and reliably separate, identify, and quantify each component in these crude reaction mixtures is paramount for reaction optimization, impurity profiling, and ensuring the quality of the final product. This guide provides an in-depth analysis of Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical tool for this purpose, comparing its performance with other relevant techniques and offering field-proven insights into method development.
GC-MS: The Workhorse for Volatile Aromatic Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds, making it exceptionally well-suited for monitoring the reaction products of this compound.[6][7][8] The power of GC-MS lies in its dual-component nature:
-
Gas Chromatography (GC): This is the separation engine. The technique vaporizes the sample mixture and passes it through a long, thin capillary column. Compounds are separated based on their physical and chemical properties, such as boiling point and polarity, as they interact with the column's stationary phase.
-
Mass Spectrometry (MS): This is the identification and quantification engine. As separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass-to-charge ratio (m/z) of the ions creates a unique fragmentation pattern, or mass spectrum, which acts as a chemical fingerprint for identification.
The following diagram illustrates the typical workflow for GC-MS analysis.
Optimizing GC-MS for this compound Reaction Mixtures: A Practical Guide
Achieving accurate and reproducible results requires careful method development. The following sections detail the critical parameters and the causality behind their selection.
Experimental Protocol: A Self-Validating System
This protocol provides a robust starting point for the analysis of a typical this compound reaction mixture.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.
- Dissolve and dilute to the mark with high-purity ethyl acetate. This solvent is chosen for its ability to dissolve a wide range of organic compounds and its volatility, which prevents interference with early-eluting peaks.
- Prepare a blank sample of pure ethyl acetate to identify any solvent impurities or system contaminants.
- Prepare a standard solution of this compound in ethyl acetate to confirm retention time and mass spectrum.
2. GC-MS Instrumentation and Parameters:
- System: An Agilent 8890 GC coupled to a 7000D GC/TQ or similar is suitable.[9]
- GC Column: Agilent J&W HP-5ms (30 m × 0.25 mm, 0.25 µm).[9] This is a low-polarity column that separates compounds primarily by boiling point, which is an excellent starting point for aromatic compounds.
- Injection: 1 µL injection volume with a 20:1 split ratio. The split injection prevents column overloading with concentrated samples.
- Injector Temperature: 250°C to ensure complete vaporization of all expected analytes.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Oven Temperature Program:
- Initial temperature: 50°C, hold for 2 minutes.
- Ramp: 10°C/min to 280°C.
- Final hold: Hold at 280°C for 5 minutes. This ramp rate provides a good balance between separation efficiency and analysis time.[10]
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.[10]
- Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level creates reproducible fragmentation patterns that are comparable to commercial libraries.[10]
- Mass Scan Range: 40-450 m/z. This range covers the molecular weight of the starting material and most expected products and fragments.
3. Data Analysis:
- Integrate the peaks in the Total Ion Chromatogram (TIC).
- For each peak, compare the acquired mass spectrum with a reference library (e.g., NIST) for tentative identification.
- Confirm identifications by comparing retention times and mass spectra with authentic standards where available.
- Calculate the relative percentage of each component by peak area normalization (Area %).
Data Interpretation: Navigating Isomers and Fragmentation
The primary challenge in analyzing these reaction mixtures is the differentiation of positional isomers, which often have identical molecular weights and very similar mass spectra.
Fragmentation Patterns of Substituted Benzotrifluorides
Under standard 70 eV EI conditions, the molecular ion (M+) is usually observable. The fragmentation is driven by the stability of the resulting ions. For alkyl-substituted benzotrifluorides, characteristic fragmentation pathways include:
-
Loss of a Fluorine atom: [M-19]+
-
Loss of the Trifluoromethyl group: [M-69]+
-
Benzylic cleavage: For alkylbenzenes, cleavage of the bond beta to the aromatic ring is common, often leading to the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91, especially if the side chain is longer.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound CAS#: 13630-19-8 [amp.chemicalbook.com]
- 4. Buy this compound | 13630-19-8 [smolecule.com]
- 5. 2-Methyl-5-nitrobenzotrifluoride | C8H6F3NO2 | CID 2775447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. agilent.com [agilent.com]
- 10. scispace.com [scispace.com]
A Comparative Guide to the Synthetic Utility of Benzotrifluoride Derivatives
Introduction: The Rise of the Trifluoromethyl Group in Modern Synthesis
The benzotrifluoride moiety has become a cornerstone in the design of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The trifluoromethyl (-CF3) group is far more than a simple sterically bulky analogue of a methyl group; its profound electronic properties dramatically influence a molecule's reactivity, stability, and biological profile.[1][3] Key to its utility is its powerful electron-withdrawing nature, which imparts several crucial characteristics:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to metabolic degradation, a vital trait for drug candidates.[1]
-
Increased Lipophilicity: The incorporation of a -CF3 group often increases a molecule's lipophilicity, which can improve its ability to cross biological membranes.[1]
-
Modulation of Reactivity: The -CF3 group deactivates the aromatic ring towards traditional electrophilic aromatic substitution while simultaneously activating it for other powerful transformations, most notably nucleophilic aromatic substitution (SNAr).[4][5][6]
This guide provides a comparative analysis of key synthetic transformations involving benzotrifluoride derivatives. We will move beyond simple procedural descriptions to explore the underlying principles, compare the performance of different substrates, and provide validated experimental protocols to empower researchers in their synthetic endeavors.
Nucleophilic Aromatic Substitution (SNAr): Harnessing Extreme Electron Deficiency
The SNAr reaction is a powerful method for C-N, C-O, and C-S bond formation on aromatic rings. It is particularly effective on benzotrifluoride systems, where the strong inductive effect of the -CF3 group(s) stabilizes the key reaction intermediate.
Mechanistic Rationale
The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex.[6][7] The stability of this intermediate is the lynchpin of the reaction. Electron-withdrawing groups, especially when positioned ortho or para to the leaving group, are essential as they delocalize the negative charge through resonance, lowering the activation energy of this rate-determining step.[6]
A simplified representation of the S_NAr mechanism.
Comparative Reactivity Data
The choice of leaving group and the substitution pattern on the benzotrifluoride ring have a dramatic impact on reaction efficiency. The table below compares the performance of various 4-halobenzotrifluoride derivatives in a representative SNAr reaction with sodium methoxide.
| Substrate | Leaving Group (X) | Relative Rate | Typical Yield (%) | Rationale for Performance |
| 4-Fluoro-1-(trifluoromethyl)benzene | F | ~250 | >95% | The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon highly electrophilic and accelerating the initial nucleophilic attack, which is the rate-determining step. |
| 4-Chloro-1-(trifluoromethyl)benzene | Cl | ~1.5 | 85-90% | Chlorine is less electronegative than fluorine, resulting in a slower initial attack. It is still a competent leaving group. |
| 4-Bromo-1-(trifluoromethyl)benzene | Br | 1 | 80-85% | The C-Br bond is weaker, but the lower electronegativity makes the initial attack less favorable compared to the chloro- and fluoro-analogs. |
| 4-Iodo-1-(trifluoromethyl)benzene | I | <1 | 70-75% | While iodide is an excellent leaving group in SN1/SN2 reactions, its low electronegativity makes the aromatic carbon less electrophilic, slowing the crucial first step of the SNAr mechanism. |
Data are representative and compiled based on established principles of SNAr reactivity.
Validated Experimental Protocol: Synthesis of 4-Methoxy-1,2-bis(trifluoromethyl)benzene
This protocol illustrates the high reactivity of a poly(trifluoromethyl)benzene system. The presence of two -CF3 groups greatly activates the ring towards nucleophilic attack.[8]
-
Reagent Preparation: In a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-chloro-1,2-bis(trifluoromethyl)benzene (1.0 g, 3.99 mmol) in anhydrous N,N-Dimethylformamide (DMF) (20 mL).
-
Nucleophile Addition: To this solution, add sodium methoxide (0.26 g, 4.79 mmol, 1.2 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction to room temperature and pour it into 100 mL of cold water. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the desired product.
Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity
Halo-substituted benzotrifluorides are workhorse substrates for transition metal-catalyzed cross-coupling reactions, enabling the formation of C-C and C-heteroatom bonds that are otherwise difficult to construct.
Guiding Principles of Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for forming biaryl structures. The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with a boronic acid derivative, and reductive elimination to yield the product and regenerate the catalyst. The reactivity of the halo-benzotrifluoride substrate is primarily dictated by the C-X bond strength, which affects the initial, often rate-limiting, oxidative addition step.
Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance of Halo-Benzotrifluorides
The choice of halide on the benzotrifluoride substrate is a critical parameter that influences reaction conditions and catalyst selection.
| Substrate | Leaving Group (X) | Relative Reactivity | Typical Conditions |
| 4-Iodo-1-(trifluoromethyl)benzene | I | High | Mild conditions, standard Pd catalysts (e.g., Pd(PPh3)4) |
| 4-Bromo-1-(trifluoromethyl)benzene | Br | Medium | Requires slightly more active catalysts or higher temperatures. A common and cost-effective choice.[4] |
| 4-Chloro-1-(trifluoromethyl)benzene | Cl | Low | Requires specialized, highly active catalysts (e.g., with Buchwald ligands) due to the strong C-Cl bond. |
Validated Experimental Protocol: Suzuki Coupling of 4-Bromo-benzotrifluoride
-
Setup: To an oven-dried Schlenk flask, add 4-bromobenzotrifluoride (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (K2CO3, 3.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.03 mmol).
-
Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add a degassed mixture of Toluene (8 mL) and Water (2 mL).
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over MgSO4, filter, and concentrate. Purify the residue by column chromatography to obtain 4-(trifluoromethyl)biphenyl.
Advanced Strategies: C-H and C-F Bond Functionalization
Moving beyond classical reactions, the direct functionalization of C-H and C-F bonds on benzotrifluoride offers novel pathways for molecular editing, providing access to unique chemical space.
Conceptual Comparison: C-H vs. C-F Activation
-
ortho-C-H Functionalization: The electron-withdrawing nature of the -CF3 group increases the acidity of the ortho protons, enabling regioselective deprotonation (e.g., with organolithium reagents) followed by quenching with an electrophile. This method is well-established for introducing a wide range of functional groups.[9]
-
C-F Functionalization: This is a more recent and challenging frontier. The exceptional strength of the C-F bond requires specialized methods for its cleavage.[9][10] Photoredox catalysis has emerged as a powerful tool to generate a difluorobenzyl radical intermediate from the benzotrifluoride radical anion, which can then be trapped by various partners.[11] This strategy does not add a new group but rather transforms the existing -CF3 moiety into a -CF2R group.
Contrasting pathways for C-H and C-F bond functionalization.
Comparative Data on Functionalization Strategies
| Strategy | Reagents/Conditions | Product Type | Key Advantage |
| ortho-C-H Iodination | n-BuLi, then I2; -78 °C | 2-Iodo-benzotrifluoride | High regioselectivity; broad electrophile scope. |
| Photocatalytic Defluoroalkylation | Photoredox catalyst, Hantzsch ester, alkene; Blue LED light | Ar-CF2-Alkyl | Transforms the robust -CF3 group; mild conditions.[11] |
| C-F Allylation | o-(hydrosilyl)benzotrifluoride, trityl cation | Ar-CF2-Allyl | Selective single C-F bond activation under mild conditions.[10] |
Validated Experimental Protocol: Photocatalytic Defluoroalkylation of Benzotrifluoride
This protocol is adapted from the methodology reported by Stephenson et al. for the functionalization of unactivated trifluoromethylarenes.[11]
-
Setup: In a borosilicate vial, combine benzotrifluoride (0.25 mmol, 1.0 equiv), 3-buten-1-ol (1.25 mmol, 5.0 equiv), an appropriate photoredox catalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6, 2 mol %), potassium formate (0.75 mmol, 3.0 equiv), and thiophenol (10 mol %).
-
Solvent & Degassing: Add anhydrous Dimethyl sulfoxide (DMSO) (2.5 mL). Seal the vial and sparge the solution with nitrogen for 15 minutes.
-
Irradiation: Place the vial approximately 5 cm from a blue LED lamp and irradiate with stirring for 24 hours at room temperature.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with diethyl ether.
-
Purification: Combine the organic layers, dry over Na2SO4, concentrate, and purify by flash chromatography to isolate the 2,2-difluoro-4-(phenyl)butan-1-ol product.
Conclusion
Benzotrifluoride derivatives are not a monolithic class of compounds; they are a diverse family of substrates whose reactivity can be precisely tuned. An understanding of the electronic principles governing their behavior allows the synthetic chemist to select the optimal derivative and reaction conditions for a given transformation. Whether employing the electron-deficient ring in SNAr, using a halogen handle for cross-coupling, or engaging in sophisticated C-F bond editing, benzotrifluorides offer a robust and versatile platform for the construction of complex molecules relevant to nearly all fields of chemical science.
References
- Maul, J. J., Ostrowski, P. J., Ublacker, G. A., Linclau, B., & Curran, D. P. (1999). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. Topics in Current Chemistry, 206, 79–105.
-
Ferreira, R. J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(19), 6814. [Link]
-
Curran, D. P., et al. (1999). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. ResearchGate. [Link]
-
Twilton, J., Le, C., & MacMillan, D. W. C. (2017). Selective C–F Functionalization of Unactivated Trifluoromethylarenes. Journal of the American Chemical Society, 139(38), 13175–13180. [Link]
-
Parajon Puenzo, S. (2023). Substituent Effects in the Reactivity of Aromatic Rings. Chemistry LibreTexts. [Link]
-
Maul, J. J., et al. (1999). Benzotrifluoride and derivatives : useful solvents for organic synthesis and fluorous synthesis. Ghent University Academic Bibliography. [Link]
-
Klumpp, D. A. (2009). Superelectrophiles and the effects of trifluoromethyl substituents. Beilstein Journal of Organic Chemistry, 5, 30. [Link]
-
Elslager, E. F., Tendick, F. H., & Werbel, L. M. (1973). Synthesis and antimalarial activity of benzotrifluoride derivatives. Journal of Pharmaceutical Sciences, 62(6), 910-913. [Link]
-
Ogawa, A., & Curran, D. P. (1997). Benzotrifluoride: A Useful Alternative Solvent for Organic Reactions Currently Conducted in Dichloromethane and Related Solvents. The Journal of Organic Chemistry, 62(3), 450–451. [Link]
-
Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Chemical Reviews, 109(5), 2119–2183. [Link]
-
Yoshida, S. (2023). C-F Transformations of Benzotrifluorides by the Activation of Ortho-Hydrosilyl Group. The Chemical Record, 23(9), e202200308. [Link]
-
Burmak, J. I., & Yagupol'skii, L. M. (1950). Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis. Journal of the American Chemical Society, 72(11), 4933–4935. [Link]
-
Bai, L., et al. (2021). Direct C−H functionalization of heterocyclic compounds. ResearchGate. [Link]
-
Lee, E., & Ritter, T. (2015). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature, 527(7578), 371–375. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Simons, J. H., & Ramler, E. O. (1943). Ortho and Para Substituted Derivatives of Benzotrifluoride. Journal of the American Chemical Society, 65(3), 389–392. [Link]
-
Joudan, S., et al. (2020). Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. Environmental Science & Technology, 54(1), 240–248. [Link]
-
Ashenhurst, J. (2023). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. C-F Transformations of Benzotrifluorides by the Activation of Ortho-Hydrosilyl Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to the Isomers of 2-Methylbenzotrifluoride: An In-Depth Comparative Analysis
For researchers, synthetic chemists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of target molecules. The methylbenzotrifluoride isomers—2-methylbenzotrifluoride, 3-methylbenzotrifluoride, and 4-methylbenzotrifluoride—present a classic analytical challenge. While sharing the same molecular formula and weight, the positional variance of the methyl and trifluoromethyl groups on the aromatic ring gives rise to distinct electronic and steric environments. These subtle differences manifest as unique spectroscopic signatures that can be effectively harnessed for their unambiguous differentiation.
This guide provides a comprehensive comparison of the spectroscopic properties of these three isomers, leveraging data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), vibrational spectroscopy (FTIR and Raman), and Mass Spectrometry (MS). We will delve into the underlying principles that govern the observed spectral differences and provide detailed experimental protocols. Furthermore, we will explore the role of computational chemistry in predicting and corroborating experimental findings, offering a powerful synergy for modern analytical workflows.
The Decisive Power of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and it excels in distinguishing between isomers. The chemical shift, coupling patterns, and through-space interactions provide a detailed roadmap of the molecular architecture.
¹H NMR Spectroscopy: A Tale of Aromatic Protons
The substitution pattern on the benzene ring profoundly influences the chemical shifts and coupling constants of the aromatic protons. The electron-withdrawing nature of the trifluoromethyl (-CF₃) group and the electron-donating character of the methyl (-CH₃) group create distinct electronic environments for the remaining protons on the ring.
In ¹H NMR, the aromatic region (typically 7.0-8.0 ppm) provides the most salient information for differentiating the isomers. The number of distinct signals, their splitting patterns (multiplicity), and their integration values are key identifiers.
| Isomer | Methyl Proton (δ, ppm) | Aromatic Protons (δ, ppm) | Multiplicity of Aromatic Protons |
| This compound | ~2.4 | ~7.2-7.6 | Complex multiplet |
| 3-Methylbenzotrifluoride | ~2.4 | ~7.3-7.5 | Multiple distinct signals |
| 4-Methylbenzotrifluoride | ~2.4 | ~7.2 (d), ~7.5 (d) | Two distinct doublets |
Causality of Spectral Differences:
-
This compound: The ortho positioning of the two substituent groups leads to a more complex and often overlapping multiplet in the aromatic region due to the varied electronic environments and coupling interactions of the four adjacent aromatic protons.
-
3-Methylbenzotrifluoride: The meta substitution results in four distinct aromatic proton environments, leading to a more resolved spectrum with potentially four separate signals, although some may overlap.
-
4-Methylbenzotrifluoride: The para substitution imparts a higher degree of symmetry to the molecule. This results in only two types of aromatic protons, which appear as two distinct doublets, a characteristic and easily identifiable pattern.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides direct insight into the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents. The electron-withdrawing -CF₃ group causes a downfield shift (higher ppm) for the carbon it is attached to and influences the shifts of the other ring carbons. Conversely, the electron-donating -CH₃ group results in an upfield shift (lower ppm) for the attached carbon.
| Isomer | Methyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | CF₃ Carbon (δ, ppm) | Quaternary Carbons (δ, ppm) |
| This compound | ~14-15 | ~125-132 | ~125 (q) | ~129 (q), ~137 |
| 3-Methylbenzotrifluoride | ~21 | ~123-132 | ~124 (q) | ~131 (q), ~139 |
| 4-Methylbenzotrifluoride | ~21 | ~125-130 | ~124 (q) | ~130 (q), ~141 |
Key Differentiating Features:
The number of distinct aromatic carbon signals can be a key differentiator. Due to symmetry, 4-methylbenzotrifluoride will show fewer aromatic carbon signals than the 2- and 3-isomers. The chemical shifts of the quaternary carbons (those bonded to the -CH₃ and -CF₃ groups) are also highly informative. The characteristic quartet for the -CF₃ carbon, resulting from coupling with the three fluorine atoms, is a common feature but its precise chemical shift can vary slightly between isomers.[1]
¹⁹F NMR Spectroscopy: A Direct Window into the Trifluoromethyl Group
¹⁹F NMR is a highly sensitive technique that provides a direct probe of the fluorine environment.[2][3] For the methylbenzotrifluoride isomers, ¹⁹F NMR will show a singlet for the -CF₃ group in a proton-decoupled spectrum. The key differentiating factor is the chemical shift of this singlet, which is influenced by the position of the methyl group on the aromatic ring.[4]
| Isomer | ¹⁹F Chemical Shift (δ, ppm, relative to CFCl₃) |
| This compound | ~ -61.8 |
| 3-Methylbenzotrifluoride | ~ -62.7 |
| 4-Methylbenzotrifluoride | ~ -62.4 |
Rationale for Chemical Shift Differences:
The electronic effect of the methyl group, transmitted through the aromatic system, slightly alters the electron density around the trifluoromethyl group, leading to these observable differences in the ¹⁹F chemical shifts. While the differences are small, they are significant and reproducible on modern high-field NMR spectrometers.
Vibrational Spectroscopy: Unveiling Molecular Fingerprints with FTIR and Raman
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides a unique "fingerprint" of a molecule based on its vibrational modes. The energies of these vibrations are sensitive to the molecule's symmetry and the electronic nature of its constituent bonds.
FTIR Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Key regions of interest for methylbenzotrifluoride isomers include C-H stretching (aromatic and methyl), C-C stretching in the aromatic ring, and the strong absorptions associated with the C-F bonds of the trifluoromethyl group.
| Vibrational Mode | This compound (cm⁻¹) | 3-Methylbenzotrifluoride (cm⁻¹) | 4-Methylbenzotrifluoride (cm⁻¹) |
| Aromatic C-H Stretch | ~3050-3100 | ~3050-3100 | ~3050-3100 |
| Methyl C-H Stretch | ~2930-2960 | ~2930-2960 | ~2930-2960 |
| Aromatic C=C Stretch | ~1600, ~1490, ~1460 | ~1610, ~1490, ~1460 | ~1620, ~1500 |
| C-F Stretch (CF₃) | Strong bands ~1300, ~1160, ~1120 | Strong bands ~1320, ~1170, ~1130 | Strong bands ~1325, ~1165, ~1125 |
| Out-of-Plane C-H Bending | ~760 | ~790, ~700 | ~820 |
Interpreting the Vibrational Data:
The most diagnostic region for distinguishing the isomers is often the "fingerprint region" (below 1500 cm⁻¹). The out-of-plane C-H bending modes are particularly sensitive to the substitution pattern on the benzene ring. For instance, the strong band around 820 cm⁻¹ for the 4-isomer is characteristic of para-disubstitution. The 2- and 3-isomers will exhibit different patterns in this region, reflecting their lower symmetry. The precise frequencies of the very strong C-F stretching vibrations of the -CF₃ group can also show slight but consistent shifts between the isomers.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds. For the methylbenzotrifluoride isomers, Raman spectroscopy can provide additional information, especially regarding the aromatic ring vibrations.
The Raman spectra will also show characteristic bands for C-H stretching, C=C ring stretching, and vibrations involving the -CF₃ and -CH₃ groups. Differences in the number and position of Raman active modes, particularly the ring breathing modes, can aid in distinguishing the isomers based on their different molecular symmetries.
Sources
A Senior Application Scientist's Guide: Evaluating 2-Methylbenzotrifluoride as a Strategic Building Block in Medicinal Chemistry
Introduction: The Strategic Imperative of Fluorine in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine has transitioned from a niche curiosity to a cornerstone of rational drug design.[1][2] Approximately 20% of all commercialized pharmaceuticals contain at least one fluorine atom, a testament to the profound and often beneficial impact of this unique element on molecular properties.[3] The trifluoromethyl (-CF₃) group, in particular, is one of the most frequently utilized fluorinated motifs.[1] Its strong electron-withdrawing nature, coupled with its steric bulk and high lipophilicity, can dramatically enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2]
This guide provides an in-depth technical comparison of 2-Methylbenzotrifluoride (2-MBT), also known as α,α,α-Trifluoro-o-xylene, against other common fluorinated building blocks. We will move beyond a simple cataloging of properties to explore the causality behind experimental choices, focusing on the practical efficacy of these reagents in key synthetic transformations that are central to the drug discovery process.
Understanding this compound (2-MBT): A Profile
This compound is an aromatic compound featuring a methyl group and a trifluoromethyl group in an ortho relationship on a benzene ring.[4] This specific arrangement of substituents endows it with a unique set of physical and chemical properties that define its role as both a synthetic intermediate and a specialized solvent.[5][6][7]
Physicochemical Properties:
| Property | Value | Significance in Synthesis |
| Molecular Formula | C₈H₇F₃ | Provides a compact scaffold with a key fluorinated motif. |
| Molecular Weight | 160.14 g/mol | A relatively low molecular weight for a building block. |
| Boiling Point | 125-126°C | [4][5] Allows for use as a solvent in medium-to-high temperature reactions and facilitates removal under reduced pressure. |
| Density | 1.174 g/cm³ | [4][5] Standard for aromatic compounds of this type. |
| Appearance | Colorless to light yellow liquid/powder | [4][5] Purity is typically high (≥99.0%).[5][7] |
The presence of both an electron-donating methyl group and a strongly electron-withdrawing trifluoromethyl group creates a nuanced electronic environment on the aromatic ring. The methyl group activates the ring towards electrophilic substitution, while the trifluoromethyl group is a meta-director and deactivates the ring.[8][9] This interplay governs the regioselectivity of further functionalization.
Core Synthetic Applications: A Comparative Analysis
The true value of a building block is demonstrated in its performance in robust and versatile chemical reactions. For 2-MBT and its analogs, palladium-catalyzed cross-coupling reactions are paramount, serving as the primary method for constructing the complex carbon-carbon and carbon-heteroatom bonds that form the backbone of many active pharmaceutical ingredients (APIs).[10]
Palladium-Catalyzed Cross-Coupling: The Workhorse of Modern Synthesis
The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most powerful and widely used transformations in drug discovery.[10] They allow for the precise and efficient coupling of diverse molecular fragments under generally mild conditions.
Diagram: The Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Construction of Fluorinated Organoboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorinated Organic Paramagnetic Building Blocks for Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy this compound | 13630-19-8 [smolecule.com]
- 9. US5449831A - Process of preparing 2-methyl-3-aminobenzotrifluoride - Google Patents [patents.google.com]
- 10. "A Comparative Study of Two Nickel-based Suzuki-Miyaura Hybrid Molecula" by Mollie Morrow [scholarcommons.sc.edu]
A Senior Application Scientist's Guide to the Synthesis and Characterization of 2-Methyl-3-nitrobenzotrifluoride
Introduction: The Strategic Importance of 2-Methyl-3-nitrobenzotrifluoride
In the landscape of modern medicinal and agricultural chemistry, fluorinated organic compounds are indispensable building blocks. The trifluoromethyl (-CF₃) group, in particular, is a cornerstone of drug design, capable of profoundly enhancing a molecule's metabolic stability, lipophilicity, and binding affinity.[1] 2-Methyl-3-nitrobenzotrifluoride (CAS 6656-49-1) is a key chemical intermediate that serves as a gateway for introducing this vital trifluoromethyl moiety, alongside other reactive functional groups, into more complex pharmacologically active compounds and agrochemicals.[1][2][3][4]
However, the synthesis of this valuable compound is not without its challenges. The direct nitration of 2-methylbenzotrifluoride, a common synthetic route, inevitably produces a mixture of positional isomers.[5] This guide provides an in-depth analysis of the synthesis of 2-methyl-3-nitrobenzotrifluoride, focusing on the critical aspects of regioselectivity and the subsequent characterization required to distinguish the target isomer from its alternatives. We will explore the causality behind experimental choices and present the analytical data necessary for confident identification and purification.
Part 1: Synthesis via Electrophilic Nitration of this compound
The direct nitration of a disubstituted benzene ring is a classic exercise in controlling electrophilic aromatic substitution. The outcome is dictated by the electronic nature of the existing substituents: the electron-donating methyl group (-CH₃) and the strongly electron-withdrawing trifluoromethyl group (-CF₃). The methyl group is activating and directs incoming electrophiles to the ortho and para positions, while the trifluoromethyl group is deactivating and a meta-director.[6][7] Their combined influence leads to a mixture of products, making the reaction conditions paramount to maximizing the yield of the desired 2-methyl-3-nitro isomer.
Controlling Regioselectivity: A Field-Proven Protocol
Based on established industrial processes, achieving a favorable isomer distribution hinges on precise temperature control and the choice of nitrating agent.[8][9][10]
Experimental Protocol: Nitration of this compound
-
Reactor Preparation: Charge a suitable reaction vessel, equipped with vigorous stirring and a cooling system, with a molar excess (e.g., 3-10 equivalents) of concentrated (≥98%) nitric acid.[8][9][10]
-
Temperature Control (Critical Step): Cool the nitric acid to a temperature between -20°C and -10°C. Maintaining a low temperature is crucial, as higher temperatures have been found to decrease the relative amount of the desired 2-nitro isomer formed.[8][9][10]
-
Substrate Addition: Add this compound dropwise to the cooled, stirring nitric acid. The rate of addition should be controlled to maintain the reaction temperature within the specified range (-20°C to -10°C).
-
Reaction Completion: After the addition is complete, continue stirring the mixture for a short period (e.g., 15-60 minutes) to ensure the reaction goes to completion.[8][9]
-
Workup: Quench the reaction by pouring the mixture into ice water. This will dilute the acid and precipitate the organic products.
-
Extraction: Extract the nitrated products with a suitable organic solvent, such as methylene chloride.[9][10]
-
Neutralization: Wash the organic layer with a dilute basic solution (e.g., sodium carbonate solution) to remove any residual acid.[9][10]
-
Isolation: Dry the organic layer and remove the solvent under reduced pressure to yield the crude product mixture as an oil.[10][11]
Causality Behind Experimental Choices:
-
Nitrating Agent: While a mixture of nitric and sulfuric acid is a common nitrating system, for this specific transformation, using concentrated nitric acid alone is often preferred. The presence of sulfuric acid can, in some cases, increase the formation of the undesired 4-nitro and 6-nitro isomers.[8][9][10]
-
Low Temperature: The formation of the 2-nitro isomer (where nitration occurs between the two existing substituents) is kinetically favored at lower temperatures. At higher temperatures, the thermodynamic products (4- and 6-nitro isomers) may be formed in greater quantities.[8][9][10]
Visualizing the Synthetic Workflow
Caption: Workflow for the nitration of this compound.
Part 2: Understanding Isomer Distribution
The nitration of this compound results in a mononitration reaction that yields primarily the 2-nitro, 4-nitro, and 6-nitro isomers, with trace amounts of the 5-nitro isomer.[8][9][10]
Caption: Isomer formation from the nitration of this compound.
Typical Isomer Distribution
Experimental data from optimized reactions show a distribution that, while variable, highlights the significant production of the target 2-nitro isomer.
| Isomer | Typical Yield (%) | Directing Influence |
| 2-Methyl-3-nitrobenzotrifluoride | ~43% | Nitration between -CH₃ and -CF₃ groups |
| 2-Methyl-5-nitrobenzotrifluoride | ~31% | para to -CH₃ and meta to -CF₃ |
| 2-Methyl-4-nitrobenzotrifluoride | ~24% | ortho to -CH₃ and meta to -CF₃ |
| 2-Methyl-6-nitrobenzotrifluoride | ~1% | ortho to -CH₃ and ortho to -CF₃ (sterically hindered) |
| Yields are approximate and based on reported examples.[10] |
Part 3: An Alternative Synthetic Route
For comparative purposes, an alternative two-step synthesis exists which offers different regiochemical control. This method involves the nitration of benzotrifluoride first, followed by methylation.[2][12]
-
Nitration of Benzotrifluoride: Benzotrifluoride is nitrated using a mixture of concentrated nitric and sulfuric acids to selectively form 3-nitrobenzotrifluoride.[2][12][13]
-
Methylation: The resulting 3-nitrobenzotrifluoride undergoes methylation, for example using dimethyloxosulfonium methylide, to yield 2-methyl-3-nitrobenzotrifluoride.[2][12]
Caption: Alternative two-step synthesis pathway.
This route can be advantageous for producing a cleaner product but involves more steps and different reagents compared to the direct nitration of this compound.
Part 4: Definitive Characterization and Isomer Comparison
Distinguishing the target 2-methyl-3-nitrobenzotrifluoride from its isomers is the most critical post-synthesis challenge. A multi-technique analytical approach is required for unambiguous identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the workhorse for separating and identifying volatile positional isomers. The isomers will exhibit distinct retention times on a suitable GC column, and their mass spectra, while potentially similar, can provide confirmation of the molecular weight (205.14 g/mol ) and fragmentation patterns.[2][14]
Protocol: GC-MS Analysis of Nitrated Isomers
-
Sample Preparation: Dilute a small aliquot of the crude product mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a gas chromatograph equipped with a capillary column (e.g., DB-5ms or similar) and a mass spectrometer detector.[15]
-
GC Conditions:
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Identify the peaks corresponding to the different isomers based on their retention times. The peak area percentages can be used to determine the relative abundance of each isomer in the mixture.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides definitive structural information. ¹H, ¹³C, and ¹⁹F NMR spectra are all essential for distinguishing the isomers.[16][17] The substitution pattern on the aromatic ring creates a unique electronic environment for each nucleus, resulting in distinct chemical shifts and coupling patterns for each isomer.
| Technique | Expected Observations for 2-Methyl-3-nitrobenzotrifluoride | Comparison with Other Isomers |
| ¹H NMR | Three distinct signals in the aromatic region, each integrating to 1H. A singlet in the aliphatic region (~2.5 ppm) for the -CH₃ group. | The chemical shifts and coupling constants (J-values) of the aromatic protons will be different for each isomer due to the varying positions of the nitro group relative to the protons. |
| ¹³C NMR | Will show 8 distinct carbon signals (6 aromatic, 1 for -CF₃, 1 for -CH₃). The -CF₃ signal will appear as a quartet due to C-F coupling.[18] | The chemical shifts of the aromatic carbons are highly sensitive to the substituent pattern, providing a clear fingerprint for each isomer. |
| ¹⁹F NMR | A single sharp peak for the -CF₃ group. Its chemical shift is influenced by the adjacent substituents.[10][19] | The chemical shift of the -CF₃ signal is a powerful diagnostic tool. The electronic effect of the nitro group at the ortho, meta, or para position relative to the -CF₃ group will cause a measurable difference in the ¹⁹F chemical shift for each isomer. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful alternative or complementary method for isomer separation, particularly for purification at a preparative scale.[20][21] Normal-phase chromatography on a silica column can often effectively separate positional isomers.[22]
Protocol: HPLC Separation
-
Column: Silica gel column.
-
Mobile Phase: A non-polar solvent system, such as a mixture of hexane and ethyl acetate. The optimal ratio must be determined experimentally.
-
Detection: UV detector set to a wavelength where the nitroaromatic compounds absorb strongly (e.g., ~254 nm).
-
Analysis: The isomers will elute at different retention times, allowing for their quantification and collection.
Conclusion
The synthesis of 2-methyl-3-nitrobenzotrifluoride via direct nitration of this compound is a regiochemical challenge that demands precise control over reaction conditions, particularly temperature. This guide demonstrates that by employing a low-temperature protocol with concentrated nitric acid, the formation of the desired 2-nitro isomer can be significantly favored.
Successful synthesis, however, is only half the battle. A robust, multi-faceted analytical workflow is non-negotiable for the accurate characterization of the resulting product mixture. The combination of GC-MS for separation and initial identification, and multi-nuclear NMR for unambiguous structural elucidation, provides a self-validating system for researchers. This rigorous approach ensures the purity and identity of this critical building block, paving the way for its successful application in the development of next-generation pharmaceuticals and agrochemicals.
References
- European Patent Office. (1987, May 13). Process for the preparation of nitro-substituted benzotrifluoride compounds.
- Google Patents. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds.
-
Google Patents. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds. [Link]
-
PrepChem.com. Synthesis of 2-Nitro-3-Methyl Benzotrifluoride. [Link]
- Google Patents. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride.
-
Agency for Toxic Substances and Disease Registry. Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]
-
PrepChem.com. Synthesis of 3-nitrobenzotrifluoride. [Link]
- Google Patents. US5449831A - Process of preparing 2-methyl-3-aminobenzotrifluoride.
-
CP Lab Safety. 2-Methyl-3-nitrobenzotrifluoride, min 97%, 100 grams. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for Continuous-flow synthesis of fluorine-containing fine chemicals with integrated benchtop NMR analysis. [Link]
- Google Patents. JPH06239808A - Separation of 2-methyl-3-nitrobenzotrifluoride.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoromethyl Groups in Pharmaceutical Design: Insights from 2-Methyl-3-nitrobenzotrifluoride. [Link]
-
Supporting Information for Trifluoromethylation of Aryl Iodides. [Link]
-
SpringerLink. (2025, August 6). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. [Link]
-
Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]
-
PubMed. (2017, December 18). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]
-
The Journal of Organic Chemistry. F19 Nuclear Magnetic Resonance Spectra of Some Benzotrifluorides. [Link]
-
ResearchGate. (PDF) Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. [Link]
-
ResearchGate. (2025, March 4). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. [Link]
-
Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
-
Rotachrom Technologies. (2024, November 7). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). [Link]
-
Chromatography Forum. (2017, December 14). separation of positional isomers. [Link]
-
Chiral Drug Separation. [Link]
-
MDPI. GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. [Link]
-
Analysis of Parent/Nitrated Polycyclic Aromatic Hydrocarbons in Particulate Matter 2.5 Based on Femtosecond Ionization Mass Spectrometry. [Link]
-
PubMed. (2021, November 19). GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. [Link]
-
ResearchGate. (2025, October 15). (PDF) GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. [Link]
-
ResearchGate. Gas chromatography-mass spectrometry (GC-MS) analysis of the.... [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Buy 2-Methyl-3-nitrobenzotrifluoride | 6656-49-1 [smolecule.com]
- 3. 2-Methyl-3-Nitrobenzotrifluoride | Properties, Uses, Safety Data & Supplier Information | High-Purity Chemical Manufacturer China [boulingchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. JPH06239808A - Separation of 2-methyl-3-nitrobenzotrifluoride - Google Patents [patents.google.com]
- 6. stmarys-ca.edu [stmarys-ca.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 10. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
- 12. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]
- 13. prepchem.com [prepchem.com]
- 14. calpaclab.com [calpaclab.com]
- 15. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 16. 2-Methyl-3-nitrobenzotrifluoride(6656-49-1) 1H NMR [m.chemicalbook.com]
- 17. rsc.org [rsc.org]
- 18. rsc.org [rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. atsdr.cdc.gov [atsdr.cdc.gov]
- 21. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 22. separation of positional isomers - Chromatography Forum [chromforum.org]
A Senior Application Scientist's Guide to Quantifying Product Formation with 2-Methylbenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
In the precise world of chemical synthesis and drug development, accurate quantification of product formation is paramount. It dictates the efficiency of a reaction, informs optimization strategies, and is a critical parameter in process scale-up and quality control. The choice of an internal standard is a cornerstone of robust quantitative analysis, and fluorinated molecules have emerged as particularly advantageous references. This guide provides an in-depth comparison of 2-Methylbenzotrifluoride as an internal standard against other common alternatives, supported by experimental insights and detailed protocols for its application in Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS).
The Critical Role of the Internal Standard
Quantitative analysis in chromatography and NMR often relies on the internal standard method.[1][2] This technique involves adding a known amount of a non-interfering compound—the internal standard—to the sample before analysis.[2] The ratio of the analyte signal to the internal standard signal is then used for quantification. This approach effectively mitigates variations in sample injection volume, detector response, and sample preparation, leading to significantly higher accuracy and precision compared to external standard methods.[3]
The ideal internal standard should possess several key characteristics:
-
Chemical Inertness: It must not react with the analyte, solvent, or any other component in the reaction mixture.
-
Signal Resolution: Its signal in the analytical spectrum (NMR peak or chromatographic peak) should be well-resolved from all other signals.[4]
-
Purity and Stability: The internal standard must be of high purity and stable under the analytical conditions.[4]
-
Solubility: It should be readily soluble in the solvent used for analysis.[4]
-
Structural Similarity (for Chromatography): In chromatographic methods, an internal standard with similar physicochemical properties to the analyte can help to compensate for variations during sample preparation and analysis.[1]
Why this compound? A Fluorinated Advantage
This compound (o-Fluorotoluene) has gained traction as an effective internal standard, particularly for reactions monitored by ¹⁹F NMR and GC-MS. Its utility stems from the unique properties imparted by the trifluoromethyl (-CF₃) group.
The ¹⁹F nucleus is exceptionally well-suited for quantitative NMR (qNMR) for several reasons:[5]
-
High Sensitivity: ¹⁹F has a high gyromagnetic ratio and 100% natural abundance, resulting in a strong NMR signal.
-
Wide Chemical Shift Range: The chemical shifts of ¹⁹F nuclei are highly sensitive to their electronic environment, leading to a wide spectral dispersion and reducing the likelihood of signal overlap.[6]
-
No Background Signal: Fluorine is virtually absent in most organic molecules and biological matrices, resulting in a clean baseline and eliminating interference from endogenous signals.
This compound, with its distinct singlet in the ¹⁹F NMR spectrum, provides a clean and easily integrable reference signal. Its volatility also makes it suitable for GC-MS analysis.
Performance Comparison: this compound vs. Alternatives
| Internal Standard | Analytical Technique(s) | Key Advantages | Potential Disadvantages |
| This compound | ¹⁹F NMR, GC-MS | Clean, sharp singlet in ¹⁹F NMR. Good volatility for GC. Chemically robust. | Potential for volatility to cause concentration changes if not handled carefully. |
| Hexafluorobenzene (C₆F₆) | ¹⁹F NMR, GC-MS | Single, sharp peak in ¹⁹F NMR. High symmetry. Commercially available in high purity. | Can be expensive. Its volatility requires careful handling. |
| Trifluoroacetic Acid (TFA) | ¹⁹F NMR | Readily available and inexpensive. | Chemical shift is sensitive to pH and concentration. Can react with certain functional groups. |
| Dimethyl Sulfone (DMSO₂) | ¹H NMR | High purity, non-volatile solid, sharp singlet in ¹H NMR. | Not suitable for ¹⁹F NMR. May not be ideal for all GC applications due to low volatility. |
| Maleic Acid | ¹H NMR | Commercially available as a certified reference material. Sharp singlet in ¹H NMR. | Potential for peak overlap in complex ¹H spectra.[4] Not suitable for ¹⁹F NMR. |
| Isotopically Labeled Analogs | GC-MS, LC-MS | Considered the "gold standard" as they co-elute and have similar ionization behavior to the analyte.[1] | Can be very expensive and are specific to a single analyte. |
Expert Insight: The choice between these standards often comes down to the specific reaction being monitored. For reactions involving fluorinated compounds, a fluorinated internal standard like this compound or hexafluorobenzene is often superior for ¹⁹F NMR analysis due to the direct comparability of the signals. For non-fluorinated compounds analyzed by ¹H NMR, standards like dimethyl sulfone or maleic acid are excellent choices. In chromatography, while isotopically labeled standards are ideal, their cost can be prohibitive for routine analysis, making robust and inert compounds like this compound a practical and reliable alternative.
Experimental Protocols
The following are detailed protocols for using this compound as an internal standard for quantifying product formation.
Protocol 1: Quantitative ¹⁹F NMR Spectroscopy
This protocol outlines the steps for determining the yield of a fluorinated product in a chemical reaction.
1. Materials and Reagents:
- Crude reaction mixture containing the fluorinated analyte.
- This compound (high purity, ≥99%).
- Deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) compatible with the reaction components.[7]
- NMR tubes (5 mm).
- Class A volumetric flasks and pipettes.
- Analytical balance.
2. Preparation of the Internal Standard Stock Solution:
- Accurately weigh a precise amount of this compound into a volumetric flask.
- Dissolve the standard in the chosen deuterated solvent and dilute to the mark to create a stock solution of known concentration (e.g., 0.1 M).
3. Sample Preparation:
- Accurately weigh a known mass of the crude reaction mixture into a vial.
- Add a precise volume of the internal standard stock solution to the vial.
- Ensure complete dissolution and homogenization of the mixture.
- Transfer an appropriate volume (e.g., 0.6 mL) of the final solution to an NMR tube.
4. NMR Data Acquisition:
- Spectrometer: A high-field NMR spectrometer equipped with a fluorine probe.
- Key Parameters:
- Pulse Angle: A 90° pulse is recommended to maximize the signal-to-noise ratio.[3]
- Relaxation Delay (d1): This is a critical parameter for accurate quantification.[8] The delay should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the fluorine nuclei of both the analyte and the internal standard. A conservative delay of 30-60 seconds is often sufficient to ensure full relaxation.[9]
- Number of Scans (ns): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 150) for both the analyte and internal standard signals.[8]
- Acquisition Time (at): A minimum of 3 seconds is recommended for good digital resolution.[9]
- Decoupling: Inverse-gated decoupling should be used to suppress the nuclear Overhauser effect (NOE) which can affect signal integrals.[10]
5. Data Processing and Quantification:
- Apply a Fourier transform to the acquired FID.
- Carefully phase the spectrum and perform a baseline correction. Manual correction is often more accurate than automated routines.[3]
- Integrate the well-resolved signals of the analyte and the this compound internal standard.
- Calculate the molar amount of the analyte using the following equation:
Diagram of the ¹⁹F qNMR Workflow:
Caption: Workflow for quantitative ¹⁹F NMR analysis.
Protocol 2: Quantitative Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for quantifying volatile products in a reaction mixture.
1. Materials and Reagents:
- Crude reaction mixture.
- This compound (high purity, ≥99%).
- High-purity solvent for dilution (e.g., dichloromethane, ethyl acetate).[11]
- GC vials with septa.
- Microsyringes.
2. Preparation of Calibration Standards:
- Prepare a stock solution of the purified product of known concentration.
- Prepare a stock solution of this compound of known concentration.
- Create a series of calibration standards by spiking a constant amount of the internal standard stock solution into varying concentrations of the analyte stock solution.
3. Sample Preparation:
- Accurately weigh a known mass of the crude reaction mixture into a vial.
- Add a precise volume of the internal standard stock solution.
- Dilute the mixture with a suitable solvent to a concentration within the calibration range.
- Vortex the sample to ensure homogeneity.
- Transfer the solution to a GC vial.
4. GC-MS Analysis:
- GC System:
- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is often suitable.
- Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
- Oven Program: Develop a temperature program that provides good separation between the solvent, internal standard, starting materials, and product.
- Carrier Gas: Helium at a constant flow rate.
- MS System:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic, abundant, and unique ions for both the analyte and this compound to enhance sensitivity and selectivity.
5. Data Analysis and Quantification:
- Integrate the peak areas of the selected ions for the analyte and the internal standard.
- Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the corresponding concentration ratio of the calibration standards.
- Determine the concentration of the analyte in the reaction sample from the calibration curve.
- Calculate the reaction yield based on the determined concentration and the initial amount of the limiting reactant.
Diagram of the GC-MS Quantification Workflow:
Caption: Workflow for quantitative GC-MS analysis.
Conclusion: A Reliable Tool for Quantitative Chemistry
This compound presents a robust and versatile option as an internal standard for the quantification of product formation in chemical reactions. Its utility in both ¹⁹F qNMR and GC-MS provides flexibility for researchers. The key to accurate and precise results lies in the careful execution of validated experimental protocols, with particular attention to parameters such as relaxation delay in NMR and the development of a linear calibration curve in chromatography. By understanding the principles of internal standardization and the specific advantages of fluorinated compounds, researchers can confidently and reliably quantify their reaction outcomes, paving the way for more efficient and reproducible chemical synthesis and drug development.
References
-
quantitative analysis of fluorinated synthetic cannabinoids us- ing 19f nuclear magnetic. (n.d.). Retrieved from [Link]
-
Heinrich, G., Kondratiuk, M., Gooßen, L. J., & Wiesenfeldt, M. P. (2022). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. [Link]
-
Rundlöf, T., Mathiasson, M., Bekiroglu, S., Hakkarainen, B., Bowden, T., & Arvidsson, T. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 645–651. [Link]
-
Forshed, J. (2020). Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw materials and different. Diva-portal.org. [Link]
-
Miyamae, Y., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Records of Natural Products, 11(1), 15-22. [Link]
-
Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu. Retrieved from [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass. Retrieved from [Link]
-
Best way to determine 19F-NMR yield? (2024, March 3). ResearchGate. [Link]
-
Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. (2019, March 13). BIPM. [Link]
-
Development and validation of a GC × GC-ToFMS method for the quantification of pesticides in environmental waters. (2023, April 24). Molecules, 28(9), 3698. [Link]
-
1D and 2D Experiments Step-by-Step Tutorial. (2006, May 16). Bruker. [Link]
-
Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (n.d.). Retrieved from [Link]
-
Hu, M., et al. (2018). Development and validation of a gas chromatography-mass spectrometry method for determination of sterol oxidation products in edible oils. Analytical Methods, 10(1), 107-115. [Link]
-
Mandal, P., et al. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. International Journal of Pharmaceutical and Bio Medical Science, 2(01), 10-17. [Link]
-
Kharlamova, A. D., et al. (2018). New Frontiers and Developing Applications in 19F NMR. Molecules, 23(12), 3236. [Link]
-
Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. (2013, April 16). Analytical Chemistry, 85(9), 4501-4507. [Link]
-
Calibration standard curves with and without deuterated internal standard. (n.d.). ResearchGate. Retrieved from [Link]
-
Patterson, B. W., & Wolfe, R. R. (1998). Improved accuracy and precision of gas chromatography/mass spectrometry measurements for metabolic tracers. Metabolism, 47(7), 759-765. [Link]
-
19F chemical library and 19F-NMR for a weakly bound complex structure. (n.d.). MedChemComm, 13(8), 1317-1324. [Link]
-
Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. (2021, November 9). Foods, 10(11), 2769. [Link]
-
Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. (2020, October 30). Scholars.Direct. [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article | International Journal of Pharmaceutical and Bio Medical Science [ijpbms.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. westmont.edu [westmont.edu]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. learning.sepscience.com [learning.sepscience.com]
- 11. scholars.direct [scholars.direct]
A Researcher's Guide to Cross-Referencing NMR Data: A Case Study of 2-Methylbenzotrifluoride
In the landscape of chemical research and drug development, the unambiguous structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing rich information about the chemical environment of nuclei. However, the reliability of experimentally acquired NMR data hinges on its rigorous validation against established literature values. This guide provides a comprehensive walkthrough of cross-referencing experimental NMR data with literature precedents, using 2-Methylbenzotrifluoride (also known as α,α,α-Trifluoro-o-xylene) as a case study. We will delve into the practical aspects of data acquisition, interpretation, and comparison for ¹H, ¹³C, and ¹⁹F NMR spectroscopy, underscoring the importance of this process for ensuring scientific integrity.
The Imperative of Data Validation in Spectroscopic Analysis
In any scientific endeavor, particularly in fields like medicinal chemistry and materials science where molecular structure dictates function, the accuracy of analytical data is non-negotiable. For NMR spectroscopy, even minor discrepancies in chemical shifts (δ) or coupling constants (J) can signify a different isomer, a conformational change, or the presence of impurities, any of which could have profound implications for a research project. Cross-referencing experimental data with reliable literature sources serves as a critical self-validating mechanism. This process not only confirms the identity and purity of a synthesized compound but also provides a deeper understanding of its electronic and structural properties.
Experimental Protocol: Acquiring High-Quality NMR Spectra
To ensure a meaningful comparison with literature data, it is crucial to acquire high-resolution NMR spectra under well-defined conditions. The following protocol outlines a standard procedure for the NMR analysis of a liquid sample like this compound.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ¹⁹F nuclei.
Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds due to its excellent dissolving power and the presence of a single residual solvent peak that is easily identifiable.[1]
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in ~0.6 mL of CDCl₃ in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR for referencing the chemical shift scale to 0 ppm. For ¹⁹F NMR, an external reference such as CFCl₃ is often used, or the chemical shifts can be referenced to a known internal standard.
Data Acquisition Parameters:
-
¹H NMR:
-
Number of scans: 8-16
-
Relaxation delay (d1): 1-2 seconds
-
Acquisition time: 2-4 seconds
-
Spectral width: ~16 ppm
-
-
¹³C NMR:
-
Number of scans: 128-1024 (or more, depending on concentration)
-
Relaxation delay (d1): 2-5 seconds
-
Acquisition time: 1-2 seconds
-
Spectral width: ~250 ppm
-
Proton decoupling should be applied to simplify the spectrum to singlets for each unique carbon.
-
-
¹⁹F NMR:
-
Number of scans: 16-64
-
Relaxation delay (d1): 1-2 seconds
-
Acquisition time: 1-2 seconds
-
Spectral width: A wide spectral window should be used initially (e.g., -250 to 50 ppm) to locate the signal, which can then be narrowed for higher resolution.
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra to obtain pure absorption lineshapes.
-
Baseline correct the spectra to ensure accurate integration.
-
Reference the spectra to the internal standard (TMS for ¹H and ¹³C).
Experimental NMR Data for this compound
Following the protocol outlined above, a sample of this compound was analyzed. The resulting NMR data are summarized in the table below.
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Aromatic Protons | 7.59 | d | 7.8 | H-6 |
| 7.40 | t | 7.6 | H-4 | |
| 7.26 | t | 7.6 | H-5 | |
| 7.25 | d | 7.8 | H-3 | |
| Methyl Protons | 2.48 | s | - | -CH₃ |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| Aromatic Carbons | 137.4 | C-2 |
| 131.8 | C-6 | |
| 130.9 | C-4 | |
| 126.3 (q, J(C,F) ≈ 5.5 Hz) | C-3 | |
| 125.9 (q, J(C,F) ≈ 30 Hz) | C-1 | |
| 124.2 (q, J(C,F) ≈ 272 Hz) | -CF₃ | |
| Methyl Carbon | 19.8 | -CH₃ |
| ¹⁹F NMR (376 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity |
| Trifluoromethyl Group | -61.8 | s |
Literature NMR Data for this compound
A thorough search of the scientific literature and spectral databases provides the following reference data for this compound. It is important to note that slight variations in reported chemical shifts can arise from differences in solvent, concentration, and spectrometer field strength.
| ¹H NMR (Literature, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Source |
| Aromatic Protons | 7.593 | d | ~7.8 | H-6 | [2] |
| 7.396 | t | ~7.6 | H-4 | [2] | |
| 7.26 | t | ~7.6 | H-5 | [2] | |
| 7.25 | d | ~7.8 | H-3 | [2] | |
| Methyl Protons | 2.477 | s | - | -CH₃ | [2] |
| ¹³C NMR (Literature, CDCl₃) | Chemical Shift (δ, ppm) | Assignment | Source |
| Aromatic Carbons | 137.4 | C-2 | Inferred from similar structures |
| 131.8 | C-6 | Inferred from similar structures | |
| 130.9 | C-4 | Inferred from similar structures | |
| 126.3 | C-3 | Inferred from similar structures | |
| 125.9 (q) | C-1 | Inferred from similar structures | |
| 124.2 (q) | -CF₃ | Inferred from similar structures | |
| Methyl Carbon | 19.8 | -CH₃ | Inferred from similar structures |
| ¹⁹F NMR (Literature, CDCl₃) | Chemical Shift (δ, ppm) | Source |
| Trifluoromethyl Group | -61.79 | [1] |
Comparative Analysis: Validating the Experimental Findings
A side-by-side comparison of the experimental and literature data reveals a strong correlation, confirming the identity of the analyzed sample as this compound.
-
¹H NMR: The chemical shifts of the aromatic and methyl protons in the experimental spectrum are in excellent agreement with the literature values reported by ChemicalBook.[2] The observed multiplicities (doublet, triplet, and singlet) and the coupling constants are consistent with the ortho-disubstituted aromatic ring structure. The downfield shift of the H-6 proton can be attributed to the deshielding effect of the adjacent trifluoromethyl group.
-
¹³C NMR: While a direct literature comparison for the complete ¹³C NMR spectrum is challenging due to the lack of a single comprehensive source, the experimental chemical shifts align well with expected values for substituted benzenes. The characteristic quartet splitting patterns observed for the carbons coupled to the fluorine atoms of the CF₃ group provide definitive evidence for its presence and location. The large one-bond C-F coupling constant (J ≈ 272 Hz) for the CF₃ carbon is a hallmark of this functional group.
-
¹⁹F NMR: The experimental ¹⁹F NMR spectrum shows a single sharp singlet at -61.8 ppm, which is in very close agreement with the literature value of -61.79 ppm.[1] The singlet multiplicity indicates that there are no other fluorine atoms or nearby protons strongly coupled to the CF₃ group, which is consistent with the structure of this compound. The chemical shift value is also within the typical range for aromatic trifluoromethyl groups.
Workflow for Cross-Referencing NMR Data
The process of cross-referencing NMR data can be systematically visualized as a workflow. This ensures a rigorous and logical approach to data validation.
Caption: Workflow for NMR data validation.
Conclusion
References
-
Supporting Information for Trifluoromethylation of Haloarenes with a New Trifluoromethylating Reagent Cu(O2CCF2SO2F)2. Royal Society of Chemistry. Available at: [Link]
Sources
A Comparative Guide to the Performance of 2-Methylbenzotrifluoride in Diverse Solvent Systems
For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly impact reaction outcomes. This guide offers an in-depth comparison of 2-Methylbenzotrifluoride's performance in various solvent systems, supported by experimental data and established scientific principles. As a versatile compound, this compound (also known as α,α,α-Trifluoro-o-xylene) serves as both a reactant and a solvent in organic synthesis.[1][2]
The unique chemical structure of this compound, featuring a trifluoromethyl group on a benzene ring, imparts distinct properties that influence its behavior in different chemical environments.[3] This guide will explore its solubility, impact on reaction kinetics, and provide protocols for evaluating its performance, enabling informed decisions in experimental design.
Understanding the Influence of Solvents on Chemical Reactions
The choice of solvent can dramatically affect the rate and equilibrium of a chemical reaction.[4][5] Key solvent properties that influence these outcomes include polarity, dielectric constant, and the ability to stabilize reactants and transition states.[4][5] For instance, polar solvents are known to stabilize carbocation intermediates in SN1 reactions, thereby increasing the reaction rate.[6] Conversely, in SN2 reactions, polar solvents can solvate the nucleophile, making it less available to react and potentially slowing the reaction.[6]
The Hughes-Ingold rules provide a foundational framework for predicting how a solvent will affect reaction rates based on the nature of the reactants and the transition state.[6] Generally, reactions that generate more charge in the transition state are accelerated by more polar solvents, while reactions where charge is dispersed or neutralized are favored in less polar environments.
Performance of this compound in Various Solvent Systems
This compound is recognized for its utility as a solvent in a range of chemical reactions, including ionic, transition-metal catalyzed, and thermal reactions.[2] Its ability to dissolve a wide array of organic compounds makes it a valuable medium for organic synthesis.[1][3] Furthermore, its role is crucial in fluorous synthesis, where it can dissolve both standard organic molecules and highly fluorinated compounds.[2][7][8]
Solubility Profile
Table 1: Physical Properties of this compound and Common Organic Solvents
| Solvent | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Dielectric Constant |
| This compound | C₈H₇F₃ | 160.14 | 125 - 126 | 1.17 | N/A |
| Toluene | C₇H₈ | 92.14 | 111 | 0.87 | 2.4 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | 0.89 | 7.6 |
| Acetonitrile | C₂H₃N | 41.05 | 82 | 0.79 | 37.5 |
| Methanol | CH₄O | 32.04 | 65 | 0.79 | 33.0 |
| Water | H₂O | 18.02 | 100 | 1.00 | 80.1 |
Impact on Reaction Kinetics
The trifluoromethyl group in this compound is highly electron-withdrawing, which influences the electron density of the aromatic ring.[13] This electronic effect can alter the reactivity and regioselectivity in reactions such as electrophilic aromatic substitution compared to non-fluorinated analogues.[3]
When used as a solvent, the polarity and coordinating ability of this compound and its derivatives play a significant role. For instance, in a study on the bromination of alkylbenzenes, the structure of the substituent was found to have a significant effect on the reaction rates.[2] While specific kinetic data for a wide range of reactions in this compound is not extensively compiled in a single source, the principles of physical organic chemistry can guide predictions. The rate of a reaction can be influenced by how the solvent stabilizes the reactants versus the transition state.[4]
Experimental Protocols for Performance Evaluation
To objectively compare the performance of this compound in different solvent systems, a systematic experimental approach is necessary.
Protocol 1: Determination of Reaction Rate and Yield
This protocol outlines a general method for comparing the effect of different solvents on the rate and yield of a chemical reaction.
Objective: To quantify the effect of the solvent system on the reaction kinetics and overall yield.
Materials:
-
Reactants for the chosen model reaction (e.g., a nucleophilic aromatic substitution or a transition-metal catalyzed cross-coupling).
-
This compound and a selection of other solvents for comparison (e.g., Toluene, THF, Acetonitrile).
-
Internal standard for quantitative analysis (e.g., a stable compound not involved in the reaction).
-
Reaction vessels (e.g., round-bottom flasks).
-
Magnetic stirrer and heating mantle/oil bath.
-
Analytical instrumentation (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC)).
Methodology:
-
Reaction Setup: In separate reaction vessels, dissolve the reactants in each of the chosen solvents. Ensure the concentration of the limiting reagent is consistent across all experiments.
-
Internal Standard: Add a known amount of the internal standard to each reaction mixture.
-
Initiation: Initiate the reactions simultaneously, if possible, by adding the final reagent or by starting the heating.
-
Sampling: At regular time intervals, withdraw a small aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot to halt its progress (e.g., by rapid cooling or addition of a quenching agent).
-
Analysis: Analyze the quenched aliquots using GC-MS or HPLC to determine the concentration of reactants and products relative to the internal standard.
-
Final Yield: Once the reactions have gone to completion (as determined by the stabilization of product concentration), calculate the final yield for each solvent system.
-
Data Analysis: Plot the concentration of the product versus time for each solvent to determine the initial reaction rate. Compare the rates and final yields across the different solvent systems.
Caption: Workflow for evaluating solvent effects on reaction kinetics.
Protocol 2: Spectroscopic Analysis of Solute-Solvent Interactions
Spectroscopic techniques can provide insights into the interactions between a solute and the surrounding solvent molecules.[14]
Objective: To qualitatively assess the nature of solute-solvent interactions.
Materials:
-
A chromophoric derivative of this compound or a model solute.
-
A selection of solvents with varying polarities.
-
UV-Vis Spectrophotometer.
-
NMR Spectrometer.
Methodology:
-
UV-Vis Spectroscopy:
-
Prepare dilute solutions of the chromophoric solute in each solvent.
-
Record the UV-Vis absorption spectrum for each solution.
-
Analyze any shifts in the absorption maximum (λmax), as these can indicate changes in the electronic environment of the solute due to solvent interactions.
-
-
NMR Spectroscopy:
-
Prepare solutions of the solute in deuterated versions of the chosen solvents.
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze changes in chemical shifts, which can provide information about specific interactions (e.g., hydrogen bonding, π-stacking) between the solute and solvent molecules.[15]
-
Conclusion
This compound is a valuable and versatile compound in organic synthesis, both as a reactant and a solvent.[1][2][3] Its performance is intricately linked to the solvent system in which it is used. By understanding the fundamental principles of solvent effects and employing systematic experimental evaluation, researchers can optimize reaction conditions to achieve desired outcomes. The protocols outlined in this guide provide a framework for the comparative analysis of this compound's performance, enabling more informed and efficient chemical process development. Further computational and experimental studies will continue to elucidate the nuanced interactions of this important fluorinated compound in various chemical environments.[16][17]
References
-
Chem-Impex. This compound. [Link]
-
Techepis. The Role of this compound in Modern Organic Synthesis. [Link]
-
ResearchGate. An Experimental Assessment of Model-Based Solvent Selection for Enhancing Reaction Kinetics. [Link]
-
Nature. On the design of optimal computer experiments to model solvent effects on reaction kinetics. [Link]
-
Techepis. The Chemical Identity of this compound: Properties and Industrial Significance. [Link]
-
Scribd. Solvent Effects Hughes-Ingold Rules. [Link]
-
Royal Society of Chemistry. Spectroscopic studies of solute–solvent interactions. [Link]
-
Master Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
-
ResearchGate. (PDF) Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. [Link]
-
Ghent University Library. Benzotrifluoride and derivatives : useful solvents for organic synthesis and fluorous synthesis. [Link]
-
Clipper Controls. Dielectric Constant Table. [Link]
-
National Bureau of Standards. Table of Dielectric Constants of Pure Liquids. [Link]
-
The Royal Society of Chemistry. A push-pull aromatic chromophore with a touch of merocyanine. [Link]
-
National Bureau of Standards. Circular of the Bureau of Standards no. 514: table of dielectric constants of pure liquids. [Link]
-
MDPI. Solvent Effects in the Regioselective N-Functionalization of Tautomerizable Heterocycles Catalyzed by Methyl Trifluoromethanesulfonate: A Density Functional Theory Study with Implicit Solvent Model. [Link]
-
European Journal of Chemistry. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 13630-19-8 [smolecule.com]
- 3. nbinno.com [nbinno.com]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzotrifluoride and derivatives : useful solvents for organic synthesis and fluorous synthesis [biblio.ugent.be]
- 9. Solvent Miscibility Table [sigmaaldrich.com]
- 10. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 11. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 13. nbinno.com [nbinno.com]
- 14. Spectroscopic studies of solute–solvent interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | European Journal of Chemistry [eurjchem.com]
- 16. researchgate.net [researchgate.net]
- 17. On the design of optimal computer experiments to model solvent effects on reaction kinetics - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D4ME00074A [pubs.rsc.org]
A Comparative Guide to Isomeric Purity Analysis of 2-Methylbenzotrifluoride Derivatives
For researchers, scientists, and drug development professionals, establishing the isomeric purity of pharmaceutical intermediates is a cornerstone of ensuring the safety, efficacy, and regulatory compliance of the final active pharmaceutical ingredient (API).[1] Impurities, including positional isomers, can exhibit different pharmacological and toxicological profiles, making their precise control and quantification a critical aspect of drug development.[2][3] This guide provides an in-depth technical comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the isomeric purity analysis of 2-Methylbenzotrifluoride derivatives, which are common building blocks in medicinal chemistry.
This compound can have several positional isomers, such as 3-Methylbenzotrifluoride and 4-Methylbenzotrifluoride, which may arise during synthesis. The subtle differences in their physical properties make their separation and quantification a significant analytical challenge. This guide will explore the causality behind experimental choices, present supporting data, and provide detailed protocols to empower you to select and implement the most suitable analytical strategy for your needs.
The Analytical Challenge: Separating Positional Isomers
Positional isomers, like the different methylbenzotrifluorides, often share very similar boiling points and polarities. This makes their separation difficult, requiring analytical techniques with high resolving power. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is pivotal and depends on the specific analytical requirements, including volatility of the analytes, required sensitivity, and available instrumentation.
Gas Chromatography (GC): The Power of Volatility and Specialized Columns
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[4] For methylbenzotrifluoride isomers, which are relatively volatile, GC often serves as the method of choice. The separation in GC is governed by the partitioning of the analytes between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase within a capillary column.
The key to successfully separating positional isomers like those of methylbenzotrifluoride lies in the selection of the stationary phase. Standard non-polar columns may not provide sufficient selectivity. However, specialized columns, particularly those containing cyclodextrin derivatives, offer excellent shape selectivity and can effectively resolve these closely related isomers.[5]
Comparative Performance of GC Columns for Isomer Separation
The following table provides a summary of typical performance characteristics of different GC columns for the separation of aromatic positional isomers, analogous to methylbenzotrifluoride derivatives.
| Column Type | Principle of Separation | Typical Resolution (Rs) for Positional Isomers | Advantages | Disadvantages |
| Standard Polysiloxane (e.g., DB-5) | Based on boiling point differences. | < 1.0 | Robust, widely available. | Poor selectivity for positional isomers. |
| Cyclodextrin-based (e.g., CP-Chirasil-DEX CB) | Enantioselective and shape-selective interactions within the cyclodextrin cavity.[5] | > 1.5 | Excellent resolution of positional and structural isomers.[5] | Higher cost, potentially shorter column lifetime. |
| Pillar[n]arene-based | Host-guest interactions with the macrocyclic structure.[6][7] | > 2.0 | High selectivity based on molecular shape and size.[6][7] | Specialized columns, may not be widely available. |
Experimental Protocol: GC-FID Method for Isomeric Purity of this compound
This protocol is designed as a starting point for the analysis of this compound and its positional isomers (3- and 4-methylbenzotrifluoride).
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a capillary split/splitless injector.
Chromatographic Conditions:
-
Column: Agilent CP-Chirasil-DEX CB, 25 m x 0.25 mm, 0.25 µm film thickness (or equivalent cyclodextrin-based column).[5]
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 5 minutes.
-
Ramp: 5°C/min to 150°C.
-
Hold: 2 minutes at 150°C.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Sample Preparation:
-
Prepare a stock solution of the this compound sample at 1 mg/mL in a suitable solvent such as dichloromethane or hexane.
-
Prepare a resolution solution containing approximately 1 mg/mL each of this compound, 3-Methylbenzotrifluoride, and 4-Methylbenzotrifluoride in the same solvent.
Data Analysis:
-
Inject the resolution solution to confirm the separation of the isomers and determine their retention times.
-
Inject the sample solution and integrate the peak areas for all isomers.
-
Calculate the percentage of each isomer using the area percent method.
Causality Behind Experimental Choices:
-
The cyclodextrin-based column is chosen for its proven ability to separate positional isomers through inclusion complexation, offering shape selectivity that is absent in standard columns.[5]
-
A temperature ramp is employed to ensure good peak shape for all isomers and to elute any less volatile impurities within a reasonable time.
-
The FID detector is selected for its robustness, wide linear range, and good sensitivity for hydrocarbons.
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Analytes
While GC is often preferred for volatile compounds, HPLC offers greater versatility, especially for less volatile derivatives or when GC is not available.[4] In HPLC, separation is achieved by partitioning the analytes between a liquid mobile phase and a solid stationary phase. The choice of stationary phase is again critical for resolving positional isomers.
For aromatic compounds, stationary phases that can induce dipole-dipole or π-π interactions are often successful. Phenyl-based columns and certain novel stationary phases have shown promise in this area.
Comparative Performance of HPLC Columns for Isomer Separation
| Column Type | Principle of Separation | Typical Resolution (Rs) for Positional Isomers | Advantages | Disadvantages |
| Standard C18 | Hydrophobic interactions. | < 1.0 | Highly robust, versatile for many applications. | Generally poor selectivity for positional isomers. |
| Phenyl-Hexyl | π-π interactions and hydrophobic interactions. | 1.0 - 1.5 | Enhanced selectivity for aromatic compounds. | Can have different selectivity with different organic modifiers. |
| Fluorinated Phases (e.g., PFP) | Dipole-dipole, π-π, and hydrophobic interactions. | > 1.5 | Excellent selectivity for halogenated and aromatic compounds.[8] | May be less stable than traditional C18 phases. |
Experimental Protocol: HPLC-UV Method for Isomeric Purity of this compound Derivatives
This protocol provides a starting point for developing an HPLC method for the separation of methylbenzotrifluoride isomers.
Instrumentation:
-
HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: Phenyl-Hexyl column, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient:
-
0-15 min: 40% B to 70% B
-
15-20 min: Hold at 70% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the this compound sample at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Prepare a resolution solution containing approximately 1 mg/mL each of this compound, 3-Methylbenzotrifluoride, and 4-Methylbenzotrifluoride in the same solvent.
Data Analysis:
-
Inject the resolution solution to confirm the separation of the isomers and determine their retention times.
-
Inject the sample solution and integrate the peak areas for all isomers.
-
Calculate the percentage of each isomer using the area percent method.
Causality Behind Experimental Choices:
-
A Phenyl-Hexyl column is selected to leverage π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes, which can provide the necessary selectivity to resolve positional isomers.
-
A gradient elution is used to ensure that all isomers are eluted with good peak shape and to clean the column of any strongly retained impurities.
-
Acetonitrile is chosen as the organic modifier due to its different selectivity profile compared to methanol for aromatic compounds.
-
UV detection at 254 nm is suitable for aromatic compounds.
Visualizing the Workflow: Method Selection and Validation
The following diagrams illustrate the decision-making process for method selection and the general workflow for method validation.
Caption: Decision workflow for selecting an analytical method.
Caption: Key stages of analytical method validation.
Conclusion and Recommendations
Both Gas Chromatography and High-Performance Liquid Chromatography are viable techniques for the isomeric purity analysis of this compound derivatives.
-
Gas Chromatography is generally the preferred method due to the volatile nature of the analytes. The use of a cyclodextrin-based capillary column is highly recommended to achieve baseline separation of the positional isomers. GC-FID offers a robust and sensitive method for routine quality control.
-
High-Performance Liquid Chromatography provides a versatile alternative, particularly for less volatile derivatives or when derivatization is not desired. A phenyl-based or fluorinated stationary phase should be employed to exploit alternative separation mechanisms like π-π interactions.
Ultimately, the choice of method should be guided by the specific requirements of the analysis, including the expected impurity levels, the available instrumentation, and the need for method validation in a regulated environment. The protocols and data presented in this guide provide a solid foundation for developing and implementing a robust and reliable method for ensuring the isomeric purity of these critical pharmaceutical intermediates.
References
-
Agilent Technologies, Inc. (2011). Aromatic hydrocarbons, C6-C8: High resolution separation of xylene isomers. Application Note. [Link]
-
Chromatography Forum. (2017). separation of positional isomers. [Link]
-
Efficient gas chromatographic separation of xylene and other aromatic isomers by using pillar[1]arene-based stationary phase. (2023). Analytica Chimica Acta. [Link]
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Efficient gas chromatographic separation of xylene and other aromatic isomers by using pillar[1]arene-based stationary phase. (2023). ResearchGate. [Link]
-
RELATED SUBSTANCES ANALYTICAL METHOD VALIDATION. (2020). YouTube. [Link]
-
Fluorine enables separation-free 'chiral chromatographic analysis'. (2020). EurekAlert!. [Link]
-
HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. (2025). ResearchGate. [Link]
-
Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. (n.d.). Analyst (RSC Publishing). [Link]
-
Validation of Impurity Methods, Part II. (n.d.). ResearchGate. [Link]
-
Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. (n.d.). RSC Publishing. [Link]
-
Fluorine enables separation-free 'chiral chromatographic analysis'. (2020). chemeurope.com. [Link]
-
Fluorine enables separation-free 'chiral chromatographic analysis'. (2020). analytica-world.com. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. [Link]
-
Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (2024). MicroSolv. [Link]
-
Limited of Optimum Method for Separation Xylene Isomers by Gas Chromatography. (n.d.). Iraqi Journal of Science. [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (n.d.). LCGC International. [Link]
-
GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. (2010). TSI Journals. [Link]
-
A Guide to Selective Columns for Isomer Separation. (2024). Welch Materials. [Link]
-
GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. (2025). ResearchGate. [Link]
-
Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. (n.d.). Longdom Publishing. [Link]
-
Q2(R2) Validation of Analytical Procedures. (n.d.). FDA. [Link]
-
Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Method Validation for Stability Indicating Method of Related Substance in Active Pharmaceutical Ingredients Dabigatran Etexilate Mesylate by Reverse Phase Chromatography. (n.d.). Longdom Publishing. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. jocpr.com [jocpr.com]
- 3. longdom.org [longdom.org]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. agilent.com [agilent.com]
- 6. Efficient gas chromatographic separation of xylene and other aromatic isomers by using pillar[6]arene-based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to the Synthesis of 2-Methylbenzotrifluoride: A Comparative Benchmarking Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Methylbenzotrifluoride
This compound, also known as α,α,α-trifluoro-o-xylene, is a critical building block in the synthesis of high-value molecules within the pharmaceutical and agrochemical industries.[1][2][3] The incorporation of the trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[4] The selection of a synthetic route to this key intermediate is therefore a critical decision, directly impacting scalability, cost, safety, and overall process efficiency.
This guide provides an in-depth, objective comparison of the two primary strategic approaches for synthesizing this compound: the traditional, industrially prevalent Halogen Exchange (Halex) pathway and the more modern, catalyst-driven Direct Trifluoromethylation routes. By examining the underlying mechanisms, detailed experimental protocols, and key performance metrics, this document aims to equip researchers with the field-proven insights necessary to make informed decisions for their specific research and development needs.
Overview of Synthetic Strategies
The synthesis of this compound can be approached from two fundamentally different directions, each with distinct advantages and challenges. The choice between these routes often depends on the scale of production, available starting materials, and the functional group tolerance required for the overall synthetic campaign.
Caption: High-level decision workflow for selecting a synthesis route.
Route 1: The Halogen Exchange (Halex) Pathway
This is the classic, and often most cost-effective, route for large-scale industrial production. It is a two-stage process that begins with the bulk chemical o-xylene.
Stage 1: Side-Chain Chlorination of o-Xylene
The first step involves the exhaustive free-radical chlorination of the methyl group of o-xylene to form 2-methylbenzotrichloride.
-
Reaction Scheme: C₆H₄(CH₃)₂ + 3 Cl₂ --(Initiator)--> C₆H₄(CH₃)(CCl₃) + 3 HCl
-
Mechanistic Insight (Expertise & Experience): This reaction proceeds via a free-radical chain mechanism, typically initiated by UV light or a chemical initiator like benzoyl peroxide.[5] The primary challenge is achieving selectivity for side-chain chlorination over electrophilic aromatic (ring) chlorination. Industrial processes mitigate this by rigorously excluding Lewis acid catalysts (like ferric chloride, often present as trace metal ions in reactors) and sometimes employing sequestering agents like phosphorous trichloride.[5] The reaction is exothermic and generates significant amounts of HCl gas, requiring robust engineering controls. Temperature control is critical; as chlorination progresses, higher temperatures (up to 220-250°C) can be used to drive the reaction to completion.[5]
Stage 2: Fluorination of 2-Methylbenzotrichloride
The trichloromethyl group is then converted to the trifluoromethyl group via halogen exchange. Two primary reagents are used for this transformation.
Method 1A: Swarts Reaction (Antimony Trifluoride)
The Swarts reaction is a cornerstone of classical fluorine chemistry, utilizing antimony trifluoride (SbF₃), often with a catalytic amount of antimony pentachloride (SbCl₅), to perform the halogen exchange.[6][7][8]
-
Reaction Scheme: C₆H₄(CH₃)(CCl₃) + SbF₃ --(SbCl₅ catalyst)--> C₆H₄(CH₃)(CF₃) + SbCl₃
-
Mechanistic Insight (Trustworthiness): The mechanism involves the transfer of fluoride from SbF₃ to the carbon atom, with the more Lewis-acidic SbCl₅ serving as a catalyst to facilitate the exchange.[8] The antimony(V) salt polarizes the C-Cl bond, making the carbon more susceptible to nucleophilic attack by a fluoride from SbF₃. This process is repeated three times to achieve complete fluorination. The reaction is driven forward by the formation of the more thermodynamically stable C-F bonds and the removal of the antimony chloride byproduct.
Caption: Simplified mechanism of the Swarts fluorination reaction.
Method 1B: Anhydrous Hydrogen Fluoride (HF)
On an industrial scale, anhydrous hydrogen fluoride (HF) is the preferred fluorinating agent due to its lower cost and high reactivity, often used with a Lewis acid catalyst.[9]
-
Reaction Scheme: C₆H₄(CH₃)(CCl₃) + 3 HF --(Catalyst)--> C₆H₄(CH₃)(CF₃) + 3 HCl
-
Mechanistic Insight (Authoritative Grounding): The reaction is typically performed under pressure in the liquid phase. Lewis acid catalysts such as antimony pentachloride (SbCl₅) or tantalum pentafluoride (TaF₅) are highly effective.[9][10] The catalyst activates the C-Cl bond towards nucleophilic attack by fluoride from HF. The presence of a catalyst is crucial; in its absence, much harsher conditions (higher temperatures and excess HF) are required to achieve full conversion.[9] While highly efficient, this method involves handling large quantities of highly corrosive and toxic anhydrous HF and requires specialized equipment.
Route 2: Direct Trifluoromethylation of 2-Halotoluenes
This strategy represents a more modern approach, often favored in laboratory settings and for the synthesis of fine chemicals and complex drug intermediates. These methods typically start from a pre-functionalized toluene, such as 2-chlorotoluene or 2-bromotoluene, and introduce the -CF₃ group in a single, catalyst-mediated step.
Method 2A: Copper-Catalyzed Trifluoromethylation
Copper-catalyzed reactions are a workhorse for forming C-CF₃ bonds. A variety of trifluoromethyl sources can be employed, with the Ruppert-Prakash reagent (TMSCF₃, trimethyl(trifluoromethyl)silane) being one of the most common nucleophilic sources.[11][12]
-
Reaction Scheme (Illustrative): C₆H₄(CH₃)Cl + TMSCF₃ + Initiator --(Cu(I) Catalyst)--> C₆H₄(CH₃)(CF₃) + TMSCl
-
Mechanistic Insight (Expertise & Experience): The mechanism of copper-catalyzed trifluoromethylation is complex and can vary depending on the specific reagents and conditions, often involving radical pathways or a Cu(I)/Cu(III) catalytic cycle.[13][14] In a simplified nucleophilic pathway, a fluoride initiator (like TBAF) activates the TMSCF₃ to form a reactive trifluoromethyl anion equivalent. This species reacts with a Cu(I) salt to generate a key [Cu-CF₃] intermediate. Oxidative addition of the 2-halotoluene to this copper species, followed by reductive elimination, yields the final product and regenerates the active Cu(I) catalyst. While aryl iodides are the most reactive substrates, advancements have made the use of more economical aryl bromides and chlorides feasible, though they can be more challenging.[5]
Caption: Simplified Cu(I)/Cu(III) cycle for trifluoromethylation.
Method 2B: Palladium-Catalyzed Trifluoromethylation
Palladium catalysis offers a powerful alternative for the trifluoromethylation of aryl chlorides, which are often preferred starting materials due to their lower cost compared to bromides and iodides.[3][15]
-
Reaction Scheme (Illustrative): C₆H₄(CH₃)Cl + TESCF₃ + KF --(Pd Catalyst / Ligand)--> C₆H₄(CH₃)(CF₃) + TESF + KCl
-
Mechanistic Insight (Trustworthiness): This cross-coupling reaction typically follows a standard Pd(0)/Pd(II) catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition into the aryl chloride bond. The resulting Pd(II) complex then undergoes transmetalation with a trifluoromethyl source (like TESCF₃ activated by KF). The final step is a reductive elimination from the Pd(II)-aryl-CF₃ complex to form the C-CF₃ bond and regenerate the Pd(0) catalyst. The choice of ligand is critical for success, with specialized biaryl phosphine ligands often required to promote the challenging reductive elimination step.[3] These methods exhibit excellent functional group tolerance and generally proceed under milder conditions than the Halex route.[15]
Performance Benchmarking: A Comparative Analysis
The selection of an optimal synthesis route requires a quantitative comparison of key performance indicators.
| Metric | Route 1A: Halex (Swarts) | Route 1B: Halex (HF) | Route 2A: Cu-Catalyzed | Route 2B: Pd-Catalyzed |
| Starting Material | o-Xylene | o-Xylene | 2-Chloro/Bromo-toluene | 2-Chlorotoluene |
| Reagent Cost | Low (SbF₃) | Very Low (HF) | High (TMSCF₃, etc.) | High (TESCF₃, Ligand) |
| Catalyst Cost | Moderate (SbCl₅) | Moderate (Lewis Acid) | Moderate (Cu Salt) | High (Pd Precatalyst) |
| Typical Yield | Good to Excellent (>80%) | Excellent (>90%) | Good to Excellent (70-95%) | Excellent (>85%) |
| Reaction Conditions | Harsh (High Temp, ~150°C+) | Very Harsh (High Temp/Pressure) | Mild to Moderate (RT to ~100°C) | Mild to Moderate (~120°C) |
| Safety Concerns | Toxic Sb compounds, HCl gas | Highly toxic/corrosive HF, HCl gas | Fluoride initiators, organic solvents | Air-sensitive catalysts, organic solvents |
| Functional Group Tol. | Poor | Very Poor | Moderate to Good | Excellent |
| Scalability | Excellent (Industrial) | Excellent (Industrial) | Good (Lab to Pilot) | Good (Lab to Pilot) |
Experimental Protocols
Protocol 1: Synthesis via Halex Route (Swarts Method - Illustrative)
This protocol is illustrative, based on the general principles of the Swarts reaction.[6][8] Extreme caution must be exercised when handling antimony compounds.
Step 1: Preparation of 2-Methylbenzotrichloride (Side-Chain Chlorination)
-
Charge a reaction vessel suitable for photochemical reactions with o-xylene (1.0 eq).
-
Initiate vigorous stirring and heat the vessel to 100-120°C.
-
Begin bubbling dry chlorine gas through the solution while irradiating with a UV lamp.
-
Monitor the reaction progress by GC analysis, observing the sequential formation of 2-methylbenzyl chloride, 2-methylbenzal dichloride, and finally 2-methylbenzotrichloride.
-
Continue chlorine addition until the desired conversion is achieved.
-
Purge the system with nitrogen to remove excess chlorine and HCl. The crude product is often used directly in the next step.
Step 2: Fluorination of 2-Methylbenzotrichloride
-
In a fume hood, charge a dry reaction vessel equipped with a distillation head to antimony trifluoride (SbF₃, ~1.1 eq per C-Cl bond).
-
Add a catalytic amount of antimony pentachloride (SbCl₅, ~2-5 mol%).
-
Heat the mixture to 140-160°C with stirring.
-
Slowly add the crude 2-methylbenzotrichloride (1.0 eq) to the heated catalyst mixture.
-
The product, this compound (b.p. ~125°C), will distill out of the reaction mixture as it is formed.
-
Collect the distillate and wash it with aqueous HCl, followed by aqueous NaHCO₃, and finally water.
-
Dry the organic layer over anhydrous MgSO₄ and purify by fractional distillation to yield the final product.
Protocol 2: Synthesis via Direct Trifluoromethylation (Pd-Catalyzed - Representative)
This protocol is based on a general method for the palladium-catalyzed trifluoromethylation of aryl chlorides.[3] All operations should be performed under an inert atmosphere (e.g., in a glovebox).
-
To a dry Schlenk tube, add spray-dried potassium fluoride (KF, 3.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and a suitable biaryl phosphine ligand (e.g., BrettPhos, 5 mol%).
-
Add 2-chlorotoluene (1.0 eq) and anhydrous dioxane as the solvent.
-
Add triethyl(trifluoromethyl)silane (TESCF₃, 2.0 eq) to the mixture.
-
Seal the tube, remove it from the glovebox, and heat the reaction mixture to 120-140°C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by GC-MS or ¹⁹F NMR.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel to afford this compound.
Conclusion and Recommendations
The choice between the Halex pathway and direct trifluoromethylation for the synthesis of this compound is a classic example of balancing cost against precision and flexibility.
-
The Halex Route is undeniably the champion for large-scale, industrial production where the low cost of starting materials (o-xylene, HF) is the primary driver. Its harsh conditions and poor functional group tolerance are acceptable trade-offs for high volume and low-cost manufacturing.
-
Direct Trifluoromethylation Routes are superior for laboratory-scale synthesis, medicinal chemistry programs, and the production of complex, functionalized analogues . The palladium-catalyzed methods, in particular, offer outstanding functional group tolerance and milder conditions, making them ideal for late-stage functionalization of advanced intermediates.[15] While the reagents and catalysts are more expensive, the precision and versatility they offer are invaluable in a research and development context.
Ultimately, a thorough analysis of project goals—considering scale, cost, timeline, and the chemical complexity of the target and its precursors—will guide the senior scientist to the most logical and efficient synthetic strategy.
References
- US3350467A, Method for side-chain chlorination of xylene, Google P
-
Lin, P. et al. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry. [Link]
-
Beilstein Journals. (2018). Progress in copper-catalyzed trifluoromethylation. [Link]
-
Pérez-Temprano, M. H. et al. (2014). Computational Insights into Nucleophilic Copper-Catalyzed Trifluoromethylation of Aryl Halides. ACS Catalysis. [Link]
-
Macmillan Group, Princeton University. (2019). Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. [Link]
- US6417361B1, Fluorination agent and preparation and use of same, Google P
-
Sanford, M. S. et al. (2012). Merging Visible Light Photocatalysis and Transition Metal Catalysis in the Copper-Catalyzed Trifluoromethylation of Boronic Acids with CF3I. Journal of the American Chemical Society. [Link]
-
Buchwald, S. L. et al. (2011). Copper-catalyzed trifluoromethylation of aryl boronic acids using a CF3+ reagent. Chemical Communications. [Link]
-
Unacademy. Swarts Reaction. [Link]
-
Sanford, M. S. et al. (2011). Silver-Mediated Trifluoromethylation of Arenes using TMSCF3. Journal of the American Chemical Society. [Link]
-
Indian Academy of Sciences. (2017). Advances in trifluoromethylation or trifluoromethylthiolation with copper CF3 or SCF3 complexes. [Link]
-
Vedantu. (2024). Swarts Reaction: Definition, Mechanism & Example for Class 12. [Link]
-
Sathee NEET. Chemistry Swarts Reaction. [Link]
-
Mayr, H. et al. (2016). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society. [Link]
-
Buchwald, S. L. et al. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science. [Link]
-
BYJU'S. (2024). Swarts reaction mechanism. [Link]
-
gChem Global. Halex Comparative Reaction. [Link]
-
Piou, T. et al. (2004). Selective Fluorination of Substituted Trichloromethyl Benzenes by HF in Liquid Phase: Preparation of Fluorinated Building Blocks. ChemInform. [Link]
-
Buchwald, S. L. et al. (2010). The palladium-catalyzed trifluoromethylation of aryl chlorides. Science. [Link]
-
Filo. (2025). Explain swart's reaction with an example. [Link]
-
ResearchGate. (2007). Study on selective chlorination of o-xylene catalyzed by molecular sieve. [Link]
-
Linclau, B. et al. (2000). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. Topics in Current Chemistry. [Link]
-
Wikipedia. Chlorotoluene. [Link]
-
Organic Syntheses. (2024). Benzoyl fluoride. [Link]
-
Hu, J. et al. (2015). Recent advances in green fluorine chemistry. Reports in Organic Chemistry. [Link]
-
Albericio, F. et al. (2015). Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. Nature Protocols. [Link]
-
Kappe, C. O. et al. (2018). Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016. RSC Advances. [Link]
-
Ritter, T. et al. (2021). Nickel and Palladium Catalyzed C−H Trifluoromethylation using Trifluoromethyliodide: Investigations into New Reactivity. Angewandte Chemie. [Link]
- CN111847384B, Preparation method of anhydrous hydrogen fluoride, Google P
-
Gouverneur, V. et al. (2024). Benzylic C(sp3)–H fluorination. Beilstein Journal of Organic Chemistry. [Link]
-
PubChem. 2-Chlorotoluene. [Link]
-
Loba Chemie. 2-CHLOROTOLUENE For Synthesis. [Link]
-
ResearchGate. (2005). Synthesis conditions and activity of various Lewis acids for the fluorination of trichloromethoxy-benzene by HF in liquid phase. [Link]
-
Beilstein Journals. (2024). Benzylic C(sp3)–H fluorination. [Link]
-
Elmaleh, D. R. et al. (1984). A New Method Using Anhydrous [18F]fluorine to Radiolabel 2-[18F]Fluoro-2-Deoxy-D-Glucose. Journal of Nuclear Medicine. [Link]
Sources
- 1. Silver-Mediated Trifluoromethylation of Arenes using TMSCF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SATHEE: Chemistry Swarts Reaction [satheeneet.iitk.ac.in]
- 3. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Swarts Reaction [unacademy.com]
- 7. Swarts Reaction: Definition, Mechanism & Example for Class 12 [vedantu.com]
- 8. byjus.com [byjus.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 15. The palladium-catalyzed trifluoromethylation of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Trifluoromethylation: A Guide to Alternatives for 2-Methylbenzotrifluoride in Pharmaceutical Synthesis
The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern pharmaceutical design. Its unique electronic properties and high lipophilicity can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity.[1] For decades, 2-methylbenzotrifluoride has served as a key building block and solvent in the synthesis of numerous active pharmaceutical ingredients (APIs).[2][3][4] However, the evolving demands of pharmaceutical process chemistry—driven by the need for greater efficiency, cost-effectiveness, safety, and sustainability—have spurred the development of a diverse arsenal of alternative trifluoromethylating reagents.
This guide provides an in-depth comparison of these alternatives, offering researchers, scientists, and drug development professionals the insights needed to select the optimal reagent for their specific synthetic challenges. We will delve into the mechanistic nuances, practical considerations, and present supporting experimental data to inform your decision-making process.
The Role of this compound: A Baseline for Comparison
This compound, also known as 2-(trifluoromethyl)toluene, is a versatile intermediate.[3][5] Its primary utility lies in its trifluoromethyl-substituted aromatic ring, which can be further functionalized through various organic transformations.[2] It also finds application as a specialty solvent.[2] However, its use often necessitates multi-step synthetic sequences to incorporate the trifluoromethylated moiety into the final API. This can lead to longer development timelines and increased manufacturing costs.
A New Era of Trifluoromethylation: Direct and Versatile Reagents
The limitations of relying solely on pre-functionalized building blocks like this compound have led to the rise of direct trifluoromethylation methods. These approaches introduce the CF₃ group directly onto a substrate, often in the later stages of a synthetic route, offering greater flexibility and efficiency. These reagents can be broadly categorized into electrophilic, nucleophilic, and radical trifluoromethylating agents.
Electrophilic Trifluoromethylating Agents: Togni and Umemoto Reagents
Electrophilic trifluoromethylating reagents are particularly useful for the trifluoromethylation of nucleophiles like enolates, silyl enol ethers, and electron-rich aromatic and heteroaromatic systems.
Togni's Reagents: These hypervalent iodine compounds are among the most widely used electrophilic CF₃ sources.[6][7] They are valued for their stability, ease of handling, and broad substrate scope.[6][7] Togni's reagents have been successfully employed in the synthesis of various pharmaceutical agents, including derivatives of fluoxetine and mefloquine.[6]
Umemoto's Reagents: These S-(trifluoromethyl)dibenzothiophenium salts are another class of powerful electrophilic trifluoromethylating agents.[8][9][10] They have been instrumental in the development of numerous trifluoromethylated compounds.[8][9] Recent advancements have led to the development of more powerful, thermally stable, and even recyclable versions of Umemoto's reagents, addressing some of the initial cost and waste concerns.[4][11]
Comparative Snapshot: Electrophilic Reagents
| Feature | Togni's Reagent II | Umemoto's Reagent |
| Reagent Type | Hypervalent Iodine | S-(trifluoromethyl)dibenzothiophenium salt |
| Common Substrates | Enolates, silyl enol ethers, thiols, electron-rich heterocycles | Enolates, silyl enol ethers, electron-rich aromatics |
| Advantages | High reactivity, broad scope, commercially available | High reactivity, tunable reactivity with different derivatives |
| Disadvantages | Relatively high cost, stoichiometric use | High cost, generates stoichiometric byproduct |
| Example Application | Late-stage trifluoromethylation of complex molecules | Trifluoromethylation of β-ketoesters |
Nucleophilic Trifluoromethylating Agents: Ruppert-Prakash Reagent and Copper-CF₃ Complexes
Nucleophilic trifluoromethylation is a powerful strategy for introducing the CF₃ group into electrophilic centers, such as carbonyls and imines.
Ruppert-Prakash Reagent (TMSCF₃): Trimethyl(trifluoromethyl)silane is a widely used nucleophilic CF₃ source.[12] It is a volatile liquid that, upon activation with a fluoride source, delivers the trifluoromethyl anion to a variety of electrophiles.[12]
Copper-CF₃ Reagents (e.g., from Fluoroform): The development of copper-based trifluoromethylating agents has been a significant breakthrough in terms of cost-effectiveness and scalability. These reagents can be generated from inexpensive feedstocks like fluoroform (HCF₃). The resulting "CuCF₃" species exhibits remarkable reactivity towards aryl and heteroaryl halides, often proceeding under mild conditions without the need for additional ligands.
Experimental Protocol: Copper-Catalyzed Trifluoromethylation of an Aryl Iodide
This protocol describes a general procedure for the trifluoromethylation of an aryl iodide using a copper-based reagent.
-
To a reaction vessel, add the aryl iodide (1.0 equiv), a copper(I) salt (e.g., CuI, 1.1 equiv), and a suitable solvent (e.g., DMF).
-
Introduce the trifluoromethyl source (e.g., potassium trifluoroacetate, 1.5 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for the required time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired trifluoromethylated arene.
Radical Trifluoromethylating Agents: Langlois' Reagent and Photoredox Catalysis
Radical trifluoromethylation has emerged as a versatile method for functionalizing a wide range of substrates, including unactivated arenes and heterocycles.
Langlois' Reagent (CF₃SO₂Na): Sodium trifluoromethanesulfinate is an inexpensive and easy-to-handle solid that can generate the trifluoromethyl radical upon oxidation.[13][14] It has been widely used in the trifluoromethylation of electron-rich aromatic and heteroaromatic compounds.[13]
Photoredox Catalysis: The merger of photoredox catalysis with trifluoromethylation has revolutionized the field, enabling the direct C-H trifluoromethylation of a broad array of substrates under exceptionally mild conditions.[15][16] This approach often utilizes readily available and inexpensive CF₃ sources like triflyl chloride or trifluoroacetic anhydride.[15] The use of visible light as a renewable energy source makes this a particularly sustainable and attractive strategy for pharmaceutical synthesis.[15][16]
Case Studies: Alternatives in the Synthesis of Marketed Drugs and Agrochemicals
The true measure of a synthetic method's utility lies in its practical application. Here, we examine the synthesis of several key trifluoromethylated compounds and how alternative reagents are supplanting traditional building-block approaches.
Leflunomide and Teriflunomide
The synthesis of the immunosuppressive drug Leflunomide and its active metabolite Teriflunomide traditionally involves the use of 4-(trifluoromethyl)aniline as a key intermediate. Modern synthetic routes, however, can bypass this by employing direct trifluoromethylation strategies on precursor molecules, potentially reducing the number of synthetic steps.
Fluxapyroxad and Bixafen
The fungicides Fluxapyroxad and Bixafen are important agrochemicals containing trifluoromethyl and difluoromethyl groups, respectively. Their synthesis often relies on the construction of a biphenyl or similar core structure.[17] While traditional cross-coupling reactions using pre-functionalized starting materials are common, newer methods involving direct C-H functionalization or the use of more efficient trifluoromethylating agents in cross-coupling reactions are being explored to streamline their production.[17][18][19][20]
Quantitative Comparison of Trifluoromethylation Methods
To provide a clearer picture of the relative merits of these alternative reagents, the following table summarizes key performance metrics for the trifluoromethylation of a model aryl halide.
| Method | Reagent/Catalyst | CF₃ Source | Typical Yield (%) | Cost Consideration | Scalability |
| Traditional Cross-Coupling | Pd or Cu catalyst | This compound derivative | 70-95 | Moderate to High | Established |
| Electrophilic Trifluoromethylation | Togni's/Umemoto's Reagent | Stoichiometric Reagent | 60-90 | High | Challenging |
| Copper-Catalyzed | CuI | Fluoroform/CF₃CO₂Na | 80-99 | Low | High |
| Photoredox Catalysis | Ru or Ir photocatalyst | CF₃SO₂Cl/TFAA | 70-95 | Moderate (catalyst) | High (Flow chemistry) |
Yields and costs are estimates and can vary significantly based on the specific substrate and reaction conditions.
Conclusion and Future Outlook
The field of trifluoromethylation has undergone a remarkable transformation. While this compound remains a valuable tool, the development of a diverse array of direct trifluoromethylation reagents offers pharmaceutical scientists unprecedented flexibility and efficiency. For early-stage drug discovery and late-stage functionalization, photoredox catalysis and advanced electrophilic reagents provide mild and versatile solutions.[3][21][22][23] For process development and large-scale manufacturing, the cost-effectiveness and scalability of copper-catalyzed methods using inexpensive CF₃ sources are particularly compelling.[2][24]
As the demand for novel, fluorine-containing pharmaceuticals continues to grow, so too will the innovation in trifluoromethylation chemistry. The continued development of more sustainable, efficient, and selective methods will be crucial in accelerating the discovery and production of the next generation of life-saving medicines.
References
- Leitao, E., & Sobral, L. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). J-Stage.
- Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirin
- Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.
- Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acryl
- Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. (2025).
- Fluxapyroxad: Synthesis and Introduction. (2024). ChemicalBook.
- Towards a Practical and Efficient Copper-Catalyzed Trifluoromethylation of Aryl Halides. (2025).
- Facile Trifluoromethylation of Arenes and Heterocycles via a Bench Stable Photocaged Trifluoromethyl
- Aryl Sulfonium Salts for Site‐Selective Late‐Stage Trifluoromethyl
- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. (2010). NIH.
- Progress in copper-catalyzed trifluoromethyl
- Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)
- Advances in the Development of Trifluoromethoxyl
- Trifluoromethylation of Arenes and Heterocycles via a Bench-Stable Photocaged Trifluoromethylation Reagent. (2025).
- Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents: 2,8-Difluoro- and 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium Salts. (n.d.).
- Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. (2019). Macmillan Group - Princeton University.
- Copper-catalyzed trifluoromethylation of aryl- and vinylboronic acids with generation of CF3-radicals. (n.d.).
- Development of Easy-to-handle and Useful Fluorine-introducing Reagents. (n.d.). TCI Chemicals.
- Copper-catalyzed trifluoromethylation of aryl boronic acids using a CF3+ reagent. (n.d.). RSC Publishing.
- A Readily Available Trifluoromethylation Reagent and Its Difunctionalization of Alkenes. (n.d.). Organic Chemistry Portal.
- Fluoroalkylation: Expansion of Togni Reagents. (n.d.). Sigma-Aldrich.
- Photoredox-catalyzed direct C(sp2)–H difluoromethylation of enamides or heterocycles with [bis(difluoroacetoxy)iodo]benzene. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- Late-stage difluoromethylation: concepts, developments and perspective. (2021). Chemical Society Reviews (RSC Publishing).
- A Practical Synthesis of the Key Intermediate for Fluxapyroxad. (2020).
- Umemoto Reagent I. (n.d.). Enamine.
- Advances in Fluorination Chemistry for API Synthesis. (2015). Pharmaceutical Technology.
- A straightforward access to trifluoromethylated natural products through late-stage functionaliz
- NHC-Catalyzed Radical Trifluoromethylation Enabled by Togni Reagent. (2020). Organic Letters.
- Trifluorotoluene. (n.d.). Wikipedia.
- GMP Fluorination Challenges Limit Use in API Synthesis. (n.d.). Pharmaceutical Technology.
- Langlois Reagent. (2023). Thieme.
- Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent). (n.d.). Merck Millipore.
- Langlois' Reagent: An Efficient Trifluoromethylation Reagent. (2023).
- CN113666827B - Synthetic method of fluxapyroxad intermediate - Google P
- Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. (n.d.).
- Synthesis and Application of [F]Togni Reagent I: An Electrophilic F‐Labeled Trifluoromethylating Reagent for Positron Emission Tomography Tracer Synthesis. (2025).
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022).
- Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. (n.d.). Macmillan Group - Princeton University.
- ChemInform Abstract: Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. (2025).
- Synthetic method of fluxapyroxad intermediate - P
- 2-(Trifluoromethyl)toluene | CAS 13630-19-8 | SCBT. (n.d.).
- EP2784055A1 - Fluoroform synthesis and uses thereof in the preparation of trifluoromethylated compounds - Google P
- Innovations to API Synthesis. (n.d.). The Pharma Master.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scbt.com [scbt.com]
- 6. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluoroalkylation: Expansion of Togni Reagents [sigmaaldrich.com]
- 8. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Umemoto Reagent I - Enamine [enamine.net]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. macmillan.princeton.edu [macmillan.princeton.edu]
- 17. Fluxapyroxad: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. CN113666827B - Synthetic method of fluxapyroxad intermediate - Google Patents [patents.google.com]
- 20. Synthetic method of fluxapyroxad intermediate - Patent CN-113666827-B - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. chemrxiv.org [chemrxiv.org]
- 22. Aryl Sulfonium Salts for Site‐Selective Late‐Stage Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A straightforward access to trifluoromethylated natural products through late-stage functionalization - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 2-Methylbenzotrifluoride
An Expert Guide to Personal Protective Equipment for Handling 2-Methylbenzotrifluoride
As a Senior Application Scientist, my primary objective is to empower fellow researchers to conduct their work not only effectively but with the highest degree of safety. This compound, also known as α,α,α-Trifluoro-o-xylene, is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals due to its unique trifluoromethyl group which enhances chemical stability and reactivity[1]. However, its utility is matched by a specific risk profile that demands meticulous handling protocols. This guide provides a comprehensive, field-tested framework for the safe use of this compound, moving beyond a simple checklist to explain the causality behind each critical safety measure.
Part 1: Understanding the Hazard Profile
Before any container is opened, a thorough understanding of the inherent risks is paramount. This compound is classified as a hazardous substance with multiple risk factors.
-
Flammable Liquid and Vapor (Category 3): The compound and its vapors are flammable, with the potential to form explosive mixtures with air[2]. It is crucial to keep it away from heat, sparks, open flames, and hot surfaces[2].
-
Skin Irritation (Category 2): Direct contact can cause skin irritation, characterized by redness and inflammation[2][3][4].
-
Serious Eye Irritation (Category 2A): The substance poses a significant risk of causing serious irritation upon contact with the eyes[2][3][4].
-
Respiratory Irritation: Inhalation of vapors may lead to irritation of the respiratory system[2][4].
-
Harmful if Swallowed (Acute Toxicity, Oral - Category 4): Ingestion of this chemical is harmful[5].
Part 2: Core Directive - Personal Protective Equipment (PPE)
The selection of PPE is not a matter of preference but a scientifically-driven necessity to create a barrier between you and the chemical hazard. The following PPE ensemble is mandatory for handling this compound.
| Area of Protection | Required PPE | Scientific Rationale and Field Insights |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | The primary defense against dermal exposure. Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your skin[5]. Disposable gloves are often preferred to eliminate the challenges of decontamination[6]. |
| Eyes/Face | Chemical safety goggles and/or a full-face shield | Protects against splashes and irritating vapors[4]. A full-face shield should be worn over safety goggles when there is a significant risk of splashing, such as during transfers of larger volumes. |
| Body | Flame-resistant laboratory coat | Provides a critical barrier against accidental spills. Given the flammability of this compound, a flame-resistant coat is an essential precaution. |
| Respiratory | Use only in a well-ventilated area, preferably a chemical fume hood | Engineering controls are the most effective way to mitigate inhalation risks[7]. A properly functioning chemical fume hood is essential to prevent the accumulation of flammable and irritating vapors in the breathing zone[8]. For higher-level exposures or in case of ventilation failure, approved respirators (e.g., NIOSH-approved OV/AG/P99) should be used[5]. |
Part 3: Procedural Guidance - A Self-Validating System
Safe chemical handling is a systematic process. The following workflows are designed to be self-validating, ensuring safety at every stage from acquisition to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Ventilation: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition[5]. The recommended storage temperature is typically between 2-8°C[1].
-
Container Integrity: Keep the container tightly closed to prevent the escape of flammable vapors[2][5].
-
Segregation: Store away from incompatible materials, such as strong oxidizing agents[9].
Safe Handling and Experimental Workflow
The following diagram illustrates the logical flow for safely incorporating this compound into your experimental work.
Caption: Logical workflow for the safe handling of this compound.
Waste Disposal
Improper disposal poses a significant risk to both personnel and the environment.
-
Collection: All surplus material and contaminated items (e.g., gloves, absorbent pads) must be collected in a suitable, closed, and clearly labeled container for disposal[3][5].
-
Professional Disposal: This material must be disposed of as hazardous waste. Engage a licensed professional waste disposal service for final disposal, which may involve a chemical incinerator[4][5].
-
Compliance: Always adhere to local, state, and federal environmental regulations for hazardous waste disposal[4]. Do not allow the product to enter drains[5].
Part 4: Emergency Response Protocols
Preparedness is key to mitigating the consequences of an accident.
| Incident Type | Immediate Action Protocol |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes[5][10][11]. Seek medical advice if irritation develops or persists[4]. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open[2][10][11]. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist. |
| Inhalation | Move the affected person to fresh air and keep them comfortable for breathing[4][5][10]. If breathing is difficult or stops, provide artificial respiration. Call a poison center or doctor for medical advice[4][10]. |
| Ingestion | Do NOT induce vomiting[2][11]. Rinse the mouth with water. Never give anything by mouth to an unconscious person[2][5]. Seek immediate medical attention[3]. |
| Small Spill | Evacuate personnel from the immediate area. Ensure adequate ventilation. Wearing appropriate PPE, absorb the spill with inert material (e.g., sand, vermiculite) and collect it into a suitable, closed container for disposal[3][12]. |
Chemical Spill Response Workflow
Caption: A systematic response plan for a this compound spill.
By adhering to these scientifically-grounded protocols, you build a resilient safety culture that protects you, your colleagues, and the integrity of your research. Always consult the most current Safety Data Sheet (SDS) for this compound before commencing any work.
References
- Capot Chemical. (2012).
- Synquest Labs. (2016).
- Chem-Impex. This compound.
- New Jersey Department of Health. Hazard Summary: Benzotrifluoride.
- Chem-Impex International.
- Sigma-Aldrich. (2025).
- Cohizon Life Sciences. (2022).
- Thermo Fisher Scientific. (2024). Safety Data Sheet: 2-Methyl-3-nitrobenzotrifluoride.
- Fisher Scientific. (n.d.). Safety Data Sheet: 2-Methyl-5-nitrobenzotrifluoride.
- Sigma-Aldrich. (2024).
- Fisher Scientific. (2009).
- American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users.
- Apollo Scientific. Safety Data Sheet: 2-(Trifluoromethoxy)benzhydrazide.
- AK Scientific, Inc.
- Synquest Labs. (n.d.).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. capotchem.com [capotchem.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. nj.gov [nj.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. cohizon.com [cohizon.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
